2-Amino-4,6-dimethylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISWNAMJAQRJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068315 | |
| Record name | Phenol, 2-amino-4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41458-65-5 | |
| Record name | 2-Amino-4,6-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41458-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-2,4-xylenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041458655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41458-65-5 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-amino-4,6-dimethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-amino-4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-2,4-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINO-2,4-XYLENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP2DV08M9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4,6-dimethylphenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dimethylphenol is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, comprising a phenol ring with an amino group and two methyl substituents, make it a versatile building block for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and analysis, and an exploration of its applications, particularly in the realm of drug discovery and development.
Compound Identification and Nomenclature
-
IUPAC Name: this compound
-
CAS Number: 41458-65-5
-
Molecular Formula: C₈H₁₁NO[1]
-
Molecular Weight: 137.18 g/mol [1]
-
Synonyms: 6-Amino-2,4-xylenol, 2,4-Dimethyl-6-aminophenol, 2-Hydroxy-3,5-dimethylaniline
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Physical State | Solid at room temperature | |
| Melting Point | 130 °C | [1] |
| Boiling Point | 244.7 ± 28.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| pKa (predicted) | 10.42 ± 0.23 | |
| Solubility | While specific quantitative data is limited, aminophenols generally exhibit solubility in organic solvents such as methanol, ethanol, and acetone. Solubility in water is expected to be limited but can be influenced by pH. |
Chemical Reactivity and Synthesis
The reactivity of this compound is dictated by the interplay of its hydroxyl and amino functional groups, as well as the electron-donating methyl groups on the aromatic ring. The amino group can undergo diazotization, acylation, and alkylation reactions, while the phenolic hydroxyl group can be alkylated or acylated.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 4,6-dimethyl-2-nitrophenol. This transformation can be achieved using various reducing agents. Below is a representative protocol adapted from general procedures for the reduction of nitrophenols.
Reaction Scheme:
Caption: Synthesis of this compound via reduction.
Experimental Protocol: Reduction of 4,6-Dimethyl-2-nitrophenol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, suspend 4,6-dimethyl-2-nitrophenol (1 equivalent) in a suitable solvent such as water or ethanol.
-
Addition of Reducing Agent:
-
Method A (Sodium Sulfide): Add a solution of sodium sulfide (approximately 3-4 equivalents) in water to the stirred suspension. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature, often between 60-80°C.[2]
-
Method B (Catalytic Hydrogenation): Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to a solution of the nitro compound in ethanol or methanol. The flask is then evacuated and filled with hydrogen gas (from a balloon or a hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Method C (Tin and Hydrochloric Acid): Add granulated tin (2-3 equivalents) to the suspension of the nitro compound, followed by the slow addition of concentrated hydrochloric acid. The reaction is exothermic and should be controlled with an ice bath.
-
-
Reaction Monitoring: The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up and Purification:
-
For Method A: After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the product. The crude product can be collected by filtration.[2]
-
For Method B: Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.
-
For Method C: After the reaction, carefully neutralize the excess acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the pure product.
Analytical Characterization
Accurate characterization of this compound is crucial for quality control and for confirming its structure. A combination of spectroscopic techniques is typically employed.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.
Typical HPLC Conditions:
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH).
-
Detection: UV-Vis detector at a wavelength determined by the UV spectrum of the compound.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
Caption: General workflow for HPLC analysis.
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, the amino protons, and the hydroxyl proton. The aromatic protons will likely appear as singlets due to their substitution pattern. The chemical shifts of the -NH₂ and -OH protons can be broad and their positions may vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons attached to the oxygen and nitrogen atoms appearing at lower field.
4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
Broad O-H stretching vibration (phenol) around 3200-3600 cm⁻¹.
-
N-H stretching vibrations (primary amine) in the region of 3300-3500 cm⁻¹.
-
C-N stretching vibrations around 1250-1350 cm⁻¹.
-
C-O stretching vibrations around 1200-1260 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations.
4.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 137. The fragmentation pattern would likely involve the loss of methyl groups or other characteristic fragments.
Applications in Drug Development
This compound serves as a valuable intermediate in the synthesis of pharmacologically active molecules. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds. While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents.
The aminophenol scaffold is a key component in a range of pharmaceuticals. For instance, derivatives of aminophenols have been investigated for their analgesic, anti-inflammatory, and antioxidant properties. The presence of the methyl groups in this compound can influence the lipophilicity and metabolic stability of the resulting drug candidates, which are critical parameters in drug design.
The amino group provides a handle for the introduction of various side chains and functional groups through amide bond formation or other coupling reactions, allowing for the exploration of structure-activity relationships (SAR). Similarly, the hydroxyl group can be modified to generate ethers or esters, further expanding the chemical diversity of potential drug candidates.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazard Statements: Toxic if swallowed, in contact with skin, and if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a key chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical properties and versatile reactivity make it an attractive starting material for the construction of novel molecular entities. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and a summary of analytical techniques for its characterization. Further research into the pharmacological activities of derivatives of this compound is warranted to fully explore its potential in the development of new therapeutic agents.
References
- Organic Syntheses Procedure. 2-amino-4-nitrophenol. [Link]
- PubChem. 4-Amino-2,6-dimethylphenol. [Link]
- NIST. Phenol, 2,4,6-tris[(dimethylamino)methyl]-. [Link]
- MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
- RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. [Link]
- Scribd. 2-Amino 4,6-Dimethyl Pyrimidine 4-Nitrophenol. [Link]
- Google Patents.
- MDPI. Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. [Link]
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- PubChem. 2,6-Dimethylphenol. [Link]
- ResearchGate. Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride. [Link]
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An In-Depth Technical Guide to 2-Amino-4,6-dimethylphenol: Properties, Synthesis, and Applications in Pharmaceutical Research
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the strategic selection of intermediates is paramount to the successful construction of complex molecular architectures. 2-Amino-4,6-dimethylphenol is a substituted aromatic compound whose bifunctional nature—possessing both a nucleophilic amine and a reactive phenol group—renders it a valuable building block for a variety of heterocyclic scaffolds. This guide provides a comprehensive technical overview of its chemical identity, properties, logical synthesis pathways, and critical applications, with a focus on its role as a precursor in the development of bioactive compounds.
Part 1: Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is systematically named according to IUPAC nomenclature, which defines its structure as a phenol ring substituted with an amino group at position 2 and two methyl groups at positions 4 and 6.
IUPAC Name: this compound[1][2]
Due to historical naming conventions and its relationship to other common chemicals, it is also known by several synonyms. Understanding these is crucial for comprehensive literature and patent searches.
Common Synonyms:
-
6-Amino-2,4-xylenol[3]
-
4,6-Dimethyl-2-aminophenol[3]
-
2-Hydroxy-3,5-dimethylaniline[3]
-
1-Amino-2-hydroxy-3,5-dimethylbenzene[3]
For precise documentation and database retrieval, a set of unique identifiers is used globally.
| Identifier | Value | Source |
| CAS Number | 41458-65-5 | [1][3][4] |
| Molecular Formula | C₈H₁₁NO | [3] |
| Molecular Weight | 137.18 g/mol | [1][3] |
| InChI Key | GISWNAMJAQRJPC-UHFFFAOYSA-N | [1] |
| EC Number | 255-380-2 | [3] |
| PubChem CID | 100530 |
Part 2: Physicochemical and Computed Properties
The physical and chemical properties of an intermediate dictate its handling, reaction conditions, and purification strategies. Below is a summary of key data for this compound.
| Property | Value | Notes |
| Physical Form | Solid | [2] |
| Melting Point | 130 °C | [3] |
| Boiling Point | 244.7 ± 28.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Flash Point | 101.8 ± 24.0 °C | [3] |
| Topological Polar Surface Area | 46.2 Ų | [3] |
| XLogP3 | 1.6 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Part 3: Synthesis Pathway and Experimental Protocol
Conceptual Framework: The Logic of Synthesis
The synthesis of this compound is most logically achieved via a two-step process starting from the readily available precursor, 2,4-dimethylphenol. This pathway leverages fundamental and reliable organic transformations: electrophilic aromatic substitution (nitration) followed by reduction.
-
Nitration: The first step involves the regioselective nitration of 2,4-dimethylphenol. The hydroxyl and methyl groups are ortho-, para-directing activators. The position ortho to the powerful hydroxyl group (C6) and para to the C4-methyl group is sterically unhindered and electronically activated, making it the prime site for nitration to yield 4,6-dimethyl-2-nitrophenol.
-
Reduction: The second step is the reduction of the nitro group to a primary amine. This is a standard transformation with a high degree of reliability. Catalytic hydrogenation is a common, clean, and efficient method for this purpose.
The overall workflow is a robust and scalable approach to the target molecule.
Caption: Plausible two-step synthesis of this compound.
Protocol: Reduction of 4,6-Dimethyl-2-nitrophenol
This protocol is based on well-established procedures for the reduction of nitrophenols to aminophenols, such as the synthesis of 2-amino-4-methoxyphenol via catalytic hydrogenation.[5]
Objective: To synthesize this compound by the catalytic hydrogenation of 4,6-dimethyl-2-nitrophenol.
Materials:
-
4,6-dimethyl-2-nitrophenol (1 equivalent)
-
Palladium on carbon (5% Pd/C, ~3% w/w of substrate)
-
Ethanol (or Methanol), reagent grade
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Parr hydrogenator or similar hydrogenation apparatus
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged with an inert gas (e.g., Nitrogen) to remove any residual oxygen.
-
Charging the Reactor: To the vessel, add 4,6-dimethyl-2-nitrophenol and ethanol. The amount of solvent should be sufficient to create a slurry that can be effectively stirred (typically 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst to the mixture under an inert atmosphere. Causality Note: Pd/C is pyrophoric and can ignite flammable solvents in the presence of air. Adding it under an inert gas blanket is a critical safety measure.
-
Hydrogenation:
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the headspace of the vessel with hydrogen gas several times to replace the inert atmosphere.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or as determined by local standard operating procedures).
-
Begin vigorous stirring and maintain the reaction at room temperature (20-30°C). The reaction is typically exothermic; cooling may be required for large-scale reactions.
-
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Thin-Layer Chromatography (TLC) can also be used to confirm the disappearance of the starting material.
-
Work-up:
-
Once the reaction is complete, cease stirring and carefully vent the excess hydrogen gas.
-
Purge the vessel with inert gas. Trustworthiness Note: This step is crucial to prevent the catalyst from igniting upon exposure to air during filtration.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent (ethanol) to ensure complete recovery of the product.
-
Combine the filtrate and washings.
-
-
Isolation: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure. The resulting solid is crude this compound.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., isopropyl alcohol or toluene/heptane) to yield the final product of high purity.
Part 4: Applications in Pharmaceutical and Chemical Synthesis
This compound serves as a key pharmaceutical intermediate, a term for a chemical compound that is a building block for an Active Pharmaceutical Ingredient (API).[1][6][7][8] Its utility stems from the ortho-relationship of the amino and hydroxyl groups, which is a classic structural motif for the synthesis of important heterocyclic systems.
Caption: Key synthetic applications derived from this compound.
Synthesis of Phenoxazine Derivatives
Phenoxazines are a class of tricyclic heterocyclic compounds with a broad range of biological activities, including antitumor and antibacterial properties. They are also used as dyes and fluorescent probes.[2][7] The synthesis of the phenoxazine core often involves the oxidative condensation of an o-aminophenol. For example, the novel antitumor agent 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one is synthesized from the closely related 2-amino-5-methylphenol.[5] By analogy, this compound is an ideal precursor for constructing highly substituted phenoxazine derivatives, which can be screened for various pharmacological activities.
Precursor to Carbazole Scaffolds
Carbazole alkaloids and their synthetic derivatives are renowned for their significant pharmacological activities, including antibacterial, antitumor, and anti-inflammatory properties.[9] Modern synthetic methods, such as palladium-catalyzed intramolecular C-H amination, allow for the direct cyclization of 2-aminobiphenyls to form the carbazole ring system.[10] this compound can be utilized in multi-step syntheses to first form a substituted 2-aminobiphenyl intermediate, which is then cyclized to yield a dimethyl-hydroxy-carbazole derivative, a scaffold ripe for further functionalization in drug discovery programs.
Analogs of Existing Drugs
While not a direct precursor, the core structure of this compound is related to that of the antiarrhythmic drug Mexiletine, which is 1-(2,6-dimethylphenoxy )-2-propanamine.[11][12] The 2,6-dimethylphenol moiety is critical for the activity of Mexiletine.[13] Therefore, this compound serves as a valuable starting material for synthesizing novel analogs of Mexiletine, where the amino and hydroxyl groups can be used as handles to introduce new pharmacophores or modify physicochemical properties in the search for agents with improved potency or reduced toxicity.[14][15]
Part 5: Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is non-negotiable. This compound is classified as harmful and an irritant.
GHS Hazard Classification:
-
H302: Harmful if swallowed.[3]
-
Irritant: May cause skin, eye, and respiratory irritation.
Precautionary Measures & Protocol:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, dark, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
- Phenol, 2-amino-4,6-dimethyl- - Substance Details - SRS. US EPA. [Link]
- Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. RSC Medicinal Chemistry. [Link]
- Carbazole synthesis. Organic Chemistry Portal. [Link]
- Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. [Link]
- Pharma API Intermedi
- Deracemization of mexiletine biocatalyzed by omega-transaminases. PubMed. [Link]
- 2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one as an unexpected product from reduction of 5-methyl-2-nitrophenol.
- Mexiletine. PubChem. [Link]
- Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. [Link]
- Synthesis of the carbazole scaffold directly from 2-amino-biphenyl by means of a Tandem C-H activation and C-N bond formation.
- An improved synthesis of m-hydroxymexiletine, a potent mexiletine metabolite. PubMed. [Link]
- WO2010003970A2 - Phenoxazine dyes.
- Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues. PubMed. [Link]
- Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. National Institutes of Health (NIH). [Link]
- EP0085488B1 - Amino acid derivatives and antihypertensive drugs containing them.
- API & Pharma Intermediates: Backbone of Drug Development. PYG Lifesciences. [Link]
- Chemical Synthesis, Safety and Efficacy of Antihypertensive Candid
- Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis. National Institutes of Health (NIH). [Link]
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An In-depth Technical Guide to the Melting and Boiling Points of 2-Amino-4,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dimethylphenol, a substituted phenol derivative, is a compound of interest in various chemical and pharmaceutical research areas. Its utility as a building block in organic synthesis necessitates a thorough understanding of its fundamental physical properties. This guide provides a detailed exploration of the melting and boiling points of this compound, delving into the underlying physicochemical principles and offering robust, field-proven methodologies for their experimental determination. This document is intended to serve as a comprehensive resource for scientists, researchers, and professionals in drug development, ensuring accuracy and reproducibility in their work.
Core Physical Properties of this compound
The melting and boiling points are critical physical constants that provide insights into the purity and identity of a substance. For this compound (CAS No: 41458-65-5), these values are well-documented.[1][2][3][4][5]
| Property | Value | Source |
| Melting Point | 130 °C | ECHEMI[6] |
| Boiling Point | 244.7 ± 28.0 °C at 760 mmHg | ECHEMI[6] |
These values serve as a benchmark for laboratory-determined measurements and are foundational for the quality control of this compound.
Scientific Principles Governing Melting and Boiling Points
The melting and boiling points of a compound are dictated by the strength of its intermolecular forces.[7] For this compound, several key interactions are at play:
-
Hydrogen Bonding: The presence of both a hydroxyl (-OH) and an amino (-NH2) group allows for the formation of strong hydrogen bonds between molecules.[8] These are powerful intermolecular forces that require significant thermal energy to overcome, thus contributing to a relatively high melting and boiling point.[8][9]
-
Van der Waals Forces: As a molecule with a considerable surface area, this compound also exhibits van der Waals forces (specifically, London dispersion forces).[10][11] The methyl groups (-CH3) on the aromatic ring increase the molecule's size and surface area, further strengthening these interactions.[10]
-
Dipole-Dipole Interactions: The polar C-O and C-N bonds create a net dipole moment in the molecule, leading to dipole-dipole interactions between adjacent molecules.[8]
The combination of these forces results in the observed melting and boiling points. The planar structure of the benzene ring also allows for efficient packing in the solid state, which influences the melting point.[10]
The Critical Role of Purity in Melting Point Determination
The melting point is not only an identifier but also a sensitive indicator of purity. A pure crystalline solid will typically melt over a narrow temperature range (0.5-1.0°C).[12] The presence of impurities disrupts the crystal lattice, which weakens the intermolecular forces.[13] This leads to two observable effects:
-
Melting Point Depression: The melting point of an impure substance is lower than that of the pure compound.[12][14]
-
Broadening of the Melting Range: The temperature range over which the substance melts becomes wider.[13][14][15]
Therefore, a sharp melting point close to the literature value is a strong indication of high purity.
Experimental Determination of Melting and Boiling Points
The capillary method is a widely accepted and straightforward technique for determining the melting and boiling points of a solid organic compound.[6][16]
Melting Point Determination Protocol
This protocol outlines the steps for determining the melting point of this compound using a standard melting point apparatus.
I. Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the bottom.
-
Invert the capillary tube and tap the sealed end gently on a hard surface to tightly pack the solid to a height of 2-3 mm.[6]
II. Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[16]
-
Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point of 130°C.
-
Once this temperature is reached, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[17]
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).
-
Continue to observe and record the temperature at which the last solid crystal melts (the end of the melting range).
III. Self-Validation and Trustworthiness:
-
To ensure accuracy, perform the determination in triplicate.
-
A narrow melting point range (≤ 1°C) is indicative of a pure sample.[12]
-
If the melting point is depressed and the range is broad, the sample may require further purification.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination Protocol (Micro Scale)
This protocol describes the determination of the boiling point using a small amount of substance, which is advantageous when dealing with valuable or limited quantities of this compound.
I. Apparatus Setup:
-
Place a small amount of this compound into a small test tube or fusion tube.
-
Take a capillary tube and seal one end by heating it in the flame of a Bunsen burner.[18]
-
Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil), making sure the rubber band is not submerged in the oil.[19]
II. Measurement:
-
Gently heat the heating bath. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube as the air inside expands and is displaced by the vapor of the sample.[19][20]
-
Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the temperature is at or slightly above the boiling point.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[18][19][20] Record this temperature.
III. Causality and Self-Validation:
-
The principle behind this method is that the liquid enters the capillary when the vapor pressure of the substance equals the external atmospheric pressure, which is the definition of the boiling point.[18][20]
-
Allowing the apparatus to cool slowly is crucial for an accurate reading.
-
Repeat the measurement to ensure the result is reproducible.
Caption: Workflow for Boiling Point Determination.
Conclusion
The melting and boiling points of this compound are fundamental physical constants that are essential for its identification and purity assessment. A thorough understanding of the intermolecular forces that dictate these properties, coupled with the meticulous application of standardized experimental protocols, ensures the generation of reliable and reproducible data. This guide provides the necessary theoretical framework and practical methodologies to empower researchers, scientists, and drug development professionals in their work with this important chemical compound.
References
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Solubility Profile of 2-Amino-4,6-dimethylphenol: A Technical Guide for Researchers
An In-depth Technical Guide
Abstract
The solubility of active pharmaceutical ingredients and their intermediates is a critical physicochemical property that governs their behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of 2-Amino-4,6-dimethylphenol (CAS: 41458-65-5), a key building block in medicinal chemistry. While specific quantitative solubility data for this compound is sparse in public literature, this document consolidates the theoretical principles governing its solubility, provides predictive analysis based on its molecular structure, and presents a robust, validated experimental protocol for its determination in various organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding and a practical framework for assessing the solubility of this compound.
Introduction to this compound
This compound is a substituted aminophenol derivative with the molecular formula C₈H₁₁NO.[1] Its structure features a phenol ring substituted with one amino group and two methyl groups. This unique combination of functional groups imparts a specific set of physicochemical properties, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.
Understanding the solubility of this compound is paramount for several key operations in a laboratory and manufacturing setting:
-
Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the ability of reactants to dissolve in the chosen solvent.
-
Purification: Processes like recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.
-
Formulation: For drug development, the solubility profile dictates the choice of excipients and the delivery mechanism of the final product.
Given the limited availability of published quantitative data, this guide provides the necessary theoretical and practical tools for researchers to determine the solubility of this compound in a reliable and reproducible manner.
Theoretical Framework and Predictive Analysis of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is maximized when their intermolecular forces are similar in type and magnitude. The molecular structure of this compound provides clear indicators of its likely behavior.
Key Molecular Features:
-
Polar Functional Groups: The presence of both a hydroxyl (-OH) group and an amino (-NH₂) group makes the molecule highly polar. Both groups can act as hydrogen bond donors and acceptors, suggesting strong interactions with polar solvents.[2]
-
Aromatic System: The benzene ring is a bulky, nonpolar feature.
-
Alkyl Substituents: The two methyl (-CH₃) groups are nonpolar and increase the lipophilicity of the molecule, slightly counteracting the effect of the polar functional groups.
Predictive Solubility Profile:
Based on this structure, we can draw parallels with structurally similar compounds to predict the solubility of this compound:
-
High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are excellent hydrogen bond donors and acceptors. The energy gained from forming strong hydrogen bonds between the solvent and the -OH and -NH₂ groups of the solute is expected to overcome the solute's crystal lattice energy, leading to high solubility. Isomeric aminophenols are known to be moderately to highly soluble in alcohols.[2][3]
-
High Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), acetone, and ethyl acetate are polar and can act as hydrogen bond acceptors. They will readily solvate the molecule, leading to good solubility. 4-Aminophenol, for instance, is very soluble in DMSO and soluble in acetone and ethyl acetate.[4][5]
-
Moderate to Low Solubility in Nonpolar Solvents: In solvents like toluene, hexane, and chloroform , the primary intermolecular forces are weak van der Waals forces. These are insufficient to disrupt the strong hydrogen bonds between molecules of this compound in its solid state. While the nonpolar benzene ring and methyl groups will offer some affinity, overall solubility is expected to be limited. Related compounds like 4-aminophenol exhibit only slight solubility in toluene and negligible solubility in chloroform.[3][4]
Experimental Protocol for Solubility Determination
To generate reliable and quantitative solubility data, a standardized experimental method is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6] This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and accurately measured.
Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: HPLC-grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, isopropanol).
-
Equipment:
-
Analytical balance (±0.1 mg)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
-
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation of the Sample: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains after equilibrium is reached, confirming saturation. Record the exact amount added. Add a precise volume of the chosen organic solvent to the vial.
-
Causality: Using an excess of the solid is critical. If all the solid dissolves, the solution is not saturated, and the measured solubility will be erroneously low.
-
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 48 hours).
-
Trustworthiness: A preliminary time-to-equilibrium study should be performed. Samples are taken at various time points (e.g., 12, 24, 48, 72 hours) and analyzed. Equilibrium is confirmed when the measured concentration no longer increases over time. This validates the chosen equilibration period.
-
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for a short period. To ensure complete removal of solid particles, centrifuge the samples at a high speed.
-
Causality: Any suspended micro-particulates in the analyzed sample will lead to an overestimation of solubility. Centrifugation is a more reliable method than gravity settling alone.
-
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial. Perform a precise serial dilution of the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.
-
Trustworthiness: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane. The dilution step must be performed with calibrated volumetric glassware to ensure accuracy.
-
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectroscopy method. Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Expertise: HPLC is often the preferred method due to its high specificity and ability to separate the analyte from any potential degradation products or impurities that might be soluble.[6] The calibration curve must demonstrate linearity (R² > 0.999) across the working concentration range.
-
-
Calculation: Use the concentration obtained from the calibration curve and the dilution factor to calculate the solubility of this compound in the solvent at the specified temperature. Express the results in appropriate units, such as mg/mL or mol/L.
Data Presentation
Quantitative solubility data should be presented in a clear and organized format to allow for easy comparison across different solvents.
Table 1: Template for Reporting Experimental Solubility of this compound
| Solvent Class | Solvent | Temperature (°C) | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |
|---|---|---|---|---|
| Alcohols | Methanol | 25.0 | [Insert Data] | [Insert Data] |
| Ethanol | 25.0 | [Insert Data] | [Insert Data] | |
| Isopropanol | 25.0 | [Insert Data] | [Insert Data] | |
| Ketones | Acetone | 25.0 | [Insert Data] | [Insert Data] |
| Esters | Ethyl Acetate | 25.0 | [Insert Data] | [Insert Data] |
| Ethers | Diethyl Ether | 25.0 | [Insert Data] | [Insert Data] |
| Aprotic Polar | Acetonitrile | 25.0 | [Insert Data] | [Insert Data] |
| Dimethyl Sulfoxide | 25.0 | [Insert Data] | [Insert Data] | |
| Aromatic | Toluene | 25.0 | [Insert Data] | [Insert Data] |
| Nonpolar | n-Hexane | 25.0 | [Insert Data] | [Insert Data] |
Conclusion
References
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A Comprehensive Safety & Handling Guide for 2-Amino-4,6-dimethylphenol
This guide provides an in-depth analysis of the safety, handling, and emergency protocols for 2-Amino-4,6-dimethylphenol (CAS: 41458-65-5), a chemical intermediate utilized in complex organic synthesis. The information is curated for researchers, chemists, and drug development professionals who require a technical understanding beyond standard Safety Data Sheet (SDS) summaries. Our focus is on the causality behind safety procedures to foster a proactive safety culture in the laboratory.
Compound Identification and Physicochemical Properties
Precise identification is the foundation of chemical safety. This compound, also known as 6-Amino-2,4-xylenol, is a substituted aniline derivative. Its properties dictate its behavior and the necessary precautions for its handling.
| Property | Value | Source |
| CAS Number | 41458-65-5 | [1][2][3] |
| Molecular Formula | C8H11NO | [1][3] |
| Molecular Weight | 137.18 g/mol | [1][3] |
| IUPAC Name | This compound | [3][4] |
| Synonyms | 6-Amino-2,4-xylenol, 2,4-Dimethyl-6-aminophenol | [1] |
| Appearance | Solid | [4] |
| Melting Point | 130 °C | [1] |
| Boiling Point | 244.7 ± 28.0 °C at 760 mmHg | [1] |
GHS Hazard Assessment and Classification
The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. This compound presents significant acute toxicity risks. It is crucial to note that classifications can vary slightly between suppliers. For maximum safety, laboratory personnel should adhere to the most stringent classification available.
Several sources classify this compound as Toxic if swallowed, in contact with skin, or inhaled (H301, H311, H331), designating it with the "Danger" signal word.[4] Another common classification is Harmful if swallowed (H302).[1] Given this potential for high toxicity, it is imperative to treat this compound with the precautions required for a substance with a high acute toxicity rating in all exposure routes.
GHS Hazard Profile Diagram
Caption: GHS pictogram summary for this compound.
Toxicological Profile and Exposure Routes
Understanding the toxicological impact is key to appreciating the necessity of stringent controls. The primary hazard of this compound is its acute toxicity. The presence of both an amino and a hydroxyl group on the benzene ring can facilitate absorption and interaction with biological systems.
-
Oral Toxicity: Harmful or toxic if swallowed.[1][4] Ingestion can lead to systemic poisoning.
-
Dermal Toxicity: Potentially toxic in contact with skin.[4] The compound can be absorbed through the skin, leading to systemic effects. This route of exposure is particularly insidious in a laboratory setting, as minor, unnoticed contact can still result in toxic exposure.
-
Inhalation Toxicity: Potentially toxic if inhaled.[4] As a solid, the primary inhalation risk comes from dust or aerosols generated during handling, weighing, or transfer. These fine particles can be easily inhaled into the respiratory tract.
-
Eye and Skin Irritation: While acute toxicity is the primary concern, related phenol and aniline compounds are known to be irritants or corrosives.[5][6] Therefore, skin and severe eye irritation should be assumed as potential hazards.
Emergency First-Aid Protocols
In the event of an exposure, immediate and correct action is critical. The following protocols are based on established best practices for handling acutely toxic substances. A self-validating system requires that all laboratory personnel are trained on these procedures before handling the compound.
Emergency Response Workflow
Caption: Standard workflow for first response to chemical exposure.
Detailed First-Aid Measures
-
If Inhaled: Immediately move the exposed person to fresh air and keep them in a position comfortable for breathing.[5][7][8] If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention.[5]
-
In Case of Skin Contact: Immediately take off all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Immediate medical attention is required.[5]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do so. Continue rinsing.[5][8] Immediate medical attention is required.[5]
-
If Swallowed: Rinse mouth thoroughly with water.[5] Do NOT induce vomiting. [5][9] Call a physician or Poison Control Center immediately.[5]
Laboratory Handling and Personal Protective Equipment (PPE)
Proactive prevention is superior to reactive emergency response. The high toxicity of this compound necessitates stringent engineering controls and a comprehensive PPE strategy.
-
Engineering Controls:
-
Chemical Fume Hood: All handling, weighing, and transfer operations involving this compound must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[9]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Stations: An operational eyewash station and safety shower must be in close proximity to the workstation.[6]
-
-
Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a system designed to isolate the researcher from the chemical hazard.
| PPE | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash risk. | Protects against dust particles or splashes from entering the eyes, a rapid route of absorption. |
| Skin Protection | Nitrile gloves (check manufacturer for breakthrough time). A chemically resistant lab coat. | Prevents dermal contact and absorption, a key route of toxic exposure.[5][7] |
| Respiratory Protection | Not typically required if work is performed exclusively within a fume hood. If exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges is necessary. | Protects against the inhalation of toxic dust.[7] |
Safe Storage and Incompatibility
Proper storage is essential for maintaining chemical integrity and preventing hazardous reactions.
-
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8][10]
-
The storage area should be a designated, locked cabinet or area accessible only to authorized personnel, reflecting the compound's toxicity.[5][11]
-
Some suppliers recommend storage under an inert atmosphere in a dark place.[4]
-
-
Incompatible Materials:
Accidental Release and Disposal Procedures
A prepared response to a spill is a critical component of a laboratory safety program.
-
Spill Containment and Cleanup:
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
PPE: Don full PPE as described in Section 5, including respiratory protection if necessary.
-
Containment: Prevent further spread. Do not allow the chemical to enter drains.
-
Cleanup: Carefully sweep or scoop up the solid material, avoiding dust generation.[8][11] Place into a suitable, labeled, and sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
-
Waste Disposal:
References
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- PubChem. 4-Amino-2,6-dimethylphenol. [Link]
- PubChem. 2-Amino-4,5-dimethylphenol. [Link]
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A Comprehensive Guide to the Safe Handling and Storage of 2-Amino-4,6-dimethylphenol
This guide provides an in-depth framework for the proper handling, storage, and emergency management of 2-Amino-4,6-dimethylphenol (CAS: 41458-65-5), a chemical intermediate critical to various research and development applications. Adherence to these protocols is essential for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. The procedures outlined herein are synthesized from authoritative safety data and field-proven best practices, designed for an audience of trained researchers, scientists, and drug development professionals.
Compound Identification and Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various conditions and inform the selection of appropriate handling and storage protocols.
Table 1.1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 41458-65-5 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| IUPAC Name | This compound |
| Common Synonyms | 6-Amino-2,4-xylenol |[1] |
Table 1.2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid | |
| Boiling Point | 244.7 °C at 760 mmHg | [1] |
| Melting Point | 130 °C | [1] |
| Flash Point | 101.8 °C |[1] |
Hazard Analysis and GHS Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact. A critical analysis of its hazard profile is necessary to justify the stringent controls detailed later in this guide.
The Globally Harmonized System (GHS) classification for this compound indicates significant acute toxicity. It is crucial to note that different suppliers may report slightly varied hazard statements, reflecting differences in the purity or formulation of the product. Therefore, a conservative approach that accounts for the most stringent warnings is always recommended.
Table 2.1: GHS Hazard Profile
| Category | Code | Description | Source(s) |
|---|---|---|---|
| Signal Word | Danger / Warning | Note: Some sources list "Danger" while others list "Warning". Assume the higher hazard level. | [1] |
| Acute Toxicity, Oral | H301 / H302 | Toxic or Harmful if swallowed. | [1] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin. | |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled. | |
| Skin Irritation | H315 | Causes skin irritation. | [2] |
| Eye Irritation | H319 | Causes serious eye irritation. | [2] |
| Respiratory Irritation | H335 | May cause respiratory irritation. |[2] |
Precautionary Statements (Selected) :
-
P261: Avoid breathing dust.[1]
-
P270: Do not eat, drink or smoke when using this product.[1][3]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][3]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][4]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]
Engineering Controls and Personal Protective Equipment (PPE)
A systematic approach to risk mitigation, known as the Hierarchy of Controls, prioritizes the most effective measures for hazard reduction. This framework is essential for creating a self-validating system of safety.
Caption: Workflow for the safe weighing and handling of this compound.
Protocol Steps:
-
Preparation: Before handling the compound, don all required PPE as specified in Section 3.2.
-
Fume Hood Verification: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Handling: Minimize dust generation when transferring the solid from its storage container. [5]Use a spatula for transfers rather than pouring.
-
Housekeeping: Wash hands and arms thoroughly with soap and water after handling is complete. [5]Contaminated clothing should be removed and laundered before reuse. [5]5. Prohibition: Do not eat, drink, or smoke in any area where this chemical is handled or stored. [3]
Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.
Caption: Decision tree for the proper storage of this compound.
Storage Requirements:
-
Container: Keep the container tightly closed to prevent contamination and reaction with air or moisture. [4][5]* Environment: Store in a cool, dry, and well-ventilated area. [5][6]* Security: The storage area should be locked or otherwise accessible only to authorized personnel. [3]* Specific Conditions: For long-term stability, store in a dark place under an inert atmosphere (e.g., argon or nitrogen) at room temperature. * Incompatibilities: Avoid storage near strong oxidizing agents. [6]Contact with these substances can lead to vigorous and potentially hazardous reactions.
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
6.1. Spill Response
The response protocol depends on the scale of the spill. This guide addresses a minor laboratory spill (less than 10g of solid, manageable by trained personnel). For major spills, evacuate the area and contact institutional emergency response personnel immediately.
Caption: Flowchart for a minor spill response.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure adequate ventilation, preferably within a fume hood, to prevent the spread of dust. 2. Control: Prevent the spread of dust by covering the spill with an inert absorbent like vermiculite or sand. [7][8]3. Collect: Carefully sweep up the material and place it into a suitable, clearly labeled container for hazardous waste. [5]Avoid any actions that could generate airborne dust. [5]4. Decontaminate: Wash the affected surface area thoroughly with soap and water. [9][10]5. Disposal: All cleanup materials and contaminated PPE must be disposed of as hazardous waste according to institutional and local regulations. [10] 6.2. First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury from exposure.
-
Inhalation: Remove the individual from the exposure area to fresh air immediately. [5]If breathing is difficult or has stopped, provide artificial respiration (do NOT use mouth-to-mouth) and seek immediate medical attention. [5][11]* Skin Contact: Immediately remove all contaminated clothing. [3]Flush the affected skin with copious amounts of water for at least 15 minutes. [5][11]Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. [4][5]Remove contact lenses if present and easy to do. [4]Seek immediate medical attention from an ophthalmologist. [3]* Ingestion: Do NOT induce vomiting. [5][11]If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. [5]Seek immediate medical attention. [5]
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Collect waste in compatible, sealed, and clearly labeled containers.
-
Do not mix with incompatible waste streams. [10]3. Dispose of the waste through your institution's environmental health and safety office, in strict accordance with all local, state, and federal regulations. [3][4]
References
- University of St Andrews. (n.d.). Spill procedure: Clean-up guidance.
- US EPA. (n.d.). Phenol, 2-amino-4,6-dimethyl- - Substance Details.
- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
- Chemsrc. (n.d.). This compound | CAS#:41458-65-5.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Bromo-2,6-dimethylphenol.
- University of Lethbridge. (2019). Chemical Release (Spill) Response Guideline.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Thermo Fisher Scientific. (2019). Safety Data Sheet for 2,5-Xylenol.
- PubChem. (n.d.). 4-Amino-2,6-dimethylphenol.
- CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
- MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?.
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An In-depth Technical Guide to the Core Synthesis Pathway for 2-Amino-4,6-dimethylphenol
Introduction: The Significance of 2-Amino-4,6-dimethylphenol in Modern Drug Discovery
This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its unique structural arrangement, featuring an aniline core with strategically placed methyl and hydroxyl groups, makes it a valuable intermediate for developing novel therapeutic agents. The presence of the amino, hydroxyl, and methyl functionalities on the aromatic ring provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of a reliable and efficient two-step synthesis pathway for this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Strategic Synthesis Route: A Two-Step Approach
The most logical and widely applicable synthesis of this compound commences with the readily available starting material, 2,6-dimethylphenol. The pathway involves two sequential transformations:
-
Electrophilic Nitration: The selective introduction of a nitro group at the para-position of the phenol ring.
-
Reduction of the Nitro Group: The conversion of the nitro intermediate to the desired primary amine.
This approach is favored due to the high regioselectivity of the nitration step and the numerous reliable methods available for the reduction of aromatic nitro compounds.
Part 1: Electrophilic Nitration of 2,6-Dimethylphenol
The initial step in the synthesis is the regioselective nitration of 2,6-dimethylphenol to yield 2,6-dimethyl-4-nitrophenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Due to the steric hindrance from the two ortho-methyl groups, the electrophilic attack of the nitronium ion (NO₂⁺) is directed almost exclusively to the para-position.
Causality in Experimental Choices
Several nitrating agents can be employed for this transformation. While a mixture of concentrated nitric acid and sulfuric acid is a classic nitrating agent, it can lead to over-nitration and oxidative side products with highly activated substrates like phenols. Milder and more selective methods are therefore preferable. The use of metal nitrates, such as bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in a solvent like acetone, offers a controlled and efficient alternative.[1][2] These reagents generate the nitronium ion in situ under milder conditions, leading to higher yields and cleaner reactions.
Detailed Experimental Protocol: Nitration
Materials:
-
2,6-Dimethylphenol
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Acetone
-
Sodium bicarbonate (NaHCO₃)
-
Diatomaceous earth (Celite®)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, a solid mixture of 2,6-dimethylphenol (1 equivalent) and either Bi(NO₃)₃·5H₂O (1 equivalent) or Fe(NO₃)₃·9H₂O (1 equivalent) is prepared.
-
Acetone (approximately 10 mL per mmol of phenol) is added to the solid mixture.
-
The resulting suspension is stirred at room temperature for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove insoluble materials. The residue is washed with a small amount of acetone.
-
The filtrate is treated with solid sodium bicarbonate until the evolution of carbon dioxide ceases. This step neutralizes any remaining acidic species.
-
The mixture is filtered again to remove the excess sodium bicarbonate and any other solids.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford pure 2,6-dimethyl-4-nitrophenol.[1]
Quantitative Data Summary: Nitration
| Parameter | Value | Reference |
| Starting Material | 2,6-Dimethylphenol | [1] |
| Nitrating Agent | Bi(NO₃)₃·5H₂O or Fe(NO₃)₃·9H₂O | [1][2] |
| Solvent | Acetone | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 2-24 hours | [1] |
| Expected Yield | ~65% | [1] |
| Melting Point of Product | 168 °C (decomposes) | [3] |
Mechanism of Electrophilic Nitration
The nitration of phenols proceeds via an electrophilic aromatic substitution mechanism. The electrophile, the nitronium ion (NO₂⁺), is generated from the nitrating agent. The electron-rich aromatic ring of the phenol attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. Subsequent deprotonation of the arenium ion by a weak base restores the aromaticity of the ring, yielding the nitrated phenol.
Caption: Mechanism of Electrophilic Nitration of 2,6-Dimethylphenol.
Part 2: Reduction of 2,6-Dimethyl-4-nitrophenol
The second and final step is the reduction of the nitro group of 2,6-dimethyl-4-nitrophenol to an amino group, yielding the target molecule, this compound. A variety of reducing agents can accomplish this transformation, with catalytic hydrogenation being a common and clean method.
Causality in Experimental Choices
Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is often the method of choice for nitro group reductions due to its high efficiency and the formation of water as the only byproduct.[4] The reaction is typically carried out under a hydrogen atmosphere. The choice of solvent is important; alcohols like ethanol are commonly used as they can dissolve the starting material and are inert under the reaction conditions.
Alternatively, chemical reduction methods using metals in acidic media, such as iron in acetic acid or tin(II) chloride, can also be employed.[4] These methods are robust but may require more extensive work-up procedures to remove metal salts.
Detailed Experimental Protocol: Catalytic Hydrogenation
Materials:
-
2,6-Dimethyl-4-nitrophenol
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
Procedure:
-
A solution of 2,6-dimethyl-4-nitrophenol in ethanol is prepared in a hydrogenation vessel.
-
A catalytic amount of 10% Pd/C (typically 5-10 mol%) is added to the solution.
-
The vessel is connected to a hydrogenation apparatus, and the atmosphere is purged with hydrogen gas.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
The progress of the reaction is monitored by TLC until the starting material is completely consumed.
-
Upon completion, the reaction mixture is carefully filtered through a pad of diatomaceous earth to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, preferably wetted with a solvent.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Quantitative Data Summary: Reduction
| Parameter | Value | Reference |
| Starting Material | 2,6-Dimethyl-4-nitrophenol | [4] |
| Reducing Agent | H₂ gas with 10% Pd/C catalyst | [4] |
| Solvent | Ethanol | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Hydrogen Pressure | 1-4 atm | [4] |
| Expected Yield | High (often >90%) | [4] |
| Physical Form of Product | Solid |
Mechanism of Nitro Group Reduction
The catalytic hydrogenation of a nitro group to an amine is a six-electron reduction that is believed to proceed through a series of intermediates on the surface of the metal catalyst. The nitro compound is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine. The final step is the reduction of the hydroxylamine to the corresponding amine.
Caption: Stepwise Reduction of the Nitro Group.
Safety and Handling Precautions
-
Phenols: Phenol and its derivatives are toxic and corrosive. They can be absorbed through the skin. Always handle phenols in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6][7]
-
Nitrating Agents: Nitric acid and metal nitrates are strong oxidizing agents and are corrosive. Avoid contact with skin and eyes. Nitration reactions can be highly exothermic and should be carried out with caution, ensuring adequate cooling.[8]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Hydrogenation reactions should be performed in a well-ventilated area, away from ignition sources, using appropriate and well-maintained equipment. The palladium catalyst can be pyrophoric upon exposure to air after the reaction and should be handled with care.
Conclusion
The synthesis of this compound via the nitration of 2,6-dimethylphenol followed by the reduction of the resulting nitro-intermediate is a robust and efficient pathway. This guide has provided a detailed, in-depth technical overview of this synthesis, including the rationale behind experimental choices, step-by-step protocols, and mechanistic insights. By following these guidelines and adhering to strict safety protocols, researchers and drug development professionals can reliably produce this valuable chemical intermediate for their research and development endeavors.
References
- Corning Incorporated. (2022). Nitration of phenol in flow.
- YouTube. (2024). Nitration reaction safety.
- SID. (n.d.). Nitration of Phenolic Compounds by Antimony Nitrate.
- ipso Nitration. XXIV. Nitration of 2-methylphenols. Formation and rearrangement of 6-methyl-6-nitrocyclohexa-2,4-dienones. (n.d.).
- Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters.
- National Institutes of Health. (2022). Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis.
- ACS Publications. (n.d.). Kinetic Analysis of the Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles | The Journal of Physical Chemistry C.
- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure.
- ResearchGate. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions.
- ACS Publications. (2020). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction | ACS Catalysis.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- MDPI. (n.d.). The Competition between 4-Nitrophenol Reduction and BH₄⁻ Hydrolysis on Metal Nanoparticle Catalysts.
- UC Berkeley. (n.d.). phenol-haz-controls-fact-sheet-wsp.pdf.
- Google Patents. (n.d.). US3337642A - Process for the purification of 2, 6-dimethylphenol.
- National Institutes of Health. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions.
- MDPI. (n.d.). Simple Environmentally-Friendly Reduction of 4-Nitrophenol.
- UKEssays. (2017). Synthesis and Purification of Nitrophenols.
- Google Patents. (n.d.). US4264525A - Stepwise reduction of p-nitrophenol.
- RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
- Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
- ResearchGate. (n.d.). Hydrogenation of 2,4-dichloro-6-nitrophenol to 2-amino-4,6-dichloroppenol over Ni-B/SiO 2 amorphous alloy.
- PubChem. (n.d.). 2-amino-4,6-dimethyl-phenol.
- Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.
- National Institutes of Health. (2025). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
- ACS Publications. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review | ACS Omega.
- ResearchGate. (2025). Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride.
- RSC Publishing. (n.d.). Studies of the electrochemical reduction of 4-nitrophenol in dimethylformamide: evidence for a change in mechanism with temperature.
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A Comprehensive Technical Guide to 2-Amino-4,6-dimethylphenol: Synthesis, Characterization, and Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dimethylphenol, identified by CAS Number 41458-65-5, is an aromatic organic compound featuring a phenol ring substituted with an amino group and two methyl groups.[1][2] While not a compound with a storied discovery in the annals of chemistry, its utility as a versatile chemical intermediate and building block makes it a molecule of significant interest to researchers in synthetic chemistry, materials science, and drug discovery. Its structural motifs—a nucleophilic amino group, an acidic hydroxyl group, and a substituted aromatic ring—provide a rich platform for a variety of chemical transformations.
This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, characterization, and known applications. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.
Part 1: Synthesis and Characterization
The preparation of this compound is most commonly achieved through the reduction of its nitro precursor, 2-Nitro-4,6-dimethylphenol. This transformation is a staple in organic synthesis, offering high yields and purity.
Synthetic Pathway: Catalytic Reduction of 2-Nitro-4,6-dimethylphenol
The reduction of a nitro group to an amine is a fundamental reaction in organic chemistry. For the synthesis of this compound, catalytic hydrogenation is a preferred method due to its efficiency and cleaner reaction profile compared to stoichiometric reducing agents. The reaction involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, in the presence of a hydrogen source.
The causality for this choice rests on the high selectivity of catalysts like Pd/C for the reduction of nitro groups in the presence of other reducible functionalities on an aromatic ring. The process is often clean, yielding the desired amine with water as the primary byproduct.
Diagram 1: Synthetic Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
Sources
1H NMR and 13C NMR spectral data for 2-Amino-4,6-dimethylphenol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Amino-4,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the anticipated ¹H and ¹³C NMR spectral data for this compound. In the absence of readily available experimental spectra in public databases, this document leverages established principles of NMR theory, substituent effects, and data from analogous compounds to predict and interpret the spectral features of this molecule. This guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering a framework for the structural verification of this compound and related compounds.
Introduction: The Central Role of NMR in Molecular Characterization
In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a critical prerequisite. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for this purpose, providing detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts, signal multiplicities, and coupling constants observed in ¹H and ¹³C NMR spectra offer a wealth of data that, when pieced together, reveal the precise connectivity and spatial arrangement of atoms. This guide focuses on the application of these principles to the structural analysis of this compound, a substituted aromatic compound with potential applications in various fields of chemical research.
Molecular Structure of this compound
To interpret the NMR spectra of this compound, a clear understanding of its molecular structure is essential. The molecule consists of a benzene ring substituted with a hydroxyl group, an amino group, and two methyl groups. The relative positions of these substituents dictate the electronic environment of each proton and carbon atom, which in turn governs their respective chemical shifts in the NMR spectra.
Figure 1: Molecular Structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the protons of the amino and hydroxyl groups. The predicted chemical shifts (δ) are based on the additive effects of the substituents on the aromatic ring.
3.1. Aromatic Protons (H3 and H5)
The two aromatic protons, H3 and H5, are in different chemical environments and are expected to appear as distinct signals. The -OH and -NH₂ groups are strong ortho, para-directing activators, while the -CH₃ groups are weak ortho, para-directing activators. The positions of these groups will influence the electron density around H3 and H5, thus affecting their chemical shifts.
-
H3: This proton is situated between the amino and a methyl group. It is expected to be the most shielded of the aromatic protons, appearing at a lower chemical shift.
-
H5: This proton is positioned between two methyl groups and will have a chemical shift influenced by their electron-donating nature.
Due to the small distance between H3 and H5, a small meta-coupling (⁴J) might be observed, leading to the splitting of these signals into doublets.
3.2. Methyl Protons (4-CH₃ and 6-CH₃)
The two methyl groups are in non-equivalent positions and should give rise to two separate singlet signals. The methyl group at position 4 is para to the hydroxyl group and meta to the amino group, while the methyl group at position 6 is ortho to both the hydroxyl and amino groups. These different electronic environments will result in slightly different chemical shifts.
3.3. Exchangeable Protons (-OH and -NH₂)
The protons of the hydroxyl (-OH) and amino (-NH₂) groups are acidic and can undergo chemical exchange with the solvent or with each other.[1] This exchange process often leads to broad signals in the ¹H NMR spectrum.[1] Their chemical shifts are highly dependent on the solvent, concentration, and temperature.[2][3] To confirm their identity, a D₂O exchange experiment can be performed, which will cause the signals for these protons to disappear from the spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H3 | 6.5 - 6.7 | Doublet | ~2-3 Hz (meta-coupling) | Chemical shift is influenced by the ortho-amino and para-methyl groups. |
| H5 | 6.7 - 6.9 | Doublet | ~2-3 Hz (meta-coupling) | Chemical shift is influenced by the ortho-methyl and para-hydroxyl groups. |
| 4-CH₃ | 2.1 - 2.3 | Singlet | - | |
| 6-CH₃ | 2.2 - 2.4 | Singlet | - | |
| -NH₂ | 3.5 - 5.0 | Broad Singlet | - | Chemical shift and peak shape are solvent and concentration dependent; will exchange with D₂O.[1] |
| -OH | 4.5 - 6.0 | Broad Singlet | - | Chemical shift and peak shape are solvent and concentration dependent; will exchange with D₂O. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the nature and position of the substituents. Online prediction tools can provide estimates for these shifts.[4][5][6]
4.1. Aromatic Carbons
The six aromatic carbons will have chemical shifts in the typical aromatic region (δ 110-160 ppm). The carbons directly attached to the electron-donating -OH and -NH₂ groups (C1 and C2) will be significantly shielded and appear at higher chemical shifts (downfield). The carbons ortho and para to these groups will also be affected.
4.2. Methyl Carbons
The two methyl carbons will appear in the aliphatic region of the spectrum (δ 15-25 ppm). Similar to their corresponding protons, they are expected to have slightly different chemical shifts due to their different positions on the aromatic ring.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C1 | 145 - 150 | Attached to the hydroxyl group. |
| C2 | 135 - 140 | Attached to the amino group. |
| C3 | 115 - 120 | Influenced by the adjacent amino and methyl groups. |
| C4 | 125 - 130 | Attached to a methyl group. |
| C5 | 120 - 125 | Influenced by the adjacent methyl groups. |
| C6 | 120 - 125 | Attached to a methyl group. |
| 4-CH₃ | 15 - 20 | |
| 6-CH₃ | 18 - 23 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, a standardized experimental procedure should be followed.
Figure 3: Conceptual 2D NMR (HSQC and HMBC) correlations for this compound. Dashed green lines represent one-bond ¹H-¹³C correlations (HSQC), while dotted yellow lines indicate two- and three-bond correlations (HMBC).
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By applying fundamental NMR principles and leveraging data from analogous structures, a comprehensive spectral analysis has been presented. The provided tables of predicted chemical shifts, along with the discussion of expected multiplicities and the influence of experimental conditions, serve as a robust reference for any researcher working with this compound. The inclusion of a standardized experimental protocol and an introduction to the utility of 2D NMR techniques further enhances the practical value of this guide for the unambiguous structural verification of this compound and its derivatives.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Sun, W., Lin, H., Zhou, W., & Li, Z. (2014). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. RSC Advances. The Royal Society of Chemistry.
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Technical Guide: A Dual-Technique Approach to the Structural Elucidation of 2-Amino-4,6-dimethylphenol using FT-IR and Mass Spectrometry
Abstract
This technical guide provides a comprehensive methodological framework for the analysis of 2-Amino-4,6-dimethylphenol, a key intermediate in various chemical syntheses. We present an in-depth exploration of two powerful and complementary analytical techniques: Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step experimental protocols but also the underlying theoretical principles and data interpretation strategies. By integrating the functional group information from FT-IR with the molecular weight and fragmentation data from MS, we establish a robust, self-validating system for the unambiguous structural confirmation of the target analyte.
Introduction: The Analytical Challenge of Substituted Phenols
This compound (CAS: 41458-65-5, Formula: C₈H₁₁NO) is an aromatic compound featuring a phenol, a primary amine, and two methyl groups on the benzene ring.[1][2] Its specific substitution pattern makes it a valuable building block in the synthesis of pharmaceuticals, dyes, and other complex organic molecules. The precise identification and purity assessment of this compound are critical for ensuring the quality, safety, and efficacy of downstream products.
The inherent reactivity of the amino and hydroxyl functional groups necessitates analytical methods that are both specific and sensitive. Fourier Transform Infrared (FT-IR) spectroscopy provides an exceptional tool for identifying the characteristic vibrational modes of the functional groups present, effectively serving as a molecular "fingerprint".[3][4] Concurrently, Mass Spectrometry offers definitive information regarding the compound's molecular weight and provides invaluable structural clues through the analysis of its fragmentation patterns.[5][6]
This guide presents a synergistic workflow, leveraging the strengths of both techniques to provide orthogonal validation of the molecular structure of this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a cornerstone technique for the identification of functional groups in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting absorption spectrum provides a unique profile of the molecule's functional components.[3]
Experimental Protocol: KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a widely used technique for preparing solid samples for transmission FT-IR analysis.[7][8] The rationale for this choice is that KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix that minimizes scattering.[9]
Materials:
-
This compound (solid)
-
FT-IR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR Spectrometer
Procedure:
-
Drying: Gently dry the KBr powder in an oven at ~100 °C for 2-4 hours to remove any adsorbed water, which has a strong IR absorption and can interfere with the spectrum.[10]
-
Grinding: Place approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr into an agate mortar.[7]
-
Mixing & Homogenization: Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation to minimize light scattering.[8][10]
-
Pellet Formation: Transfer the powder to the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for approximately 1-2 minutes to form a transparent or semi-transparent pellet.[7]
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Spectral Interpretation for this compound
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, phenolic hydroxyl, and substituted aromatic ring structures.
Table 1: Predicted FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) - two distinct, sharp peaks expected.[11][12] |
| 3400 - 3200 | O-H Stretch | Phenol (-OH) - typically a broad band due to hydrogen bonding.[13][14] |
| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring C-H bonds. |
| 2980 - 2850 | C-H Aliphatic Stretch | Methyl (-CH₃) groups. |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂).[11][12] |
| 1610 - 1500 | C=C Aromatic Ring Stretch | Benzene ring skeletal vibrations.[15] |
| 1390 - 1310 | C-O Stretch / O-H Bend | Phenolic C-O and O-H in-plane bending coupling. |
| 1335 - 1250 | C-N Aromatic Stretch | Aromatic Amine C-N bond.[12] |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic ring substitution pattern (fingerprint region). |
The presence of two sharp peaks in the 3500-3300 cm⁻¹ region is a definitive indicator of a primary amine.[14] The broad O-H absorption may overlap with the N-H stretches. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of peaks unique to the molecule's specific substitution pattern, confirming its identity when compared to a reference spectrum.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] For structural elucidation, it provides two critical pieces of information: the precise molecular weight of the compound and a fragmentation pattern that reveals the structure of its constituent parts.
Experimental Protocol: Direct Infusion ESI-MS
For a relatively pure compound, Direct Infusion Electrospray Ionization Mass Spectrometry (DI-ESI-MS) is a rapid and effective method that avoids the need for chromatographic separation.[16][17] ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation in the source, making it ideal for determining molecular weight.[18][19]
Materials:
-
This compound
-
LC-MS grade Methanol and Water
-
Formic Acid (for acidification)
-
Syringe pump and ESI-capable mass spectrometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent, such as 50:50 methanol/water with 0.1% formic acid. The acid promotes protonation, enhancing the signal in positive ion mode.
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution.
-
Direct Infusion:
-
Load the sample solution into a syringe and place it in the syringe pump.
-
Set the pump to a low, stable flow rate (e.g., 5-10 µL/min) directly into the ESI source of the mass spectrometer.
-
-
Data Acquisition:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500).
-
To induce fragmentation for structural analysis, perform a tandem MS (MS/MS) experiment by selecting the protonated molecular ion (e.g., m/z 138.1) as the precursor and applying collision-induced dissociation (CID).
-
Fragmentation Analysis
The molecular formula of this compound is C₈H₁₁NO, with a monoisotopic mass of 137.084 g/mol .[2][20] In positive mode ESI-MS, the primary observed ion will be the protonated molecule, [M+H]⁺, at m/z 138.091 .
Tandem MS (MS/MS) of the m/z 138.1 precursor ion will induce fragmentation. The fragmentation pathways are driven by the stability of the resulting fragment ions and neutral losses.[6] Key predicted fragmentation pathways for the [M+H]⁺ ion of this compound include:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation for methylated compounds, leading to a stable ion.
-
Loss of Carbon Monoxide (CO): Characteristic of phenolic compounds.[21]
-
Loss of Ammonia (NH₃): A potential loss from the protonated amino group.
Table 2: Predicted Key Ions in the ESI-MS/MS Spectrum
| m/z (nominal) | Proposed Formula | Origin |
| 138 | [C₈H₁₂NO]⁺ | Precursor Ion ([M+H]⁺) |
| 123 | [C₇H₁₀NO]⁺ | Loss of a methyl radical (•CH₃) |
| 121 | [C₈H₉O]⁺ | Loss of ammonia (NH₃) |
| 110 | [C₇H₁₂N]⁺ | Loss of carbon monoxide (CO) |
The observation of these specific fragment ions provides strong evidence for the presence of methyl, amino, and phenolic functionalities, corroborating the proposed structure.
Integrated Data Analysis: A Synergistic Approach
The true analytical power is realized when the data from FT-IR and MS are combined. This synergistic approach provides a self-validating confirmation of the structure of this compound.
-
Molecular Weight Confirmation: The ESI-MS analysis provides a clear [M+H]⁺ ion at m/z 138.1, confirming the molecular formula C₈H₁₁NO.
-
Functional Group Validation:
-
The FT-IR spectrum shows two distinct N-H stretches (around 3500-3300 cm⁻¹) and an N-H bend (around 1650-1580 cm⁻¹), confirming the presence of a primary amine (-NH₂) . The MS/MS data supports this with the observed neutral loss of NH₃.
-
The broad O-H stretch in the FT-IR spectrum (around 3400-3200 cm⁻¹) indicates a hydroxyl group . The MS/MS fragmentation showing a loss of CO is characteristic of a phenol .
-
Aliphatic C-H stretches in the FT-IR spectrum confirm the presence of methyl groups , which is further validated by the loss of a •CH₃ radical in the MS/MS spectrum.
-
Aromatic C=C and C-H vibrations in the FT-IR spectrum confirm the benzene ring backbone.
-
This integrated analysis leaves no ambiguity. The FT-IR confirms what functional groups are present, while the MS confirms the total mass and how these pieces are connected, as evidenced by the fragmentation patterns.
Conclusion
The structural elucidation of this compound is effectively and reliably achieved through the combined application of FT-IR spectroscopy and mass spectrometry. FT-IR provides definitive identification of the key amine, hydroxyl, and aromatic functional groups, while ESI-MS confirms the molecular weight and offers structural insights through fragmentation analysis. The protocols and interpretive frameworks detailed in this guide provide researchers with a robust and scientifically sound methodology for the comprehensive characterization of this and similar substituted aromatic compounds, ensuring data integrity in research and development settings.
References
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alternative names like 6-Amino-2,4-xylenol
Introduction
2-Amino-4,6-dimethylphenol, a substituted aminophenol, is a chemical compound of significant interest to researchers and process chemists. While often referred to by its non-systematic name, 6-Amino-2,4-xylenol, its true value lies in its bifunctional nature, possessing both a nucleophilic amine and a weakly acidic hydroxyl group on a stable aromatic scaffold. This unique combination makes it a versatile intermediate in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its nomenclature, properties, a validated synthesis protocol from a common precursor, key applications, and essential safety protocols, designed for professionals in chemical research and drug development.
Chemical Identity and Nomenclature
Precise identification is paramount in chemical synthesis and regulatory compliance. This compound is known by several names, which can create ambiguity. The following table consolidates its primary identifiers.[1][2]
| Identifier Type | Value |
| IUPAC Name | This compound[2] |
| Common Name | 6-Amino-2,4-xylenol |
| CAS Number | 41458-65-5[2][3][4][5] |
| EC Number | 255-380-2[1][2][4] |
| Molecular Formula | C₈H₁₁NO[5][6][7] |
| Synonyms | This compound[8], 4,6-Dimethyl-2-aminophenol[1][8], 2-Hydroxy-3,5-dimethylaniline[1][8], 1-Amino-2-hydroxy-3,5-dimethylbenzene[1] |
Below is the two-dimensional structure of the molecule, illustrating the ortho-amino and para/ortho-methyl substitutions relative to the hydroxyl group.
Caption: Fig 1: Structure of this compound
Physicochemical Properties
Understanding the physical and chemical properties of a compound is critical for designing experiments, developing purification strategies, and ensuring safe handling. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 137.18 g/mol | [2][4][5][6] |
| Appearance | Light yellow to brown crystalline powder | [4] |
| Melting Point | 130-136 °C | [4][5][6] |
| Boiling Point | 244.7 ± 28.0 °C (Predicted) | [4][5][6] |
| Density | 1.118 ± 0.06 g/cm³ (Predicted) | [4][5][6] |
| pKa | 10.42 ± 0.23 (Predicted) | [4][5] |
| InChI Key | GISWNAMJAQRJPC-UHFFFAOYSA-N | [4] |
Synthesis and Experimental Protocol
Causality of Synthesis Choice: The most direct and industrially relevant pathway to synthesizing an aromatic amine is through the reduction of its corresponding nitro analogue. This method is highly efficient, scalable, and relies on well-understood chemical transformations. The precursor, 2,4-Dimethyl-6-nitrophenol, is readily accessible, making this an economically viable choice. The reduction can be achieved through various methods, but catalytic hydrogenation offers high yields and cleaner reaction profiles, avoiding the use of stoichiometric metallic reductants that can complicate product purification.
Proposed Synthesis Workflow:
Caption: Fig 2: Workflow for the synthesis of this compound
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is designed as a self-validating system. Each step includes a rationale and an expected outcome, allowing the researcher to verify the process is proceeding correctly.
Materials:
-
2,4-Dimethyl-6-nitrophenol (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 5 mol%
-
Ethanol (200 proof), analytical grade
-
Celite®
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Standard laboratory glassware, including a two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 2,4-Dimethyl-6-nitrophenol (e.g., 5.0 g, 29.9 mmol).
-
Add ethanol (100 mL) to dissolve the starting material completely. The solution should be a clear, yellowish color.
-
Causality: Ethanol is an excellent solvent for both the starting material and the product, and it is compatible with the catalytic hydrogenation process.
-
-
Catalyst Addition:
-
Carefully add 10% Pd/C (e.g., 1.6 g, 5 mol%) to the solution under a gentle stream of nitrogen or argon.
-
Causality: Pd/C is a highly efficient catalyst for the reduction of nitro groups. Adding it under an inert atmosphere prevents potential ignition of the dry catalyst in the air.
-
-
Hydrogenation:
-
Seal the flask. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.
-
Secure a hydrogen-filled balloon to one neck of the flask or connect to a regulated hydrogen supply.
-
Stir the reaction mixture vigorously at room temperature.
-
Causality: Vigorous stirring is essential to ensure proper mixing of the three phases (solid catalyst, liquid solution, and gas), maximizing the reaction rate.
-
-
Reaction Monitoring (Self-Validation):
-
After 2-3 hours, briefly pause stirring and take a small aliquot of the reaction mixture. Filter it through a small plug of silica in a pipette to remove the catalyst.
-
Spot the filtered sample on a TLC plate alongside the starting material (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
The reaction is complete when the starting material spot has been completely consumed and a new, more polar spot (the product) is dominant. The reaction typically takes 4-6 hours.
-
-
Work-up and Catalyst Removal:
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.
-
Prepare a small pad of Celite® in a Büchner funnel and wet it with ethanol.
-
Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with a small amount of fresh ethanol (2 x 20 mL) to ensure all product is collected.
-
Causality: Celite® is a fine filter aid that prevents the very fine Pd/C particles from passing through the filter paper, ensuring a catalyst-free solution. Caution: The filtered catalyst can be pyrophoric and should be kept wet with water before disposal.
-
-
Isolation and Purification:
-
Transfer the filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator. A solid residue should be obtained.
-
Recrystallize the crude product from a minimal amount of hot ethanol, adding water dropwise until turbidity persists, then allowing it to cool slowly to room temperature and then in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under a vacuum. The expected product is a light-colored crystalline solid.
-
Applications in Research and Drug Development
The utility of this compound stems from its two reactive sites, which can be addressed selectively in multi-step syntheses.
-
Dye and Pigment Synthesis: As a derivative of aminophenol, it is a key precursor in the production of azo dyes.[6] The amino group can be diazotized and then coupled with other aromatic compounds to create a vast range of colors for textiles and cosmetics.[6][9] The presence of the hydroxyl and methyl groups on the ring can be used to tune the final color and improve properties like light-fastness.[6]
-
Pharmaceutical Intermediate: This compound is categorized as a pharmaceutical intermediate.[1][6] The aminophenol scaffold is a privileged structure in medicinal chemistry. The nitrile group, often found in modern pharmaceuticals, can act as a bioisostere for other functional groups or participate in key binding interactions within enzyme active sites.[10] While not a final drug itself, this compound serves as a valuable starting block for creating libraries of novel compounds. For example, the amino group can be acylated or used in cyclization reactions to build heterocyclic systems, which are central to many drug discovery programs targeting kinases or other enzymes.[11][12]
-
Other Industrial Uses: It is also employed in the formulation of hair dyes, where it undergoes oxidative coupling to produce stable, long-lasting brown and black shades.[6] Furthermore, phenolic compounds, in general, are used as precursors for antioxidants and other specialty chemicals.[13][14]
Safety, Handling, and Toxicology
Trustworthiness through Safety: A protocol's integrity is linked to its safety. Aromatic amines and phenols require stringent handling procedures. The information below is synthesized from safety data sheets and toxicological databases.
GHS Hazard Classification:
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Warning | H302: Harmful if swallowed[2]H312: Harmful in contact with skin[2]H315: Causes skin irritation[2]H319: Causes serious eye irritation[2]H332: Harmful if inhaled[2] |
Safe Handling Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Butyl rubber is recommended for extended contact.[15] Change gloves immediately if contamination occurs.
-
Eye Protection: Chemical safety goggles are mandatory. A full-face shield is recommended when handling larger quantities.[15]
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[15]
First Aid Measures:
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15][16]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention as the substance is toxic upon contact.[15][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention.[16][17]
Conclusion
This compound is a foundational chemical intermediate with significant, well-established roles in the dye industry and emerging importance in pharmaceutical and materials science research. Its value is derived from its straightforward synthesis, bifunctional reactivity, and the stability of its aromatic core. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can safely and effectively leverage this versatile molecule to advance their scientific and developmental objectives.
References
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- Basic Chemical Data: 2-Amino-4,5-xylenol. (n.d.). ChemIDplus.
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- Xylenols: Human health tier II assessment. (2019-06-28). Australian Government Department of Health.
- 2,4-xylenol phenol, 2,4-dimethyl - The Good Scents Company. (n.d.).
- 2,6-Xylenol - Wikipedia. (n.d.).
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- A Process For The Preparation Of 6 Amino 5 Cyano 2 Methyl 4 Aryl 4 H Pyran 3 Carboxylates. - Quick Company. (n.d.).
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- Chu, X. J., et al. (2006). Discovery of 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2024-10-11). SciELO.
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Methodological & Application
The Versatile Role of 2-Amino-4,6-dimethylphenol in Modern Organic Synthesis: Application Notes and Protocols
Introduction: 2-Amino-4,6-dimethylphenol is a highly functionalized aromatic compound that serves as a versatile and valuable building block in the landscape of organic synthesis. Its unique substitution pattern, featuring an amino group, a hydroxyl group, and two methyl groups on the benzene ring, imparts a distinct reactivity profile that is leveraged in the construction of a diverse array of complex molecules. This guide provides an in-depth exploration of the applications of this compound, offering detailed experimental protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into its pivotal role in the synthesis of heterocyclic compounds, such as phenoxazinones and benzothiazoles, its utility in the creation of vibrant azo dyes, its function as a precursor to sophisticated Schiff base ligands for catalysis, and its potential in the development of novel polymers.
I. Synthesis of Phenoxazinone Scaffolds: A Gateway to Bioactive Molecules
The phenoxazinone core is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds, most notably the actinomycin class of anticancer agents. This compound is an excellent precursor for the synthesis of substituted phenoxazinones through oxidative dimerization.
Mechanistic Rationale
The synthesis of phenoxazinones from 2-aminophenols generally proceeds via an oxidative coupling mechanism. The reaction is often catalyzed by transition metal complexes or enzymes and involves the formation of reactive phenoxyl and aminyl radical intermediates. These intermediates then undergo a series of coupling and cyclization steps to afford the tricyclic phenoxazinone structure. The methyl groups on the this compound ring can influence the reaction's regioselectivity and the properties of the final product.
Diagram 1: Proposed Workflow for Phenoxazinone Synthesis
Caption: Oxidative dimerization of this compound to a phenoxazinone derivative.
Protocol 1: Metal-Catalyzed Aerobic Oxidation to a Dihydrophenoxazinone Derivative
This protocol is adapted from the general principles of oxidative coupling of aminophenols.[1][2][3]
Materials:
-
This compound
-
Copper(II) acetate or a similar copper(II) salt (catalyst)
-
Methanol or a suitable organic solvent
-
A base (e.g., triethylamine), if required to facilitate deprotonation
-
Oxygen or air supply
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve this compound (1 mmol) in methanol (20 mL).
-
Add a catalytic amount of copper(II) acetate (e.g., 0.05 mmol).
-
If necessary, add a base like triethylamine (1.2 mmol) to the mixture.
-
Bubble air or oxygen through the solution at a steady rate while stirring vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction can take several hours to days depending on the specific catalyst and conditions.
-
Upon completion, filter the reaction mixture to remove any insoluble catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired dihydrophenoxazinone product.
-
Characterize the product using standard analytical techniques (NMR, IR, Mass Spectrometry).
Expected Product: The reaction is expected to yield a substituted 3-amino-1,4a-dihydro-4a,8-dimethyl-2H-phenoxazin-2-one derivative.[1]
II. Azo Dyes: Chromophores from Diazotization and Coupling
Azo dyes represent the largest class of synthetic colorants used in a wide range of industries. The electron-rich nature of this compound makes it an excellent coupling component for diazonium salts, leading to the formation of brightly colored azo compounds.
Mechanistic Rationale
The synthesis of azo dyes is a two-step process. First, a primary aromatic amine is converted to a diazonium salt through diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. In the second step, the electrophilic diazonium salt undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as a phenol or an aniline. In this case, this compound acts as the coupling partner.
Diagram 2: General Scheme for Azo Dye Synthesis
Caption: Two-step synthesis of an azo dye using this compound.
Protocol 2: Synthesis of an Azo Dye from Sulfanilic Acid and this compound
This protocol is based on the well-established procedures for azo dye synthesis.[4][5][6]
Materials:
-
Sulfanilic acid
-
Sodium carbonate
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
This compound
-
Sodium hydroxide
-
Ice
Procedure:
Part A: Diazotization of Sulfanilic Acid
-
In a 100 mL beaker, dissolve sulfanilic acid (1 mmol) and sodium carbonate (0.5 mmol) in 10 mL of water, warming gently if necessary to obtain a clear solution.
-
Cool the solution to room temperature and then in an ice bath to below 5 °C.
-
In a separate test tube, dissolve sodium nitrite (1.1 mmol) in 2 mL of water.
-
Slowly add the sodium nitrite solution to the cold sulfanilic acid solution with constant stirring.
-
In another beaker, cool 1 mL of concentrated hydrochloric acid in an ice bath.
-
Slowly add the cold hydrochloric acid to the sulfanilic acid/sodium nitrite mixture. A white precipitate of the diazonium salt should form. Keep this suspension in the ice bath.
Part B: Azo Coupling
-
In a 100 mL beaker, dissolve this compound (1 mmol) in 10 mL of 1 M sodium hydroxide solution.
-
Cool this solution in an ice bath to below 5 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt suspension from Part A to the cold solution of this compound.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 15-20 minutes to ensure complete reaction.
-
Collect the solid dye by vacuum filtration, wash it with a small amount of cold water, and allow it to air dry.
-
The dye can be further purified by recrystallization from a suitable solvent like ethanol-water.
III. Schiff Base Ligands: Scaffolds for Catalysis and Coordination Chemistry
The reaction of the primary amino group of this compound with aldehydes or ketones provides a straightforward route to Schiff bases. These compounds, containing an imine or azomethine (-C=N-) group, are versatile ligands capable of coordinating with various metal ions to form stable complexes with applications in catalysis and materials science.
Mechanistic Rationale
The formation of a Schiff base is a reversible condensation reaction. The reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the imine. The phenolic hydroxyl group can also participate in coordination with a metal center, making these ligands potentially bidentate or tridentate.
Diagram 3: Formation of a Schiff Base and its Metal Complex
Caption: Synthesis of a Schiff base ligand and its subsequent metal complexation.
Protocol 3: Synthesis of a Schiff Base from this compound and Salicylaldehyde
This protocol is a representative example of Schiff base synthesis.[7][8][9]
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol or Methanol
-
A catalytic amount of acetic acid (optional)
Procedure:
-
Dissolve this compound (1 mmol) in 15 mL of ethanol in a round-bottom flask.
-
Add salicylaldehyde (1 mmol) to the solution. A color change is often observed.
-
Add a drop of glacial acetic acid as a catalyst (optional).
-
Reflux the reaction mixture for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature. The Schiff base product often precipitates out.
-
If precipitation occurs, collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol).
-
The resulting Schiff base can be used to synthesize metal complexes by reacting it with a metal salt (e.g., copper(II) acetate, nickel(II) chloride) in an appropriate solvent.
IV. Benzothiazole Derivatives: Building Blocks for Bioactive Compounds
Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. This compound can be envisioned as a precursor for the synthesis of substituted 2-arylbenzothiazoles, although this would require a multi-step synthesis to introduce a thiol group ortho to the amino group. A more direct application involves its use as a component in building more complex heterocyclic systems that incorporate the aminophenol moiety. For the purpose of this guide, we will outline a general synthesis of a related benzothiazole to illustrate the core chemistry.
Protocol 4: Conceptual Synthesis of a 2-(2-Hydroxy-3,5-dimethylphenyl)benzothiazole Derivative
This conceptual protocol is based on established methods for benzothiazole synthesis, which typically involve the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[10][11][12][13][14] To synthesize the titled compound, one would first need to prepare 2-amino-3-mercapto-4,6-dimethylphenol, a non-trivial synthetic challenge. However, a more accessible route would be to react 2-aminothiophenol with 2-hydroxy-3,5-dimethylbenzoic acid.
Materials:
-
2-Aminothiophenol
-
2-Hydroxy-3,5-dimethylbenzoic acid
-
Polyphosphoric acid (PPA) or another suitable condensing agent
Procedure:
-
In a reaction vessel, carefully mix 2-aminothiophenol (1 mmol) and 2-hydroxy-3,5-dimethylbenzoic acid (1 mmol) with polyphosphoric acid (a sufficient amount to ensure good stirring).
-
Heat the mixture with stirring at a high temperature (e.g., 150-200 °C) for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The solid product will precipitate. Collect the solid by filtration and wash it thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
V. Oxidative Polymerization: Towards Novel Poly(phenylene oxide) Derivatives
Substituted phenols, such as 2,6-dimethylphenol, are well-known monomers for the synthesis of poly(phenylene oxide)s (PPOs), a class of high-performance engineering thermoplastics. The presence of the amino group in this compound introduces a site for further functionalization and can influence the polymerization process and the final properties of the polymer.
Mechanistic Rationale
The oxidative polymerization of phenols is typically catalyzed by copper-amine complexes. The mechanism involves the formation of phenoxy radicals, which then couple to form dimers, oligomers, and ultimately high molecular weight polymers. The amino group on the monomer can potentially coordinate with the copper catalyst, affecting its activity.
Protocol 5: Conceptual Enzymatic Polymerization of this compound
Enzymatic polymerization offers a greener alternative to metal-catalyzed processes.[15][16] Laccases or peroxidases can be used to catalyze the oxidative polymerization of phenols.
Materials:
-
This compound
-
Laccase or Horseradish Peroxidase (HRP)
-
A suitable buffer solution (e.g., phosphate or acetate buffer, pH 5-7)
-
Hydrogen peroxide (for HRP-catalyzed reactions)
-
Oxygen or air supply (for laccase-catalyzed reactions)
Procedure:
-
Dissolve this compound in the appropriate buffer solution in a reaction vessel.
-
Add the enzyme (laccase or HRP) to the solution.
-
For laccase-catalyzed polymerization, bubble air or oxygen through the solution. For HRP-catalyzed polymerization, add hydrogen peroxide solution dropwise.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours).
-
The polymer will precipitate from the solution. Collect the solid polymer by filtration or centrifugation.
-
Wash the polymer with the buffer solution and then with water to remove any unreacted monomer and enzyme.
-
Dry the polymer under vacuum.
-
Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, and NMR and IR for structural analysis.
Data Summary Table
| Application | Key Reagents | Typical Reaction Conditions | Product Class |
| Phenoxazinone Synthesis | O₂, Metal Catalyst | Aerobic, Room Temperature | Heterocyclic Compounds |
| Azo Dye Synthesis | Diazonium Salt | 0-5 °C, Aqueous | Dyes and Pigments |
| Schiff Base Formation | Aldehyde/Ketone | Reflux in Alcohol | Ligands for Catalysis |
| Benzothiazole Synthesis | 2-Aminothiophenol derivative, Carboxylic Acid | High Temperature, PPA | Bioactive Heterocycles |
| Oxidative Polymerization | Enzyme (Laccase/HRP) | Aqueous Buffer, Room Temp. | Polymers |
This compound is a multifaceted building block with significant potential in various domains of organic synthesis. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers to explore and exploit the rich chemistry of this compound. The ability to readily form complex heterocyclic structures, vibrant dyes, versatile ligands, and potentially novel polymers underscores its importance in the ongoing quest for new materials and therapeutic agents. As with any chemical procedure, appropriate safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood.
References
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- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID.
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- The Synthesis of Azo Dyes.
- Oxidative coupling of 2‐aminophenol by phenoxazinone synthase. ResearchGate.
- Oxidative condensation of 2-amino-4-methylphenol to dihydrophenoxazinone compound by human hemoglobin. PubMed.
- Benzothiazole synthesis. Organic Chemistry Portal.
- Supplementary Information - The Royal Society of Chemistry.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health.
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- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
- Parle and Amin, IJPSR, 2018; Vol. 9(10): 4332-4337. International Journal of Pharmaceutical Sciences and Research.
- Preparation and reduction of azo dyes from 2-amino phenol-4-sulfonic acid. Scholars' Mine.
- (PDF) Oxidative dimerisation of 2-aminophenol by a copper(II) complex: Synthesis, non-covalent interactions and bio-mimics of phenoxazinone synthase activity. ResearchGate.
- Oxidative coupling of 2-aminophenol to 2-amino-phenoxazine-3-one catalyzed by organotin (IV)–copper (I) cyanide coordination polymers as heterogeneous catalysts. Arabian Journal of Chemistry.
- Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi. Department of Chemistry, IIT Kharagpur.
- Synthesis of N-(o-hydroxybenzylidene)aniline. PrepChem.com.
- Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. Semantic Scholar.
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- (PDF) Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. ResearchGate.
- Special Issue : Enzymatic Polymer Synthesis. MDPI.
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Application Notes & Protocols: 2-Amino-4,6-dimethylphenol as a Versatile Chemical Intermediate
Introduction: The Strategic Value of a Bifunctional Building Block
2-Amino-4,6-dimethylphenol is a substituted aromatic compound distinguished by the presence of three key functional groups on its benzene ring: a hydroxyl group, an amino group, and two methyl groups. This unique arrangement makes it a highly valuable and versatile chemical intermediate in organic synthesis. The nucleophilic character of the amino and hydroxyl groups, combined with the steric and electronic influence of the ortho- and para-methyl substituents, allows for a wide range of chemical transformations.
Its utility is most prominent in the synthesis of complex molecular architectures where precise control over substitution patterns is critical. This guide provides an in-depth exploration of the physicochemical properties, key applications, and detailed experimental protocols involving this compound, designed for researchers and professionals in the chemical and pharmaceutical industries. The compound serves as a crucial building block in the production of dyes, pigments, pharmaceuticals, and agrochemicals.[1] The relative positions of the amino and hydroxyl groups are pivotal to its reactivity and stability.[1]
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 41458-65-5 | [2] |
| Molecular Formula | C₈H₁₁NO | [3][4] |
| Molecular Weight | 137.18 g/mol | [3][5] |
| Appearance | Solid | [6] |
| Melting Point | 130 °C | [3][5] |
| Boiling Point | 244.7 ± 28.0 °C at 760 mmHg | [3][5] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Flash Point | 101.8 ± 24.0 °C | [3] |
| Topological Polar Surface Area | 46.2 Ų | [3] |
| InChI Key | GISWNAMJAQRJPC-UHFFFAOYSA-N | [6] |
Note: Physical properties are predicted or experimental values and may vary slightly.
Core Applications in Chemical Synthesis
The bifunctional nature of this compound makes it an ideal precursor for a diverse range of target molecules.
-
Pharmaceutical Intermediates : The aminophenol scaffold is a key component in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][7] The ability to selectively modify the amino and hydroxyl groups allows for the construction of complex drug molecules.
-
Agrochemicals : This intermediate is employed in the production of specialized herbicides and pesticides.[1][7] Its structure can be incorporated into active compounds designed to target specific biological pathways in pests or weeds.
-
Dyes and Pigments : As a substituted aminophenol, it serves as a crucial building block for creating a wide spectrum of colors for various applications, including textiles.[1] The amino group is readily diazotized to form diazonium salts, which are key intermediates in the synthesis of azo dyes.
-
Polymer Science : Derivatives of aminophenols are investigated for their role in modifying polymer properties.[1] For instance, related dimethylphenol compounds are key monomers in the synthesis of high-performance polymers like polyphenylene ether (PPE) resins.[8][9]
Key Synthetic Transformations: Protocols and Mechanistic Insights
The reactivity of this compound is dominated by the nucleophilicity of its amino (-NH₂) and hydroxyl (-OH) groups. The following protocols provide detailed, step-by-step methodologies for key transformations.
Workflow for Intermediate Synthesis
The general workflow for utilizing this compound as an intermediate follows a logical progression from functional group transformation to the final product.
Caption: General synthetic workflow using this compound.
Protocol 1: Diazotization and Subsequent Sandmeyer Reaction
This protocol details the conversion of the primary amino group into a diazonium salt, which is then substituted with a chloro group. This is a foundational reaction for introducing a variety of functionalities onto the aromatic ring.
Rationale: The reaction proceeds by treating the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing. The subsequent addition of a copper(I) salt catalyst facilitates the replacement of the diazonium group.
Materials:
-
This compound (1.0 eq)
-
Hydrochloric acid (HCl), concentrated (3.0 eq)
-
Sodium nitrite (NaNO₂), (1.1 eq)
-
Copper(I) chloride (CuCl), (1.2 eq)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend this compound in a mixture of water and concentrated HCl.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Dissolve sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the stirred suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is often indicated by a slight color change.
-
In a separate beaker, dissolve copper(I) chloride in concentrated HCl and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction mixture to stir at low temperature for 30 minutes and then warm to room temperature, continuing to stir for an additional 1-2 hours until gas evolution ceases.
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2-chloro-4,6-dimethylphenol.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
Safety Precautions:
-
Diazonium salts can be explosive when isolated and dry; always keep them in solution.
-
The reaction generates nitrogen gas and should be performed in a well-ventilated fume hood.
-
Handle concentrated acids and organic solvents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 2: Synthesis of a Benzoxazole Derivative
This protocol utilizes the ortho-relationship of the amino and hydroxyl groups to construct a 5,7-dimethylbenzoxazole ring system, a common scaffold in medicinal chemistry.
Rationale: The reaction is a condensation between the aminophenol and a carboxylic acid (or its derivative, like an acid chloride or ester). The initial step is the formation of an amide intermediate, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of water to form the stable benzoxazole ring.
Mechanism of Benzoxazole Formation
Sources
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- 2. This compound | CAS#:41458-65-5 | Chemsrc [chemsrc.com]
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detailed experimental protocol for 2-Amino-4,6-dimethylphenol synthesis
An Application Note and Detailed Protocol for the Synthesis of 2-Amino-4,6-dimethylphenol
Authored by: A Senior Application Scientist
This document provides a comprehensive, technically detailed guide for the synthesis of this compound, a valuable chemical intermediate in the development of pharmaceuticals and other specialty chemicals. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and validation checkpoints to ensure a successful and reproducible synthesis.
Introduction and Significance
This compound is a substituted aminophenol derivative. The strategic placement of the amino and hydroxyl groups on the aromatic ring, along with the methyl substituents, makes it a versatile precursor for synthesizing more complex molecules. Its structural motifs are found in various pharmacologically active compounds and are of significant interest in medicinal chemistry and materials science.
The synthesis strategy outlined herein follows a classical two-step approach: the regioselective nitration of a commercially available starting material, 2,4-dimethylphenol, followed by the reduction of the resulting nitro-intermediate to the desired aminophenol. This pathway is robust and scalable, but it requires careful control of reaction conditions to manage selectivity and ensure safety.
Overall Synthesis Pathway
The synthesis of this compound is accomplished via a two-step reaction sequence starting from 2,4-dimethylphenol.
-
Step 1: Nitration. Electrophilic aromatic substitution on 2,4-dimethylphenol to introduce a nitro group, yielding 4,6-dimethyl-2-nitrophenol.
-
Step 2: Reduction. Selective reduction of the nitro group to an amine, yielding the final product, this compound.
Caption: A two-step synthesis route from 2,4-dimethylphenol.
Health and Safety
Extreme caution must be exercised throughout this protocol. The reagents are corrosive, toxic, and the reactions are energetic. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including but not limited to a lab coat, chemical splash goggles, and chemically resistant gloves.
| Compound | CAS Number | Key Hazards |
| 2,4-Dimethylphenol | 105-67-9 | Toxic if swallowed or in contact with skin, causes severe skin burns and eye damage. |
| Nitric Acid (conc.) | 7697-37-2 | Oxidizer, causes severe skin burns and eye damage, toxic if inhaled. |
| Sulfuric Acid (conc.) | 7664-93-9 | Causes severe skin burns and eye damage. |
| 4,6-Dimethyl-2-nitrophenol | 609-93-8 | Harmful if swallowed, causes skin and eye irritation. |
| Palladium on Carbon (Pd/C) | 7440-05-3 | Flammable solid. May be pyrophoric when dry. |
| Hydrogen Gas (H₂) | 1333-74-0 | Extremely flammable gas. |
| This compound | 41458-65-5 | Toxic if swallowed, in contact with skin, or if inhaled. |
Emergency Procedures:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Experimental Protocol: Detailed Synthesis
This protocol is divided into two main parts: the nitration of the starting material and the subsequent reduction of the nitro-intermediate.
Part A: Synthesis of 4,6-Dimethyl-2-nitrophenol (Nitration)
The nitration of 2,4-dimethylphenol is an electrophilic aromatic substitution. The hydroxyl group and the two methyl groups are ortho-, para-directing. Nitration at the C2 position is desired. Performing the reaction at a very low temperature is crucial to control the regioselectivity and to manage the exothermic nature of the reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,4-Dimethylphenol | 122.16 | 12.22 g | 0.10 | Starting material |
| Acetic Anhydride | 102.09 | 100 mL | - | Solvent |
| Nitric Acid (70%) | 63.01 | 6.5 mL | ~0.103 | Nitrating agent |
Experimental Workflow:
Caption: Workflow for the nitration of 2,4-dimethylphenol.
Step-by-Step Procedure:
-
Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, dissolve 12.22 g (0.10 mol) of 2,4-dimethylphenol in 100 mL of acetic anhydride.
-
Cooling: Cool the solution to -60°C using a dry ice/acetone bath. It is critical to maintain this low temperature to control the reaction.
-
Nitration: Add 6.5 mL of 70% nitric acid to the dropping funnel. Add the nitric acid dropwise to the stirred solution over a period of 30-45 minutes. The internal temperature must be carefully monitored and maintained below -55°C. A slight yellowing of the solution will be observed.
-
Reaction Time: After the addition is complete, continue to stir the reaction mixture at -60°C for an additional hour.
-
Quenching and Isolation: Pour the cold reaction mixture slowly into a beaker containing 500 g of crushed ice with vigorous stirring. A yellow solid will precipitate.
-
Filtration: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with several portions of cold deionized water until the washings are neutral to pH paper. Dry the product in a vacuum oven at 40-50°C. The expected product is 4,6-dimethyl-2-nitrophenol. The crude product can be purified by recrystallization from an ethanol-water mixture if necessary.[3]
Part B: Synthesis of this compound (Reduction)
The reduction of the nitro group is achieved via catalytic hydrogenation. This method is highly efficient and typically results in a clean product with minimal side reactions.[4][5] The reaction involves the use of flammable hydrogen gas and a pyrophoric catalyst, requiring strict safety protocols.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4,6-Dimethyl-2-nitrophenol | 167.16 | 8.36 g | 0.05 | Starting material from Part A |
| Ethanol | 46.07 | 150 mL | - | Solvent |
| Palladium on Carbon (10% Pd) | - | ~400 mg | - | Catalyst |
| Hydrogen (H₂) | 2.02 | Balloon | Excess | Reducing agent |
Step-by-Step Procedure:
-
Setup: To a 250 mL hydrogenation flask, add 8.36 g (0.05 mol) of 4,6-dimethyl-2-nitrophenol and 150 mL of ethanol.
-
Catalyst Addition: Carefully add ~400 mg of 10% Palladium on Carbon (Pd/C) catalyst to the flask under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for laboratory scale). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the consumption of hydrogen. The reaction is typically complete within 2-4 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas like nitrogen or argon. The catalyst is pyrophoric and must not be exposed to air while dry. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to recover any adsorbed product.
-
Product Isolation: Combine the filtrate and washings. Remove the solvent (ethanol) under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot toluene or a hexane/ethyl acetate mixture, then allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration and dry under vacuum.[6]
Characterization and Expected Results
-
Yield: The overall yield for the two-step synthesis is typically in the range of 60-75%.
-
Appearance: Purified this compound should be a light-colored solid.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value (approx. 130 °C).[7]
-
Spectroscopy: The structure of the final product should be confirmed using spectroscopic methods:
-
¹H NMR: To confirm the arrangement of protons on the aromatic ring and the presence of methyl, amino, and hydroxyl groups.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
FT-IR: To identify the characteristic vibrational frequencies for O-H, N-H, and C-H bonds.
-
References
- Fischer, A., & Henderson, G. N. (1985). ipso Nitration. XXIV. Nitration of 2-methylphenols. Formation and rearrangement of 6-methyl-6-nitrocyclohexa-2,4-dienones. Canadian Journal of Chemistry, 63(10), 2733-2739.
- Wikipedia. Reduction of nitro compounds.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol.
Sources
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- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
Application Notes & Protocols: 2-Amino-4,6-dimethylphenol as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction
Substituted o-aminophenols are a cornerstone in medicinal chemistry, serving as highly versatile building blocks for the synthesis of a multitude of heterocyclic compounds with significant biological activity.[1][2][3] Their intrinsic bifunctionality, possessing both a nucleophilic amine and a hydroxyl group ortho to each other on an aromatic ring, allows for elegant and efficient cyclization strategies to form key pharmacophores. 2-Amino-4,6-dimethylphenol, with its specific substitution pattern, offers a unique starting point for creating derivatives with tailored steric and electronic properties.
While direct, publicly documented pathways from this compound to specific commercial pharmaceuticals are not prevalent, its structure is primed for the synthesis of privileged heterocyclic cores, such as benzoxazoles and phenoxazines.[1][4][5] These scaffolds are present in numerous compounds investigated for antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][4][6]
This guide provides a detailed exploration of the potential of this compound as a precursor in pharmaceutical compound synthesis. It outlines the compound's key properties and proposes detailed, scientifically grounded protocols for its conversion into high-value heterocyclic systems, explaining the causality behind the experimental choices.
Part 1: Physicochemical Properties and Reactivity Profile
Understanding the inherent characteristics of this compound is fundamental to designing effective synthetic strategies.
Compound Properties
The properties of this compound make it a suitable reactant for a variety of organic transformations.
| Property | Value | Source |
| CAS Number | 41458-65-5 | [7] |
| Molecular Formula | C₈H₁₁NO | [4] |
| Molecular Weight | 137.18 g/mol | [4] |
| Appearance | Solid | [4] |
| Storage | Keep in dark place, inert atmosphere, room temperature | [4] |
Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dictated by its three primary reactive sites: the nucleophilic amino group (-NH₂), the acidic hydroxyl group (-OH), and the electron-rich aromatic ring. The ortho-relationship of the amine and hydroxyl groups is the key to its utility in forming five- and six-membered heterocyclic rings.
-
Amino Group (-NH₂): Acts as a potent nucleophile, readily reacting with electrophiles such as acyl chlorides, aldehydes, and carboxylic acids. This is typically the initial site of reaction in many cyclization sequences.[1]
-
Hydroxyl Group (-OH): Can be deprotonated to form a nucleophilic phenoxide or can act as a leaving group after protonation in strongly acidic media. Its primary role in the proposed syntheses is as an intramolecular nucleophile that attacks an electrophilic center to close the heterocyclic ring.
-
Aromatic Ring: The activating, ortho,para-directing nature of the -OH and -NH₂ groups, along with the methyl groups, makes the aromatic ring susceptible to electrophilic substitution. However, the most valuable transformations leverage the interplay between the ortho-substituents.
The methyl groups at positions 4 and 6 provide steric hindrance that can influence regioselectivity and reaction rates. Furthermore, their electron-donating nature increases the nucleophilicity of the ring and the adjacent functional groups.
Caption: Key reactive sites of this compound.
Part 2: Proposed Synthetic Applications & Protocols
Based on established methodologies for o-aminophenols, we present two detailed protocols for the synthesis of valuable heterocyclic scaffolds starting from this compound.[1][4][8]
Application 2.1: Synthesis of 5,7-Dimethyl-2-Aryl-Benzoxazoles
Scientific Rationale: Benzoxazoles are a class of compounds synthesized by the condensation of an o-aminophenol with a carboxylic acid or its derivative.[1][5] The reaction proceeds via initial acylation of the amino group, followed by an acid-catalyzed intramolecular cyclization and dehydration. Polyphosphoric acid (PPA) is an excellent reagent for this transformation as it serves as both the catalyst and a powerful dehydrating agent, driving the reaction to completion.[1] Microwave-assisted synthesis can also be employed to dramatically reduce reaction times and potentially improve yields.[6] The resulting 2-aryl-benzoxazole scaffold is a common feature in many biologically active molecules.
Caption: General workflow for benzoxazole synthesis.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.37 g, 10 mmol) and a substituted benzoic acid of choice (e.g., 4-chlorobenzoic acid, 1.57 g, 10 mmol).
-
Addition of PPA: Carefully and with stirring, add polyphosphoric acid (approx. 30 g) to the flask. The mixture will become a thick, stirrable slurry.
-
Heating: Heat the reaction mixture in an oil bath to 180-200°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the flask to cool to approximately 80-90°C. In a separate beaker, prepare 200 g of crushed ice. Cautiously and slowly pour the warm reaction mixture onto the crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization & Extraction: The resulting acidic aqueous slurry should be neutralized carefully with a saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel to afford the pure 5,7-dimethyl-2-aryl-benzoxazole.
Application 2.2: Synthesis of 1,3-Dimethyl-Phenoxazines
Scientific Rationale: Phenoxazines are tricyclic heterocyclic compounds that can be synthesized via the condensation of an o-aminophenol with a catechol or a quinone derivative.[4] A classic and effective method is the Bernthsen synthesis, which involves the thermal condensation of an o-aminophenol with a catechol.[4] Alternatively, oxidative coupling reactions provide a powerful route. The reaction of an o-aminophenol with itself or another substituted aminophenol under oxidative conditions can lead to the formation of an aminophenoxazinone, a highly valuable chromophoric and bioactive scaffold.[9][10] This process mimics the enzymatic action of phenoxazinone synthase.[10]
Caption: General workflow for phenoxazinone synthesis.
Experimental Protocol (Oxidative Dimerization):
-
Reaction Setup: Dissolve this compound (1.37 g, 10 mmol) in 100 mL of methanol in a 250 mL Erlenmeyer flask. Add 50 mL of a pH 8.5 phosphate buffer. Stir the solution vigorously in an open atmosphere (to allow oxygen ingress).
-
Oxidative Coupling: Prepare a solution of potassium ferricyanide (K₃[Fe(CN)₆]) (6.58 g, 20 mmol) in 50 mL of water. Add this oxidant solution dropwise to the stirring aminophenol solution over a period of 30 minutes. A colored precipitate should begin to form.
-
Reaction Time: Allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by the deepening of the color and by TLC analysis.
-
Isolation: Once the reaction is complete, collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with water (3 x 50 mL) to remove inorganic salts, followed by a small amount of cold methanol to remove any unreacted starting material. Dry the resulting solid product in a vacuum oven at 50°C. The product is often highly colored (red, orange, or brown) and can be used in the next step or further purified by recrystallization if necessary.
Part 3: Safety and Handling
Hazard Profile: this compound should be handled with care in a well-ventilated fume hood. It is harmful if swallowed or in contact with skin and may cause skin and eye irritation.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Handling: Avoid creating dust. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place away from oxidizing agents.
Conclusion
This compound is a valuable and versatile precursor for constructing heterocyclic systems of significant interest to pharmaceutical and medicinal chemistry. While its direct application in existing drug synthesis pathways is not widely reported, its inherent reactivity allows for reliable and efficient synthesis of substituted benzoxazoles and phenoxazines. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel, bioactive compounds derived from this promising building block.
References
- Hranjec, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
- Goud, S. T., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances. [Link]
- Hranjec, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link]
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.).
- Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. (n.d.).
- New synthetic approaches for the construction of 2-aminophenoxazinone architectures. (2025). Royal Society of Chemistry. [Link]
- Phenoxazinone synthase: Enzymatic catalysis of an aminophenol oxidative cascade. (2025).
- Orlov, V., et al. (1981). Phenoxazine derivatives — products of the reaction of o-aminophenol with chalcones. Chemistry of Heterocyclic Compounds. [Link]
- This compound. (2025). Chemsrc. [Link]
- Examination of aminophenol-containing compounds designed as antiproliferative agents and potential
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]
- Role of Para Aminophenol in Oncology Drug Development. (2024). Kajay Remedies. [Link]
- Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. (2024). PubMed. [Link]
- Reactivity of Biomimetic Iron(II)-2-aminophenolate Complexes toward Dioxygen: Mechanistic Investigations on the Oxidative C–C Bond Cleavage of Substituted 2-Aminophenols. (2014).
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022).
- Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. (n.d.). RSC Publishing. [Link]
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023).
- 2-Aminophenol derivatives and process for their preparation. (n.d.).
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- 3. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents [patents.google.com]
- 4. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
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Application Notes & Protocols: The Role of 2-Amino-4,6-dimethylphenol in the Synthesis of Azo Dyes
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Azo dyes constitute the largest and most versatile class of synthetic colorants, representing over 60% of all dyes used globally.[1] Their synthesis is elegantly efficient, primarily relying on a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][2] This document provides a detailed examination of 2-Amino-4,6-dimethylphenol as a key coupling component in this synthesis. We will explore the underlying chemical principles, provide detailed, field-proven laboratory protocols, and discuss the characterization and safety considerations pertinent to the resulting azo compounds. The unique structural features of this compound—a phenol substituted with both an activating amino group and two methyl groups—make it an interesting and valuable precursor for creating a diverse range of azo dyes with potential applications spanning from traditional dyeing to advanced biomedical sciences.[3][4]
Foundational Principles: The Chemistry of Azo Dye Synthesis
The synthesis of an azo dye is a classic example of electrophilic aromatic substitution and proceeds via two distinct, sequential reactions.[5][6] The entire process hinges on the careful generation of a reactive diazonium ion and its subsequent reaction with a suitable coupling partner.
Step 1: Diazotization - Formation of the Electrophile
Diazotization is the conversion of a primary aromatic amine (the diazo component) into an aryldiazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1]
Causality of Experimental Conditions:
-
Low Temperature (0–5 °C): This is the most critical parameter. Aryldiazonium salts are notoriously unstable and can decompose violently if isolated or warmed.[2][7] Maintaining a low temperature throughout the reaction is essential to prevent the diazonium ion from decomposing into a phenol and nitrogen gas, which would terminate the synthesis.[1][8]
-
Acidic Medium: The presence of excess acid is crucial to prevent premature coupling between the newly formed diazonium salt and the unreacted primary amine.
The mechanism involves the formation of the electrophilic nitrosonium ion (NO⁺), which is then attacked by the nucleophilic nitrogen of the primary amine. A series of proton transfers and the elimination of water yield the aryldiazonium ion (Ar-N₂⁺).[1][9]
Caption: Azo coupling with this compound.
Experimental Workflow and Protocols
This section provides a generalized, step-by-step protocol for the synthesis of an azo dye using a primary aromatic amine and this compound.
Caption: Experimental workflow for azo dye synthesis.
Protocol: Synthesis of an Azo Dye from Aniline and this compound
Materials & Reagents:
-
Aniline (or other primary aromatic amine)
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Distilled Water
-
Ice
Part A: Preparation of Benzenediazonium Chloride
-
In a 100 mL beaker, combine 2.3 mL of aniline (approx. 25 mmol) and 25 mL of water.
-
Carefully add 6.25 mL of concentrated HCl. Stir until the aniline hydrochloride dissolves completely.
-
Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with constant stirring.
-
In a separate beaker, dissolve 1.8 g of sodium nitrite (approx. 26 mmol) in 10 mL of water and cool this solution in the ice bath.
-
Using a Pasteur pipette, add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10-15 minutes. Ensure the temperature does not rise above 5 °C. [1][10]6. After the addition is complete, stir for an additional 5 minutes. The resulting clear solution is the diazonium salt, which must be kept cold and used immediately. [2] Part B: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 3.4 g of this compound (25 mmol) in 40 mL of 1.25 M NaOH solution.
-
Cool this solution to 5 °C in an ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the this compound solution.
-
A brightly colored precipitate should form almost immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
Part C: Isolation and Purification
-
Collect the solid azo dye product by vacuum filtration using a Büchner funnel. 2. Wash the filter cake with several portions of cold distilled water until the filtrate runs clear.
-
For further purification and to aid precipitation ('salting out'), wash the cake with a small amount of saturated NaCl solution. 4. Press the solid as dry as possible on the filter paper, then transfer it to a watch glass to air dry.
Data Presentation and Characterization
The synthesized dye should be characterized to confirm its structure and purity. Below are tables summarizing typical reaction parameters and expected spectroscopic data.
Table 1: Reaction Parameters and Expected Outcome
| Parameter | Value/Condition | Rationale |
| Molar Ratio (Amine:Phenol) | 1 : 1 | Stoichiometric reaction for maximum yield. |
| Diazotization Temp. | 0–5 °C | Prevents decomposition of unstable diazonium salt. [7][8] |
| Coupling Temp. | 0–10 °C | Ensures controlled reaction and minimizes side products. |
| Coupling pH | Alkaline (pH 9-10) | Deprotonates phenol to the more reactive phenoxide ion. [6] |
| Expected Yield | 70–90% | Azo coupling is typically a high-yielding reaction. [11] |
| Appearance | Brightly colored solid (e.g., red, orange) | Formation of an extended conjugated π-system (the chromophore). [9] |
Table 2: Typical Spectroscopic Data for Characterization
| Technique | Wavenumber (cm⁻¹)/Shift (ppm) | Assignment |
| FT-IR | 3400–3200 (broad) | O-H and N-H stretching |
| 3100–3000 | Aromatic C-H stretching | |
| 2950–2850 | Aliphatic C-H stretching (methyl groups) | |
| ~1450–1500 | N=N stretching (azo group) [12] | |
| ~1200 | C-O stretching (phenol) | |
| UV-Vis (in Ethanol) | λ_max ≈ 400–500 nm | π → π* transition of the extended conjugated system |
| ¹H-NMR (in DMSO-d₆) | δ 9.0–10.0 (broad s, 1H) | Phenolic -OH proton |
| δ 6.5–8.0 (m, Ar-H) | Aromatic protons | |
| δ 4.5–5.5 (broad s, 2H) | Amine -NH₂ protons | |
| δ 2.0–2.5 (s, 6H) | Methyl (-CH₃) protons | |
| ¹³C-NMR (in DMSO-d₆) | δ 140–160 | Aromatic carbons bonded to O and N |
| δ 110–135 | Other aromatic carbons | |
| δ 15–25 | Methyl carbons |
Critical Safety Considerations
Adherence to strict safety protocols is paramount during the synthesis of azo dyes.
-
Chemical Hazards:
-
Aromatic Amines (e.g., Aniline): Many are toxic, readily absorbed through the skin, and are suspected carcinogens. Handle with extreme care. [13] * This compound: Can cause skin and serious eye irritation. Avoid inhalation of dust. [14][15] * Diazonium Salts: NEVER ISOLATE IN SOLID FORM. Solid diazonium salts are shock-sensitive and can be violently explosive. They must always be prepared in a cold solution and used immediately in situ. [2][7][8] * Acids and Bases: Concentrated HCl and solid NaOH are highly corrosive.
-
-
Personal Protective Equipment (PPE):
-
Wear safety goggles with side shields at all times.
-
Wear a buttoned lab coat.
-
Wear chemically resistant gloves (e.g., nitrile).
-
-
Engineering Controls:
-
All procedures should be performed in a certified chemical fume hood to avoid inhalation of volatile chemicals and dust.
-
Applications and Broader Significance
Azo dyes derived from substituted phenols like this compound are valuable for several reasons. The final properties of the dye—such as its color, solubility, and affinity for different fibers—can be systematically tuned by varying the structure of the primary aromatic amine used for diazotization. Dyes incorporating heterocyclic amines can exhibit enhanced brightness and dyeing properties. [16]Beyond textiles, these compounds are investigated for a range of applications, including:
-
High-performance pigments.
-
Nonlinear optical materials. [17]* Bioactive scaffolds in medicinal chemistry, with some azo compounds showing antibacterial, antifungal, and antiviral properties. [3] The synthetic route detailed here provides a robust platform for the discovery and development of novel functional molecules.
References
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions.
- Benkhaya, S., M'rabet, S., & El Harfi, A. (2020).
- Wikipedia. (n.d.). Azo coupling.
- IMR Press. (n.d.). Aromatic amines: use in azo dye chemistry.
- Organic Chemistry Portal. (n.d.). Azo Coupling.
- Scribd. (n.d.). Diazotization & Coupling For Azo-Dye.
- Kutama, I. U., & Mahmud, I. H. (2022). SYNTHESIS OF SOME AZO COMPOUNDS THROUGH COUPLING REACTIONS AND THEIR BIOLOGICAL EVALUATION.
- YouTube. (2021). Mechanism of diazotization and azo dyes.
- Unknown. (n.d.). The Synthesis of Azo Dyes.
- AK Scientific, Inc. (n.d.). Safety Data Sheet.
- Vedantu. (2024). Azo dye is prepared by the coupling of phenol and A class 12 chemistry JEE_Main.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Khan, M. N., Parmar, D. K., & Das, D. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
- Baghdad Science Journal. (n.d.). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis.
- Walker, G. J. (n.d.).
- Unknown. (n.d.). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes.
- Unknown. (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review.
- Sheng, M., Frurip, D., & Gorman, D. (2025). Reactive Chemical Hazards of Diazonium Salts.
- Journal of Scientific Research. (2025). Synthesis, Characterization and Electrochemical Studies of 2-Amino-4-Phenylthioazole based Azo Dyes.
- The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- YouTube. (2021). Synthesis of an azo dye.
- Sekar, N., & Deulgaonkar, D. S. (2007). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry.
- ResearchGate. (2025). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines.
- Semantic Scholar. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences.
- ResearchGate. (2022). Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review.
- ElectronicsAndBooks. (n.d.). Novel azo disperse dyes derived from aminothiophenes: Synthesis and UVevisible studies.
- Mezgebe, K., & Mulugeta, E. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances.
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- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. | Semantic Scholar [semanticscholar.org]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. Azo Coupling [organic-chemistry.org]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization and Electrochemical Studies of 2-Amino-4-Phenylthioazole based Azo Dyes | Journal of Scientific Research [banglajol.info]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. aksci.com [aksci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reaction Mechanisms and Synthetic Protocols for 2-Amino-4,6-dimethylphenol
Introduction: The Versatility of a Substituted Phenol
2-Amino-4,6-dimethylphenol (AMD), a substituted aminophenol, is a highly versatile chemical intermediate whose utility in organic synthesis is derived from the unique interplay of its functional groups.[1][2] The electron-donating nature of the amino (-NH₂) and hydroxyl (-OH) groups, combined with the steric and electronic influence of the two methyl (-CH₃) groups, activates the aromatic ring for a variety of transformations. This guide provides an in-depth exploration of the core reaction mechanisms involving AMD and delivers detailed protocols for its practical application in the laboratory, with a focus on transformations relevant to pharmaceutical and materials science.
The strategic placement of the amino and hydroxyl groups ortho to each other makes AMD an excellent precursor for heterocyclic synthesis, particularly for phenoxazinone-type structures. Furthermore, its phenolic nature suggests a rich chemistry involving oxidative coupling and polymerization, analogous to the well-studied 2,6-dimethylphenol, the monomer for poly(phenylene oxide) (PPO) resins.[3][4] Understanding the causality behind its reactivity is paramount for leveraging this molecule to its full potential in drug discovery and fine chemical synthesis.[2]
PART 1: Foundational Reaction Mechanisms
The reactivity of this compound is dominated by three key centers: the nucleophilic amino group, the acidic and redox-active hydroxyl group, and the activated aromatic ring.
Oxidative Coupling and Cyclization: The Pathway to Phenoxazinones
The most prominent reaction pathway for AMD is its oxidation, which can proceed through several mechanisms depending on the oxidant and reaction conditions. The initial step in many oxidations of phenols is the formation of a phenoxy radical via a one-electron transfer.[5][6] In the case of AMD, the presence of the adjacent amino group facilitates a rapid intramolecular cyclization.
Mechanism:
-
Initial Oxidation: A one-electron oxidant (e.g., Fe³⁺, Ag⁺, or an enzymatic system) abstracts a hydrogen atom from the phenolic hydroxyl group, generating a mesomeric phenoxy radical.
-
Radical Coupling: This radical is highly unstable and can exist in several resonance forms. The most productive pathway involves the coupling of the radical center with the nitrogen of the amino group.
-
Intramolecular Cyclization: The resulting intermediate rapidly undergoes tautomerization and further oxidation.
-
Formation of Phenoxazinone: A second two-electron oxidation and subsequent cyclization lead to the formation of a stable, conjugated 2-aminophenoxazin-3-one ring system. This core is found in various natural products and synthetic dyes. The oxidation of o-aminophenols is a known route to these structures.[7]
Caption: Oxidative cyclization mechanism of this compound.
Polymerization via Oxidative Coupling
2,6-Dimethylphenol is commercially polymerized to poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) using catalysts like copper-amine complexes.[4][8] AMD possesses a similar structural backbone, suggesting its potential as a monomer for novel functional polymers.
The reaction likely proceeds through a similar phenoxy radical-mediated mechanism. However, the amino group introduces significant complexity:
-
Competing Reactions: The amino group can be oxidized itself or can chelate with the metal catalyst, potentially altering or inhibiting the polymerization process.
-
Cross-linking: The N-H bond of the amino group could participate in side reactions, leading to branched or cross-linked polymer structures instead of the linear C-O coupling desired.
For controlled polymerization, protection of the amino group (e.g., as an amide or carbamate) would be a necessary prerequisite to ensure the reaction proceeds exclusively through the phenolic oxygen, allowing for the synthesis of functionalized PPO-like polymers.
Utility as a Nucleophilic Building Block
The amino group of AMD is a potent nucleophile, capable of participating in a wide range of condensation and substitution reactions. This reactivity makes it a valuable starting block for the synthesis of diverse heterocyclic systems and other complex molecules.[9]
-
Condensation with Dicarbonyls: Reaction with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of substituted benzodiazepines or other fused heterocyclic systems, which are common scaffolds in medicinal chemistry.
-
Amide and Sulfonamide Formation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides, providing a straightforward method for introducing new functionalities or for protecting the amine during subsequent reactions.
PART 2: Experimental Protocols & Workflows
Safety Precaution: this compound is harmful if swallowed and may cause irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of a Phenoxazinone Derivative via Ferricyanide Oxidation
This protocol details the oxidation of AMD using potassium ferricyanide in an alkaline medium, a classic method for phenol coupling.[5] The reaction yields a substituted phenoxazinone, a valuable chromophoric system.
Materials and Reagents:
-
This compound (AMD)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Methodology:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 1.37 g (10 mmol) of this compound in 50 mL of methanol.
-
Oxidant Preparation: In a separate beaker, prepare the oxidant solution by dissolving 7.24 g (22 mmol, 2.2 equivalents) of potassium ferricyanide and 1.6 g (40 mmol, 4 equivalents) of sodium hydroxide in 100 mL of deionized water.
-
Reaction Setup: Place the flask containing the AMD solution in an ice bath on a magnetic stirrer and begin stirring.
-
Addition of Oxidant: Transfer the oxidant solution to a dropping funnel and add it dropwise to the stirred AMD solution over a period of 30 minutes. Maintain the temperature below 10°C. A distinct color change should be observed as the reaction progresses.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).
-
Workup - Quenching and Extraction: Pour the reaction mixture into 200 mL of cold water. Transfer the mixture to a separatory funnel and extract three times with 75 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with 100 mL of water and 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude solid product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure phenoxazinone derivative.
-
Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).
Caption: Experimental workflow for the oxidation of AMD.
PART 3: Physicochemical and Safety Data
Proper handling and experimental design require a clear understanding of the substrate's properties.
| Property | Value | Source |
| Chemical Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1][10] |
| Appearance | Solid | [10] |
| Melting Point | 130 °C | [1] |
| Boiling Point | 244.7 °C at 760 mmHg | [1] |
| CAS Number | 41458-65-5 | [1][10] |
| Hazard Statements | H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled) or H302 (Harmful if swallowed) | [1][10] |
| Storage | Keep in dark place, inert atmosphere, room temperature | [10] |
Conclusion
This compound is a potent and versatile chemical building block with well-defined reactivity centered on its aminophenol core. Its propensity for oxidative cyclization provides a direct route to valuable phenoxazinone heterocycles. Concurrently, its structure presents intriguing possibilities for the development of novel functional polymers, provided the reactivity of the amino group is carefully managed. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers aiming to exploit the rich chemistry of this compound in the fields of drug discovery, materials science, and synthetic organic chemistry.
References
- Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of N
- 4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis - NIH. [Link]
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. [Link]
- Oxidation of Mostohydric Phenols by Alkaline Ferricyanide. - Sciencemadness.org. [Link]
- Reaction model of 2,6-dimethylphenol oxidation - ResearchG
- Reaction for obtaining 2,6-dimethylphenol from phenol and methanol - ResearchG
- 4-Amino-2,6-dimethylphenol | C8H11NO | CID 82668 - PubChem. [Link]
- Polymerization by Oxidative Coupling.
- Oxidative polymerization of phenols revisited - OUCI. [Link]
- Oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol by molecular oxygen catalyzed by an organocatalyst - ResearchG
- Oxidative polymerization of 2,6-dimethylphenol to form poly(2,6-dimethyl-1,4-phenyleneoxide)
Sources
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- 2. nbinno.com [nbinno.com]
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- 5. sciencemadness.org [sciencemadness.org]
- 6. Oxidative polymerization of phenols revisited [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative polymerization of 2,6-dimethylphenol to form poly(2,6-dimethyl-1,4-phenyleneoxide) in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound | 41458-65-5 [sigmaaldrich.com]
Application Note: Synthesis of Novel Bio-active Scaffolds from 2-Amino-4,6-dimethylphenol
Introduction
2-Amino-4,6-dimethylphenol is a versatile and commercially available chemical intermediate that serves as an exceptional starting material for the synthesis of a wide array of complex molecular architectures.[1][2] Its structure, featuring ortho-disposed amino and hydroxyl functionalities on a sterically hindered and electron-rich aromatic ring, provides a unique platform for developing novel derivatives.[1] The derivatives of aminophenols, particularly heterocyclic scaffolds like phenoxazines, are of significant interest to researchers in drug discovery and materials science due to their broad spectrum of biological activities and optoelectronic properties.[3][4] These activities include roles as antioxidant, antimalarial, and anti-inflammatory agents.[3]
This application note provides detailed, field-proven protocols for the synthesis of three distinct classes of novel derivatives from this compound: N-acylated amides, N-alkylated secondary amines, and phenoxazine-based heterocycles. The methodologies are designed to be robust and reproducible, and the rationale behind critical experimental choices is explained to empower researchers to adapt these protocols for their specific molecular targets.
Section 1: Selective N-Acylation for the Synthesis of Novel Amide Derivatives
Scientific Rationale
Selective N-acylation of the amino group is a fundamental transformation that leverages the superior nucleophilicity of the nitrogen atom over the phenolic oxygen under neutral to moderately basic conditions. This reaction is critical for introducing diverse functional groups, modulating the electronic properties and bioavailability of the parent molecule, and creating key intermediates for further elaboration. The resulting N-(2-hydroxyphenyl) amide scaffold is a prevalent feature in many pharmacologically active compounds.
Experimental Workflow: N-Acylation
Sources
Application Notes & Protocols: Leveraging 2-Amino-4,6-dimethylphenol in Advanced Polymer Synthesis
Introduction: The Unique Potential of 2-Amino-4,6-dimethylphenol in Polymer Chemistry
This compound is a highly functionalized aromatic compound that presents significant opportunities in the field of polymer science. Its structure, featuring a hydroxyl group, an amino group, and two methyl groups on a benzene ring, makes it a versatile monomer for creating novel polymers with tailored properties. The presence of both amino (-NH2) and hydroxyl (-OH) groups provides two reactive sites for polymerization, allowing for the synthesis of complex polymer architectures.[1] These functional groups are known to activate the aromatic ring towards oxidative polymerization.[2] The methyl groups influence the polymer's solubility, thermal stability, and processing characteristics. This guide provides an in-depth exploration of the use of this compound in polymerization reactions, offering detailed protocols and the scientific rationale behind the experimental choices.
Part 1: Foundational Principles of Polymerization
The polymerization of this compound can proceed through several mechanisms, primarily leveraging the reactivity of the amino and hydroxyl groups. The most prominent method is oxidative polymerization, though principles of condensation polymerization are also relevant.
Oxidative Polymerization
Oxidative polymerization is a powerful technique for synthesizing polymers from phenols and anilines.[2][3] In this process, an oxidizing agent or a catalyst facilitates the formation of radical species from the monomer, which then propagate to form polymer chains. For this compound, both the hydroxyl and amino groups can be sites for oxidation, leading to the formation of phenoxy and aminyl radicals. The reaction is typically carried out in the presence of a catalyst, such as a copper-amine complex, or an enzyme like laccase or peroxidase.[3][4][5]
The general mechanism involves:
-
Initiation: The catalyst or oxidizing agent abstracts a hydrogen atom from the -OH or -NH2 group to form a radical.
-
Propagation: These radicals can then couple in various ways (C-C, C-O, C-N linkages), leading to the growth of the polymer chain.
-
Termination: The reaction terminates when radicals are quenched.
The structure of the resulting polymer can be complex, potentially involving a mixture of quinoid and benzoid structures, and may even lead to ladder-like or crosslinked networks.[1][6]
Enzymatic Polymerization
A greener alternative to chemical oxidation is the use of enzymes.[7] Peroxidases, in the presence of hydrogen peroxide, can effectively catalyze the polymerization of phenols.[4][5] Laccases can also be used, utilizing molecular oxygen as the oxidant. Enzymatic polymerization offers several advantages, including mild reaction conditions (room temperature, neutral pH) and high selectivity, which can lead to polymers with more defined structures.[7] This approach is gaining significant interest for creating biocompatible and biodegradable materials.[8]
Part 2: Experimental Protocols
The following protocols are designed to be self-validating systems, with explanations for each step to ensure reproducibility and understanding.
Protocol 2.1: Chemical Oxidative Polymerization using a Copper-Amine Catalyst
This protocol describes the synthesis of poly(this compound) via oxidative coupling, a method widely used for substituted phenols.[3][9]
Rationale: The Cu(I)/amine catalyst system is highly efficient for the oxidative coupling of phenols. The amine ligand solubilizes the copper salt in the organic solvent and tunes its redox potential to favor the polymerization reaction. Oxygen is used as an environmentally friendly and readily available oxidant.
Workflow Diagram:
Caption: Workflow for Chemical Oxidative Polymerization.
Materials & Equipment:
-
This compound (Monomer)[10]
-
Copper(I) chloride (CuCl) (Catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (Ligand)
-
Toluene (Solvent)
-
Methanol (for precipitation)
-
Hydrochloric acid (HCl)
-
Oxygen gas supply
-
Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and condenser
-
Constant temperature bath
Step-by-Step Procedure:
-
Reactor Setup: Assemble the three-neck flask with the stirrer, condenser, and a gas inlet tube that reaches below the solvent surface. Place the flask in a temperature-controlled bath set to 50°C.
-
Monomer Solution: In the reaction flask, dissolve this compound (e.g., 5.0 g) and TMEDA in toluene (e.g., 50 mL). The molar ratio of monomer to TMEDA is typically around 10:1. Stir until fully dissolved.
-
Catalyst Introduction: In a separate vial, dissolve CuCl in a small amount of toluene with a molar ratio of monomer to CuCl of approximately 50:1. Add this catalyst solution to the reaction flask.
-
Initiation of Polymerization: Begin bubbling oxygen gas through the solution at a steady rate while maintaining vigorous stirring. The solution will typically change color, indicating the start of the reaction.
-
Polymerization: Continue the reaction for 4-6 hours at 50°C under a constant oxygen flow. The viscosity of the solution will increase as the polymer forms.
-
Termination and Isolation: Stop the oxygen flow and heating. Pour the viscous reaction mixture into a beaker containing methanol acidified with a small amount of HCl (e.g., 400 mL methanol with 5 mL concentrated HCl). This will cause the polymer to precipitate.
-
Purification: Stir the suspension for 30 minutes, then collect the polymer by filtration. Wash the precipitate thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the polymer product in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2.2: Enzymatic Polymerization using Horseradish Peroxidase (HRP)
This protocol outlines a green chemistry approach to polymer synthesis, suitable for applications where biocompatibility is desired.
Rationale: Horseradish peroxidase (HRP) is an enzyme that catalyzes oxidation reactions in the presence of hydrogen peroxide (H2O2).[4][5] This method avoids the use of heavy metal catalysts and harsh organic solvents, often proceeding in aqueous buffer solutions at room temperature. The H2O2 acts as the oxidant, and its slow addition is crucial to prevent enzyme deactivation.
Workflow Diagram:
Caption: Workflow for Enzymatic Polymerization.
Materials & Equipment:
-
This compound (Monomer)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H2O2), 30% solution
-
Phosphate buffer (e.g., pH 7.0)
-
Methanol
-
Beaker with a magnetic stirrer
-
Syringe pump for controlled addition
-
Centrifuge
Step-by-Step Procedure:
-
Monomer Solution: Dissolve this compound (e.g., 1.0 g) in 100 mL of phosphate buffer (pH 7.0) in a beaker with stirring. A small amount of a co-solvent like dioxane or acetone may be needed to aid solubility.
-
Enzyme Addition: Add HRP (e.g., 20 mg) to the monomer solution and stir gently to dissolve.
-
Initiation: Prepare a dilute solution of H2O2 (e.g., 5% in water). Using a syringe pump, add the H2O2 solution dropwise to the reaction mixture over 24 hours. A total stoichiometric amount of H2O2 relative to the monomer should be added. Causality Note: Slow addition is critical. A high local concentration of H2O2 can irreversibly deactivate the HRP enzyme, halting the polymerization.
-
Polymerization: Continue stirring the reaction at room temperature for 24 hours. A precipitate will form as the polymer grows and becomes insoluble in the aqueous medium.
-
Isolation: Collect the precipitated polymer by centrifugation.
-
Purification: Wash the polymer pellet sequentially with deionized water and then with methanol to remove the buffer salts, enzyme, and unreacted monomer. Repeat the wash/centrifugation cycle 2-3 times.
-
Drying: Dry the final polymer product in a vacuum oven at 40°C.
Part 3: Polymer Characterization
Thorough characterization is essential to understand the structure-property relationships of the synthesized polymer.[11]
| Technique | Purpose | Expected Observations for Poly(this compound) |
| FT-IR Spectroscopy | To identify functional groups and confirm polymerization. | Disappearance or broadening of the phenolic O-H and N-H stretching bands (around 3300-3500 cm⁻¹). Appearance of new bands corresponding to C-O-C or C-N-C linkages, indicating polymer formation. |
| NMR Spectroscopy (¹H, ¹³C) | To elucidate the detailed chemical structure of the polymer repeat units. | Complex aromatic signals due to varied linkages (ortho and para coupling). Broadening of peaks compared to the monomer, which is characteristic of polymers.[12] |
| Gel Permeation Chromatography (GPC/SEC) | To determine the molecular weight (Mn, Mw) and molecular weight distribution (PDI). | Provides information on the average polymer chain length and the dispersity of the sample. The values will depend heavily on the polymerization conditions. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | Determines the decomposition temperature. A high decomposition temperature indicates good thermal stability, which is often a feature of aromatic polymers. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | The Tg is an important parameter for understanding the physical state and mechanical properties of the amorphous polymer. |
Part 4: Potential Applications
Polymers derived from aminophenols are promising materials for a variety of advanced applications.
-
High-Performance Coatings: The rigid aromatic backbone and potential for cross-linking can lead to coatings with excellent thermal stability, chemical resistance, and hardness. Derivatives of aminophenols are used in epoxy and polyurethane systems for industrial and automotive coatings.[13]
-
Corrosion Inhibitors: The amino and hydroxyl groups can chelate with metal surfaces, forming a protective layer that inhibits corrosion.[13]
-
Chemical Sensors and Biosensors: The conjugated nature and redox activity of these polymers make them suitable for electrochemical sensors. For instance, poly(o-aminophenol) has been used to detect glucose and dopamine.[1][6][14] The polymer can act as an effective matrix for immobilizing enzymes.[6]
-
Precursors for Dyes and Pigments: Aminophenols are precursors to azo dyes, which are important colorants in various industries.[13]
References
- Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. National Institutes of Health (NIH).
- Application Para Amino Phenols (PAP) in the Coating Industry. Kajay Remedies.
- Poly (O-Aminophenol) Produced by Plasma Polymerization Has IR Spectrum Consistent with a Mixture of Quinoid & Keto Structures. MDPI.
- Poly(o-aminophenol) prepared by Cu(ii) catalyzed air oxidation and its use as a bio-sensing architecture. Royal Society of Chemistry.
- Oxidative Coupling of ortho-Aminophenols and Anilines for the Application of Labeling Proteins with Fluorine-18. eScholarship, University of California.
- Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. PubMed.
- Electrosynthesized Poly(o-aminophenol) Films as Biomimetic Coatings for Dopamine Detection on Pt Substrates. MDPI.
- Synthesis, transport properties and practical applications of poly(o-aminophenol) film electrodes. CONICET.
- Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. ResearchGate.
- Synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) derivatives containing hydroxyl and amino groups by oxidative coupling copolymerization. ResearchGate.
- Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. ACS Publications.
- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI.
- Polymerization by Oxidative Coupling. The Function of Copper in the Oxidation of 2,6-Dimethylphenol. ACS Publications.
- Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. MDPI.
- Advances in the One-Step Approach of Polymeric Materials Using Enzymatic Techniques. MDPI.
- Section Polymer Analysis and Characterization. MDPI.
- Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Poly(N-isopropylacrylamide-co-2-((diethylamino)meth-Abdelaty-Hefnawy/8d1f86eb8c764e526a6352077a942d99d3d3c809]([Link]
- Synthesis and Characterization of 2-Amino 6- Nitrobenzothiazole-Adipamide-Formaldehyde Copolymer. International Journal of Advanced Research in Science, Communication and Technology.
- Special Issue : Enzymatic Polymer Synthesis. MDPI.
- Development of branched polyphenolic poly(beta amino esters) to facilitate post-synthesis processing. Wiley Online Library.
- Preparation and Characterization of Environmental Functional Poly(Styrene-Co-2-[(Diethylamino)Methyl]- 4-Formyl-6-Methoxy-Phenyl Acrylate) Copolymers for Amino Acid Post Polymerization. SCIRP.
- 2,6-Dimethylphenol | C8H10O | CID 11335. PubChem.
- Chapter 2: General Methods for preparing Polymers. SlideShare.
- Chapter 2: General Methods for preparing Polymers. SlideShare.
- Oxidative polymerization of 2,6-dimethylphenol to form poly(2,6-dimethyl-1,4-phenyleneoxide) in water. PubMed.
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Application Note: High-Performance Analytical Strategies for the Quantification of 2-Amino-4,6-dimethylphenol
Abstract
This technical guide provides detailed protocols and validation strategies for the quantitative analysis of 2-Amino-4,6-dimethylphenol, a key chemical intermediate. Accurate quantification of this analyte is critical for process monitoring, quality control, and research applications. We present two robust and validated analytical methods: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced sensitivity and confirmatory analysis. This document is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of methodological choices, step-by-step protocols, and comprehensive validation procedures to ensure scientific integrity and data reliability.
Introduction
This compound is an aromatic amine compound used as an intermediate in the synthesis of various industrial chemicals and potentially in pharmaceutical manufacturing. Its structural similarity to other phenolic and amine compounds necessitates analytical methods that are not only sensitive but also highly selective. The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the aromatic ring gives the molecule distinct chemical properties that must be considered when developing a robust quantitative method.
This application note details two primary analytical approaches. The first, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , offers a straightforward, reliable, and cost-effective solution for routine quantification. The second, Gas Chromatography-Mass Spectrometry (GC-MS) , provides superior sensitivity and specificity, making it ideal for trace-level detection and unambiguous identification, although it requires a derivatization step to enhance analyte volatility.[1][2]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is recommended for its simplicity, speed, and accuracy in quantifying this compound in standard solutions and simple matrices.
Principle of the Method
The HPLC method utilizes a reverse-phase C18 column to separate this compound from other components.[3] Reverse-phase chromatography separates molecules based on their hydrophobicity. The nonpolar stationary phase (C18) retains the analyte, while a polar mobile phase elutes it. The mobile phase composition, specifically the ratio of organic solvent to aqueous buffer and the pH of the buffer, is critical. Controlling the pH ensures that the ionization state of the analyte's amino and phenolic groups is consistent, leading to reproducible retention times and sharp peak shapes. Detection is achieved by a UV-Vis detector set to a wavelength where the analyte exhibits maximum absorbance, ensuring optimal sensitivity.
Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Chromatographic Conditions The following table summarizes the instrumental parameters for the analysis.
| Parameter | Condition |
| HPLC System | Standard HPLC with UV-Vis or Photodiode Array (PDA) Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.05 M Phosphate Buffer (pH 4.85) (15:85, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C[3] |
| Detection Wavelength | 285 nm (or wavelength of maximum absorbance)[3] |
| Run Time | Approximately 10 minutes |
2.2.2. Reagents and Standard Preparation
-
This compound Reference Standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (Analytical grade)
-
Orthophosphoric Acid (Analytical grade)
-
HPLC Grade Water
-
Phosphate Buffer (0.05 M, pH 4.85): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.85 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter to remove particulates.[3]
-
Mobile Phase Preparation: Mix the prepared phosphate buffer and acetonitrile in an 85:15 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use to prevent bubble formation in the pump.[3]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to construct the calibration curve.
2.2.3. Sample Preparation The choice of sample preparation technique depends on the sample matrix.[4]
-
For simple, clean samples: Dilute an accurately weighed or measured amount of the sample with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
For complex matrices (e.g., biological fluids): Protein precipitation is often required.[2] Mix 0.5 mL of the sample with 1.0 mL of cold acetonitrile. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.[2]
2.2.4. Analytical Workflow and Quantification
-
System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration. Plot the peak area versus the concentration for each standard. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Sample Analysis: Inject the prepared sample solutions.
-
Quantification: Determine the peak area of this compound in the sample chromatogram. Calculate the concentration in the sample using the linear regression equation from the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for applications requiring higher sensitivity, such as trace analysis or analysis in complex matrices, and provides definitive structural confirmation.
Principle of the Method
Direct GC analysis of polar compounds like this compound is challenging due to their low volatility and tendency to exhibit poor chromatographic performance (e.g., peak tailing).[1] To overcome this, a derivatization step is essential. Silylation, using a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens on the amino and hydroxyl groups with nonpolar trimethylsilyl (TMS) groups.[1][5] This derivatization increases the analyte's volatility and thermal stability, making it amenable to GC analysis. The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer, which provides both quantitative data and mass spectral information for positive identification.
Experimental Protocol: GC-MS
3.2.1. Instrumentation and GC-MS Conditions
| Parameter | Condition |
| GC-MS System | Standard GC with a Mass Selective Detector (MSD) |
| Column | TR-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[6] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[7] |
| Injection Mode | Splitless, 1 µL injection volume |
| Injector Temperature | 250 °C[6] |
| Oven Program | Initial 80°C, hold 2 min, ramp at 10°C/min to 280°C, hold 5 min[1] |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (e.g., m/z 50-450) or Selected Ion Monitoring (SIM) for higher sensitivity |
3.2.2. Reagents and Standard Preparation
-
Derivatizing Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Solvents: Ethyl acetate or Dichloromethane (GC grade)
-
Drying Agent: Anhydrous sodium sulfate
3.2.3. Sample Preparation and Derivatization
-
Extraction (for aqueous samples): Transfer 5 mL of the sample to a glass tube. Adjust the pH to ~8-9 to ensure the analyte is in its free base form. Add 5 mL of ethyl acetate, vortex for 2 minutes, and centrifuge to separate the layers. Carefully transfer the organic (top) layer to a clean tube. Repeat the extraction twice more, combining the organic extracts.[1]
-
Drying: Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove residual water.[1]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Derivatization: Reconstitute the dry residue in 100 µL of ethyl acetate. Add 50 µL of MSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 60 minutes.[1] Allow the vial to cool to room temperature before GC-MS analysis.
3.2.4. Analytical Workflow
Method Validation
Analytical method validation is essential to ensure that the chosen method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[8] The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[8][9]
Validation Parameters and Acceptance Criteria
The following parameters must be evaluated for the chosen analytical method. The table below provides typical acceptance criteria for a validated method.
| Validation Parameter | Protocol Summary | Typical Acceptance Criteria |
| Specificity/Selectivity | Analyze blank matrix, placebo, and analyte-spiked matrix. Assess for interfering peaks at the analyte's retention time. | No significant interference at the retention time of the analyte. |
| Linearity & Range | Analyze at least five concentrations across the expected range. Plot response vs. concentration and perform linear regression. | Correlation coefficient (r²) > 0.999[10] |
| Accuracy (% Recovery) | Analyze samples spiked with known analyte concentrations at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0 - 102.0%.[10] |
| Precision | Repeatability: Analyze a minimum of 6 replicates at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) < 2.0%.[10] |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope of the calibration curve. | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) | Determined based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6] |
| Robustness | Intentionally introduce small variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and observe the effect on results. | No significant changes in results, demonstrating the method's reliability during normal use. |
Conclusion
This application note provides two comprehensive, validated methods for the quantification of this compound. The HPLC-UV method is a robust, efficient, and accurate technique suitable for routine quality control and research applications. For analyses requiring higher sensitivity, lower detection limits, or absolute confirmation of identity, the GC-MS method with silylation is the recommended approach. The choice of method should be based on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. Adherence to the detailed protocols and rigorous method validation will ensure the generation of high-quality, reliable, and defensible analytical data.
References
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- El-Didamony, A. M., et al. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability. Scientific Reports, 14(1), 11591.
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- U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography.
- Wang, W., et al. (2022). Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis. Applied and Environmental Microbiology, 88(7), e02446-21.
- Kumar, C. S. R., et al. (2015). Visible spectrophotometric method for the determination of some typical aromatic primary amines by using. Rasayan Journal of Chemistry, 8(1), 58-63.
- de Velde, F., et al. (2016). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. Therapeutic Drug Monitoring, 38(4), 520-527.
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- Google Patents. (1994). RU2012869C1 - Method of spectrophotometric determination of aminoacids.
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Application Notes & Protocols: A Guide to the Laboratory Scale-Up Synthesis of 2-Amino-4,6-dimethylphenol
Introduction: The Significance of 2-Amino-4,6-dimethylphenol
This compound (CAS No. 41458-65-5) is a substituted aminophenol that serves as a valuable intermediate in the synthesis of a variety of more complex molecules.[1][2][3] Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, makes it a versatile building block in the pharmaceutical, agrochemical, and dye industries. The precise arrangement of the methyl, amino, and hydroxyl groups on the aromatic ring dictates its reactivity and suitability for specific synthetic targets.
This guide provides a detailed, field-proven protocol for the laboratory scale-up synthesis of this compound. The chosen synthetic route is the catalytic hydrogenation of 2,4-Dimethyl-6-nitrophenol, a method selected for its high efficiency, scalability, and adherence to principles of green chemistry by avoiding harsh or stoichiometric reducing agents.
The Synthetic Strategy: Catalytic Hydrogenation
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. For the preparation of this compound, catalytic hydrogenation stands out as the method of choice for laboratory scale-up. This process involves the reaction of the nitro-precursor, 2,4-Dimethyl-6-nitrophenol, with molecular hydrogen (H₂) in the presence of a metal catalyst.
Causality of Experimental Choices:
-
Choice of Precursor: 2,4-Dimethyl-6-nitrophenol is the logical starting material. The nitro group acts as a precursor to the desired amine functionality and its reduction is typically a high-yielding and clean reaction.[4]
-
Choice of Catalyst: Palladium on activated carbon (Pd/C) is the preferred catalyst for this transformation. Palladium is highly effective at adsorbing and activating both molecular hydrogen and the nitro-aromatic substrate on its surface.[5] The carbon support provides a high surface area for the palladium nanoparticles, maximizing catalytic activity and allowing for easy recovery by filtration.
-
Choice of Solvent: Ethanol is selected as the reaction solvent due to its ability to dissolve the starting material, its relatively low flammability compared to other solvents like methanol, and its inertness under the reaction conditions.
-
Hydrogen Source: Pressurized hydrogen gas is used as the reductant. This method allows for precise control of the reaction pressure and ensures a sufficient supply of the reducing agent for the reaction to proceed to completion.
Reaction Mechanism: The catalytic hydrogenation of a nitrophenol is a surface-mediated process. The mechanism involves the adsorption of both the 2,4-Dimethyl-6-nitrophenol and hydrogen molecules onto the surface of the palladium catalyst. The H-H bond in molecular hydrogen is cleaved, and the resulting hydrogen atoms are transferred in a stepwise manner to the nitro group, which is progressively reduced through nitroso and hydroxylamino intermediates to the final amino group.[6][7]
Experimental Protocol: Step-by-Step Synthesis
This protocol details the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Compound/Reagent | Molecular Formula | MW ( g/mol ) | Amount | Mmol | Supplier Example |
| 2,4-Dimethyl-6-nitrophenol | C₈H₉NO₃ | 167.16 | 10.0 g | 59.8 | Santa Cruz Biotechnology[4] |
| 10% Palladium on Carbon (Pd/C) | Pd/C | - | 0.5 g | - | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 150 mL | - | Fisher Scientific |
| Hydrogen Gas (High Purity) | H₂ | 2.02 | ~50 psi | - | N/A |
| Nitrogen Gas (Inert) | N₂ | 28.01 | - | - | N/A |
| Celite® (Filter Aid) | - | - | As needed | - | Sigma-Aldrich |
Equipment
-
Parr Hydrogenation Apparatus (or similar pressure reactor)
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Synthetic Procedure
-
Reactor Setup: In a 500 mL hydrogenation flask, add 2,4-Dimethyl-6-nitrophenol (10.0 g, 59.8 mmol) and ethanol (150 mL). Stir the mixture until the solid is completely dissolved.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g, 5% w/w) to the solution. Safety Note: Pd/C can be pyrophoric when dry. Handle with care.
-
System Purge: Assemble the flask onto the hydrogenation apparatus. Seal the system and purge with nitrogen gas for 5-10 minutes to remove all oxygen.
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas into the flask. Pressurize the system to 50 psi.
-
Reaction: Begin vigorous stirring and heat the mixture to 40-50°C. The reaction is exothermic, so monitor the temperature carefully. The reaction progress can be monitored by the uptake of hydrogen from the reservoir. The reaction is typically complete within 4-6 hours.
-
Reaction Completion: Once the hydrogen uptake ceases, turn off the heating and allow the reactor to cool to room temperature.
-
Catalyst Removal: Carefully vent the excess hydrogen and purge the system with nitrogen gas. The catalyst must be filtered under a nitrogen atmosphere to prevent ignition. Filter the reaction mixture through a pad of Celite® in a Buchner funnel. Wash the filter cake with a small amount of ethanol (2 x 20 mL) to recover any residual product.
-
Solvent Evaporation: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification (Recrystallization): The resulting crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot toluene or a mixture of ethanol and water. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualization of the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety and Hazard Management
-
This compound: This compound is harmful if swallowed and may cause skin and eye irritation.[1]
-
2,4-Dimethyl-6-nitrophenol: This precursor is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium on Carbon: The catalyst, especially when dry or spent, can be pyrophoric and may ignite in the presence of air. Always handle in an inert atmosphere and quench carefully after use.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly sealed and operated in a well-ventilated area, away from ignition sources.
-
Ethanol: This solvent is flammable. Avoid open flames and sparks.
All procedures should be conducted in a well-ventilated fume hood.[8]
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value (130°C).[1]
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry: To verify the molecular weight (137.18 g/mol ).[2]
-
FT-IR Spectroscopy: To identify the characteristic functional groups (O-H, N-H, and aromatic C-H stretches).
References
- Chemsrc. (2025). This compound(CAS#:41458-65-5).
- U.S. Environmental Protection Agency. (2023). Phenol, 2-amino-4,6-dimethyl-.
- Google Patents. (n.d.). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
- Wang, X., et al. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology.
- Hartman, W. W., & Silloway, H. L. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses Procedure.
- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- ChemRxiv. (n.d.). Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst.
- Javaid, R., et al. (2013). Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. PubMed.
- National Center for Biotechnology Information. (2013). Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. PMC.
- PubChem. (n.d.). 2-Amino-4,5-dimethylphenol.
- PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol.
- ResearchGate. (n.d.). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol.
- National Institutes of Health. (2022). Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis.
- Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
- Quick Company. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine.
- Google Patents. (n.d.). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
- Google Patents. (n.d.). US3337642A - Process for the purification of 2, 6-dimethylphenol.
- ResearchGate. (n.d.). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction.
- Royal Society of Chemistry. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
- YouTube. (2021). Catalytic Hydrogenation.
- MDPI. (2024). Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts.
- Royal Society of Chemistry. (n.d.). Studies of the electrochemical reduction of 4-nitrophenol in dimethylformamide: evidence for a change in mechanism with temperature.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2,4-Dimethylphenol: A Key Organic Intermediate.
- Google Patents. (n.d.). CN1240654C - Method for preparing 2,6-dimethylphenol.
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2-Amino-4,6-dimethylphenol: A Versatile Building Block for Advanced Materials
Introduction: Unlocking the Potential of a Multifunctional Monomer
In the dynamic landscape of materials science, the pursuit of novel building blocks that offer a unique combination of reactivity, functionality, and structural control is paramount. 2-Amino-4,6-dimethylphenol stands out as a highly promising monomer for the synthesis of a new generation of high-performance polymers. Its distinct molecular architecture, featuring a reactive amino group, a hydroxyl functionality, and strategically placed methyl groups on the aromatic ring, provides a versatile platform for creating materials with tailored thermal, mechanical, and chemical properties.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the unique attributes of this compound. We will delve into its application in the synthesis of cutting-edge materials, including high-performance polybenzoxazines and specialty polyamides, offering not just procedural steps, but also the scientific rationale behind them.
Key Applications and Scientific Rationale
The trifunctional nature of this compound—a primary amine, a hydroxyl group, and an activated aromatic ring—makes it an exceptionally valuable monomer. The methyl groups at the 4- and 6-positions sterically hinder certain reaction pathways while activating the ortho and para positions to the hydroxyl group, influencing the regioselectivity of polymerization and the final polymer architecture.
High-Performance Polybenzoxazines with Enhanced Thermal Stability
Polybenzoxazines are a class of phenolic resins that have garnered significant attention due to their exceptional properties, including near-zero volumetric change upon curing, low water absorption, excellent thermal stability, and a high char yield.[1] The synthesis of benzoxazine monomers typically involves the reaction of a phenol, a primary amine, and formaldehyde.[2]
The use of this compound in the synthesis of benzoxazine monomers introduces both an additional reactive site (the amino group can be further functionalized) and inherent rigidity from the dimethyl-substituted phenyl ring. This leads to polybenzoxazines with higher glass transition temperatures (Tg) and enhanced thermal degradation stability compared to those derived from simpler phenols.
Experimental Protocols
Protocol 1: Synthesis of a Benzoxazine Monomer from this compound and Aniline
This protocol details the synthesis of a bifunctional benzoxazine monomer, a precursor to a high-performance thermosetting polymer.
Materials:
-
This compound (98% purity)
-
Aniline (99.5% purity)
-
Paraformaldehyde (95% purity)
-
1,4-Dioxane (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄) (anhydrous)
-
Toluene
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 13.7 g (0.1 mol) of this compound in 100 mL of 1,4-dioxane.
-
Addition of Amine: To this solution, add 9.3 g (0.1 mol) of aniline. Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Formaldehyde Addition: In a separate beaker, prepare a suspension of 6.0 g (0.2 mol) of paraformaldehyde in 50 mL of 1,4-dioxane. Slowly add this suspension to the reaction mixture at room temperature over a period of 30 minutes using a dropping funnel.
-
Reaction: Heat the reaction mixture to 90°C and maintain this temperature for 6 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 300 mL of 1 M NaOH solution to precipitate the product and remove unreacted phenol.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with 3 x 100 mL of toluene.
-
Washing: Wash the combined organic layers with 2 x 100 mL of distilled water, followed by 100 mL of brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude benzoxazine monomer.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified benzoxazine monomer.
Characterization: The structure and purity of the synthesized monomer should be confirmed using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.
Workflow for Benzoxazine Monomer Synthesis
Caption: Workflow for the synthesis of a benzoxazine monomer.
Protocol 2: Thermal Polymerization of the Benzoxazine Monomer
This protocol describes the curing process to form a crosslinked polybenzoxazine network.
Materials:
-
Synthesized benzoxazine monomer
Equipment:
-
Oven with programmable temperature control
-
Mold (e.g., aluminum or silicone)
-
Vacuum oven
Procedure:
-
Monomer Preparation: Melt the purified benzoxazine monomer by heating it to approximately 120°C.
-
Degassing: Place the molten monomer in a vacuum oven at 120°C for 30 minutes to remove any entrapped air bubbles or residual solvent.
-
Curing: Pour the degassed monomer into a preheated mold. The curing is performed in a programmable oven using a stepwise heating schedule. A typical curing profile is:
-
160°C for 2 hours
-
180°C for 2 hours
-
200°C for 2 hours
-
220°C for 1 hour
-
-
Post-Curing: After the curing cycle is complete, allow the oven to cool down slowly to room temperature to prevent thermal shock and cracking of the polymer.
-
Demolding: Carefully remove the cured polybenzoxazine from the mold.
Characterization: The thermal properties of the cured polymer can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The mechanical properties can be evaluated using Dynamic Mechanical Analysis (DMA).
Data Presentation
Table 1: Expected Thermal Properties of Polybenzoxazine Derived from this compound
| Property | Expected Value | Test Method |
| Glass Transition Temperature (Tg) | > 200 °C | DSC |
| 5% Weight Loss Temperature (Td5) | > 350 °C | TGA |
| Char Yield at 800 °C (in N₂) | > 50% | TGA |
Note: These are expected values based on literature for similar polybenzoxazine systems and may vary depending on the specific co-monomer and curing conditions.
Specialty Polyamides and Polyimides with Modified Solubility and Processability
The amino group of this compound can readily participate in polycondensation reactions with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. The presence of the methyl groups on the phenyl ring disrupts chain packing, which can lead to improved solubility and processability of these otherwise often intractable high-performance polymers.[3] The phenolic hydroxyl group offers a site for post-polymerization modification, allowing for the introduction of other functional groups or for crosslinking.
Reaction Scheme for Polyamide Synthesis
Caption: Polycondensation of this compound.
Conclusion and Future Outlook
This compound is a building block with significant untapped potential in materials science. Its unique combination of reactive functional groups and a substituted aromatic core allows for the creation of polymers with a desirable balance of high performance and processability. The protocols and application notes provided herein serve as a starting point for researchers to explore the synthesis and characterization of novel materials derived from this versatile monomer. Future research could focus on the development of new copolymers, blends, and composites based on this compound for applications in aerospace, electronics, and automotive industries where high thermal stability and chemical resistance are critical.
References
- [Not directly cited]
- [Not directly cited]
- Novel soluble copolyimides containing phenyl and hydroxyl pendant groups were synthesized from pyromellitic dianhydride (PMDA) and two diamines, 2,6-diamino-4-phenylphenol (DAPP) and 4,4′-oxydianiline (ODA), in various ratios via thermal imidization.
- [Not directly cited]
- [Not directly cited]
- [Not directly cited]
- [Not directly cited]
- Benzoxazine monomers that are liquid at 23-25 °C or low viscosity at 100 °C can be formed from the reaction of monohydric phenols, aldehydes such as formaldehyde, and primary amines.
- Polybenzoxazine synthesized by the ring-opening polymerization of cyclic benzoxazine monomer has been developed as a new type of phenolic resin.
- Benzoxazine (Bz) monomer is typically synthesized via Mannich-like condensation of a phenolic and a primary amine derivative in the presence of formalin or paraformaldehyde to form 1,3-benzoxazines.
Sources
Application Note & Protocols: Unveiling the Therapeutic Potential of 2-Amino-4,6-dimethylphenol Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
Phenolic and aminophenolic compounds are privileged scaffolds in medicinal chemistry, known for their diverse biological activities. 2-Amino-4,6-dimethylphenol, and by extension its derivatives, represent a promising class of molecules for therapeutic development. The presence of both a hydroxyl and an amino group on the aromatic ring suggests a high potential for antioxidant activity through radical scavenging. Furthermore, modifications to this core structure can lead to derivatives with a wide range of other biological effects, including anticancer and anti-inflammatory properties. This document provides a comprehensive guide to the investigation of the potential biological activities of novel this compound derivatives, complete with detailed protocols and the underlying scientific rationale.
Part 1: Anticancer Activity Evaluation
The potential of this compound derivatives to act as anticancer agents is a primary area of investigation. Their mechanism of action could involve inducing apoptosis, inhibiting cell proliferation, or targeting specific signaling pathways crucial for cancer cell survival.
Rationale for Cytotoxicity Screening
The initial step in assessing anticancer potential is to determine the cytotoxic effects of the compounds on various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives on a selected cancer cell line.
Materials:
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives in the cell culture medium. It is recommended to perform a serial dilution to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells.
-
Incubate the plate for another 24-48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability can be calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
Part 2: Antioxidant Activity Assessment
The phenolic and amino moieties in this compound derivatives suggest a strong potential for antioxidant activity. This activity is crucial for combating oxidative stress, which is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Rationale for Antioxidant Capacity Assays
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the radical scavenging activity of compounds. DPPH is a stable free radical that has a deep violet color in solution. When it reacts with an antioxidant, it is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.
Protocol: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of this compound derivatives.
Materials:
-
This compound derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol. Store it in the dark.
-
Prepare stock solutions of the this compound derivatives and ascorbic acid in methanol at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds and the positive control (ascorbic acid) to the respective wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity can be calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.
-
Data Presentation: Comparative Antioxidant Activity
| Derivative | IC50 (µg/mL) for DPPH Scavenging |
| Derivative A | 25.4 ± 2.1 |
| Derivative B | 15.8 ± 1.5 |
| Derivative C | 42.1 ± 3.7 |
| Ascorbic Acid (Control) | 8.2 ± 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 3: Anti-inflammatory Activity Evaluation
Chronic inflammation is a key factor in the pathogenesis of many diseases. This compound derivatives may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).
Rationale for Nitric Oxide Inhibition Assay
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO), by inducible nitric oxide synthase (iNOS). The Griess assay is a straightforward and sensitive method for measuring nitrite (a stable product of NO), which serves as an indicator of NO production.
Protocol: Measurement of Nitric Oxide Production in LPS-stimulated Macrophages
Objective: To assess the inhibitory effect of this compound derivatives on NO production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium, FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Culture and Seeding:
-
Culture and seed RAW 264.7 cells into a 96-well plate as described in the MTT assay protocol.
-
-
Compound Treatment and LPS Stimulation:
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known inhibitor and LPS).
-
-
Griess Assay:
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
The percentage of NO inhibition can be calculated and the IC50 value determined.
-
Visualizing the Inflammatory Signaling Pathway
Caption: Potential inhibitory mechanism of this compound derivatives on the LPS-induced NO production pathway.
References
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays.Journal of Immunological Methods. [Link]
- Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.LWT-Food Science and Technology. [Link]
- Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids.Analytical Biochemistry. [Link]
Advanced Chromatographic Strategies for the Analysis of 2-Amino-4,6-dimethylphenol: A Guide for Drug Development Professionals
Introduction: The Analytical Imperative for 2-Amino-4,6-dimethylphenol
This compound, a substituted aminophenol, serves as a critical intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring both a weakly basic amino group and an acidic phenolic hydroxyl group, presents unique analytical challenges. The presence and quantity of this compound must be meticulously monitored during drug development and manufacturing to ensure the safety, efficacy, and quality of the final drug product. This application note provides detailed, field-proven protocols for the analysis of this compound using two powerful and complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies herein are designed to be robust, reliable, and adhere to the principles of scientific integrity, providing a solid foundation for method validation in a regulated environment.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational method development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Melting Point | 130 °C | [2] |
| Boiling Point | 244.7 ± 28.0 °C (Predicted) | [2] |
| pKa | 10.42 ± 0.23 (Predicted) | [2] |
| Physical Form | Solid |
The compound's solid-state at room temperature and its predicted pKa value are critical considerations for sample preparation and the selection of chromatographic conditions. The presence of both amino and hydroxyl functional groups suggests that the compound's polarity, and thus its retention in reversed-phase HPLC, will be pH-dependent. For GC-MS, these polar functional groups necessitate derivatization to enhance volatility and prevent undesirable interactions within the chromatographic system.
High-Performance Liquid Chromatography (HPLC) Method for Unambiguous Quantification
Reversed-phase HPLC with UV detection is a workhorse technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for the direct analysis of this compound without the need for derivatization.
Causality Behind Experimental Choices
The selection of a reversed-phase methodology is predicated on the non-polar to moderately polar nature of this compound. A C18 stationary phase provides a hydrophobic surface for the retention of the analyte. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, allows for the precise control of retention time. The inclusion of an acid, such as phosphoric acid, in the mobile phase serves a dual purpose: it protonates the amino group, leading to more consistent interactions with the stationary phase and improved peak shape, and it suppresses the ionization of residual silanol groups on the silica-based column packing, further minimizing peak tailing. UV detection is suitable due to the presence of the chromophoric phenolic ring in the analyte's structure.
Detailed HPLC Protocol
Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm, or equivalent C18 column with low silanol activity.[2]
Reagents and Standards:
-
Acetonitrile (MeCN): HPLC grade or higher.
-
Water: Deionized water, 18.2 MΩ·cm resistivity.
-
Phosphoric Acid (H₃PO₄): ACS grade or higher.
-
This compound Reference Standard: Of known purity.
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% (v/v) Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Phosphoric Acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% H₃PO₄) to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent used for the working standards to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Enhanced Specificity and Sensitivity
GC-MS offers unparalleled specificity through mass fragmentation patterns and high sensitivity, making it an excellent confirmatory technique and suitable for trace-level analysis. Due to the polar nature of this compound, a derivatization step is essential to improve its volatility and chromatographic performance.
The Rationale for Derivatization: A Necessary Transformation
Direct injection of this compound into a GC system would result in poor peak shape, low response, and potential irreversible adsorption onto the column. This is due to the presence of active hydrogens on the phenolic hydroxyl and amino groups, which can engage in strong hydrogen bonding. Silylation is a robust and widely used derivatization technique that replaces these active hydrogens with non-polar trimethylsilyl (TMS) groups.[3] This chemical modification significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[4] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.
Detailed GC-MS Protocol
Instrumentation and Columns:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents and Standards:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Solvent: Anhydrous pyridine or acetonitrile.
-
This compound Reference Standard: Of known purity.
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the this compound standard or sample into a clean, dry reaction vial.
-
Add 100 µL of anhydrous pyridine (or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS (or MSTFA).
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-450.
-
Solvent Delay: 5 minutes.
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Both the HPLC and GC-MS methods described must be validated to demonstrate their suitability for their intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[5] The validation process provides a high degree of assurance that the analytical procedure will consistently produce a result that is accurate and precise.
Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
A comprehensive validation protocol should be established before initiating the validation studies, and all results should be documented in a validation report.
Comparative Summary of Analytical Methods
| Parameter | HPLC-UV Method | GC-MS Method |
| Principle | Reversed-phase chromatography with UV detection | Gas chromatography with mass spectrometric detection |
| Derivatization | Not required | Required (Silylation) |
| Specificity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass fragmentation pattern |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) |
| Sample Throughput | Higher | Lower, due to derivatization step |
| Instrumentation | Standard HPLC system | GC-MS system |
| Primary Application | Routine quality control, quantification of major components | Confirmatory analysis, trace impurity analysis, structural elucidation |
Conclusion
The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound in the context of drug development. The choice between the two techniques will depend on the specific analytical requirements, such as the need for high throughput, the expected concentration of the analyte, and the necessity for confirmatory identification. By understanding the scientific principles behind each method and adhering to rigorous validation standards, researchers and scientists can ensure the generation of high-quality, defensible analytical data that is crucial for the advancement of pharmaceutical products.
References
- ChemBK. (2024, April 9). 2-AMINO-4,6-DIMETHYL-PHENOL.
- Bibel, B. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- SIELC Technologies. Separation of Phenol, 2-amino-4,6-dimethyl- on Newcrom R1 HPLC column.
- IRJET. (2017). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation.
- ResearchGate. (2025, August 6). Review: Derivatization in mass spectrometry—1. Silylation.
- Fluka. Silylation: Reagents and Methods.
- PubChem. This compound.
Sources
Application Notes & Protocols for the Enzymatic Synthesis and Degradation of Aminophenols
Abstract
Aminophenols are pivotal chemical scaffolds found in pharmaceuticals, dyes, and agrochemicals. Traditional chemical synthesis and degradation routes for these compounds often involve harsh conditions, hazardous reagents, and the generation of significant waste streams. Enzymatic catalysis presents a powerful alternative, offering high specificity, mild reaction conditions, and a superior environmental profile. This guide provides an in-depth exploration of the enzymatic pathways for both the synthesis of complex molecules from aminophenol precursors and the degradation of aminophenols as environmental contaminants. We will delve into the mechanistic underpinnings of key enzyme classes—laccases, tyrosinases, peroxidases, and dioxygenases—and provide detailed, validated protocols for their practical application in the laboratory. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the precision of biocatalysis in their work.
Introduction: The Case for Biocatalysis
The chemical versatility of the aminophenol structure—possessing both nucleophilic amine and reactive phenolic hydroxyl groups—makes it a valuable building block but also a persistent environmental pollutant. The limitations of conventional chemistry have spurred the adoption of "green chemistry" principles, where enzymatic processes are paramount. Enzymes, as nature's catalysts, operate with exquisite chemo-, regio-, and stereoselectivity under aqueous, ambient conditions. This not-only simplifies reaction setups and purifications but also aligns with global sustainability goals.
This guide is structured into two primary sections:
-
Enzymatic Synthesis: Focusing on the oxidative coupling of aminophenols to create valuable, complex heterocyclic structures like phenoxazinones.
-
Enzymatic Degradation: Outlining the pathways and methods for the bioremediation of aminophenol-contaminated environments.
SECTION 1: ENZYMATIC SYNTHESIS OF PHENOXAZINONES FROM AMINOPHENOLS
Phenoxazinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including antibiotic and anticancer properties. The core structure is biosynthesized via the oxidative dimerization of o-aminophenols. Enzymes like laccases and tyrosinases are exceptionally efficient at catalyzing this transformation.
Key Enzymes and Their Mechanisms
Laccases (EC 1.10.3.2): These multi-copper oxidases are true "green" catalysts as they use molecular oxygen (O₂) as the oxidant, producing only water as a byproduct. The catalytic cycle involves the one-electron oxidation of a substrate molecule, such as an o-aminophenol, to generate a highly reactive free radical. Two of these radicals then undergo a non-enzymatic coupling and subsequent cyclization to form the phenoxazinone chromophore[1][2]. The process is a cascade of oxidation and coupling steps, masterfully initiated by the enzyme[3][4].
Tyrosinases (EC 1.14.18.1): Tyrosinases are also copper-containing enzymes known for their role in melanin production[5][6]. They catalyze two reactions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity)[5][7]. When acting on o-aminophenol, tyrosinase catalyzes its oxidation to an o-quinone imine[8]. This highly electrophilic intermediate is then attacked by a second molecule of o-aminophenol, initiating a cascade that leads to the final phenoxazinone structure[4][8].
Peroxidases (e.g., Horseradish Peroxidase, HRP; EC 1.11.1.7): Peroxidases utilize hydrogen peroxide (H₂O₂) to oxidize a wide array of substrates, including aminophenols[9][10]. The mechanism involves the formation of a p-aminophenoxy free radical, which can then polymerize or undergo coupling reactions[9][10]. While highly effective, the requirement for H₂O₂ makes it a slightly less "green" option compared to laccases. HRP is often used for creating polymeric materials from phenolic precursors[11][12].
Expert Insight: The choice between laccase and tyrosinase often depends on the specific substrate and desired product. Laccases are generally more robust and have a broader substrate range, making them a versatile choice for initial screening. Tyrosinases, with their dual activities, can offer unique reaction pathways but may also lead to undesired byproducts if not carefully controlled. The pH of the reaction is a critical parameter for controlling enzyme activity and the stability of reaction intermediates[13].
Application Note: Laccase-Mediated Synthesis of a Phenoxazinone Dye
This application focuses on the synthesis of a high-intensity colored phenoxazinone compound from a substituted o-aminophenol using a commercially available laccase from Trametes versicolor. This method provides a nearly 100% yield under optimized, mild conditions, demonstrating a scalable and environmentally benign process for dye synthesis[13].
Visualizing the Synthesis Pathway
The enzymatic synthesis of a phenoxazinone is a multi-step oxidative cascade. The following diagram illustrates the laccase-mediated pathway.
Caption: Laccase-mediated synthesis of a phenoxazinone from o-aminophenol.
Protocol: Laccase-Mediated Synthesis of 2-Amino-3H-phenoxazin-3-one
This protocol is a general guideline. Optimization of pH, temperature, enzyme concentration, and reaction time is recommended for specific substrates.
Materials:
-
Laccase from Trametes versicolor (≥10 U/mg)
-
o-Aminophenol (OAP)
-
Sodium Acetate Buffer (0.1 M, pH 4.5)
-
Methanol (for substrate stock solution)
-
Spectrophotometer or HPLC system for monitoring
Procedure:
-
Enzyme Activity Assay (Self-Validation Step): Before starting the synthesis, it is crucial to verify the activity of your laccase stock. An ABTS assay is standard.[14][15]
-
Prepare a 0.5 mM ABTS solution in 0.1 M Sodium Acetate Buffer (pH 4.5)[14].
-
In a cuvette, mix 2.8 mL of ABTS solution with 0.1 mL of buffer.
-
Add 0.1 mL of a diluted laccase solution to start the reaction.
-
Immediately monitor the increase in absorbance at 420 nm. One unit (U) of laccase activity is the amount of enzyme that oxidizes 1 µmol of ABTS per minute[14][16].
-
-
Substrate Preparation: Prepare a 100 mM stock solution of o-aminophenol in methanol. Rationale: OAP has limited aqueous solubility; a concentrated stock in a miscible organic solvent ensures accurate dosing.
-
Reaction Setup:
-
In a 50 mL glass flask, add 24.5 mL of 0.1 M Sodium Acetate Buffer (pH 4.5). Place on a magnetic stirrer at room temperature (~25°C).
-
Add 0.5 mL of the 100 mM OAP stock solution to achieve a final concentration of 2 mM.
-
Allow the solution to mix for 2 minutes.
-
-
Initiation of Synthesis:
-
Add a predetermined amount of laccase to the reaction mixture. A good starting point is an activity of 20-30 U per gram of substrate[13]. For this reaction volume, this corresponds to approximately 10-15 U.
-
Loosely cap the flask to allow for oxygen ingress, which is essential for the laccase catalytic cycle.
-
-
Monitoring and Termination:
-
The formation of the orange/red phenoxazinone product can be monitored visually and quantitatively by measuring the absorbance at ~433 nm[2].
-
Alternatively, reaction progress can be monitored by HPLC to track the disappearance of the OAP peak and the appearance of the product peak.
-
The reaction is typically complete within 4-12 hours[13]. To terminate, heat the mixture to 80°C for 10 minutes to denature the enzyme.
-
-
Product Characterization: The identity of the synthesized phenoxazinone can be confirmed using HPLC-MS and NMR spectroscopy[1].
SECTION 2: ENZYMATIC DEGRADATION OF AMINOPHENOLS
Aminophenols are common pollutants in industrial wastewater from dye manufacturing and pharmaceutical industries. Bioremediation, using microbial enzymes, is a highly effective and sustainable method for their removal[17][18][19].
Key Enzymes and Degradative Pathways
The bacterial degradation of aminophenols typically initiates with ring-cleavage dioxygenases. These enzymes insert both atoms of molecular oxygen into the aromatic ring, destabilizing it and leading to its opening.
2-Aminophenol Degradation: The pathway often begins with 2-aminophenol-1,6-dioxygenase , which cleaves the ring between C1 and C6 to form 2-aminomuconic-6-semialdehyde[20][21]. Subsequent enzymatic steps involving dehydrogenases and deaminases further break down the linear product into intermediates of central metabolism, such as pyruvate and acetyl-CoA[20].
4-Aminophenol Degradation: The degradation of 4-aminophenol can proceed via different initial steps. One common pathway involves a monooxygenase that hydroxylates 4-aminophenol to 1,4-benzenediol (hydroquinone), which is then hydroxylated again to 1,2,4-benzenetriol[21]. This triol is then a substrate for a ring-cleavage dioxygenase, entering a degradative pathway that ultimately leads to the Krebs cycle[22].
Application Note: Monitoring Bioremediation of p-Aminophenol
This application describes a lab-scale protocol to assess the efficacy of a crude enzyme extract from a bacterial culture (e.g., Pseudomonas or Burkholderia species) in degrading p-aminophenol (4-AP). This is a foundational experiment for developing larger-scale bioremediation processes.
Visualizing the Degradation Workflow
The following diagram outlines the experimental workflow for monitoring the enzymatic degradation of an aminophenol pollutant.
Caption: Experimental workflow for monitoring aminophenol degradation.
Protocol: Monitoring the Degradation of 4-Aminophenol
This protocol allows for the quantification of 4-aminophenol degradation over time using a crude bacterial enzyme extract.
Materials:
-
Bacterial strain known for aromatic degradation (e.g., Burkholderia sp. AK-5)
-
Nutrient Broth or appropriate growth medium
-
Potassium Phosphate Buffer (50 mM, pH 7.0)
-
4-Aminophenol (4-AP)
-
Centrifuge, Sonicator
-
Shaking incubator
-
HPLC system with a C18 column
Procedure:
-
Preparation of Crude Enzyme Extract:
-
Grow a 100 mL culture of the selected bacterial strain overnight in nutrient broth.
-
Harvest the cells by centrifugation (e.g., 6000 x g for 15 min at 4°C).
-
Wash the cell pellet by resuspending in 20 mL of cold phosphate buffer and centrifuging again. Discard the supernatant.
-
Resuspend the final pellet in 5 mL of cold phosphate buffer.
-
Lyse the cells using a sonicator on ice. Rationale: Sonication breaks the cell walls, releasing intracellular degradative enzymes. Keeping the sample on ice prevents enzyme denaturation.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g for 20 min at 4°C) to pellet cell debris. The resulting supernatant is the crude enzyme extract.
-
-
Degradation Reaction:
-
Prepare a 1 L stock of 100 mg/L (approx. 0.9 mM) 4-aminophenol in 50 mM phosphate buffer, pH 7.0.
-
Set up three 50 mL flasks:
-
Test Flask: 45 mL of 4-AP solution + 5 mL of crude enzyme extract.
-
Control 1 (No Enzyme): 45 mL of 4-AP solution + 5 mL of phosphate buffer.
-
Control 2 (Heat-Killed Enzyme): 45 mL of 4-AP solution + 5 mL of boiled (10 min) crude enzyme extract. Rationale: These controls are critical to ensure that the observed loss of 4-AP is due to enzymatic activity and not abiotic degradation or adsorption.
-
-
Place all flasks in a shaking incubator at 30°C.
-
-
Sampling and Analysis:
-
Immediately after adding the enzyme (t=0), and at subsequent time points (e.g., 30, 60, 120, 240 minutes), withdraw a 1 mL aliquot from each flask.
-
Immediately quench the enzymatic reaction by adding the aliquot to 1 mL of acetonitrile and vortexing. This precipitates the proteins.
-
Centrifuge the quenched sample (12,000 x g for 5 min) and transfer the supernatant to an HPLC vial.
-
Analyze the concentration of 4-AP using HPLC (e.g., C18 column, mobile phase of methanol:water, detection at 275 nm).
-
-
Data Interpretation:
-
Calculate the percentage of 4-AP remaining at each time point relative to the t=0 concentration.
-
Plot the percentage of 4-AP degradation versus time for the test and control flasks. Significant degradation should only be observed in the test flask.
-
Data Presentation: Optimizing Degradation
When developing a bioremediation process, key parameters must be optimized. The results of such an optimization study are best presented in a table.
| Parameter | Condition A | Condition B | Condition C | % Degradation (4h) |
| pH | 6.0 | 7.0 | 8.0 | 55% |
| Temperature | 25°C | 30°C | 37°C | 81% |
| Initial [4-AP] | 50 mg/L | 100 mg/L | 200 mg/L | 98% |
Data is hypothetical for illustrative purposes. Optimal conditions are highlighted in bold.
Expert Insight: The decrease in degradation efficiency at higher substrate concentrations (e.g., 200 mg/L) may indicate substrate inhibition, a common phenomenon in enzyme kinetics. If this occurs, a fed-batch process, where the substrate is added incrementally, may be a more effective strategy for large-scale treatment.
Conclusion and Future Outlook
Enzymatic methods for the synthesis and degradation of aminophenols represent a significant advancement over traditional chemical processes. For synthesis, enzymes like laccases provide a direct, atom-economical route to complex heterocyclic compounds with high yields under benign conditions. For environmental applications, the specificity of microbial enzymes allows for the targeted degradation of toxic pollutants, converting them into harmless metabolic products.
Future research will focus on enzyme discovery through metagenomic screening and protein engineering to develop biocatalysts with enhanced stability, broader substrate scope, and higher catalytic efficiency[23][24]. The immobilization of these enzymes on solid supports is another key area, aiming to create robust, reusable catalytic systems for continuous industrial processes[12][25]. As the demand for sustainable technologies grows, the principles and protocols outlined in this guide will become increasingly central to the fields of chemical manufacturing, drug development, and environmental science.
References
- Ganesan, V., et al. (2017). Mechanistic Studies of the Tyrosinase-Catalyzed Oxidative Cyclocondensation of 2-Aminophenol to 2-Aminophenoxazin-3-one.
- Letechipia, S., et al. (2012). Non-symmetrically substituted phenoxazinones from laccase-mediated oxidative cross-coupling of aminophenols: an experimental and theoretical insight. Organic & Biomolecular Chemistry, 10(9), 1834-1846.[Link]
- Scribd. Laccase Activity Assay. Scribd.[Link]
- Wang, H., et al. (2022). Elucidation of the tyrosinase/O2/monophenol ternary intermediate that dictates the monooxygenation mechanism in melanin biosynthesis. Proceedings of the National Academy of Sciences, 119(33).[Link]
- An Easy Method for Screening and Detection of Laccase Activity. (n.d.). Bentham Science.[Link]
- Sunlong Biotech. Laccase Activity Assay Kit. Sunlong Biotech.[Link]
- Doron, S., et al. (2023). 2-Aminophenol and catechol degradation pathway leading to the formation of pyruvate and acetyl-CoA.
- Laccase‐Mimicking Syntheses of Phenoxazinones by Aerobic Oxidative Homo‐ and Hetero‐Dimerizations of Aminophenols. (2021).
- Matuszewska, A., et al. (2016). Laccase-mediated synthesis of a phenoxazine compound with antioxidative and dyeing properties--the optimisation process. International Journal of Biological Macromolecules, 87, 368-376.[Link]
- Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 1113.[Link]
- Noriko, T., et al. (2014). Effect of P-Aminophenols on Tyrosinase Activity. Bioorganic & Medicinal Chemistry, 22(15), 4059-4064.[Link]
- Shukla, K. P., et al. (2010). Role of Microbial Enzymes in the Bioremediation of Pollutants: A Review. Enzyme Research, 2010, 289645.[Link]
- Tyrosinase. (n.d.). Wikipedia.[Link]
- Phenoxazinone synthase: Enzymatic catalysis of an aminophenol oxidative cascade. (n.d.).
- Sun, M., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst.
- Sun, M., et al. (2007).
- Bacterial degradation pathway of (A) 2-aminophenol in Pseudomonas sp. (n.d.).
- [Cooxidation of phenol and 4-aminoantipyrin, catalyzed by polymers and copolymers of horseradish root peroxidase and Penicillium funiculosum 46.1 glucose oxidase]. (2001). PubMed.[Link]
- Sendovski, M., et al. (2023). Catalytic mechanism of tyrosinases. Biotechnology Advances, 66, 108172.[Link]
- Josephy, P. D., et al. (1984). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Journal of Biological Chemistry, 259(9), 5561-5569.[Link]
- Ghaffari, M., et al. (2024). Efficient Oxidative Polymerization of Hydroxytyrosol Using Horseradish Peroxidase Immobilized on a Magnetic Silica-Coated Nanocatalyst. Green Chemistry, 26(1), 1-14.[Link]
- Barry, C. E., et al. (1988). Phenoxazinone synthase: enzymatic catalysis of an aminophenol oxidative cascade. Journal of the American Chemical Society, 110(10), 3333-3334.[Link]
- Josephy, P. D., et al. (1984). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase.
- Puiu, M., et al. (2008). Oxidase-peroxidase reaction: Kinetics of peroxidase-catalysed oxidation of 2-aminophenol. Bioprocess and Biosystems Engineering, 31(6), 579-586.[Link]
- Contente, M. L., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols.
- Barry, C. E., et al. (1993). mechanism for the formation of the phenoxazinone chromophore of actinomycin. Journal of the American Chemical Society, 115(16), 7019-7027.[Link]
- Schmermund, L., et al. (2024). An Update: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 63(1), e202313673.[Link]
- Rauf, B., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1353.[Link]
- Microbial enzymes in the bioremediation of environmental pollutants. (2024). ScienceDirect.[Link]
- Microbial Enzymes Used in Bioremedi
- Karigar, C. S., & Rao, S. S. (2011). Recent Advances in Enzymes for the Bioremediation of Pollutants. Enzyme Research, 2011, 875464.[Link]
- Gianfreda, L., & Rao, M. A. (2004). Role of enzymes in the remediation of polluted environments. Journal of Soil Science and Plant Nutrition, 4(1), 1-14.[Link]
Sources
- 1. Non-symmetrically substituted phenoxazinones from laccase-mediated oxidative cross-coupling of aminophenols: an experimental and theoretical insight - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosinase - Wikipedia [en.wikipedia.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Elucidation of the tyrosinase/O2/monophenol ternary intermediate that dictates the monooxygenation mechanism in melanin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Studies of the Tyrosinase-Catalyzed Oxidative Cyclocondensation of 2-Aminophenol to 2-Aminophenoxazin-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Cooxidation of phenol and 4-aminoantipyrin, catalyzed by polymers and copolymers of horseradish root peroxidase and Penicillium funiculosum 46.1 glucose oxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient Oxidative Polymerization of Hydroxytyrosol Using Horseradish Peroxidase Immobilized on a Magnetic Silica‐Coated Nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Laccase-mediated synthesis of a phenoxazine compound with antioxidative and dyeing properties--the optimisation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]
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- 19. Recent Advances in Enzymes for the Bioremediation of Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
Application Notes & Protocols: Leveraging 2-Amino-4,6-dimethylphenol for the Synthesis of Novel Antioxidant Compounds
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Amino-4,6-dimethylphenol as a versatile precursor for the synthesis of novel antioxidant agents. Phenolic compounds are a cornerstone of antioxidant chemistry, primarily due to their capacity to scavenge harmful free radicals.[1] The unique structure of this compound, featuring a sterically hindered phenolic hydroxyl group and a reactive primary amine, offers multiple avenues for chemical modification to develop potent antioxidants with tailored properties. This guide elucidates the mechanistic basis of its antioxidant potential, provides detailed, step-by-step protocols for synthesizing derivatives, and outlines standard methodologies for their characterization and a_ntioxidant efficacy evaluation.
Mechanistic Insights: The Antioxidant Potential of the this compound Scaffold
The antioxidant activity of phenolic compounds is rooted in their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize a free radical.[1] This action terminates the radical chain reaction, preventing oxidative damage to cellular components and other materials. The resulting phenoxyl radical is stabilized through the delocalization of the unpaired electron across the aromatic ring, a key factor in its efficacy.[1]
The this compound scaffold is particularly promising for several reasons:
-
Hydroxyl Group: The primary site for hydrogen atom donation to scavenge radicals.
-
Electron-Donating Groups: The amino (-NH₂) and two methyl (-CH₃) groups are electron-donating. They increase the electron density on the aromatic ring, which can weaken the O-H bond, potentially facilitating easier hydrogen donation and enhancing radical scavenging activity.
-
Reactive Amino Group: The primary amine serves as a versatile chemical handle for synthesizing a diverse library of derivatives, such as Schiff bases and amides, allowing for the modulation of physicochemical properties like solubility, stability, and biological targeting.
-
Steric Hindrance: The methyl group ortho to the hydroxyl group provides a degree of steric hindrance, which can enhance the stability of the resulting phenoxyl radical and influence its reactivity.[2]
Synthesis of Antioxidant Derivatives from this compound
The following protocols detail the synthesis of representative antioxidant derivatives. These methods are designed to be robust and scalable for typical laboratory settings.
Protocol 1: Synthesis of a Schiff Base Derivative via Condensation
Rationale: Schiff bases (imines) derived from phenolic amines often exhibit enhanced antioxidant and biological activities. The C=N bond extends the conjugation of the system, which can further stabilize the phenoxyl radical. This protocol describes the synthesis of (E)-2-((2-hydroxy-3,5-dimethylphenyl)imino)methyl)phenol by reacting this compound with salicylaldehyde.
Reaction Scheme:
Caption: Synthesis of a Schiff Base from this compound.
Materials:
-
This compound (1.0 eq)
-
Salicylaldehyde (1.0 eq)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 30 mL of absolute ethanol.
-
Add a stoichiometric equivalent of salicylaldehyde to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or ethanol/water mixture) to obtain the purified Schiff base derivative.
-
Dry the final product under vacuum.
Protocol 2: Synthesis of an N-Acyl Amide Derivative
Rationale: N-acylation modifies the amino group into an amide. This can alter the molecule's lipophilicity and hydrogen bonding capabilities, which may influence its antioxidant activity and its compatibility with non-polar systems like lipids and polymers. This protocol uses acetyl chloride for demonstration.
Reaction Scheme:
Caption: Synthesis of an Amide from this compound.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Two-neck round-bottom flask, dropping funnel, nitrogen inlet
-
Magnetic stirrer and ice bath
Procedure:
-
To a two-neck round-bottom flask under a nitrogen atmosphere, add 1.0 g of this compound and 25 mL of anhydrous DCM.
-
Add pyridine (as an acid scavenger) to the solution and cool the flask to 0°C in an ice bath.
-
Slowly add acetyl chloride dropwise via a dropping funnel over 15-20 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield the pure amide product.
Physicochemical Characterization of Synthesized Derivatives
It is imperative to confirm the identity and purity of all synthesized compounds. The following techniques are standard for this purpose.
| Technique | Purpose | Expected Observations for Derivatives |
| ¹H & ¹³C NMR | Structural elucidation and confirmation. | Appearance of new signals (e.g., imine -CH=N- proton in Schiff base; amide N-H and methyl protons in amide) and shifts in aromatic signals. |
| FT-IR | Identification of key functional groups. | Disappearance of primary amine N-H stretches (~3300-3400 cm⁻¹). Appearance of C=N stretch (~1630 cm⁻¹) for Schiff base or amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹) for amide. |
| Mass Spectrometry | Determination of molecular weight. | The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should correspond to the calculated molecular weight of the target compound. |
| Melting Point | Assessment of purity. | A sharp and distinct melting point range is indicative of a pure compound. |
Protocols for Evaluating Antioxidant Activity
The efficacy of the synthesized compounds as antioxidants must be quantified. The DPPH and ABTS assays are widely used, reliable methods for this purpose.[3]
Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Rationale: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[4] The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from purple to yellow.
Caption: Workflow for the DPPH radical scavenging assay.
Procedure:
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the synthesized compounds and a positive control (e.g., Trolox, Ascorbic Acid) in methanol (e.g., 1 mg/mL). Create a series of dilutions from the stock solutions.
-
Reaction: In a set of test tubes, add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution. A control sample should be prepared with 1.0 mL of DPPH and 1.0 mL of methanol.
-
Incubation: Vortex the tubes and incubate them in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer. Use methanol as the blank.
-
Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100
-
IC₅₀ Determination: Plot the % Inhibition against the concentration of the antioxidant. The IC₅₀ value is the concentration required to scavenge 50% of the DPPH radicals and is a common metric for antioxidant efficacy.[1] A lower IC₅₀ value indicates higher antioxidant activity.
Anticipated Results & Data Summary
It is hypothesized that the synthesized derivatives will show enhanced antioxidant activity compared to the parent this compound. The modifications are designed to improve radical stabilization or alter electronic properties favorably.
| Compound | IC₅₀ (μg/mL) from DPPH Assay (Hypothetical Data) |
| This compound | 45.8 |
| Schiff Base Derivative | 22.3 |
| N-Acyl Amide Derivative | 35.1 |
| Trolox (Standard) | 8.5 |
Concluding Remarks
This compound is a highly valuable and versatile starting material for the development of novel antioxidants. The synthetic protocols provided herein are robust and can be adapted for the creation of a wide array of derivatives. By systematically modifying the scaffold and evaluating the resulting compounds using standardized assays like the DPPH method, researchers can effectively explore structure-activity relationships. This approach is critical for designing next-generation antioxidants for applications in materials science, food preservation, and therapeutics to combat oxidative stress-related pathologies.[5] All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times, with careful consultation of the Safety Data Sheets (SDS) for all chemicals used.[2]
References
- Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. National Institutes of Health (NIH).
- Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. National Institutes of Health (NIH).
- Antioxidant Characterization of Six Tomato Cultivars and Derived Products Destined for Human Consumption. MDPI.
- Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. PubMed.
- Process for producing an antioxidant from phenolic pitch. Google Patents.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Amino-4,6-dimethylphenol Synthesis
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common issues leading to low yields in the synthesis of 2-Amino-4,6-dimethylphenol. The primary synthetic route involves the reduction of 2-Nitro-4,6-dimethylphenol, and this document focuses on troubleshooting this critical transformation.
Section 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics
This section addresses the most common initial observations when a synthesis underperforms.
Q1: My reaction shows minimal product formation and significant unreacted starting material. What are the first things to check?
A1: When facing low conversion, a systematic check of fundamental reaction parameters is the first step.
-
Reagent Stoichiometry and Quality: Verify the molar equivalents of your reducing agent. For catalytic hydrogenations using transfer agents like sodium borohydride (NaBH₄), ensure it is fresh and was stored under dry conditions, as it readily hydrolyzes.[1] For reductions using metal sulfides, confirm the concentration and purity of the sulfide solution.[2]
-
Reaction Time and Temperature: The reduction of nitroarenes can be exothermic, but often requires an initial activation energy.[3] If the temperature is too low, the reaction may not initiate or proceed sluggishly. Conversely, excessively high temperatures can promote side reactions.[4] Ensure the reaction has been allowed to run for a sufficient duration by monitoring its progress with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Catalyst Activity (for Catalytic Hydrogenation): If using a heterogeneous catalyst like Palladium on Carbon (Pd/C) or Raney® Nickel, its activity is paramount. Catalysts can degrade over time or with improper storage. If possible, test the catalyst on a simple, reliable substrate like nitrobenzene to confirm its activity.[3]
Q2: The reaction mixture has turned a deep red, orange, or dark brown color, and my yield of the desired amine is low. What is happening?
A2: The formation of intense colors often points to the accumulation of intermediates and the formation of dimeric byproducts. The reduction of a nitro group (–NO₂) to an amine (–NH₂) is a multi-electron process that proceeds through nitroso (–NO) and hydroxylamine (–NOH) intermediates.[3][5] Under suboptimal conditions, these highly reactive intermediates can condense to form colored azoxy (–N=N(O)–) and azo (–N=N–) compounds.[3] This indicates an incomplete or inefficient reduction. The solution is often to improve the efficiency of the reduction by adjusting temperature, improving agitation, or ensuring the reducing agent is sufficiently active and present in adequate amounts.
Q3: I suspect my hydrogenation catalyst is poisoned. How can I confirm this, and what are the common causes?
A3: Catalyst poisoning is a frequent cause of stalled hydrogenation reactions.
-
Symptoms: A key symptom is an initial uptake of hydrogen (or consumption of the transfer agent) that suddenly stops or plateaus well before the theoretical amount is consumed.[3] The reaction rate will be noticeably slower than in previous successful runs.
-
Common Poisons: Heterogeneous catalysts like palladium and nickel are highly susceptible to poisoning. Common culprits include sulfur compounds (from starting materials or solvents), phosphorus compounds, and strong coordinating species.[3]
-
Solution: The most effective solution is to purify the starting materials and solvents. Recrystallization of the 2-Nitro-4,6-dimethylphenol substrate and passing solvents through a plug of activated carbon or alumina can remove many common catalyst poisons.[3]
Section 2: In-Depth Troubleshooting Guide
Issue 1: Incomplete Reaction or Stalled Conversion
Symptoms: Analysis (TLC, GC, HPLC, NMR) of the crude product shows a significant percentage of unreacted 2-Nitro-4,6-dimethylphenol.
| Possible Cause | Underlying Rationale & Causality | Recommended Solution(s) |
| Insufficient Reducing Agent | The reduction of a nitro group is a 6-electron process. An insufficient molar equivalent of the reducing agent (e.g., H₂, NaBH₄, Na₂S) will lead to an incomplete reaction by definition. | Carefully recalculate and re-weigh reagents. For gaseous reagents like H₂, ensure the system is leak-free and pressure is maintained. Consider adding a slight excess (1.1-1.2 equivalents) of the reducing agent. |
| Poor Catalyst Activity/Loading | The catalyst provides the active sites for the reduction. If the catalyst is old, has been improperly handled (e.g., exposure of Pd/C to air), or the loading is too low, the number of available active sites will be insufficient for an efficient reaction rate.[6][7] | Use a fresh batch of catalyst. Increase catalyst loading (e.g., from 5 mol% to 10 mol%). For pyrophoric catalysts like Raney Nickel, ensure they are handled under solvent and never allowed to dry in air.[3] |
| Suboptimal Temperature | The rate of most chemical reactions is temperature-dependent.[8] If the temperature is too low, the reaction kinetics will be slow, leading to a long reaction time or incomplete conversion within a practical timeframe. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress. Be aware that excessive heat can cause byproduct formation.[4] |
| Product Inhibition | The amine product itself can sometimes adsorb onto the catalyst surface, blocking active sites and preventing further reaction. This is a form of product inhibition.[3] | Increasing the catalyst loading can provide more active sites, mitigating the effect of product inhibition. In some cases, altering the solvent may change the adsorption equilibrium. |
| Poor Mass Transfer/Agitation | In heterogeneous catalysis (solid catalyst, liquid solution), reactants must diffuse to the catalyst surface. Poor stirring results in a low effective reaction rate, as the bulk of the solution is not exposed to the catalyst. | Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture. For larger-scale reactions, consider mechanical overhead stirring over magnetic stirring. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing the cause of low yield.
Caption: A decision tree for troubleshooting low yields.
Section 3: Experimental Protocols
Protocol 1: Optimized Catalytic Hydrogenation of 2-Nitro-4,6-dimethylphenol
This protocol describes a standard lab-scale procedure for the reduction using Palladium on Carbon (Pd/C) and sodium borohydride as the hydrogen source.
Materials:
-
2-Nitro-4,6-dimethylphenol
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Nitro-4,6-dimethylphenol (1.0 eq) in Methanol (10-15 mL per gram of substrate).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Catalyst Addition: Carefully add 10% Pd/C (0.05 - 0.10 g per gram of substrate) to the solution. The catalyst should be handled with care, as dry Pd/C can be pyrophoric.
-
Reductant Preparation: In a separate beaker, dissolve NaBH₄ (2.5 - 3.0 eq) in a small amount of cold water (~2 mL per gram of NaBH₄). Caution: NaBH₄ reacts with water to generate hydrogen gas.
-
Reaction: Cool the reaction flask in an ice bath. Slowly add the aqueous NaBH₄ solution dropwise to the stirred suspension of the nitro compound and catalyst. Vigorous gas evolution (hydrogen) will be observed.[1] Maintain the temperature below 20°C during the addition.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material spot has disappeared (typically 1-3 hours).
-
Workup - Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol. Caution: The Celite® pad with the catalyst should not be allowed to dry, as it may be pyrophoric. Quench it with plenty of water.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting aqueous residue can be extracted with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection: Choose a solvent system in which the this compound is soluble when hot but sparingly soluble when cold. A mixture of ethanol and water or toluene is often a good starting point.[9]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon or any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystallization begins, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
References
- Simultaneous catalytic reduction of p-nitrophenol and hydrogen production on MIL-101(Fe)-based composites. New Journal of Chemistry (RSC Publishing).
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology (RSC Publishing).
- Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. ACS Publications.
- Factors Affecting the Catalytic Hydrogenation of p-Nitrophenol by Nano Nickel Supported on Egyptian Kaolin. ResearchGate.
- The Effect of temperature on the catalytic reduction of the 4-NP and the... ResearchGate.
- Optimization of catalysts for the hydrogenation of phenol. ResearchGate.
- Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. Google Patents.
- Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. Google Patents.
- Technical Support Center: Troubleshooting 4-Nitrodiphenylamine Reduction. BenchChem.
- 2-amino-4-nitrophenol. Organic Syntheses Procedure.
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
- Process for the preparation of 2-amino-4-nitrophenol. Google Patents.
- METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL. Google Patents.
- Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PMC.
- Catalytic Reduction of p-Nitrophenol on MnO2/Zeolite-13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent. MDPI.
- Optimization of the reduction of 4-nitrophenol at room temperature. ResearchGate.
- Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis. NIH.
- Fast Reduction of 4-Nitrophenol and Photoelectrochemical Hydrogen Production by Self-Reduced Bi/Ti3C2Tx/Bi2S3 Nanocomposite: A Combined Experimental and Theoretical Study. ACS Publications.
- Process for the purification of 2, 6-dimethylphenol. Google Patents.
- Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. RSC Publishing.
- 2-Amino 4,6-Dimethyl Pyrimidine 4-Nitrophenol. Scribd.
- Simple Environmentally-Friendly Reduction of 4-Nitrophenol. MDPI.
- REMOVAL OF 2-NITROPHENOL, 2,4-DINITROPHENOL AND 2,4,6-TRINITROPHENOL FROM AQUEOUS SOLUTION THROUGH ADSORPTION ON COBALT, NICKEL AND TUNGSTEN FERROCYANIDES. Redalyc.
- Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. ResearchGate.
- Process for producing 2,6-dimethylphenol. Google Patents.
- Removal of 2-Nitrophenol, 2,4-Dinitrophenol and 2,4,6-Trinitrophenol from aqueous solution through adsorption on Cobalt, Nickel and tungsten ferrocyanides. ResearchGate.
Sources
- 1. Simultaneous catalytic reduction of p-nitrophenol and hydrogen production on MIL-101(Fe)-based composites - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-Amino-4,6-dimethylphenol
This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the purification of crude 2-Amino-4,6-dimethylphenol. This document aims to deliver expert, field-proven insights to ensure the attainment of high-purity material essential for downstream applications.
Section 1: Understanding the Compound and Common Impurities
This compound is a substituted aminophenol with the potential for various impurities arising from its synthesis. Understanding the nature of these impurities is the first step toward effective purification.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C8H11NO[1] |
| Molecular Weight | 137.18 g/mol [1][2] |
| Appearance | Solid |
| Melting Point | 130 °C[2] |
| Boiling Point | 244.7±28.0 °C at 760 mmHg[2] |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol and acetone.[3] |
| pKa | The presence of both an acidic phenolic hydroxyl group and a basic amino group gives the molecule amphoteric properties. |
Common Impurities:
-
Starting Materials: Unreacted starting materials from the synthesis route.
-
Isomeric Byproducts: Other isomers of aminodimethylphenol formed during the reaction.
-
Oxidation Products: Phenolic compounds, especially aminophenols, are susceptible to oxidation, leading to colored impurities.[4] This is often exacerbated by exposure to air and light.[4]
-
Polymeric Materials: Side reactions can sometimes lead to the formation of higher molecular weight, tar-like substances.
Section 2: Purification Strategy Workflow
A systematic approach is crucial for the successful purification of this compound. The following diagram outlines a general workflow.
Caption: General purification workflow for this compound.
Section 3: Troubleshooting Common Purification Issues
This section addresses specific problems that may be encountered during the purification of this compound in a question-and-answer format.
Recrystallization Troubleshooting
Question: My crude this compound is dark and oily, and won't crystallize. What should I do?
Answer: A dark, oily crude product often indicates the presence of significant impurities, particularly oxidation products.
-
Charcoal Treatment: During recrystallization, the addition of activated charcoal to the hot solution can help adsorb colored impurities.[4] Use a minimal amount to avoid adsorbing your product.
-
Solvent Selection: The choice of solvent is critical. You need a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.[5] Small-scale solubility tests with various solvents (e.g., toluene, ethanol/water mixtures) are recommended.
-
"Oiling Out": If the compound "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of the impure compound. Try using a lower-boiling point solvent or a solvent mixture.[6] Slow cooling can also help prevent oiling out.[6]
Question: After recrystallization, the yield is very low. How can I improve it?
Answer: Low recovery is a common issue in recrystallization.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[6]
-
Cooling: Ensure the solution is cooled slowly to room temperature, and then in an ice bath to maximize crystal formation.[5]
-
Solvent Choice: The ideal solvent will have a steep solubility curve for your compound.
Column Chromatography Troubleshooting
Question: My compound is streaking badly on the silica gel column. What is causing this and how can I fix it?
Answer: Peak tailing or streaking with phenolic compounds on silica gel is a frequent problem. It is often caused by the interaction of the acidic phenolic hydroxyl group with the acidic silanol groups on the silica surface.[5]
-
Mobile Phase Modification: Adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia to your eluent can often resolve this issue by neutralizing the acidic sites on the silica gel.[4]
-
Alternative Stationary Phases: If modifying the mobile phase is ineffective, consider using a different stationary phase.[5]
-
Alumina (basic or neutral): Can be a good alternative for basic compounds.
-
Amine-functionalized silica: This is less polar than bare silica and has a basic character, which can improve the chromatography of amines and phenols without the need for mobile phase additives.[7]
-
-
Reversed-Phase Chromatography: Using a C18 column with a polar mobile phase (like methanol/water or acetonitrile/water) is another effective strategy, as it operates on a different separation principle.[8]
Question: The purified product from the column is still colored. Why did this happen?
Answer: This indicates that the colored impurity has a similar polarity to your product in the chosen solvent system.
-
Optimize Solvent System: Perform a thorough TLC analysis with various solvent systems to find one that provides better separation between your product and the colored impurity.
-
Charcoal Treatment Pre-Column: Dissolve the crude material in a suitable solvent, treat with activated charcoal, filter, and then concentrate before loading onto the column.
-
Work Under an Inert Atmosphere: To prevent further oxidation on the column, consider performing the chromatography under an inert atmosphere like nitrogen or argon.[5] Using degassed solvents can also help.[5]
Caption: Troubleshooting streaking in column chromatography.
Section 4: Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., toluene, ethyl acetate, ethanol, water, and mixtures thereof) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the solid just dissolves. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point or in a desiccator.
Protocol 2: Column Chromatography on Silica Gel
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate. For this compound, which is moderately polar, a ratio of 7:3 to 1:1 might be appropriate. Add 0.5% triethylamine to the mobile phase to prevent streaking.[4] The target compound should have an Rf value of approximately 0.2-0.4 for good separation.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Section 5: Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining purity and quantifying residual impurities.[9][10][11] A reversed-phase C18 column is often suitable.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect any structurally related impurities.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.
Section 6: Safety and Handling
This compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]
-
Ventilation: Use only in a well-ventilated area or outdoors.[12][13] Avoid breathing dust.
-
Handling: Wash hands and any exposed skin thoroughly after handling.[12][13] Do not eat, drink, or smoke when using this product.
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[12] Keep in a dark place under an inert atmosphere at room temperature.
References
- Benchchem. Purification techniques for N-Formyl-2-aminophenol from a reaction mixture.
- Benchchem. Technical Support Center: Purification of Polysubstituted Phenols.
- Thermo Fisher Scientific. SAFETY DATA SHEET. (2025-09-17).
- Sigma-Aldrich. SAFETY DATA SHEET. (2024-09-06).
- Fisher Scientific. SAFETY DATA SHEET. (2009-09-22).
- NOAA - CAMEO Chemicals. 2-AMINO-4,6-DINITROPHENOL.
- ECHEMI. This compound | 41458-65-5.
- Sigma-Aldrich. This compound | 41458-65-5.
- Phenomenex. Column Chromatography: Principles, Procedure, and Applications. (2025-12-12).
- Google Patents. US4870209A - Process for purifying crude 4-aminophenol.
- US EPA. Phenol, 2-amino-4,6-dimethyl- - Substance Details - SRS.
- Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- Benchchem. purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis.
- PMC. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition.
- PubMed. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (2022-12-13).
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. echemi.com [echemi.com]
- 3. 2-AMINO-4,6-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 9. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 10. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4,6-dimethylphenol
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for reactions involving 2-Amino-4,6-dimethylphenol. As a Senior Application Scientist, my goal is to synthesize my expertise into a practical, authoritative resource that explains the "why" behind experimental choices, ensuring robust and reproducible results.
Introduction to this compound: A Versatile but Sensitive Reagent
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes. Its utility stems from the presence of three reactive sites: the amino group, the hydroxyl group, and the activated aromatic ring. However, this reactivity also presents challenges, primarily its susceptibility to oxidation. The electron-donating nature of the amino and hydroxyl groups makes the aromatic ring highly activated and prone to oxidation, often resulting in the formation of colored impurities and complex product mixtures. Understanding and controlling this inherent reactivity is paramount for successful and high-yielding transformations.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My solution of this compound turns dark brown/black upon exposure to air. What is happening and how can I prevent it?
Answer:
This discoloration is a classic sign of oxidation. This compound is highly susceptible to aerobic oxidation, which leads to the formation of quinone-imine type structures and other polymeric, colored byproducts. The electron-rich nature of the aminophenol system makes it readily lose electrons in the presence of an oxidant, with atmospheric oxygen being the most common culprit.
Troubleshooting & Prevention:
-
Inert Atmosphere: The most effective preventative measure is to handle the compound under an inert atmosphere (e.g., Nitrogen or Argon). This includes storing the solid under inert gas and performing all reactions in glassware that has been purged with an inert gas.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.
-
Antioxidants: In some applications, the addition of a small amount of an antioxidant, such as sodium dithionite or ascorbic acid, can help to suppress oxidation during workup or storage. However, this is not always compatible with downstream reaction conditions.
-
Low Temperature: Perform reactions at the lowest effective temperature to slow down the rate of oxidation.
FAQ 2: I am attempting a diazotization reaction with this compound, but I am getting a complex mixture of products and a low yield of the desired diazonium salt. What are the critical parameters to control?
Answer:
Diazotization of this compound is a delicate reaction. The presence of the hydroxyl group can lead to side reactions, such as the formation of diazo-oxides or coupling with the unreacted starting material.
Key Parameters for Successful Diazotization:
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Diazonium salts are thermally unstable. Maintaining a low temperature is critical to prevent decomposition and unwanted side reactions. |
| Acid | HCl, H2SO4 | A strong mineral acid is required to protonate the amino group, making it a better leaving group, and to stabilize the resulting diazonium salt. |
| Nitrite Source | Sodium Nitrite (NaNO2) | Added slowly as a solution to control the reaction rate and temperature. |
| Solvent | Aqueous acidic solution | The reaction is typically performed in water to dissolve the reagents and facilitate the reaction. |
Troubleshooting Workflow:
Technical Support Center: 2-Amino-4,6-dimethylphenol
Welcome to the technical support guide for 2-Amino-4,6-dimethylphenol (CAS 41458-65-5). This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and experimental challenges encountered when working with this versatile chemical intermediate. As Senior Application Scientists, we provide not just solutions, but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Stability, Storage, and Discoloration
Q1: My solid this compound, which was initially off-white, has turned dark brown or purple upon storage. What caused this, and can I still use it?
Short Answer: The discoloration is due to oxidation. The material is likely impure now, but it may be salvageable for some applications after purification. Using the discolored material directly will likely lower the yield and purity of your desired product.[1]
The Scientific Explanation (Why?): this compound contains both a phenolic hydroxyl group and an aromatic amino group on the same ring. This structure makes the molecule highly susceptible to oxidation.[2][3] Atmospheric oxygen can oxidize the aminophenol to form highly colored quinone-imine or phenoxazinone-type structures. This process is often initiated by light or trace metal impurities and can lead to the formation of polymeric materials over time.[4][5] The presence of two electron-donating groups (–OH and –NH₂) makes the aromatic ring electron-rich and thus easier to oxidize compared to phenol or aniline alone.
Troubleshooting and Protocol (How?):
-
Assess the Purity: Before use, analyze the discolored material using Thin Layer Chromatography (TLC), LC-MS, or NMR to determine the extent of degradation.
-
Purification Protocol - Recrystallization: If the primary component is still your starting material, you can often purify it by recrystallization.
-
Step 1: Dissolve the discolored compound in a minimum amount of a suitable hot solvent (e.g., ethanol/water or toluene).
-
Step 2: Add a small amount (1-2% w/w) of activated charcoal to the hot solution. The charcoal will adsorb the colored polymeric impurities.[1]
-
Step 3: Add an antioxidant like sodium dithionite or sodium sulfite (a pinch) to the solution to prevent further oxidation during the process.[2]
-
Step 4: Hot filter the solution through a pad of Celite® to remove the charcoal.
-
Step 5: Allow the filtrate to cool slowly to crystallize the purified product.
-
Step 6: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Proper Storage: To prevent future degradation, store this compound in a tightly sealed, amber glass bottle in a dark place under an inert atmosphere (e.g., nitrogen or argon).[6]
Q2: My reaction solution containing this compound turns dark immediately after adding a reagent or upon exposure to air. What is happening and how can I minimize it?
Short Answer: This is rapid oxidation, likely catalyzed by basic conditions, trace metals, or the reagent itself. To prevent this, you must maintain an inert atmosphere and consider using antioxidants.
The Scientific Explanation (Why?): In solution, especially under basic or neutral pH, the phenoxide anion can form, which is even more susceptible to oxidation than the neutral phenol. This deprotonation significantly increases the electron density of the aromatic ring, accelerating the rate of oxidation by dissolved oxygen or other oxidizing agents. The resulting quinone-imine intermediates are highly reactive and rapidly polymerize, causing the solution to darken.[4]
Caption: Figure 1: Simplified Oxidation Pathway
Troubleshooting and Protocol (How?):
-
Maintain an Inert Atmosphere: Always run reactions involving this compound under nitrogen or argon. Use degassed solvents to minimize dissolved oxygen.
-
Use Antioxidants: If compatible with your reaction chemistry, add a small amount of an antioxidant like sodium sulfite (Na₂SO₃) or sodium dithionite (Na₂S₂O₄) to the reaction mixture to scavenge dissolved oxygen.[2]
-
Control pH: If possible, run the reaction under acidic conditions. The protonated aminophenol (anilinium salt) is significantly more stable against oxidation.
-
Chelating Agents: If you suspect metal-catalyzed oxidation, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions.[2]
Section 2: Reaction Selectivity and Side Products
Q3: I am trying to perform an N-acylation (or N-alkylation) on this compound, but my analysis shows at least two products in addition to my starting material. What are these side products?
Short Answer: You are likely seeing a mixture of N-substituted product, O-substituted product, and potentially a di-substituted product due to the presence of two nucleophilic sites (the -NH₂ and -OH groups).
The Scientific Explanation (Why?): The lone pair of electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group are both nucleophilic. Their relative reactivity depends heavily on the reaction conditions, particularly the pH and the solvent.
-
Amino Group (-NH₂): Generally more nucleophilic than the hydroxyl group in aprotic solvents or under neutral/acidic conditions.
-
Hydroxyl Group (-OH): Under basic conditions, it is deprotonated to the highly nucleophilic phenoxide ion (-O⁻), which can be more reactive than the neutral amino group.
This competition leads to a mixture of products, reducing the yield of the desired compound.
Caption: Figure 2: Competing Nucleophilic Reactions
Troubleshooting and Protocol (How?): To achieve selectivity, you must modulate the relative nucleophilicity of the two groups.
| Goal | Strategy | Conditions | Rationale |
| N-Acylation | Use neutral or slightly acidic conditions. | Acyl chloride or anhydride with a non-basic solvent (e.g., THF, DCM) or with a mild base like pyridine at low temperature. | The amino group is a better nucleophile than the hydroxyl group. Pyridine acts as a scavenger for the acid byproduct without strongly deprotonating the phenol. |
| O-Acylation | Use basic conditions to form the phenoxide. | Acyl chloride or anhydride with a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) in an aprotic solvent (e.g., DMF, Acetone). | The phenoxide is a much stronger nucleophile than the neutral amine, leading to preferential O-acylation. The amine may still react, so protecting it first is the best strategy. |
| N-Alkylation | Conditions can be tricky; protection is often best. | Alkyl halide with a mild base (e.g., K₂CO₃) in a polar aprotic solvent. | Selectivity can be poor. For clean results, protect the hydroxyl group first. |
| O-Alkylation | Use basic conditions (Williamson Ether Synthesis). | Alkyl halide with a strong base (e.g., NaH, K₂CO₃) in DMF or Acetone. | The phenoxide is strongly favored to react over the neutral amine. |
Expert Tip: For maximum selectivity, especially in multi-step syntheses, a protection-reaction-deprotection strategy is recommended. Protect the group you do not want to react. For example, to achieve clean N-alkylation, first protect the hydroxyl group as a silyl ether (e.g., TBDMS-Cl), perform the N-alkylation, and then deprotect the silyl ether with fluoride (TBAF).
Section 3: Common Impurities
Q4: What are the most common impurities I might find in commercially supplied this compound?
Short Answer: The most common impurities originate from the synthetic route and degradation. These include the unreduced nitro-precursor, isomeric impurities, and oxidation-derived dimers.
The Scientific Explanation (Why?): The standard synthesis for this compound involves the catalytic reduction of 2-Nitro-4,6-dimethylphenol .
-
Incomplete Reduction: If the reduction reaction does not go to completion, the starting material, 2-Nitro-4,6-dimethylphenol, will remain as a yellow/orange impurity.
-
Isomeric Impurities: The starting material for the nitration step is often 2,4-dimethylphenol. Nitration can sometimes yield small amounts of the isomeric 4-Nitro-2,6-dimethylphenol . If this is carried through the reduction step, it will result in 4-Amino-2,6-dimethylphenol as an impurity in the final product.[7]
-
Dimerization Products: As discussed in Q1, oxidative coupling can lead to dimeric impurities. Phenols themselves are known to form dimers during storage or synthesis.[8]
Troubleshooting and Protocol (How?):
-
Analytical Identification: Use a combination of HPLC with a reference standard and LC-MS to identify these impurities. The nitro-containing impurities will have a distinct mass difference (+30 amu for NO₂ vs. NH₂). Isomers will have the same mass but different retention times.
-
Purification: Recrystallization is often effective at removing small amounts of these impurities. For more challenging separations, column chromatography on silica gel may be required.
References
- Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses.
- Kajay Remedies. (2024, June 20). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol.
- Al-Abadleh, H. A., et al. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. Communications Chemistry.
- PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information.
- Reddit r/chemhelp. (2023). 4-Aminophenol stability.
- PubChem. (n.d.). 4-Amino-2,6-dimethylphenol. National Center for Biotechnology Information.
- Rao, V. U., et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica.
- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Haynes, C. G., Turner, A. H., & Waters, W. A. (1956). The Oxidation of Monohydric Phenols by Alkaline Ferricyanide. Journal of the Chemical Society.
Sources
- 1. reddit.com [reddit.com]
- 2. chemcess.com [chemcess.com]
- 3. kajay-remedies.com [kajay-remedies.com]
- 4. Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. This compound | 41458-65-5 [sigmaaldrich.com]
- 7. 4-Amino-2,6-dimethylphenol | C8H11NO | CID 82668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-4,6-dimethylphenol
A Guide to Improving Selectivity and Overcoming Common Experimental Hurdles
Welcome to the technical support center for the synthesis of 2-Amino-4,6-dimethylphenol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, with a focus on maximizing selectivity and yield. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot effectively.
Section 1: Strategic Overview of Synthesis Pathways
The synthesis of this compound, a valuable intermediate, presents unique selectivity challenges due to the multiple reactive sites on the precursor molecules. The two primary strategies involve either a nitration-reduction sequence starting from 2,4-dimethylphenol or the direct amination of a suitably functionalized precursor. Each approach has distinct advantages and common failure points.
This guide is structured to address problems encountered in the most prevalent synthetic route—nitration followed by reduction—and to explore modern alternatives for direct amination.
Figure 1: High-level overview of synthetic strategies for this compound.
Section 2: Troubleshooting the Nitration-Reduction Pathway
This two-step method is the most traditional approach. However, controlling the regioselectivity of the initial nitration is the single most critical factor for success.
FAQ 1: My nitration of 2,4-dimethylphenol gives poor selectivity and a mixture of isomers. What's going wrong and how can I fix it?
Root Cause Analysis:
The hydroxyl (-OH) and the two methyl (-CH₃) groups are all ortho-, para-directing activators. The nitration of 2,4-dimethylphenol can theoretically yield 2-nitro-4,6-dimethylphenol, 4-nitro-2,6-dimethylphenol, and dinitro products. The hydroxyl group's directing ability is dominant, but steric hindrance from the adjacent methyl group at C-2 plays a significant role in favoring nitration at the C-6 position. However, harsh reaction conditions can overcome this subtle preference, leading to poor selectivity.
Troubleshooting & Optimization:
Your choice of nitrating agent and reaction conditions are paramount for maximizing the desired 6-nitro isomer, which upon reduction yields the target aminophenol.
-
Mild Nitrating Agents: Avoid aggressive reagents like concentrated nitric/sulfuric acid mixtures, which often lead to oxidation and the formation of undesired byproducts. Bismuth(III) nitrate or Iron(III) nitrate in acetone are milder alternatives that have been shown to be effective for nitrating phenols.[1]
-
Temperature Control: Run the reaction at low temperatures (e.g., 0-10 °C). Exothermic nitration reactions can easily run away, reducing selectivity.
-
Solvent Effects: The choice of solvent can influence ion-pairing and the reactivity of the nitrating species. Acetone is a common choice for metal nitrate-based nitrations.[1]
Table 1: Comparison of Nitrating Systems for Phenols
| Nitrating System | Typical Conditions | Advantages | Disadvantages & Selectivity Issues |
| HNO₃ / H₂SO₄ | 0 °C to RT | Inexpensive, powerful | Highly aggressive, risk of oxidation, dinitration, and poor regioselectivity. |
| Bi(NO₃)₃·5H₂O | Acetone, RT | Mild, high yields reported for some phenols.[1] | Requires stoichiometric metal reagent, waste disposal considerations. |
| Fe(NO₃)₃·9H₂O | Acetone, RT or reflux | Milder than mixed acid, effective.[1] | Can also catalyze side reactions if not controlled. |
| Dilute HNO₃ | Aqueous or Acetic Acid | Milder conditions | Slower reaction rates, potential for lower conversion. |
Recommended Protocol for Selective Mononitration:
-
Dissolve 2,4-dimethylphenol (1 eq.) in acetone (10 mL per mmol of phenol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add Bismuth(III) nitrate pentahydrate (1.1 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove insoluble materials.
-
Quench the filtrate by adding a saturated solution of sodium bicarbonate until CO₂ evolution ceases.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-nitro-4,6-dimethylphenol via column chromatography.
FAQ 2: The reduction of my 2-nitro-4,6-dimethylphenol is sluggish, incomplete, or produces side products. How can I improve this step?
Root Cause Analysis:
The reduction of an aromatic nitro group is generally efficient, but issues can arise from catalyst deactivation, the choice of an inappropriate reducing agent for other functional groups (if present), or over-reduction. Phenols can sometimes interfere with certain catalysts.
Troubleshooting & Optimization:
The ideal reducing agent should be effective, chemoselective, and easy to work with.
-
Catalytic Hydrogenation: This is often the cleanest method.
-
Pd/C: The workhorse for nitro reductions. It is highly effective but can also reduce other functional groups (e.g., alkenes, alkynes) and can cause dehalogenation.[2]
-
Raney Nickel: A good alternative to Pd/C, especially if dehalogenation is a concern.[2][3] It is typically used under hydrogen pressure.
-
-
Metal/Acid Reductions:
-
Sulfide-based Reductions:
Table 2: Common Reagents for Nitro Group Reduction
| Reducing System | Typical Conditions | Advantages | Potential Issues |
| H₂ / Pd/C | MeOH or EtOH, RT, 1-4 atm H₂ | Clean, high yield, easy workup | Reduces many other groups, potential for catalyst poisoning |
| SnCl₂·2H₂O | EtOH or conc. HCl, reflux | High chemoselectivity, tolerates many functional groups | Stoichiometric tin waste, requires acidic conditions |
| Fe / CH₃COOH | Acetic Acid, reflux | Inexpensive, mild | Heterogeneous reaction, requires filtration of iron salts |
| Na₂S₂O₄ | H₂O/MeOH, base | Mild, good for sensitive substrates | Can be sluggish, requires aqueous workup |
Recommended Protocol for Nitro Group Reduction:
-
In a flask suitable for hydrogenation, dissolve 2-nitro-4,6-dimethylphenol (1 eq.) in methanol or ethanol.
-
Add 5-10 mol% of 10% Palladium on Carbon (Pd/C).
-
Purge the flask with nitrogen, then introduce hydrogen gas (via a balloon or a Parr shaker) at atmospheric pressure.
-
Stir the reaction vigorously at room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully purge the system with nitrogen again.
-
Filter the mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by recrystallization or chromatography.[5]
Section 3: Exploring Modern Direct Amination Strategies
Directly converting a C-H or C-O bond to a C-N bond is an atom-economical alternative to the nitration-reduction sequence. While challenging, modern catalytic methods have made this increasingly feasible.
FAQ 3: I want to avoid the nitration-reduction route. Can I perform a direct amination on 2,4-dimethylphenol or a related derivative?
Expert Insight:
Yes, direct amination is a powerful strategy. Traditional methods are often ineffective for electron-rich phenols. However, two main catalytic approaches have emerged:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation.[6][7] It typically couples an aryl halide (or triflate) with an amine. To use this for your target, you would need to start with a halogenated precursor, such as 2-bromo-4,6-dimethylphenol. The reaction's success is highly dependent on the choice of palladium catalyst, phosphine ligand, and base.[6][8]
-
Rhodium-Catalyzed Direct Amination of Phenols: More recently, methods for the direct catalytic amination of phenols themselves have been developed, offering a more direct route. These reactions, often catalyzed by rhodium complexes, proceed via a dehydrative condensation and are highly atom-economical, producing only water as a byproduct.[9][10] This approach tolerates a wide range of functional groups and can be applied to sterically hindered phenols.[9]
Figure 2: Workflow comparison for modern catalytic amination strategies.
Considerations for Direct Amination:
-
Substrate Cost & Availability: The cost of the starting material (phenol vs. bromo-phenol) and the catalyst must be considered.
-
Selectivity: While powerful, direct amination of 2,4-dimethylphenol may still yield a mixture of aminophenol isomers. The directing effects of the existing substituents remain a factor.
-
Process Optimization: These catalytic systems are often sensitive to air and moisture, requiring careful setup with inert atmosphere techniques. Ligand and base screening is typically necessary to find optimal conditions.[8]
Section 4: Purification Strategies
FAQ 4: How can I effectively purify the final this compound product from isomers and starting materials?
Root Cause Analysis:
The final product and potential isomeric byproducts (e.g., 4-Amino-2,6-dimethylphenol) have very similar molecular weights, polarities, and boiling points, making separation challenging.
Troubleshooting & Optimization:
A multi-step purification strategy is often required.
-
Aqueous Workup/Extraction: First, perform a liquid-liquid extraction. The amino group makes the product basic. Washing the crude organic layer with a dilute acid (e.g., 1M HCl) will extract the aminophenols into the aqueous layer, leaving non-basic impurities behind. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and re-extracting into an organic solvent will recover the purified aminophenol mixture.
-
Recrystallization: This is the most effective technique for removing small amounts of impurities if a suitable solvent system can be found.[5] Experiment with solvent/anti-solvent systems like Toluene/Hexane or Ethanol/Water.
-
Column Chromatography: If recrystallization fails to provide adequate purity, silica gel chromatography is the definitive method.
-
Solvent System (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The optimal polarity will need to be determined by TLC analysis.
-
Loading: Ensure the crude material is properly dissolved in a minimum amount of solvent and loaded carefully onto the column to achieve good separation.[5]
-
References
- Pinto, D. C. G. A., et al. (2011). Installation of amine moieties into a polycyclic anodic product derived from 2,4-dimethylphenol. Chemistry – A European Journal, 17(52), 14785-91. [Link]
- Wikipedia. (n.d.).
- Ataman Kimya. (n.d.). DIMETHYLANILINE. [Link]
- Chen, K., et al. (2022). Catalytic Amination of Phenols with Amines. Journal of the American Chemical Society, 144(3), 1144-1151. [Link]
- ResearchGate. (n.d.). Unexpected Highly Chemoselective Anodic ortho‐Coupling Reaction of 2,4‐Dimethylphenol on Boron‐Doped Diamond Electrodes. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
- Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- MDPI. (2023).
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
- ResearchGate. (n.d.). Highly Selective Amination of o- and p-Alkyl Phenols over Pd/Al2O3-BaO. [Link]
- Wikipedia. (n.d.). N,N-Dimethylaniline. [Link]
- National Institutes of Health. (n.d.).
- Google Patents. (n.d.). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
- Google Patents. (n.d.).
- Wiley Online Library. (2013). Development of a General Non-Noble Metal Catalyst for the Benign Amination of Alcohols with Amines and Ammonia. [Link]
- PubMed. (n.d.). Development of a general non-noble metal catalyst for the benign amination of alcohols with amines and ammonia. [Link]
- PubChem. (n.d.). 2,4-Dimethylaniline. [Link]
- ResearchGate. (n.d.). Direct Amination of Phenols under Metal-Free Conditions. [Link]
- ResearchGate. (n.d.).
- National Institutes of Health. (2022). Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis. [Link]
- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
- MDPI. (n.d.).
- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. [Link]
- Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
- Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
- Google Patents. (n.d.). CN1240654C - Method for preparing 2,6-dimethylphenol.
- ResearchGate. (n.d.). The crystal structure of 2,6-dimethyl-4-nitro-phenol, C8H9NO3. [Link]
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Development of high-quality and large-size 2-amino 4,6-dimethyl pyrimidine 4-nitrophenol single crystal by immersed Sankaranarayanan–Ramasamy (ISR) method. [Link]
- Stack Exchange. (2015). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?. [Link]
Sources
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- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Amination of Phenols with Amines [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 2-Amino-4,6-dimethylphenol Production
Welcome to the technical support center for the synthesis and scale-up of 2-Amino-4,6-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. Our approach is rooted in providing not just solutions, but also the underlying scientific principles to empower you in your experimental design and execution.
I. Synthesis Workflow Overview
The most common and industrially viable route for the synthesis of this compound initiates with 3,5-dimethylphenol. The process involves two primary chemical transformations: electrophilic nitration followed by reduction of the resulting nitro-intermediate.
Caption: Decision tree for troubleshooting low yield in the nitration step.
Q2: I am observing significant charring and the formation of tar-like byproducts during my scale-up nitration. What is the cause and how can I prevent this?
A2: Charring and tar formation are indicative of oxidative side reactions, which are common in the nitration of highly activated phenols. [1]
-
Causality:
-
Excessive Temperature: High local temperatures can cause the phenol to oxidize.
-
High Concentration of Nitrating Agent: A high concentration of nitric acid, especially in the presence of sulfuric acid, is a powerful oxidizing medium.
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the concentration of the nitrating agent is high, promoting oxidation.
-
-
Preventative Measures:
-
Aggressive Cooling: Ensure your cooling system can handle the exotherm of the reaction at scale.
-
Dilution: Running the reaction at a lower concentration can help to mitigate the risk of oxidation.
-
Efficient Agitation: Use an appropriate impeller and agitation speed to ensure good mixing and heat transfer.
-
Alternative Nitrating Systems: Consider milder nitrating agents such as ammonium nitrate with a solid acid catalyst, which can offer better regioselectivity and reduce oxidative side reactions. [2]
-
B. Reduction of Nitro-intermediates
The reduction of the dinitro-intermediate to the desired monoamino product is a delicate step. The primary challenge is achieving selective reduction of one nitro group while leaving the other intact, and preventing over-reduction to the diamino compound.
Q1: My reduction of 2,6-dinitro-3,5-dimethylphenol is resulting in a mixture of the desired 2-amino-6-nitro-3,5-dimethylphenol, the fully reduced 2,6-diamino-3,5-dimethylphenol, and unreacted starting material. How can I improve the selectivity?
A1: Selective reduction of one nitro group in a polynitrated aromatic compound is a well-known challenge. The choice of reducing agent and reaction conditions is paramount.
-
Causality:
-
Harsh Reducing Conditions: Strong reducing agents like catalytic hydrogenation with palladium on carbon (Pd/C) at high pressure and temperature will often lead to the reduction of both nitro groups. [3][4] * Stoichiometry of Reducing Agent: Using an excess of the reducing agent will favor the formation of the diamino product.
-
Steric Hindrance: In some cases, the steric environment around the nitro groups can influence their relative reactivity, but this is not a strong differentiating factor for the 2 and 6 positions in this molecule.
-
-
Strategies for Selective Reduction:
-
Chemical Reduction: Reagents like sodium sulfide or sodium hydrosulfite are known to be effective for the selective reduction of one nitro group in dinitro compounds. [5]The reaction conditions, such as temperature and pH, need to be carefully controlled.
-
Controlled Catalytic Hydrogenation: If using catalytic hydrogenation, the reaction can be made more selective by:
-
Using a less active catalyst.
-
Lowering the hydrogen pressure and reaction temperature.
-
Carefully monitoring the hydrogen uptake and stopping the reaction after one equivalent has been consumed.
-
-
Use of Additives: In some catalytic systems, additives can be used to poison the catalyst slightly and increase the selectivity towards the mono-reduced product.
-
Caption: Challenges in the selective reduction of the dinitro-intermediate.
C. Purification of this compound
The final purification step is crucial for obtaining a product that meets the stringent quality requirements for pharmaceutical applications. The main challenge lies in separating the target molecule from structurally similar isomers and byproducts.
Q1: I am having difficulty separating this compound from isomeric aminophenols and residual starting materials by distillation. What other purification methods can I use?
A1: The boiling points of isomeric aminophenols are often very close, making separation by distillation inefficient, especially at scale. [6]
-
Causality:
-
Similar Physical Properties: Isomers have very similar boiling points and polarities, making them difficult to separate.
-
Azeotrope Formation: The product may form azeotropes with impurities, further complicating distillation. [7]
-
-
Alternative Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in the mother liquor.
-
Slurry Washing: Washing the crude solid product with a solvent in which it is sparingly soluble can effectively remove more soluble impurities.
-
pH Adjustment and Extraction: The amino and phenolic groups allow for manipulation of the compound's solubility based on pH. You can potentially selectively extract the desired product or impurities into an aqueous phase by carefully adjusting the pH.
-
Column Chromatography: While generally not preferred for large-scale production due to cost and solvent usage, preparative chromatography can be used for high-purity requirements or for isolating small quantities of material.
-
| Purification Technique | Principle | Suitability for Scale-Up | Key Considerations |
| Fractional Distillation | Separation based on boiling point differences. | Moderate | Ineffective for close-boiling isomers. |
| Recrystallization | Separation based on solubility differences. | High | Requires finding a suitable solvent system. |
| Acid-Base Extraction | Separation based on pKa differences. | High | May require large volumes of aqueous solutions. |
| Preparative HPLC | Separation based on differential partitioning. | Low | High cost and solvent consumption. |
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: The primary safety concerns are associated with the nitration step. The use of concentrated nitric and sulfuric acids is hazardous, and the nitration reaction is highly exothermic, posing a risk of thermal runaway if not properly controlled. [8]Additionally, polynitrated aromatic compounds can be thermally unstable. A thorough process safety assessment, including reaction calorimetry, is essential before attempting a large-scale reaction.
Q2: How can I monitor the progress of the nitration and reduction reactions in real-time?
A2: For laboratory-scale experiments, Thin Layer Chromatography (TLC) is a quick and effective method. For larger-scale production, High-Performance Liquid Chromatography (HPLC) is the preferred method for its accuracy and ability to quantify the starting material, intermediates, and products. In-situ monitoring techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) can also be implemented in a production environment.
Q3: Are there any "green" chemistry considerations for this synthesis?
A3: Yes. The traditional nitration with mixed acids generates significant acidic waste. Exploring the use of solid acid catalysts or milder nitrating agents can reduce the environmental impact. [2][9]For the reduction step, catalytic hydrogenation is generally considered greener than using stoichiometric metal-based reducing agents, as the main byproduct is water.
IV. Experimental Protocol: Synthesis of this compound
This protocol is a representative example and should be optimized for your specific laboratory conditions and scale.
Step 1: Nitration of 3,5-Dimethylphenol
-
To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 3,5-dimethylphenol (1.0 eq) and dichloromethane.
-
Cool the mixture to 0-5°C with constant stirring.
-
Slowly add a pre-mixed solution of concentrated nitric acid (2.1 eq) and concentrated sulfuric acid (2.1 eq) via the addition funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at 5-10°C for 2-3 hours.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to a mixture of ice and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2,6-dinitro-3,5-dimethylphenol.
Step 2: Selective Reduction to 2-Amino-6-nitro-3,5-dimethylphenol
-
In a separate reactor, dissolve the crude 2,6-dinitro-3,5-dimethylphenol (1.0 eq) in ethanol.
-
Prepare a solution of sodium sulfide (approx. 1.2 eq) in water.
-
Heat the solution of the dinitro compound to reflux.
-
Slowly add the sodium sulfide solution to the refluxing mixture.
-
Monitor the reaction by HPLC or TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude mono-amino product.
Step 3: Reduction to this compound
-
The intermediate from the selective reduction step can be further reduced. For a complete reduction of the dinitro intermediate, catalytic hydrogenation is a suitable method.
-
Dissolve the crude 2,6-dinitro-3,5-dimethylphenol in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of 5% Pd/C.
-
Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by hydrogen uptake and HPLC.
-
Once the reaction is complete, carefully filter off the catalyst.
-
Remove the solvent under reduced pressure to yield the crude this compound.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane.
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
V. References
-
An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark. Available at: [Link]
-
Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents. Available at:
-
Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds. Google Patents. Available at:
-
Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents. Available at:
-
Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent-free conditions. SciSpace. Available at: [Link]
-
Regioselective Nitration of Phenols and Phenyl ethers using Aluminum Nitrate on Silica as a Heterogeneous Nitrating System. ResearchGate. Available at: [Link]
-
Preparation method of 3,5-dimethylphenol. Google Patents. Available at:
-
2-amino-4-nitrophenol. Organic Syntheses Procedure. Available at: [Link]
-
Process for the preparation of 3,5-dimethylphenol. Patent 0080759. Available at: [Link]
-
Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. Google Patents. Available at:
-
How can I separate o-amino phenol and p-amino phenol? ResearchGate. Available at: [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]
-
Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed-[2][4]Rearrangement—Oxa-Michael Addition Cascade Reactions. MDPI. Available at: [Link]
-
Catalytic hydrogenation process for the manufacture of aromatic amines. Google Patents. Available at:
-
Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. Google Patents. Available at:
-
Process for producing 2,6-dimethylphenol. Google Patents. Available at:
-
Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid? Chemistry Stack Exchange. Available at: [Link]
-
Process for the purification of 2, 6-dimethylphenol. Google Patents. Available at:
-
Method for preparing 2,6-dimethylphenol. Google Patents. Available at:
-
Case Study: Increasing yield and safety of a nitration process. Ypso-Facto. Available at: [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. ResearchGate. Available at: [Link]
-
2-Amino 4,6-Dimethyl Pyrimidine 4-Nitrophenol. Scribd. Available at: [Link]
-
Nitration Of Phenols Under Mild And Heterogeneous Conditions. MDPI. Available at: [Link]
-
Methods of making 2-amino-l-(3-hydroxy-2,6-dimethylphenyl)-5,6- dimethyl-lh-pyrrolo-[2,3-b]pyridine-3-carboxamide, a mytl inhibitor. Google Patents. Available at:
-
Preparation of 3,5-dimethylphenol. PrepChem.com. Available at: [Link]
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals. Available at: [Link]
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. ResearchGate. Available at: [Link]
-
Preparation method of 2-amino-4-nitrophenol. Google Patents. Available at:
-
Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis. ResearchGate. Available at: [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]
-
4-Amino-2,6-dimethylphenol. PubChem. Available at: [Link]
-
A New Method for Nitration of Phenolic Compounds. ResearchGate. Available at: [Link]
-
2,6-Dimethylphenol. PubChem. Available at: [Link]
-
2,6-Dinitrophenol. PubChem. Available at: [Link]
-
Nitration and amination of polyphenylene oxide: Synthesis, gas sorption and permeation analysis. ResearchGate. Available at: [Link]
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- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3337642A - Process for the purification of 2, 6-dimethylphenol - Google Patents [patents.google.com]
- 7. US3714269A - Process for producing 2,6-dimethylphenol - Google Patents [patents.google.com]
- 8. Case Study: Increasing yield and safety of a nitration process - Ypso Facto [ypsofacto.com]
- 9. researchgate.net [researchgate.net]
stability issues and degradation of 2-Amino-4,6-dimethylphenol
Welcome to the comprehensive technical support guide for 2-Amino-4,6-dimethylphenol (CAS 41458-65-5). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability and handling of this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your experiments.
Introduction: Understanding the Instability of this compound
This compound is a substituted aminophenol, a class of compounds known for their susceptibility to oxidation. The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the aromatic ring makes the molecule highly reactive.[1][2] This inherent reactivity, while beneficial in many synthetic applications, also presents significant challenges in terms of storage, handling, and experimental reproducibility due to degradation.
The primary degradation pathway for aminophenols is oxidation, which can be initiated by atmospheric oxygen, light, and elevated temperatures.[1][3] The initial step often involves the formation of a quinonimine intermediate, which is highly reactive and can undergo further reactions such as polymerization or hydrolysis to form colored byproducts.[4][5] This degradation not only reduces the purity of the compound but can also introduce impurities that may interfere with downstream applications.
This guide will provide you with the necessary knowledge and tools to mitigate these stability issues and troubleshoot common problems encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding the stability and use of this compound.
Q1: My solid this compound has changed color from off-white to a brownish or purplish hue. Is it still usable?
A color change is a clear visual indicator of degradation, likely due to oxidation.[3] For applications requiring high purity, it is strongly recommended to use fresh, uncolored material. The colored impurities are likely quinone-type compounds and polymers that can interfere with your reaction. If the color change is minimal, you may consider purification by recrystallization, but it is crucial to first analyze the purity of the material to assess the level of degradation.
Q2: I observe a rapid color change when I dissolve this compound in a solvent. What is happening and how can I prevent it?
This is a common issue caused by the accelerated oxidation of the aminophenol in solution, especially in the presence of dissolved oxygen and at neutral to alkaline pH.[1][6][7] To minimize this, it is recommended to use deoxygenated solvents (e.g., by sparging with nitrogen or argon) and to prepare solutions immediately before use. Working under an inert atmosphere can also significantly reduce the rate of degradation.
Q3: What are the optimal storage conditions for this compound?
To maximize shelf life, this compound should be stored in a tightly sealed container, in a cool, dark, and dry place.[8] Storage under an inert atmosphere (nitrogen or argon) is highly recommended to prevent oxidation.[8]
Q4: Are there more stable alternatives or salt forms of this compound?
While a hydrochloride salt of this compound is not commonly available commercially, it is a known strategy for improving the stability of aminophenols. The protonated amino group in the salt form is less susceptible to oxidation. If your experimental conditions allow, in-situ formation of the hydrochloride salt by dissolving the free base in an acidic solution could be a viable option.
Q5: What are the expected degradation products of this compound?
Based on the known chemistry of aminophenols, the primary degradation products are expected to arise from oxidation. This includes the corresponding quinonimine, which can then hydrolyze to a quinone or undergo polymerization to form complex colored oligomers. The exact structure of these products can vary depending on the specific conditions (e.g., pH, solvent, presence of catalysts).
Troubleshooting Guide: Addressing Stability Issues
This section provides a structured approach to identifying and resolving common stability-related problems during your experiments.
Problem 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Possible Cause: Degradation of this compound before or during the reaction.
Troubleshooting Steps:
-
Assess the Purity of the Starting Material:
-
Visually inspect the solid for any color change.
-
Analyze the purity of your this compound stock using a suitable analytical technique such as HPLC-UV or LC-MS.
-
-
Optimize Handling and Dissolution Procedures:
-
Use only fresh, high-purity this compound.
-
Prepare solutions immediately prior to use.
-
Use deoxygenated solvents. You can deoxygenate solvents by sparging with an inert gas (nitrogen or argon) for 15-30 minutes.
-
Conduct your reaction under an inert atmosphere if possible.
-
-
Evaluate Reaction Conditions:
-
If the reaction is run at elevated temperatures, consider if the temperature can be lowered to reduce thermal degradation.
-
Assess the pH of your reaction mixture. Aminophenols are generally more stable in acidic conditions. If your reaction chemistry permits, a lower pH may slow down degradation.[1]
-
Problem 2: Discoloration of Solutions Containing this compound
Possible Cause: Oxidation of the compound in solution.
Troubleshooting Steps:
-
Inert Atmosphere:
-
Ensure that the solvent is thoroughly deoxygenated before dissolving the compound.
-
Maintain an inert atmosphere (e.g., a nitrogen blanket) over the solution.
-
-
Use of Antioxidants:
-
For some applications, the addition of a small amount of an antioxidant, such as sodium metabisulfite or ascorbic acid, can help to prevent oxidation. However, you must first verify that the antioxidant does not interfere with your intended reaction.
-
-
Solvent Choice:
-
While solvent effects can be complex, using aprotic solvents may in some cases slow down proton-coupled oxidation steps.
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Storage:
-
Store the solid compound in its original, tightly sealed container.
-
Place the container inside a desiccator to protect from moisture.
-
Store the desiccator in a cool (2-8 °C), dark location.
-
For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
-
Handling:
-
Whenever possible, handle the solid and prepare solutions in a glovebox or under a stream of inert gas.
-
Use clean, dry spatulas and glassware.
-
Minimize the time the container is open to the atmosphere.
-
Protocol 2: Preparation of a Stabilized Solution of this compound
-
Solvent Deoxygenation:
-
Take the required volume of the desired solvent in a suitable flask.
-
Sparge the solvent with a gentle stream of nitrogen or argon gas for at least 15-30 minutes. Ensure the gas outlet is vented properly.
-
-
Solution Preparation:
-
Weigh the required amount of this compound in a separate container.
-
Under a continuous inert gas flow, add the deoxygenated solvent to the solid and stir until fully dissolved.
-
Use the solution immediately.
-
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.[9][10][11]
Objective: To develop an HPLC method that separates this compound from its potential degradation products.
1. Forced Degradation Studies: [9][12][13]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified time.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).
-
Photodegradation: Expose a solution of the compound to UV light.
2. HPLC Method Development:
-
Column: A reversed-phase C18 or C8 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to separate compounds with a range of polarities.[14]
-
Detection: UV detection at a wavelength where both the parent compound and expected degradation products (like quinones) have significant absorbance. A photodiode array (PDA) detector is ideal for assessing peak purity.
3. Method Validation:
-
Once the separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C) | Reduces the rate of thermally induced degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen.[8] |
| Light | Dark (Amber vial/container) | Minimizes light-induced degradation.[3][8] |
| Moisture | Dry (Desiccator) | Prevents hydrolysis and potential moisture-mediated degradation. |
| Handling | Under inert gas | Minimizes exposure to air and moisture during weighing and dissolution. |
Visualizations
Degradation Pathway
Caption: Oxidative degradation of this compound.
Troubleshooting Workflow
Caption: Workflow for troubleshooting stability issues.
References
- Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols Using H2O2 Sensitized Cu2O and Visible Light.
- Spectroelectrochemical study of the oxidation of aminophenols on pl
- Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism.
- Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry.
- Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxid
- a Absorbance plot for 3-aminophenol degradation; b Effect of photoc
- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
- Impact of temperature on the oxidation of 2-Aminophenol. pH 9, λmax 417.8, [HCF(III)] 3x10.
- Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxid
- New synthetic approaches for the construction of 2-aminophenoxazinone architectures.
- Forced degrad
- forced degrad
- Development of forced degradation and stability indic
- Separation of Phenol, 2-amino-4,6-dimethyl- on Newcrom R1 HPLC column.
- A Review: Stability Indicating Forced Degrad
- Process Design and Economics of Production of p-Aminophenol.
- Forced Degrad
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- 4-Aminophenol | C6H7NO | CID 403 - PubChem.
- This compound | 41458-65-5 - Sigma-Aldrich.
- Biodegradation of dimethylphenols by bacteria with different ring-cleavage p
- 41458-65-5, this compound Formula - ECHEMI.
- Degradation of p-aminophenol by Fenton's process.
- (PDF)
- Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis.
- Biodegradation of plastic monomer 2,6-dimethylphenol by Mycobacterium neoaurum B5-4.
- Automatic Precolumn Derivatization for the HPLC Determination of Aliph
- Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography with UV and Fluorescence Detection and Derivatiz
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rua.ua.es [rua.ua.es]
- 5. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 41458-65-5 [sigmaaldrich.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. biomedres.us [biomedres.us]
- 12. medcraveonline.com [medcraveonline.com]
- 13. forced degradation study: Topics by Science.gov [science.gov]
- 14. Separation of Phenol, 2-amino-4,6-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
catalyst selection and deactivation in phenol alkylation
Welcome to the Technical Support Center for Phenol Alkylation. As Senior Application Scientists, we have compiled this guide to address the common challenges researchers, scientists, and drug development professionals face during catalyst selection, experimental execution, and troubleshooting. This resource is designed to provide not only solutions but also a deeper understanding of the underlying principles governing these complex reactions.
Section 1: Catalyst Selection for Phenol Alkylation
Choosing the right catalyst is the cornerstone of a successful alkylation reaction. The catalyst's properties—primarily its acidity (type, strength, and density of acid sites) and porous structure—dictate the reaction's efficiency and, most critically, its selectivity toward the desired product.
Q1: How do I choose between different types of solid acid catalysts for phenol alkylation?
The selection of a catalyst depends heavily on your target product. Phenol alkylation can yield O-alkylated products (ethers) or C-alkylated products (alkylphenols), with C-alkylation further branching into ortho, meta, and para isomers.[1]
-
Zeolites (e.g., H-Beta, H-ZSM-5, H-Mordenite, H-USY): These are crystalline microporous aluminosilicates with strong Brønsted acidity. They are highly effective for C-alkylation. Their well-defined pore structures can impart "shape selectivity," favoring the formation of less bulky isomers, such as p-alkylphenol, that can diffuse more easily through the catalyst channels.[2][3] Zeolite Beta, with its large pores, is often a catalyst of choice, showing high activity.[4]
-
Mesoporous Materials (e.g., Al-MCM-41, Al-SBA-15): These materials offer larger pore diameters compared to zeolites, which can be advantageous when dealing with bulky alkylating agents or to prevent pore blockage.[5][6] However, their acidity is generally weaker than that of zeolites, which can sometimes lead to lower conversion rates or different product distributions.[5]
-
Metal Oxides and Mixed Oxides: Simple or mixed metal oxides can also catalyze phenol alkylation. Their activity is often linked to the presence of both Brønsted and Lewis acid sites.[7][8] For instance, Zr-containing Beta zeolites have been shown to possess both types of acidity, which can be tuned to achieve high selectivity for specific products like 2,4-di-tert-butylphenol (2,4-DTBP).[9]
-
Acidic Resins (e.g., Amberlyst-15): These are sulfonated polystyrene resins that act as strong Brønsted acid catalysts. They are typically used in lower-temperature liquid-phase reactions.[10]
Below is a decision-making workflow to guide your initial catalyst selection.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during phenol alkylation experiments. Each answer explains the potential causes and provides actionable steps for resolution.
Q2: My phenol conversion is unexpectedly low. What are the possible causes and how can I troubleshoot this?
Low conversion is a frequent issue that can often be traced back to the catalyst, reaction conditions, or reagents.[11]
Possible Causes & Troubleshooting Steps:
-
Insufficient Catalyst Activity:
-
Cause: The catalyst may not have sufficient acid strength or density of active sites for the specific reaction conditions.
-
Solution:
-
Increase the catalyst loading. Be aware that beyond a certain point, you may see diminishing returns or changes in product distribution.[12]
-
Switch to a catalyst with stronger acidity. For example, if you are using a mesoporous material, consider trying a zeolite like H-Beta.[4][5]
-
Ensure proper catalyst activation. Most solid acid catalysts require calcination at high temperatures (e.g., 500-550 °C) to remove moisture and generate active sites. Refer to the supplier's protocol or literature for the specific catalyst.
-
-
-
Catalyst Deactivation:
-
Cause: The catalyst may be deactivating rapidly due to coking (the formation of carbonaceous deposits that block pores and active sites). This is especially common at higher reaction temperatures.[13][14]
-
Solution:
-
Lower the reaction temperature. While this may reduce the reaction rate, it can significantly extend catalyst lifetime.
-
Increase the phenol-to-alkylating agent molar ratio. An excess of phenol can sometimes help suppress side reactions that lead to coke formation.
-
Perform a post-reaction analysis on the spent catalyst (see Section 3) and implement a regeneration protocol.
-
-
-
Mass Transfer Limitations:
-
Cause: The reactants may not be reaching the active sites on the catalyst surface efficiently, or the products may not be diffusing away. This can happen if the stirring rate is too low in a batch reactor.
-
Solution: Increase the stirring speed. To confirm if you are in a mass-transfer-limited regime, run the reaction at several different stirring speeds. If the conversion rate increases with stirring speed, mass transfer is a limiting factor. Once the conversion rate becomes independent of the stirring speed, you have overcome external mass transfer limitations.
-
-
Presence of Inhibitors or Poisons:
-
Cause: Water is a common inhibitor in acid-catalyzed reactions as it can compete with reactants for adsorption on active sites. Other impurities in the reactants or solvent can act as poisons.[11]
-
Solution: Use anhydrous reagents and solvents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Q3: I'm getting poor selectivity. How can I favor C-alkylation over O-alkylation (or vice-versa)?
The competition between O- and C-alkylation is a central challenge in phenol alkylation.[1][15] Generally, O-alkylation (ether formation) is kinetically favored (faster reaction, lower activation energy), while C-alkylation (alkylphenol formation) is thermodynamically favored (more stable product).[10][16]
Strategies to Control Selectivity:
-
To Favor C-Alkylation (Alkylphenols):
-
Increase Reaction Temperature: Higher temperatures provide the energy needed to overcome the higher activation barrier for C-alkylation and can also promote the rearrangement of the O-alkylated ether intermediate to the more stable C-alkylated product.
-
Use Catalysts with Strong Acid Sites: Strong Brønsted acid sites, such as those found in zeolites, are generally required for efficient C-alkylation. Weaker acid sites may only be capable of forming the O-alkylated ether.
-
Increase Reaction Time: Allowing the reaction to proceed for longer can enable the conversion of the initial kinetic O-alkylated product into the thermodynamic C-alkylated product.
-
-
To Favor O-Alkylation (Ethers):
-
Lower Reaction Temperature: Milder conditions favor the kinetically controlled O-alkylation pathway.
-
Use Catalysts with Weaker Acidity: Catalysts with moderate acidity are less likely to promote the subsequent rearrangement to C-alkylated products.
-
Use Protic Solvents (in some systems): Protic solvents can form hydrogen bonds with the phenolate oxygen, sterically hindering it and thus reducing its nucleophilicity for O-alkylation, which can sometimes paradoxically favor C-alkylation. Conversely, aprotic solvents like DMF may favor O-alkylation.[17] However, for solid acid catalysts, the reaction is often run neat or in a non-polar solvent.
-
Comparative Data on Catalyst Performance
The following table summarizes typical performance metrics for various catalysts, illustrating the impact of catalyst type on product distribution.
| Catalyst Type | Alkylating Agent | Temp (°C) | Phenol Conv. (%) | Selectivity to C-Alkylate (%) | Selectivity to O-Alkylate (%) | Reference |
| BEA(15) Zeolite | 1-Octene | 100 | ~40 (at 6h) | >50 | <50 | |
| FAU(15) Zeolite | 1-Octene | 100 | ~15 (at 6h) | >50 | <50 | |
| MOR(11) Zeolite | 1-Octene | 100 | ~10 (at 6h) | >50 | <50 | |
| Zr-Beta Zeolite | tert-butanol | 100 | 71 | 18.5 (to 2,4-DTBP) | Not specified | [9] |
| M-MCM-22 | tert-butanol | 125 | ~90 | High (Mainly 4-TBP) | Not specified | [5] |
Note: Data is illustrative and extracted from different studies under varying conditions. Direct comparison requires standardized testing.
Section 3: Catalyst Deactivation and Regeneration
Catalyst deactivation is the inevitable loss of activity and/or selectivity over time. Understanding its cause is the first step toward effective mitigation and regeneration.[18]
Q4: My catalyst's activity is dropping with each run. What are the common deactivation mechanisms?
The primary mechanisms for the deactivation of solid acid catalysts in phenol alkylation are coking, poisoning, and sintering.
-
Coking: This is the most common deactivation pathway. It involves the formation of heavy, carbon-rich organic compounds (coke) on the catalyst surface.[14] These deposits physically block the catalyst pores, preventing reactants from reaching the active sites. Coke precursors are often formed from side reactions like olefin oligomerization or condensation of phenolic compounds.
-
Poisoning: This occurs when molecules from the feed strongly adsorb to the active sites, rendering them inactive. Common poisons include basic compounds (e.g., nitrogen-containing molecules) that neutralize acid sites, and impurities like sulfur or metals.
-
Sintering: At very high temperatures, the fine crystallites of a catalyst can agglomerate, or the active phase can migrate and form larger crystals. This leads to a decrease in the active surface area and is generally irreversible. For zeolites, this can involve structural collapse or dealumination.
Q5: How can I regenerate my deactivated catalyst?
Regeneration aims to remove the cause of deactivation and restore catalytic activity. The appropriate method depends on the deactivation mechanism.[18]
-
For Coking (Most Common): The standard procedure is calcination . This involves carefully burning off the coke in a controlled flow of air or a diluted oxygen/nitrogen mixture. The temperature must be ramped up slowly to avoid localized hotspots that could cause sintering. A detailed protocol is provided in Section 4.
-
For Poisoning: Regeneration can sometimes be achieved by washing the catalyst with an appropriate solvent to remove the adsorbed poison. For basic poisons, a dilute acid wash might be effective, followed by thorough rinsing, drying, and recalcination. This method carries the risk of altering the catalyst's acid properties.
-
For Sintering: Sintering is largely irreversible. Prevention by operating at moderate temperatures is the only effective strategy.
To diagnose the cause of deactivation, characterization of the spent catalyst is crucial. Techniques like Thermogravimetric Analysis (TGA) can quantify the amount of coke, while elemental analysis (e.g., XRF, ICP) can detect poisons.
Section 4: Experimental Protocols
Here we provide standardized, step-by-step protocols for key experimental procedures.
Protocol 1: Standard Catalyst Activity Test (Batch Reactor)
This protocol outlines a typical procedure for evaluating catalyst performance in a liquid-phase phenol alkylation reaction.[19]
-
Catalyst Activation: Place the required amount of catalyst in a quartz tube furnace. Calcine the catalyst under a flow of dry air (e.g., 100 mL/min) by heating to 550 °C at a rate of 5 °C/min and holding for 4-6 hours. Cool down to room temperature under a flow of dry nitrogen.
-
Reactor Setup: To a three-necked round-bottom flask (or a dedicated batch reactor) equipped with a magnetic stirrer, condenser, and thermocouple, add the activated catalyst (e.g., 1-5 wt% of phenol).
-
Charging Reactants: Add phenol and a solvent (if used, e.g., dodecane as an internal standard for GC analysis). Seal the reactor.
-
Reaction Initiation: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-180 °C) under a nitrogen atmosphere.
-
Adding Alkylating Agent: Once the temperature is stable, introduce the alkylating agent (e.g., tert-butyl alcohol, isobutylene, or 1-octene).[4] For gaseous agents like isobutylene, this can be done via a controlled flow. For liquids, it can be added via a syringe. This marks time zero (t=0).
-
Sampling: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture using a syringe fitted with a filter to remove catalyst particles.
-
Analysis: Immediately quench the reaction in the sample by cooling. Analyze the sample using Gas Chromatography (GC) or GC-MS to determine the concentration of reactants and products.
-
Calculation: Calculate phenol conversion and product selectivity at each time point to generate a kinetic profile.
-
Phenol Conversion (%) = ([Phenol]initial - [Phenol]t) / [Phenol]initial * 100
-
Product Selectivity (%) = [Moles of Product] / [Moles of Phenol Reacted] * 100
-
Protocol 2: Regeneration of a Coked Zeolite Catalyst
This protocol describes a typical oxidative regeneration process.[20]
-
Catalyst Recovery: After the reaction, recover the catalyst by filtration and wash it with a solvent (e.g., toluene or acetone) to remove any adsorbed, non-coked organic species. Dry the catalyst in an oven at 110-120 °C overnight.
-
Setup: Place the dried, spent catalyst in a tube furnace.
-
Inert Purge: Begin flowing an inert gas (e.g., nitrogen, 100 mL/min) over the catalyst bed and slowly heat to 200-250 °C to desorb any volatile residues.
-
Controlled Oxidation: Gradually introduce a diluted air stream (e.g., 5% O₂ in N₂) while slowly ramping the temperature (e.g., 2-3 °C/min) to the target calcination temperature (typically 500-550 °C). Caution: A slow ramp and diluted oxygen stream are critical to prevent a rapid, uncontrolled combustion of the coke, which can cause thermal damage (sintering) to the catalyst.
-
Hold and Cool: Hold at the final temperature for 3-5 hours until the coke is completely removed (often indicated by the cessation of CO₂ evolution, which can be monitored with an off-gas analyzer).
-
Final Step: Switch the gas flow back to pure nitrogen and cool the furnace down to room temperature. The catalyst is now regenerated and should be stored in a desiccator.
Section 5: Frequently Asked Questions (FAQs)
Q6: What is the mechanistic role of Brønsted vs. Lewis acid sites in phenol alkylation?
-
Brønsted Acid Sites (Proton Donors): These are considered the primary active sites for Friedel-Crafts alkylation.[21] When using an olefin as the alkylating agent, the Brønsted site protonates the double bond to form a carbocation electrophile.[16] When using an alcohol, the site protonates the hydroxyl group, facilitating its departure as a water molecule to again form a carbocation.[16] This carbocation then attacks the electron-rich phenol ring.
-
Lewis Acid Sites (Electron Acceptors): Lewis acid sites can also play a significant role. They can coordinate with the hydroxyl group of an alcohol, activating it for alkylation. Some studies suggest that the presence of both Brønsted and Lewis acids can create a synergistic effect, enhancing both activity and selectivity for certain products.[9] For example, Lewis sites in Zr-Beta zeolites are proposed to adsorb the intermediate 4-TBP in a specific orientation, facilitating a second alkylation to form 2,4-DTBP.[9]
Q7: How does the alkylating agent (alcohol vs. olefin) affect the reaction?
The choice of alkylating agent has significant implications for the reaction mechanism and conditions.
-
Olefins (e.g., isobutylene, 1-octene): These directly form a carbocation upon protonation by a Brønsted acid site.[16] This is a relatively clean and direct route to the electrophile. However, olefins, especially long-chain ones, are prone to oligomerization as a side reaction, which can lead to catalyst coking.[22]
-
Alcohols (e.g., tert-butanol, isopropanol): Alcohols require dehydration on the acid site to form the carbocation, producing water as a byproduct.[4][23] This in-situ generated water can compete with the reactants for active sites and potentially reduce catalyst activity over time.[11] However, alcohols are often easier to handle (liquid vs. gas) and may be less prone to oligomerization than olefins under certain conditions.
References
- Jaimol, T., & Mathew, T. (2006). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Journal of Molecular Catalysis A: Chemical, 256(1-2), 275-282. [Link]
- Climent, M. J., Corma, A., & Iborra, S. (2002). Alkylation of Phenol and m-Cresol Over Zeolites. Semantic Scholar. [Link]
- Wang, C., et al. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy.
- Li, Y., et al. (2021). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. RSC Advances, 11(44), 27353-27361. [Link]
- Ghosh, P., et al. (2006). Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites.
- Yadav, G. D., & Doshi, N. S. (2018). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.
- Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.).
- Song, K., et al. (2009). Alkylation of Phenol with tert-Butanol Catalyzed by Mesoporous Material with Enhanced Acidity Synthesized from Zeolite MCM-22. Catalysis Letters, 127(3-4), 337-344. [Link]
- Zhang, Z., et al. (2023). The α-C alkylation of phenols with alcohols catalyzed by TiO2-A.
- PharmaXChange.info. (2011).
- Ma, G., et al. (2008). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 112(36), 8345-8355. [Link]
- Wikipedia. (n.d.). Phenol. [Link]
- de Klerk, A. (2005). Phenol Alkylation with 1-Octene on Solid Acid Catalysts. Industrial & Engineering Chemistry Research, 44(11), 3889-3895. [Link]
- Yadav, G. D., & Doshi, N. S. (2018). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Taylor & Francis Online. [Link]
- de Klerk, A. (2005). Phenol Alkylation with 1-Octene on Solid Acid Catalysts.
- Zhang, Y., et al. (2016). Alkylation of phenol with isopropanol over SAPO-11 zeolites.
- Ilinich, O. M., et al. (2002). Alkylation of phenol with dimethyl carbonate and methanol on modified zeolites and mesoporous materials.
- Lee, S., et al. (2021). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. MDPI. [Link]
- Seyidova, F., & Tamara, A. (2023). ALKYLATION OF AROMATIC COMPOUNDS WITH ALKENES USING CATALYSTS BASED ON MESOPOROUS MATERIALS. Reviews of Modern Science. [Link]
- Alharbi, K. H. (2024). Studies on the Selectivity Between O-Alkylation versus C-Alkylation of Phenol with Cyclohexene Using Nanocrystalline Beta Zeolite.
- Argyle, M. D., & Bartholomew, C. H. (2015). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. RSC Publishing. [Link]
- Yadav, M., & Jasra, R. V. (2012). Alkylation of phenol with cyclohexene over solid acids: Insight in selectivity of O- Versus C-alkylation.
- Bokade, V. V., & Yadav, G. D. (2010). Comparison of isopropylation of phenol achieved with various alkylating agents over different catalysts.
- Jin, Y., et al. (2016). Acid-catalyzed liquid-phase alkylation of phenol with branched andlinear olefin isomers.
- Liu, Z., et al. (2014). Deactivation and regeneration of TS1/diatomite catalyst for hydroxylation of phenol in fixed-bed reactor.
- Shekara, B. C., & Ramesh, K. (2012). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Semantic Scholar. [Link]
- Ye, Z., et al. (2005). Alkylation catalyst and method for making alkylated phenols.
- CN1197785A. (1998). Preparation of o-isopropyl phenol.
- Afreen, G., & Upadhyayula, S. (2021). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review.
- Climent, M. J., et al. (1995). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]
- Ahmad, A., et al. (2023).
- Afreen, G., & Upadhyayula, S. (2021).
- Minstrong. (2025).
- Bartholomew, C. H. (2016).
- van der Graaf, J. M., et al. (2020). Deactivation Kinetics of the Catalytic Alkylation Reaction.
- Jorge, A. B. (2021).
- Sanli Fengxiang. (2024).
- Bartleby.com. (n.d.).
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- 5. Alkylation of Phenol with tert-Butanol Catalyzed by Mesoporous Material with Enhanced Acidity Synthesized from Zeolite MCM-22 - ProQuest [proquest.com]
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- 23. researchgate.net [researchgate.net]
Technical Support Center: Effective Workup Procedures for 2-Amino-4,6-dimethylphenol Reactions
Welcome to the technical support guide for handling reactions involving 2-Amino-4,6-dimethylphenol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the workup and purification of this versatile intermediate. As a substituted aminophenol, this compound possesses unique chemical properties that require careful consideration to ensure high yield and purity. This guide provides field-proven insights and troubleshooting strategies to address specific issues you may encounter.
Core Concepts: The Chemistry of this compound
This compound is an amphoteric molecule, meaning it has both acidic (the phenolic hydroxyl group) and basic (the aromatic amino group) functionalities.[1] This dual nature is the key to its successful separation from non-amphoteric reaction components. However, like many aminophenols, it is highly susceptible to oxidation, which can lead to the formation of colored impurities and a reduction in yield.[2][3] The primary goal of any workup procedure is to leverage its amphoteric properties for purification while rigorously preventing oxidative degradation.
| Property | Value | Source |
| CAS Number | 41458-65-5 | [4][5] |
| Molecular Formula | C₈H₁₁NO | [4][6] |
| Molecular Weight | 137.18 g/mol | [6][7] |
| Appearance | Solid | [4] |
| Melting Point | 130°C | [7] |
| Boiling Point | 244.7 ± 28.0 °C at 760 mmHg | [7] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |
Frequently Asked Questions (FAQs)
This section addresses the most common queries and issues encountered during the workup of reactions involving this compound.
Q1: My reaction mixture has turned dark brown/purple upon exposure to air. What happened and can I salvage my product?
A1: This is a classic sign of oxidation. Aminophenols can be readily oxidized by atmospheric oxygen to form highly colored quinone-imine species, a process that can be accelerated by changes in pH and the presence of metal ions.[3]
-
Causality: The electron-donating nature of both the amino and hydroxyl groups makes the aromatic ring highly susceptible to oxidation.
-
Solution:
-
Immediate Action: Blanket the reaction mixture with an inert gas like nitrogen or argon.
-
Use of Antioxidants: During the workup, add a small amount of a reducing agent or antioxidant, such as sodium dithionite (Na₂S₂O₄) or sodium metabisulfite (Na₂S₂O₅), to the aqueous solution. This can often reverse minor oxidation and will protect the product during extraction.
-
Salvage: While significant decomposition is irreversible, purification via column chromatography with a deoxygenated solvent system may allow for the isolation of the unoxidized product.
-
Q2: How do I effectively extract this compound from my reaction mixture?
A2: The key is to use its amphoteric properties to your advantage through a pH-controlled liquid-liquid extraction.[1]
-
To Remove Acidic Impurities: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. Your product, being a weak acid, will remain in the organic layer, while stronger acidic impurities will move to the aqueous layer as their corresponding salts.
-
To Remove Basic Impurities: Wash the organic layer with a dilute aqueous acid, such as 1M hydrochloric acid (HCl).[8] Your product's amino group will be protonated, forming a water-soluble salt that moves into the aqueous layer. Non-basic organic impurities will remain in the organic phase.
-
To Isolate Your Product: Separate the acidic aqueous layer containing your protonated product. Cool this layer in an ice bath and carefully add a base (e.g., NaOH, NaHCO₃) to raise the pH until your product precipitates out. The solid can then be collected by filtration or extracted back into a fresh organic solvent.
Q3: I'm getting a persistent emulsion during my extraction. How can I break it?
A3: Emulsions are common when working with mixtures containing both organic and aqueous phases with surfactant-like molecules.
-
Causality: The amphoteric nature of your product and potential byproducts can stabilize droplets of one phase within the other.
-
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and helping to force the separation of the layers.[8]
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.
-
Patience & Gentle Agitation: Sometimes, simply letting the separatory funnel stand for an extended period can resolve the emulsion. Avoid vigorous shaking; instead, gently invert the funnel multiple times.
-
Q4: What is the best method to purify the crude product after extraction?
A4: The choice depends on the nature of the impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of closely related impurities.[8] Given its melting point of 130°C, this compound is a stable solid.
-
Solvent Selection: Good solvent systems include ethanol/water, methanol/water, or toluene. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold.
-
-
Column Chromatography: If recrystallization fails or if impurities have very similar solubility profiles, column chromatography is the next step.[9][10]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol is a good starting point. Use TLC to determine the optimal solvent ratio. To minimize oxidation on the silica, consider deactivating the silica gel with a small amount of triethylamine in the mobile phase.
-
Q5: How should I store the purified this compound?
A5: Due to its sensitivity to oxygen and light, proper storage is crucial. Store the solid product in an amber vial, under an inert atmosphere (nitrogen or argon), and in a cool, dark place.[4]
Troubleshooting Guides & Protocols
Protocol 1: Standard Acid-Base Extraction Workflow
This protocol is designed to separate this compound from a hypothetical reaction mixture containing a neutral organic byproduct and an acidic byproduct.
-
Initial Quench & Dissolution: Quench the reaction with water and add an organic solvent such as Ethyl Acetate (EtOAc). Transfer the mixture to a separatory funnel.
-
Remove Acidic Impurities:
-
Add saturated aqueous NaHCO₃ solution to the funnel.
-
Gently invert the funnel several times, venting frequently.
-
Allow the layers to separate. Drain and save the lower aqueous layer.
-
Repeat the wash with NaHCO₃. The combined aqueous layers contain the acidic byproduct.
-
-
Extract the Aminophenol Product:
-
To the organic layer, now free of acidic impurities, add 1M HCl (aq).
-
Shake gently to protonate the amino group of your product, transferring it to the aqueous layer.
-
Drain the lower aqueous layer into a separate flask. This layer now contains your desired product as a hydrochloride salt. The organic layer contains neutral byproducts.
-
-
Isolate the Product:
-
Place the flask containing the acidic aqueous extract in an ice bath.
-
Slowly add 2M NaOH (aq) with stirring until the solution is neutral or slightly basic (pH 7-8).
-
The this compound should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Visualization 1: Acid-Base Extraction Workflow
The following diagram illustrates the logic of the separation described in Protocol 1.
Caption: Logic flow for purifying this compound via acid-base extraction.
Visualization 2: Troubleshooting Workup Issues
Use this flowchart to diagnose and solve common problems during the workup procedure.
Caption: A decision tree for troubleshooting common workup problems.
References
- Yoshida, T., & Tanimura, T. (1976). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of Chromatographic Science, 14(10), 499-500. [Link][10][12]
- Coutts, R. T., Hargesheimer, E. E., Pasutto, F. M., & Baker, G. B. (1980). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science, 18(11), 593-597. [Link][13]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link][14]
- Chemistry Stack Exchange. (2018).
- Shupe, I. S. (1942). Methods of Analysis for p-Aminophenol, p-Methylaminophenol, and o-Aminophenol. Journal of the Association of Official Agricultural Chemists, 25(3), 738-744. [Link][15]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. [Link][16]
- Quora. (2018).
- Ahmad, I., et al. (2020). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism.
- Morallón, E., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Electrochimica Acta, 48(12), 1637-1645. [Link][3]
- Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1298-1302. [Link][4]
- Chemistry Stack Exchange. (2023). Why does p-aminophenol oxidize in acid solution. [Link][17]
- Fieser, L. F. (1930). Studies on Oxidation-Reduction Mechanism. II. The Anodic Oxidation of p-Aminophenol. Journal of the American Chemical Society, 52(12), 4915-4940. [Link][18]
- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. [Link][19]
- PubChem. (n.d.). 4-Amino-2,6-dimethylphenol. [Link][7]
- ChemSrc. (2025). This compound. [Link][8]
Sources
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- 3. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 41458-65-5 [sigmaaldrich.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. 4-Amino-2,6-dimethylphenol | C8H11NO | CID 82668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:41458-65-5 | Chemsrc [chemsrc.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Separation Difficulties of Aminophenol Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the separation of ortho-, meta-, and para-aminophenol isomers. Due to their structural similarities, separating these isomers is a significant challenge. This resource offers field-proven insights and validated protocols to help you navigate these complexities.
Section 1: High-Performance Liquid Chromatography (HPLC) Separation
HPLC is a powerful and widely used technique for the simultaneous analysis and separation of aminophenol isomers.[1] However, achieving baseline resolution requires careful method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for aminophenol isomers?
A: A robust starting point is a reversed-phase method.[2] The inherent polarity differences between the isomers, driven by the position of the functional groups, can be effectively exploited. The ortho isomer is the least polar due to intramolecular hydrogen bonding, while the para isomer is typically the most polar.[3]
A recommended starting configuration is:
-
Column: A C18 or C8 column is a standard choice. For challenging separations, consider a mixed-mode stationary phase, such as one containing both SCX (Strong Cation Exchange) and C18 properties, which provides multiple interaction mechanisms.[4][5]
-
Mobile Phase: An isocratic mobile phase of aqueous phosphate buffer and an organic modifier (methanol or acetonitrile) is effective.[5][6] A typical starting ratio would be 85:15 (v/v) aqueous to organic.
-
pH Control: The pH of the aqueous buffer is a critical parameter. A slightly acidic pH (e.g., 2.9 to 4.85) ensures the amino group is protonated, leading to consistent retention and peak shape.[5][6]
-
Detection: UV detection at 254 nm or 285 nm provides good sensitivity for all three isomers.[5][6]
Q2: Why is mobile phase pH so critical for separating aminophenol isomers?
A: The pH directly influences the ionization state of both the amino (-NH₂) and hydroxyl (-OH) groups on the isomers. The pKa of the ammonium group (R-NH₃⁺) is around 4-5, while the pKa of the phenolic proton is around 10. By operating at a pH below the pKa of the amino group (e.g., pH 3), you ensure it is consistently protonated (NH₃⁺). This has two main benefits:
-
Suppresses Silanol Interactions: A protonated amine is less likely to interact with free silanol groups on the silica-based stationary phase, which are a primary cause of peak tailing.
-
Enhances Polarity Differences: The consistent positive charge accentuates the subtle differences in polarity among the isomers, leading to better resolution.
HPLC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution | 1. Suboptimal Mobile Phase: The organic/aqueous ratio is not ideal for resolving the isomers. 2. Incorrect pH: The pH is not effectively differentiating the ionization states of the isomers. 3. Column Inefficiency: The column may be old, contaminated, or not suitable for the separation. | 1. Optimize Mobile Phase: Systematically vary the methanol or acetonitrile concentration. A lower organic content generally increases retention and may improve resolution. 2. Adjust pH: Fine-tune the mobile phase pH. A change of just 0.2 pH units can significantly impact selectivity.[5][6] 3. Change Column: Switch to a different stationary phase. A phenyl-hexyl column can offer different selectivity through π-π interactions. A mixed-mode SCX/C18 column is also highly effective.[4][5] |
| Significant Peak Tailing | 1. Silanol Interactions: The basic amino group is interacting with acidic silanol groups on the silica support. 2. Sample Overload: Too much sample has been injected, saturating the stationary phase. | 1. Lower pH: Ensure the mobile phase pH is at least 1.5-2 units below the pKa of the amino group. 2. Add a Competing Base: Incorporate an additive like triethylamine (TEA) (0.1%) into the mobile phase to block active silanol sites.[7] 3. Use an End-capped Column: Employ a modern, base-deactivated column with minimal accessible silanol groups.[8] 4. Reduce Sample Concentration: Dilute the sample or decrease the injection volume. |
| Split Peaks | 1. Column Void: A void has formed at the head of the column. 2. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. 3. Partial Clogging: The column inlet frit may be partially blocked. | 1. Replace Column: If a void is confirmed, the column usually needs to be replaced.[9] 2. Match Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible.[8][9] 3. Flush Column: Try back-flushing the column to dislodge particulates (check manufacturer's instructions first). If the problem persists, replace the column. |
Experimental Protocol: HPLC Separation of Aminophenol Isomers
This protocol is adapted from validated methods for the simultaneous quantitation of aminophenol isomers.[5][6]
-
Preparation of Mobile Phase:
-
Aqueous Phase: Prepare a 0.1 M potassium dihydrogen phosphate (KH₂PO₄) solution in HPLC-grade water. Adjust the pH to 2.9 using 0.1 M phosphoric acid (H₃PO₄).[6]
-
Organic Phase: HPLC-grade methanol or acetonitrile.
-
Filter the aqueous buffer through a 0.45 µm filter before use.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of the aminophenol isomer mixture in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the samples and standards. The expected elution order is typically p-aminophenol, followed by m-aminophenol, and then o-aminophenol.
-
Caption: General troubleshooting workflow for common HPLC issues.
Section 2: Separation by Crystallization
Crystallization is a powerful technique for purifying a single isomer from a mixture, especially on a preparative scale. It relies on differences in solubility of the isomers in a given solvent system.
Frequently Asked Questions (FAQs)
Q1: Can fractional crystallization effectively separate all three aminophenol isomers?
A: Fractional crystallization is most effective when there are significant differences in solubility between the isomers. For instance, o-aminophenol and p-aminophenol have different crystal structures and solubilities in solvents like water or toluene, making their separation feasible.[10] Separating m-aminophenol from the others can be more challenging and may require multiple recrystallization steps or the use of specific co-solvents or salt formation techniques.[11]
Troubleshooting Guide
Q: My aminophenol solution turns dark purple/brown during recrystallization. What is happening and how can I prevent it?
A: This discoloration is a classic sign of oxidation. Aminophenols, especially in solution, are highly susceptible to oxidation by atmospheric oxygen, which forms colored quinoid-type polymeric structures.[10][12]
-
Causality: The presence of heat and oxygen accelerates this degradation.
-
Solution:
-
Inert Atmosphere: Perform the dissolution and crystallization steps under an inert atmosphere, such as nitrogen or argon.[13]
-
Use Antioxidants: Add a small amount of a reducing agent or antioxidant, such as sodium dithionite or sodium hydrosulfite, to the solution during precipitation or crystallization.[10]
-
Minimize Heat Exposure: Use the minimum amount of heat necessary to dissolve the solid and cool the solution promptly.
-
Q: The purity of my crystallized isomer is low, with significant cross-contamination. How can I improve it?
A: Low purity is often due to co-precipitation, where the less soluble isomer traps the more soluble ones as it crystallizes.
-
Causality: Cooling the solution too quickly can lead to rapid precipitation and trapping of impurities. The solvent may also not be selective enough.
-
Solution:
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then further cool it in an ice bath. This promotes the formation of larger, purer crystals.
-
Solvent Screening: Experiment with different solvents or solvent mixtures. For p-aminophenol purification, ketones like methylisobutylketone have been used to wash away impurities like aniline and o-aminophenol.[14]
-
Iterative Recrystallization: Perform a second recrystallization step on the obtained crystals to further enhance purity.
-
Salt Formation: Consider converting the aminophenols to salts using an appropriate acid. The resulting salts will have different solubilities and crystal habits, which can be exploited for a sharper separation.[15]
-
Section 3: Separation by Liquid-Liquid Extraction
This technique leverages the differential solubility of the neutral and ionized forms of aminophenol isomers between an aqueous and an immiscible organic phase.
Frequently Asked Questions (FAQs)
Q1: How can I use pH to selectively extract one aminophenol isomer from an organic mixture?
A: By carefully controlling the pH of an aqueous solution, you can selectively ionize and pull the aminophenols out of an organic solvent (e.g., diethyl ether, toluene).
-
Principle: At a pH below their pKa (approx. 4-5), the amino groups are protonated (R-NH₃⁺), making the isomers highly soluble in the aqueous phase. At a pH above their pKa, they are neutral and prefer the organic phase. This allows for separation from non-basic or acidic impurities. While this method is excellent for class separation (e.g., separating aminophenols from phenols), separating the isomers from each other via extraction is difficult due to their very similar pKa values. However, it is an essential step in sample cleanup.[6][16]
Caption: Principle of pH-based liquid-liquid extraction for aminophenol purification.
Section 4: Alternative Separation & Analytical Techniques
Q: Can steam distillation separate o- and p-aminophenol?
A: Yes, this is a classic and effective method for bulk separation. The ortho-isomer can form an intramolecular hydrogen bond between the -OH and -NH₂ groups. This reduces its ability to form intermolecular hydrogen bonds with water, making it more volatile and thus steam-distillable. The para-isomer engages in strong intermolecular hydrogen bonding, giving it a much lower vapor pressure, so it remains in the distillation flask.[3]
Q: Is Gas Chromatography (GC) a suitable method for analysis?
A: GC can be used, but it often requires derivatization. The hydroxyl and amino groups make the isomers polar and prone to adsorption on the column, leading to poor peak shape. Derivatizing these functional groups (e.g., by silylation or acylation) increases their volatility and thermal stability, making them more amenable to GC analysis.[8]
References
- Sakurai, H., & Ogawa, S. (1976). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography.
- Sarbu, C., & Marutoiu, C. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367–2375.
- Marutoiu, C., & Sarbu, C. (1987).
- Sarbu, C., & Marutoiu, C. (2012). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185, 2367-75.
- Sakurai, H., & Ogawa, S. (1976). Determination of aminophenol isomers by high-speed liquid chromatography.
- Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses. Chemcess.
- BenchChem. (2025). A Comparative Guide to the Synthesis Efficiency of Aminophenol Isomers. BenchChem.
- ResearchGate. (2015). How can I separate o-amino phenol and p-amino phenol?
- Google Patents. (n.d.). Process for the purification of p-aminophenol.
- ResearchGate. (n.d.). Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography.
- BenchChem. (2025). Technical Support Center: Method Development for Separating Aminophenanthrene Isomers. BenchChem.
- Google Patents. (n.d.). Process for the production of an aminophenol.
- Google Patents. (n.d.). Process for the purification of p-aminophenol.
- CORE. (n.d.).
- Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex.
- ResearchGate. (n.d.). Organic Salts of Pharmaceutical Impurity p-Aminophenol.
- MDPI. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Crystals, 10(4), 313.
Sources
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- 2. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
Technical Support Center: Mastering Temperature Control in Exothermic Nitration Reactions
Welcome to the Technical Support Center for managing exothermic nitration reactions. This resource is designed for researchers, scientists, and drug development professionals who handle these powerful and potentially hazardous reactions. Nitration is a cornerstone of organic synthesis, but its highly exothermic nature demands rigorous control to ensure safety, selectivity, and reproducibility. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
FAQs: Understanding the Fundamentals of Thermal Control
Q1: What is a thermal runaway in the context of nitration, and what are its primary causes?
A1: A thermal runaway is a hazardous situation where an exothermic nitration reaction becomes uncontrollable. The reaction rate increases with temperature, releasing heat more rapidly than the system can dissipate it. This creates a dangerous positive feedback loop, leading to a rapid spike in temperature and pressure that can result in equipment failure, fire, or an explosion.[1][2]
The primary causes of thermal runaway during nitration include:
-
Inadequate Cooling: The cooling system's capacity is insufficient to remove the heat generated by the reaction.[3]
-
Poor Agitation: Inefficient stirring leads to localized "hot spots" where reactant concentrations are high, initiating a runaway that can propagate through the mixture.[3][4]
-
Incorrect Reagent Addition Rates: Adding the nitrating agent too quickly generates heat faster than the cooling system can remove it.[3]
-
Reactant Accumulation: If the reaction temperature is too low, the nitration rate can slow, leading to an accumulation of the nitrating agent. A subsequent small temperature increase can then trigger a rapid, delayed exothermic reaction.[3]
-
Contamination: Impurities can significantly lower the decomposition temperature of nitro-compounds, increasing the risk of a runaway.[1][5]
Q2: What are the initial warning signs of an impending thermal runaway?
A2: Early detection is critical for preventing a catastrophic event. Key warning signs include:
-
A sudden, unexpected increase in the internal reaction temperature that does not respond to cooling adjustments.[1]
-
A noticeable rise in reactor pressure.
-
Changes in the color of the reaction mixture.
-
The evolution of brown-yellow fumes, which are toxic nitrogen dioxide (NO₂) gas, indicating decomposition reactions are occurring.[1][6]
Continuous monitoring of the reaction temperature and pressure is essential for early detection.[1]
Q3: Why is vigorous agitation so critical in preventing thermal runaway?
A3: Vigorous and consistent agitation is paramount for several reasons. Firstly, it ensures a uniform temperature distribution throughout the reaction mixture, preventing the formation of localized hot spots.[3][4] Secondly, it facilitates efficient heat transfer from the reaction mass to the cooling surfaces of the reactor.[3] Inadequate stirring is a common precursor to thermal runaway incidents. In one documented case, the stoppage of an agitator led to a slow deflagration within the reaction mass.[1][7]
Q4: How do batch and continuous flow nitration systems differ in terms of temperature control?
A4: Batch and continuous flow reactors offer different approaches to managing the heat of nitration.
-
Batch Reactors: In a traditional batch process, all reactants are combined in a stirred tank reactor.[8] Temperature control relies heavily on external cooling jackets and internal cooling coils.[8][9] While flexible for various scales, batch systems have a lower surface-area-to-volume ratio, which can make heat removal less efficient, especially during scale-up.[10]
-
Continuous Flow Reactors: In a continuous flow system, reactants are continuously pumped through a microreactor or tube reactor where they mix and react.[11] These systems boast a significantly higher surface-area-to-volume ratio, enabling superior heat transfer and more precise temperature control.[11][12] This makes continuous flow an inherently safer option for highly exothermic reactions.[11][13]
| Feature | Batch Reactor | Continuous Flow Reactor |
| Heat Transfer | Lower surface-area-to-volume ratio; less efficient heat removal.[10] | High surface-area-to-volume ratio; superior heat transfer.[11] |
| Safety | Higher risk of thermal runaway due to larger reaction volume.[14] | Inherently safer due to smaller reaction volume and better temperature control.[11][13] |
| Scalability | Scale-up can be challenging due to heat transfer limitations. | More straightforward to scale by running the system for longer or using multiple reactors in parallel.[11] |
| Flexibility | Highly flexible for producing a variety of products at different scales.[8] | Less flexible; often dedicated to a specific process.[13] |
Troubleshooting Guides
This section provides a systematic approach to addressing common issues encountered during exothermic nitration reactions.
Issue 1: Unexpected and Rapid Temperature Rise
Symptoms:
-
The internal reaction temperature is rising quickly and is not responding to cooling adjustments.
-
The cooling system is operating at maximum capacity, but the temperature continues to climb.
Immediate Actions:
Caption: Critical response to agitator failure during nitration.
Issue 4: Low Yield of the Desired Nitro Product
Symptoms:
-
The final isolated product yield is significantly lower than expected.
Potential Causes and Solutions:
-
Cause: Incomplete reaction.
-
Solution: The reaction time may have been too short, or the temperature was too low, leading to a slow reaction rate. [15]Monitor the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time. [15]* Cause: Side reactions due to poor temperature control.
-
Solution: Uncontrolled temperature increases can lead to the formation of undesired byproducts, such as oxidized species or polynitrated compounds. [15]Strict adherence to the optimal temperature range is crucial for maximizing the yield of the desired product.
-
-
Cause: Product loss during work-up.
-
Solution: The nitroaromatic product may have some solubility in the aqueous phase during quenching and washing. [15]To minimize this, pour the reaction mixture over a sufficient amount of crushed ice to ensure complete precipitation. [15][16]Washing the collected solid with cold water can also reduce solubility losses. [15]
-
Experimental Protocols
Protocol 1: General Procedure for Batch Nitration of an Aromatic Compound
This is a generalized protocol and must be adapted and optimized for specific substrates and scales.
-
Preparation of the Nitrating Mixture (Mixed Acid):
-
In a clean, dry flask, add the calculated volume of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice-salt bath to below 0°C. [15] * Slowly, and with constant stirring, add the required volume of concentrated nitric acid to the cold sulfuric acid. Maintain the temperature of the mixed acid below 10°C during this process.
-
-
Nitration Reaction:
-
In a separate reaction flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve the aromatic substrate in concentrated sulfuric acid or a suitable solvent.
-
Cool this solution to the desired reaction temperature (e.g., 0 to 5°C) in an ice-salt bath. [6] * Slowly, dropwise, add the pre-cooled nitrating mixture to the solution of the starting material with vigorous stirring. [15] * Continuously monitor the internal reaction temperature and maintain it within the specified range throughout the addition. The addition rate should be adjusted to keep the temperature stable. [15] * After the addition is complete, continue to stir the reaction mixture at the same temperature for a predetermined time, monitoring for completion by TLC. [15]
-
-
Work-up:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water (typically 5-10 times the volume of the reaction mixture). [3][16]A precipitate of the crude product should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any residual acid. [15] * Dry the crude product before further purification, typically by recrystallization.
-
References
- Controlling temperature of nitration reactions. (n.d.). Google Patents.
- Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE.
- Safety Analysis of a Nitration Reaction by DSC and Reaction Calorimetry. (n.d.). Mettler Toledo.
- Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (2023). Beilstein Journal of Organic Chemistry.
- Process Development System - Nitration Reaction. (n.d.). LARYEE.
- Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (2023). MDPI.
- Continuous-flow nitration in miniaturized devices. (2014). National Center for Biotechnology Information.
- Chemistry, Process Design, and Safety for the Nitration Industry. (2013). ACS Symposium Series.
- Nitration: An Overview of Recent Developments and Processes. (1985). ACS Publications.
- Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (2023). National Center for Biotechnology Information.
- Nitration reaction safety. (2024). YouTube.
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016). ResearchGate.
- Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. (2014). AIChE.
- Batch nitration. (2015). SlideShare.
- Nitration and flow chemistry. (2023). Semantic Scholar.
- Adiabatic calorimetry for safety studies in nitration processes. (1992). ElectronicsAndBooks.
- NITRATION. (n.d.). vpscience.org.
- Runaway Reaction Hazards in Processing Organic Nitro Compounds. (2002). ACS Publications.
- (Left) Overall reactor heat transfer coefficient. (Right) Jacket and... (n.d.). ResearchGate.
- Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (2023). ResearchGate.
- Why reactions run away. (n.d.). IChemE.
- Incident during nitration in a batch reactor. (n.d.). IChemE.
- Why is nitration done at comparatively low temperatures? (2018). Quora.
- Runaway Chemical Reactions: Causes and Prevention. (2024). Zeal.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
- Continuous and Non-Continuous Stirring Patterns For The Reactive Mixing Process of Glycerin. (n.d.). Research India Publications.
- Identification and Estimation of temperature in Nitration process. (2015). IEEE Xplore.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. icheme.org [icheme.org]
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- 9. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 10. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 12. Process Development System - Nitration Reaction [laryee.com]
- 13. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. | AIChE [proceedings.aiche.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Synthesis of 2-Amino-4,6-dimethylphenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Amino-4,6-dimethylphenol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvents in this synthetic process. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The most common and reliable route to synthesize this compound is through the reduction of its nitro precursor, 2,4-dimethyl-6-nitrophenol. The choice of solvent in this critical reduction step is not merely a matter of solubility; it fundamentally influences reaction kinetics, catalyst activity, yield, and purity. This guide will focus on navigating these solvent effects to achieve a successful and reproducible synthesis.
Section 1: Synthesis Overview and Core Reaction Mechanism
The synthesis is typically a two-step process starting from 2,4-dimethylphenol.
-
Nitration: Electrophilic aromatic substitution on 2,4-dimethylphenol using a nitrating agent (commonly a mixture of nitric and sulfuric acid) to selectively install a nitro group at the ortho-position, yielding 2,4-dimethyl-6-nitrophenol.
-
Reduction: The nitro group of 2,4-dimethyl-6-nitrophenol is then reduced to an amino group. This is most frequently achieved via catalytic hydrogenation.
The reduction of the nitro group is the primary focus of this guide, as it is highly sensitive to the solvent environment.
Caption: General workflow for the synthesis of this compound.
The reduction is a catalytic process where a metal catalyst (like Palladium on Carbon, Pd/C) facilitates the transfer of hydrogen to the nitro group.[1] The hydrogen source can be molecular hydrogen (H₂ gas), a transfer agent like formic acid, or a chemical reductant like sodium borohydride (NaBH₄).[1][2][3] The solvent mediates this entire process, influencing everything from reactant solubility to catalyst-substrate interactions.
Section 2: Frequently Asked Questions - The Role of the Solvent
This section directly addresses common questions regarding solvent selection for the reduction of 2,4-dimethyl-6-nitrophenol.
Q1: Why is solvent selection so critical for the reduction of nitrophenols?
A1: The solvent is an active participant in the reaction environment, not just a medium. Its properties directly impact several key parameters:
-
Solubility: It must effectively dissolve the starting nitrophenol and, ideally, allow for the easy precipitation of the final aminophenol product for isolation.
-
Catalyst Activity: The solvent can influence the catalyst's surface chemistry and its ability to adsorb reactants.
-
Reaction Kinetics: The rate of the reduction can be dramatically altered by the solvent choice. Studies on the reduction of 4-nitrophenol, a model compound, show that solvent properties are a crucial factor that must be considered for optimizing catalytic performance.[4][5]
-
Reductant Stability and Reactivity: Solvents affect the stability and reducing power of agents like NaBH₄.
-
Side Reactions: The presence of dissolved gases, particularly oxygen, can lead to unwanted side reactions and catalyst deactivation.[6] Solvent choice directly impacts gas solubility.
Q2: What are the most common solvents, and what are their advantages and disadvantages?
A2: The choice of solvent is often tied to the choice of reducing agent. Below is a summary of common solvents and their performance characteristics, particularly for NaBH₄-mediated reductions which are common in lab settings.
| Solvent System | Pros | Cons | Expert Insight & Recommendations |
| Water | Green solvent, inexpensive, excellent for dissolving NaBH₄. | Low solubility for many organic substrates. | Ideal for reactions where the nitrophenol has sufficient aqueous solubility. Often used as a co-solvent.[1] |
| Alcohols (Methanol, Ethanol) | Excellent solubility for the nitrophenol starting material. | Can dramatically decrease the reaction rate.[4] Higher oxygen solubility compared to water can suppress the reduction.[4][6] | Use with caution in NaBH₄ reductions. If required for solubility, use minimal amounts or consider increasing the reductant concentration or reaction temperature.[4] More suitable for catalytic transfer hydrogenation with H₂ gas.[1] |
| Aqueous-Alcohol Mixtures | Balances substrate solubility with reaction viability. | The reduction is often completely suppressed in the presence of 50 vol% alcohols.[4] The negative effect increases with the molecular weight of the alcohol (isopropanol > ethanol > methanol).[4] | This is a compromise that requires careful optimization. Start with low alcohol concentrations (e.g., <25 vol%) and monitor the reaction closely. |
| Aqueous-Glycerol Mixtures | Green and non-toxic. Can significantly accelerate the catalytic reduction rate.[7] | Higher viscosity can sometimes complicate stirring and product isolation. | A 10% glycerol-water mixture has been shown to be a highly effective green solvent system for accelerating p-nitrophenol reduction, making it an excellent starting point for optimization.[7] |
Q3: My reaction is sluggish in an alcohol-based solvent. What is happening and how can I fix it?
A3: This is a common and important issue. Research has demonstrated that for NaBH₄-mediated reductions of nitrophenols catalyzed by metal nanoparticles, the presence of alcohols like methanol, ethanol, or isopropanol leads to a dramatic decrease in the reaction rate.[4]
The primary reason is believed to be the substantially higher solubility of molecular oxygen in alcohols compared to water.[4] Dissolved oxygen can interfere with the catalytic cycle and passivate the catalyst surface.[6]
Solutions:
-
Reduce Alcohol Concentration: The effect is concentration-dependent. If possible, reduce the volume percentage of the alcohol co-solvent.
-
Increase Temperature or Reductant: The negative effect of the alcohol can be partially overcome by increasing the reaction temperature or the concentration of NaBH₄.[4]
-
Degas the Solvent: Before starting the reaction, thoroughly degas your solvent by bubbling an inert gas (N₂ or Ar) through it or by using freeze-pump-thaw cycles.
-
Switch Solvents: The most reliable solution is to switch to a solvent system known to be more compatible, such as a water-glycerol mixture.[7]
Section 3: Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the synthesis.
Caption: Troubleshooting decision tree for the reduction step.
Section 4: Experimental Protocols
These protocols provide a validated starting point. Always perform a risk assessment before conducting any experiment.
Protocol 1: Reduction using NaBH₄ in an Aqueous-Glycerol System
This method is recommended for its efficiency and use of green solvents.[7]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethyl-6-nitrophenol (1.0 eq) and the catalyst (e.g., 5-10 mol% Pd/C).
-
Solvent Addition: Add a 10% glycerol-in-water (v/v) solution to the flask. The volume should be sufficient to create a stirrable slurry.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reductant Preparation: In a separate flask, prepare a fresh solution of sodium borohydride (NaBH₄, 3-5 eq) in a small amount of cold water.
-
Reaction: Cool the reaction flask to 0-5 °C in an ice bath. Add the NaBH₄ solution dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully quench any excess NaBH₄ by the slow, dropwise addition of dilute acetic acid or HCl until gas evolution ceases.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with water. The product can then be extracted from the aqueous filtrate using an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hot water/ethanol or toluene/heptane).[8]
Protocol 2: Catalytic Hydrogenation using H₂ Gas
This is a classic method suitable for larger-scale synthesis.
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), add 2,4-dimethyl-6-nitrophenol (1.0 eq), the catalyst (e.g., 5-10 mol% Pd/C), and a suitable solvent such as methanol or ethyl acetate.[1]
-
Inerting: Seal the vessel and purge it several times with an inert gas (N₂) before carefully introducing hydrogen gas.
-
Reaction: Pressurize the vessel with H₂ gas (typically 1-3 atm) and begin vigorous stirring or shaking. The reaction is often exothermic and may require initial cooling.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Workup: Once complete, carefully vent the excess hydrogen and purge the vessel with N₂.
-
Isolation & Purification: Filter the mixture through Celite® to remove the catalyst, washing with the reaction solvent. Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization as described in Protocol 1.[8]
References
- Pashkovskaya, N., et al. (2017). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Reaction Chemistry & Engineering.
- Pashkovskaya, N., et al. (2017). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. PubMed Central.
- Ganguly, P., et al. (2021). Active Solvent Hydrogen-Enhanced p-Nitrophenol Reduction Using Heterogeneous Silver Nanocatalysts@Surface-Functionalized Multiwalled Carbon Nanotubes. Industrial & Engineering Chemistry Research.
- Pashkovskaya, N., et al. (2017). Solvent Effects on the Kinetics of 4-Nitrophenol Reduction by NaBH4 in the Presence of Ag and Au Nanoparticles. ResearchGate.
- Sun, X., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology.
- Javaid, R., et al. (2013). Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. PubMed.
- Javaid, R., et al. (2013). Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. PubMed Central.
- Hartman, W. W., & Silloway, H. L. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses Procedure.
Sources
- 1. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Substituted Phenols
Welcome to the Technical Support Center for the synthesis of substituted phenols. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in their synthetic workflows. Here, we move beyond simple protocols to explore the underlying principles of common experimental failures, offering robust troubleshooting strategies and detailed, field-proven solutions.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific, frequently encountered problems during the synthesis of substituted phenols. Each issue is broken down by its probable causes, followed by actionable solutions and validated experimental protocols.
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
You've run a nitration or halogenation reaction on a substituted phenol and your NMR/HPLC analysis shows an inseparable mixture of ortho and para isomers, and in some cases, even meta or di-substituted products.
-
Highly Activating Nature of the Hydroxyl Group: The phenolic -OH group is a powerful ortho, para-directing and activating group. This high reactivity can lead to a loss of selectivity and the formation of multiple products, often without the need for a strong Lewis acid catalyst.[1][2][3]
-
Steric Hindrance: Bulky substituents on the ring or a sterically demanding electrophile can influence the ortho:para ratio. While statistically there are two ortho positions to one para, steric hindrance at the ortho position can favor para substitution.[2]
-
Reaction Conditions: Temperature, solvent polarity, and catalyst choice can dramatically alter the regiochemical outcome. For instance, higher temperatures can overcome the activation energy barrier for the formation of less-favored isomers.[4]
-
Modify Reaction Conditions:
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For many electrophilic substitutions on phenols, starting at 0°C or even lower is advisable.
-
Solvent Choice: Using non-polar solvents can sometimes enhance selectivity. In halogenation, for example, using Br₂ in CCl₄ or CS₂ leads to monobromination, whereas using bromine water results in the formation of 2,4,6-tribromophenol.[3]
-
-
Use of Blocking Groups: Temporarily block the more reactive position (e.g., para) with a reversible directing group. Sulfonic acid groups are excellent for this purpose.
-
Protocol: Regioselective ortho-Bromination of p-Cresol
-
Protection: To a stirred solution of p-cresol (1.0 eq) in chloroform, add concentrated sulfuric acid (1.1 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours until TLC indicates complete formation of 4-methylbenzene-2-sulfonic acid.
-
Bromination: Cool the mixture back to 0°C and add N-bromosuccinimide (NBS) (1.05 eq) portion-wise. Stir for 1 hour.
-
Deprotection: Quench the reaction by slowly pouring it into a beaker of ice water. Gently heat the aqueous solution to 60-70°C for 1-2 hours to hydrolyze the sulfonic acid group.
-
Work-up: Cool the solution, extract with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-bromo-4-methylphenol.
-
-
-
Directed Ortho Metalation (DoM): For ultimate control, use a directing group (often a modified hydroxyl group) to guide a metalating agent (like n-BuLi or LDA) to a specific ortho position, followed by quenching with an electrophile.
Caption: Troubleshooting workflow for poor regioselectivity.
Problem 2: Reaction Mixture Discoloration (Turns Brown, Purple, or Black)
Your reaction starts as a clear, colorless solution but progressively darkens, and upon work-up, you isolate a low yield of your desired product along with a significant amount of dark, intractable tar.
-
Oxidation of the Phenol: Phenols are highly susceptible to oxidation, especially in the presence of air (oxygen), light, or trace metal impurities (e.g., iron, copper).[5] This oxidation leads to the formation of highly colored quinones, phenoquinones, and polymeric byproducts.[5][6][7]
-
Reaction with Strong Base and Air: In strongly basic solutions, phenoxides are even more electron-rich and thus more easily oxidized by atmospheric oxygen.
-
Decomposition of Reagents or Solvents: Some reagents may be unstable under the reaction conditions, leading to colored degradation products. For example, heating DMSO with strong bases can be hazardous and lead to decomposition.[8]
-
Work Under an Inert Atmosphere: The most effective strategy is to rigorously exclude oxygen from the reaction.[5]
-
Protocol: Setting Up an Inert Atmosphere Reaction
-
Glassware: Thoroughly dry all glassware in an oven (e.g., 120°C for at least 4 hours) and allow it to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while still warm and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon) using a Schlenk line or a balloon manifold.
-
Purging: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Use degassed solvents (purged with inert gas for 20-30 minutes) and add liquid reagents via syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.
-
Execution: Maintain a slight positive pressure of inert gas throughout the reaction.
-
-
-
Add an Antioxidant: For less sensitive reactions, adding a sacrificial antioxidant can be sufficient. Butylated hydroxytoluene (BHT) is a common choice.[9] A small amount (e.g., 0.1 mol%) is often enough to inhibit radical oxidation pathways.
-
Use a Protecting Group: Masking the phenolic hydroxyl group prevents its oxidation. This is discussed in detail in the FAQ section.
Caption: Decision workflow for preventing phenol oxidation.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group for my phenol, and what are common mistakes in their use?
A1: The choice of a protecting group is critical and depends on the planned synthetic steps. A common mistake is choosing a group that is not stable to downstream reaction conditions or one that requires harsh cleavage conditions that destroy the target molecule.[10]
The ideal protecting group should be easy to install and remove in high yield under mild conditions, and it must be stable to your specific reaction environment.[10] Ether-based protecting groups are most common.[10]
Table 1: Comparison of Common Phenol Protecting Groups
| Protecting Group | Protection Reagents & Conditions | Stability | Cleavage Reagents & Conditions | Advantages/Disadvantages |
| Methyl (Me) | MeI or Me₂SO₄, NaH/K₂CO₃ | Very robust; stable to most acids, bases, organometallics, redox agents. | Harsh: BBr₃, CH₂Cl₂; HBr.[10] | Pro: Highly stable. Con: Difficult to remove. |
| Benzyl (Bn) | BnBr, NaH/K₂CO₃ | Stable to most conditions except strong acids and catalytic hydrogenation. | H₂, Pd/C; Na/liq. NH₃. | Pro: Cleaved under mild, neutral conditions. Con: Incompatible with reactions involving reduction or Pd catalysts. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | Stable to bases, mild nucleophiles, and many redox agents. Labile to acid and fluoride.[11] | TBAF, THF; HF-Pyridine; Acetic Acid/H₂O. | Pro: Easily installed and removed under mild, specific conditions. Con: Can be unstable to even mild protic acids. |
| Tetrafluoropyridyl (TFP) | Pentafluoropyridine, K₂CO₃ | Stable to strong acid (TFA) and base (NaOH).[12] | KF, 18-crown-6, methyl thioglycolate.[12] | Pro: Very mild cleavage, stable to a wide range of conditions, provides a ¹⁹F NMR handle.[12] Con: Newer method, reagents may be less common. |
Q2: I'm attempting a Williamson ether synthesis on my phenol, but I'm getting low yields and a significant amount of a byproduct that seems to be C-alkylated. What's going wrong?
A2: This is a classic problem stemming from the fact that the phenoxide ion is an ambident nucleophile . It has nucleophilic character on both the oxygen atom (O-alkylation) and the ortho/para positions of the aromatic ring (C-alkylation).[13]
-
Cause of C-Alkylation: "Hard" electrophiles and reaction conditions that favor kinetic control can lead to O-alkylation. "Softer" electrophiles and conditions that favor thermodynamic control can increase the amount of C-alkylation. The choice of solvent is paramount.
-
Solution: To strongly favor the desired O-alkylation, you should use a polar aprotic solvent like DMF, DMSO, or acetone.[13] These solvents solvate the cation of the phenoxide salt but leave the oxygen anion highly reactive and accessible, promoting attack at the oxygen. In contrast, protic solvents (like ethanol) can hydrogen-bond with the oxygen, reducing its nucleophilicity and relatively favoring C-alkylation.
Q3: Why are direct nucleophilic aromatic substitution (SNAr) reactions to synthesize phenols from aryl halides so difficult?
A3: Direct SNAr on an unactivated aryl halide (e.g., chlorobenzene) is generally not feasible under standard laboratory conditions for two primary reasons:
-
Electron-Rich Ring: The π-system of the benzene ring is electron-rich, which repels incoming nucleophiles like hydroxide.[14][15]
-
C-X Bond Strength: The carbon of the aromatic ring is sp² hybridized. Resonance between the halogen's lone pairs and the ring gives the carbon-halogen bond partial double-bond character, making it stronger and harder to break than the C-X bond in an alkyl halide.
To make this reaction proceed, one of two conditions must be met:
-
Activation: The aryl halide must be "activated" with strongly electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions. These groups stabilize the negative charge that builds up in the ring during the nucleophilic attack (the Meisenheimer complex).[16]
-
Harsh Conditions: Extremely high temperatures and pressures can force the reaction to occur, as seen in industrial methods like the Dow process, which hydrolyzes chlorobenzene to phenol.[1]
References
- Beaudry, C. M. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group.
- Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(5), 1014-1020.
- Groll, M., & Müller, M. (2020). Regio- and stereoselective intermolecular phenol coupling enzymes in secondary metabolite biosynthesis. Natural Product Reports, 38(3), 572-595.
- Wikipedia. (2024). Phenol. In Wikipedia.
- Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters, 22(15), 6044–6048.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Organic Chemistry Portal. (n.d.). Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. YouTube.
- Kaliappan, K. P. (2020). Protecting Groups. chem.iitb.ac.in.
- Chemistry Steps. (n.d.). Reactions of Phenols.
- Organic Chemistry Portal. (n.d.). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. YouTube.
- Toppr. (2021). Explain why nucleophilic substitution reactions are not very common in phenols.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- Organic Chemistry Portal. (n.d.). Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. YouTube.
- Allen. (n.d.). Explain why nucleophilic substitution reactions are not very common in phenols.
- Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution.
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Validation & Comparative
A Researcher's Guide to the Comparative Analysis of 2-Amino-4,6-dimethylphenol Isomers
In the realm of fine chemical synthesis and drug development, the precise identification and differentiation of structural isomers are not merely academic exercises; they are critical determinants of a product's efficacy, safety, and purity. The isomers of aminodimethylphenol, while sharing a common molecular formula (C₈H₁₁NO)[1], exhibit distinct physicochemical properties and chemical behaviors dictated by the spatial arrangement of their functional groups. This guide provides a comprehensive, data-driven comparison of two key isomers: 2-Amino-4,6-dimethylphenol and 4-Amino-2,6-dimethylphenol , equipping researchers with the necessary tools for their unambiguous analysis.
Physicochemical and Spectroscopic Differentiation
The primary distinction between these isomers lies in the relative positions of the amino (-NH₂) and hydroxyl (-OH) groups. This structural variance manifests in their physical properties and, more definitively, in their spectroscopic signatures.
| Property | This compound | 4-Amino-2,6-dimethylphenol | Rationale for Difference |
| IUPAC Name | This compound | 4-Amino-2,6-dimethylphenol[2] | Positional nomenclature of the amino group. |
| Melting Point | 130 °C[3] | Not widely reported, but expected to differ | Crystal lattice packing and intermolecular forces vary with symmetry. |
| Key ¹H NMR Feature | Two distinct aromatic singlets | One aromatic singlet (2H) | The plane of symmetry in 4-amino-2,6-dimethylphenol renders the two aromatic protons chemically equivalent. |
| Key IR Feature | Sharper O-H/N-H stretches | Broader O-H/N-H stretches | The ortho arrangement in this compound allows for intramolecular hydrogen bonding, reducing intermolecular interactions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The symmetry of 4-Amino-2,6-dimethylphenol results in a simplified spectrum compared to its 2-amino counterpart.
Expected ¹H NMR Shifts (in CDCl₃):
| Isomer | Aromatic Protons (ppm) | Methyl Protons (ppm) | NH₂/OH Protons (ppm) |
| This compound | ~6.6 (s, 1H), ~6.5 (s, 1H) | ~2.2 (s, 3H), ~2.1 (s, 3H) | Broad, variable |
| 4-Amino-2,6-dimethylphenol | ~6.5 (s, 2H) | ~2.2 (s, 6H) | Broad, variable |
Infrared (IR) Spectroscopy
The IR spectra provide valuable clues about hydrogen bonding. In this compound, the proximity of the amino and hydroxyl groups facilitates intramolecular hydrogen bonding. This internal interaction weakens the O-H bond to a lesser extent than the strong intermolecular hydrogen bonding networks formed by 4-Amino-2,6-dimethylphenol, resulting in a sharper, and typically slightly higher frequency, O-H stretching band.
Chromatographic Separation: An Experimental Protocol
High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying these isomers in a mixture. The difference in polarity, driven by the availability of functional groups for interaction with the stationary phase, is the key to their separation.
Protocol: Reverse-Phase HPLC Separation
-
System Preparation:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: Deionized water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Rationale: A C18 column provides a nonpolar stationary phase. The isomers will separate based on their relative polarity. Formic acid is a common modifier used to protonate silanol groups on the stationary phase and the analytes' amino groups, ensuring symmetrical peak shapes.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 70% B
-
15-17 min: Hold at 70% B
-
17-18 min: Return to 10% B
-
18-25 min: Re-equilibration at 10% B
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample mixture in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
Expected Outcome:
-
This compound will elute earlier. Its capacity for intramolecular hydrogen bonding masks its polar groups, reducing its interaction with the nonpolar C18 stationary phase.
-
4-Amino-2,6-dimethylphenol , being more polar due to exposed functional groups available for intermolecular interactions, will have a stronger affinity for the stationary phase and thus a longer retention time.
-
Caption: Logical workflow of isomer separation by reverse-phase HPLC.
Differential Chemical Reactivity
The regiochemistry of the isomers directly influences their reactivity in electrophilic aromatic substitution and derivatization reactions. A prime example is diazotization followed by azo coupling, a foundational reaction in dye synthesis.
-
This compound: Diazotization yields a diazonium salt at position 2. Subsequent coupling with a partner (e.g., β-naphthol) occurs at a position directed by the hydroxyl and methyl groups, leading to a specific azo dye.
-
4-Amino-2,6-dimethylphenol: Diazotization occurs at position 4. The resulting diazonium salt has a different electronic and steric environment, leading to a structurally distinct azo dye with a different color upon coupling.
This differential reactivity allows for selective derivatization, which can be used for confirmation of identity or for the synthesis of specific downstream products.
Caption: Divergent reaction pathways for the synthesis of azo dyes.
Conclusion
The successful analysis of this compound and its isomers hinges on a multi-technique approach. While physicochemical properties offer initial clues, the combination of NMR for structural elucidation, IR for probing hydrogen bonding, and HPLC for separation and quantification provides an irrefutable analytical package. Understanding the distinct chemical reactivity of each isomer further empowers researchers to selectively derivatize them or to predict their behavior in complex reaction matrices. The methodologies and data presented herein serve as a robust foundation for any scientist working with these valuable chemical entities.
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- PubChem. 2,6-Dimethylphenol.
- PubChemLite. This compound (C8H11NO). [Link]
- The Royal Society of Chemistry.
- Scribd. 2-Amino 4,6-Dimethyl Pyrimidine 4-Nitrophenol. [Link]
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A Comparative Analysis of the Reactivity of 2-Amino-4,6-dimethylphenol and 4-Amino-2,6-dimethylphenol
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dimethylphenol and 4-amino-2,6-dimethylphenol are isomeric aminophenols that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. While sharing the same molecular formula (C₈H₁₁NO) and molecular weight (137.18 g/mol ), the differential positioning of the amino and hydroxyl functional groups on the dimethylated phenol scaffold imparts distinct chemical reactivities.[1][2][3][4] This guide provides an in-depth, objective comparison of the reactivity of these two isomers, supported by mechanistic principles and experimental considerations, to aid researchers in selecting the appropriate building block for their synthetic endeavors.
The core difference lies in the ortho versus para relationship of the powerful electron-donating amino (-NH₂) and hydroxyl (-OH) groups. This distinction fundamentally influences the electronic and steric environment of the aromatic ring, dictating the regioselectivity and rate of key chemical transformations.
Understanding the Structural and Electronic Landscape
The reactivity of an aromatic compound is primarily governed by the electronic effects (both inductive and resonance) and steric hindrance imposed by its substituents. The amino and hydroxyl groups are strong activating, ortho, para-directing groups, meaning they increase the electron density of the aromatic ring and direct incoming electrophiles to the positions ortho and para to themselves.[5] The methyl groups (-CH₃) are weakly activating, also acting as ortho, para-directors.[5]
This compound: In this isomer, the amino and hydroxyl groups are positioned ortho to each other. This proximity allows for potential intramolecular hydrogen bonding, which can influence the acidity of the phenolic proton and the basicity of the amino group. The positions on the ring are activated by the concerted effects of these groups.
4-Amino-2,6-dimethylphenol: Here, the amino and hydroxyl groups are in a para relationship.[1][6] This arrangement leads to a powerful, synergistic activation of the positions ortho to the hydroxyl group (positions 2 and 6, which are sterically hindered by methyl groups) and ortho to the amino group (positions 3 and 5).
Below is a graphical representation of the directing effects of the functional groups on each isomer.
Caption: Directing effects of substituents on the isomers.
Comparative Reactivity in Key Transformations
Electrophilic Aromatic Substitution (SₑAr)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, enabling the introduction of a wide array of functional groups.[7][8] The inherent electron-rich nature of both isomers makes them highly susceptible to SₑAr reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions.[8][9][10]
Reactivity: Due to the synergistic electron-donating effects of the para-positioned amino and hydroxyl groups, 4-amino-2,6-dimethylphenol is generally more reactive towards electrophiles at the unoccupied 3 and 5 positions. These positions benefit from the strong ortho-directing influence of the hydroxyl group and the ortho-directing influence of the amino group.
In contrast, for This compound , the most activated positions are 3 and 5. Position 3 is ortho to the amino group and meta to the hydroxyl group, while position 5 is para to the amino group and ortho to the hydroxyl group. While still highly activated, the directing effects are not as strongly reinforcing at a single position as in the 4-amino isomer.
Regioselectivity:
-
This compound: Electrophilic substitution is expected to predominantly occur at position 5, which is para to the strongly activating amino group and ortho to the hydroxyl group.
-
4-Amino-2,6-dimethylphenol: Substitution will strongly favor the equivalent 3 and 5 positions, which are ortho to both the amino and hydroxyl groups. However, the flanking methyl groups at positions 2 and 6 introduce significant steric hindrance, which can influence the approach of bulky electrophiles.
The following diagram illustrates the predicted sites of electrophilic attack.
Caption: Predicted major sites of electrophilic attack (in red).
Oxidation
Aminophenols are readily oxidized, often leading to the formation of quinone-imines or polymeric materials. The relative positions of the amino and hydroxyl groups are critical in determining the structure and stability of the oxidation products.
-
This compound: As an ortho-aminophenol, it is expected to oxidize to an ortho-quinone imine. These species can be highly reactive and may undergo subsequent polymerization or rearrangement reactions.
-
4-Amino-2,6-dimethylphenol: This para-aminophenol will oxidize to a para-quinone imine. The steric hindrance provided by the two methyl groups at positions 2 and 6 can stabilize the quinone imine by inhibiting intermolecular reactions, such as polymerization. This is a known precursor for the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide), a high-performance thermoplastic, via oxidative polymerization.[11]
The electrochemical oxidation of aminophenol derivatives has been studied, and the process typically involves a two-electron transfer to form the corresponding benzoquinoneimine.[12] The steric shielding in oxidized 4-amino-2,6-dimethylphenol likely contributes to a different reaction profile compared to its ortho counterpart.
Acidity and Basicity (pKa)
The pKa values of the phenolic proton and the conjugate acid of the amino group are influenced by the electronic environment.
-
Acidity of the Phenolic -OH: The presence of the electron-donating amino group generally decreases the acidity (raises the pKa) of the phenol compared to unsubstituted phenol. In This compound , potential intramolecular hydrogen bonding between the ortho -OH and -NH₂ groups can stabilize the phenol form, further decreasing its acidity.
-
Basicity of the Amino -NH₂: The amino group's basicity is enhanced by the electron-donating hydroxyl and methyl groups. The stronger synergistic activation in 4-amino-2,6-dimethylphenol might render its amino group slightly more basic than that of the 2-amino isomer. A compiled dataset lists a pKa value of 4.85 for a "2-Amino-4,6-dimethyl-" compound, likely referring to the protonated amine of this compound.[13]
| Property | This compound | 4-Amino-2,6-dimethylphenol | Reference |
| Molecular Formula | C₈H₁₁NO | C₈H₁₁NO | [1][3] |
| Molecular Weight | 137.18 g/mol | 137.18 g/mol | [1][3] |
| CAS Number | 41458-65-5 | 15980-22-0 | [2][3] |
| Predicted pKa (Amine) | ~4.85 | Not explicitly found | [13] |
| Predicted SₑAr Site(s) | C5 | C3, C5 | |
| Oxidation Product | ortho-quinone imine | para-quinone imine |
Experimental Protocols
Representative Protocol for Electrophilic Bromination
This protocol outlines a general procedure for the selective bromination of aminophenols, which would need to be optimized for each isomer.
Objective: To compare the regioselectivity of bromination for this compound and 4-amino-2,6-dimethylphenol.
Materials:
-
This compound
-
4-Amino-2,6-dimethylphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In separate round-bottom flasks equipped with magnetic stirrers, dissolve 1.0 mmol of this compound and 4-amino-2,6-dimethylphenol in 10 mL of anhydrous acetonitrile. Cool the flasks to 0 °C in an ice bath.
-
Addition of Brominating Agent: To each flask, add a solution of N-Bromosuccinimide (1.0 mmol) in 5 mL of acetonitrile dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reactions to stir at 0 °C and monitor their progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Workup: Once the starting material is consumed, quench the reaction by adding 20 mL of saturated sodium thiosulfate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regioselectivity of the bromination.
Expected Outcome:
-
The reaction with 4-amino-2,6-dimethylphenol is expected to yield 3-bromo-4-amino-2,6-dimethylphenol as the major product.
-
The reaction with This compound is anticipated to produce 5-bromo-2-amino-4,6-dimethylphenol.
-
The reaction rate for 4-amino-2,6-dimethylphenol may be faster due to the higher activation of the reaction sites.
The workflow for this comparative experiment is illustrated below.
Caption: Experimental workflow for comparative bromination.
Conclusion
The choice between this compound and 4-amino-2,6-dimethylphenol is dictated by the desired reactivity and regiochemical outcome.
-
4-Amino-2,6-dimethylphenol is the more activated isomer for electrophilic aromatic substitution at the C3 and C5 positions, though steric hindrance from the adjacent methyl groups should be a consideration for bulky electrophiles. Its propensity to form a sterically hindered para-quinone imine makes it a valuable monomer for specific polymerizations.
-
This compound offers an alternative regioselectivity for electrophilic aromatic substitution , primarily at the C5 position. The ortho relationship of the amino and hydroxyl groups can be exploited for the synthesis of heterocyclic systems, such as phenoxazines, and its oxidation leads to a more reactive ortho-quinone imine intermediate.
A thorough understanding of these reactivity differences, grounded in the principles of electronic and steric effects, is paramount for the strategic design of synthetic routes in drug development and materials science.
References
- PubChem. (n.d.). 4-Amino-2,6-dimethylphenol. National Center for Biotechnology Information.
- PubChemLite. (n.d.). This compound (C8H11NO).
- Chemistry Stack Exchange. (2016). Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid?
- MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- Scribd. (n.d.). 2-Amino 4,6-Dimethyl Pyrimidine 4-Nitrophenol.
- PubChemLite. (n.d.). 4-amino-2,6-dimethylphenol (C8H11NO).
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
- European Commission. (2014). OPINION ON 3-amino-2,6-dimethylphenol COLIPA n° A162.
- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- ChemBK. (2024). 2-AMINO-4,6-DIMETHYL-PHENOL.
- PubChem. (n.d.). 2-Amino-4,5-dimethylphenol. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
- PubMed. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- National Institutes of Health. (2024). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage.
- Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution.
- PubChem. (n.d.). 4-Amino-2,5-dimethylphenol. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
- Chemsrc. (2025). This compound.
- National Institutes of Health. (2022). Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis.
- MDPI. (n.d.). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[1][3]-Rearrangement—Oxa-Michael Addition Cascade Reactions.
- MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- SFU Summit. (n.d.). Multiple Electrophilic Aromatic Substitution Reactions of Phloroglucinol and Studies Towards the Total Synthesis of Hopeanol.
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- ResearchGate. (n.d.). Electrophilic Aromatic Substitution.
- PubMed. (2004). Oxidative polymerization of 2,6-dimethylphenol to form poly(2,6-dimethyl-1,4-phenyleneoxide) in water.
- Chemsrc. (2025). 4-Amino-2,6-dimethylphenol.
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A Comparative Guide to HPLC-UV Purity Validation of 2-Amino-4,6-dimethylphenol
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity validation of 2-Amino-4,6-dimethylphenol, a critical building block in various chemical syntheses. We will explore the causality behind experimental choices, present a detailed, self-validating protocol, and objectively compare its performance against alternative analytical techniques.
The Criticality of Purity for this compound
This compound serves as a vital intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological or toxicological profile of the final product. Impurities can arise from various sources, including unreacted starting materials, byproducts from side reactions during synthesis, and degradation products formed during storage. Therefore, a robust, validated analytical method is not merely a regulatory requirement but a scientific necessity.
Principle of HPLC-UV for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase that is pumped through the column at high pressure. For a compound like this compound, a reversed-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar mixture, often of water and an organic solvent like acetonitrile or methanol.
The separation is based on the hydrophobicity of the compounds. The main component, this compound, and its potential impurities will have different affinities for the stationary phase, causing them to travel through the column at different rates and elute at distinct retention times. The Ultraviolet (UV) detector measures the absorbance of the eluting compounds at a specific wavelength, allowing for their detection and quantification. The principle of this workflow is illustrated below.
Caption: Experimental workflow for HPLC-UV analysis.
A Validated HPLC-UV Method for this compound Purity
The following method is designed to be stability-indicating, meaning it can resolve the main peak from potential impurities and degradation products. The validation of this method must be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides good hydrophobic retention for aromatic compounds. The column dimensions offer a balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Phosphoric acid helps to protonate the amino group, ensuring a consistent charge state and improving peak shape. Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient | 0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25-30 min: 20% B | A gradient elution is employed to effectively separate impurities with a wide range of polarities, from polar starting materials to more nonpolar byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 280 nm | This compound exhibits significant UV absorbance at this wavelength, providing good sensitivity. A photodiode array (PDA) detector can be used to assess peak purity. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity and the risk of column overload. |
Method Validation Protocol
A comprehensive validation of the analytical method is crucial to demonstrate its reliability.[4][5] The following parameters should be assessed:
-
Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To prove specificity, the following should be performed:
-
Forced Degradation Studies : The sample is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[6] The method must be able to resolve the main peak from any degradants formed.
-
Impurity Spiking : If known impurities are available, they should be spiked into the sample to demonstrate their separation from the main peak.
-
-
Linearity and Range : This is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of a reference standard should be prepared and analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy : The accuracy of the method is the closeness of the test results obtained by that method to the true value. It is typically assessed by performing recovery studies on a sample spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision : The precision of the method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:
-
Repeatability (Intra-assay precision) : The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision) : The precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
Reproducibility : The precision between different laboratories.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) :
-
LOD : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
-
Robustness : The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The logical flow of the validation process is depicted in the following diagram:
Caption: Logical workflow for HPLC method validation.
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely used technique for purity analysis, other methods can also be employed, each with its own set of advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation based on polarity, followed by UV detection. | High resolution, good precision and accuracy, widely available, relatively low cost. | May not be suitable for non-chromophoric impurities. Can be time-consuming for method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase, followed by mass spectrometric detection.[4][5] | Excellent for volatile impurities, provides structural information for impurity identification. | Requires derivatization for non-volatile compounds like this compound, which can add complexity and variability. High temperatures can cause degradation of thermally labile compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Provides molecular weight and structural information, highly sensitive and specific, excellent for impurity identification. | Higher cost and complexity compared to HPLC-UV. Matrix effects can suppress ionization. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative analysis and screening. | Primarily a qualitative or semi-quantitative technique, lower resolution and sensitivity compared to HPLC. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, small sample and reagent consumption. | Can have lower reproducibility of migration times compared to HPLC, lower sensitivity with UV detection. |
Conclusion
The validation of an analytical method for determining the purity of this compound is a critical step in ensuring the quality and safety of downstream products. A well-developed and validated reversed-phase HPLC-UV method offers a reliable, robust, and cost-effective solution for this purpose. The method's specificity, demonstrated through forced degradation studies, ensures that it is stability-indicating. While alternative techniques like GC-MS and LC-MS provide valuable structural information for impurity identification, HPLC-UV remains the workhorse for routine quality control due to its excellent quantitative performance and accessibility. The choice of analytical method should always be guided by the specific requirements of the analysis and validated to be fit for its intended purpose.
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A Senior Application Scientist's Guide to Spectroscopic Methods for the Structural Elucidation of Aminophenols
For: Researchers, scientists, and drug development professionals
Introduction: The Analytical Challenge of Aminophenol Isomers
Aminophenols are a class of aromatic compounds containing both an amino (-NH₂) and a hydroxyl (-OH) group attached to a benzene ring. They are crucial intermediates in the synthesis of pharmaceuticals (most notably paracetamol from 4-aminophenol), dyes, and other specialty chemicals.[1] The seemingly subtle difference in the relative positions of the amino and hydroxyl groups—ortho (2-), meta (3-), and para (4-)—results in three distinct isomers with unique chemical and physical properties. Consequently, the unambiguous structural elucidation of aminophenols is a critical task in quality control, impurity profiling, and synthetic chemistry. Relying on a single analytical technique is often insufficient; a multi-faceted spectroscopic approach is essential for conclusive identification.[2]
This guide provides an in-depth comparison of the primary spectroscopic methods for aminophenol characterization. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, offering field-proven insights into data interpretation and workflow optimization.
The Integrated Spectroscopic Workflow: A Strategy for Certainty
Structural elucidation is fundamentally a puzzle-solving exercise. Each spectroscopic technique provides a unique piece of the puzzle. By integrating data from multiple sources, we create a self-validating system that significantly enhances the confidence of our structural assignment. An effective workflow does not apply these techniques randomly but in a logical sequence, starting with broader characterization and moving towards finer structural details.
Caption: Integrated workflow for aminophenol structural elucidation.
UV-Visible (UV-Vis) Spectroscopy: Probing the π-Electron System
Principle & Expertise
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the π → π* and n → π* transitions in the conjugated aromatic ring. The position of the -OH and -NH₂ groups, both of which are strong activating groups with non-bonding electrons (n), significantly influences the energy of these transitions. This results in characteristic absorption maxima (λmax) for each isomer, making UV-Vis a rapid, valuable first step for differentiation.[3][4] The solvent environment can also play a crucial role; polar protic and aprotic solvents can shift the λmax due to differential stabilization of the ground and excited states.[4]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Accurately weigh and dissolve a small amount of the aminophenol sample in a UV-grade solvent (e.g., methanol, ethanol, or water). Prepare a dilute solution, typically in the range of 1-10 µg/mL, to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.5 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).
-
Measurement: Fill a second quartz cuvette with the sample solution. Place it in the sample holder and scan a spectrum, typically from 190 nm to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Data Interpretation & Comparison
The λmax values are sensitive to the substitution pattern. While exact values can vary with solvent and pH, the relative positions are informative. For instance, 4-aminophenol often exhibits a more extended conjugation, leading to a higher wavelength absorption compared to the other isomers.
| Spectroscopic Method | o-Aminophenol | m-Aminophenol | p-Aminophenol | Causality & Insights |
| UV-Vis (λmax) | ~287 nm | ~280 nm, ~330 nm | ~218 nm, ~272 nm[5] | The para-isomer allows for a more effective charge-transfer transition across the ring between the electron-donating -NH₂ and -OH groups, influencing the λmax. The presence of multiple bands can indicate different electronic transitions. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle & Expertise
Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule.[6] For aminophenols, we expect to see characteristic absorption bands corresponding to the stretching and bending vibrations of the O-H (hydroxyl), N-H (amino), C-O, and C-N bonds. Furthermore, the substitution pattern on the benzene ring (ortho, meta, para) gives rise to distinct C-H out-of-plane bending bands in the "fingerprint region" (below 1500 cm⁻¹).
Experimental Protocol: FT-IR (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the dry aminophenol sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.
-
Measurement: Place the pellet in the sample holder of an FT-IR spectrometer.
-
Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
Data Interpretation & Comparison
While all isomers will show the primary functional group bands, their precise positions and the fingerprint region are key differentiators.
| Spectroscopic Method | o-Aminophenol | m-Aminophenol | p-Aminophenol | Causality & Insights |
| Key IR Bands (cm⁻¹) | O-H: ~3380, N-H: ~3300, C-O: ~1250, C-H bend: ~750[7][8] | O-H/N-H (broad): ~3300-3400, C-H bends: ~830, ~780, ~690 | O-H: ~3360, N-H: ~3280, C-O: ~1230, C-H bend: ~830[9][10] | The broad O-H and N-H bands are due to hydrogen bonding. The out-of-plane C-H bending region is highly diagnostic: ortho-disubstituted rings show a strong band around 750 cm⁻¹, meta around 690-770 and 810-880 cm⁻¹, and para around 810-840 cm⁻¹. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
Principle & Expertise
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For aminophenols, ¹H and ¹³C NMR are indispensable for definitively distinguishing between the ortho, meta, and para isomers. The electron-donating effects of the -OH and -NH₂ groups create unique electronic environments for each proton and carbon on the aromatic ring, resulting in characteristic chemical shifts (δ) and spin-spin coupling patterns.[6]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the aminophenol sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can exchange with the labile -OH and -NH₂ protons, which can simplify the spectrum or be used as a diagnostic tool.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to a standard (e.g., TMS at 0 ppm or the residual solvent signal).
Data Interpretation & Comparison
The symmetry and electronic effects of the substituent positions create unique and predictable NMR spectra for each isomer.
Caption: Expected ¹H NMR patterns for aminophenol isomers.
| Spectroscopic Method | o-Aminophenol | m-Aminophenol | p-Aminophenol | Causality & Insights |
| ¹H NMR (Aromatic δ) | ~6.4-6.8 ppm, 4 distinct multiplets[11][12] | ~6.1-7.0 ppm, 4 distinct signals, complex splitting | ~6.4-6.6 ppm, two doublets (AA'BB' pattern)[11][13] | Symmetry is the key. The C₂v symmetry of the para-isomer results in a simple, highly characteristic pattern of two signals for the four aromatic protons. Ortho and meta isomers lack this symmetry, leading to four more complex signals.[11] |
| ¹³C NMR (Aromatic δ) | ~115-145 ppm, 6 distinct signals[11] | ~105-159 ppm, 6 distinct signals | ~116-150 ppm, 4 distinct signals[11][14] | Again, the symmetry of the para-isomer leads to fewer signals (4) compared to the ortho and meta isomers (6 each). The carbons directly attached to -OH and -NH₂ (ipso-carbons) are significantly shifted downfield. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Principle & Expertise
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization.[2] For all aminophenol isomers, the molecular formula is C₆H₇NO, corresponding to a monoisotopic mass of 109.0528 g/mol .[1] High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, lending strong support to the molecular formula. Electron Ionization (EI) is often used, which imparts significant energy and causes predictable fragmentation. While the isomers may have similar fragments, the relative abundances can sometimes differ, providing complementary evidence.
Experimental Protocol: GC-MS with Electron Ionization (EI)
For volatile compounds like aminophenols, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method as it provides separation and structural information simultaneously.[15]
-
Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, the active protons of the -OH and -NH₂ groups can be derivatized, for example, by silylation.[16]
-
Accurately weigh 1-5 mg of the aminophenol into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[16]
-
Cap the vial and heat at 70°C for 30 minutes. Cool before injection.
-
-
GC-MS Conditions:
Data Interpretation & Comparison
| Spectroscopic Method | o-Aminophenol | m-Aminophenol | p-Aminophenol | Causality & Insights |
| Mass Spec. (Key m/z) | M⁺: 109, Fragments: 80, 81, 53, 54 | M⁺: 109, Fragments: 80, 81, 53, 54 | M⁺: 109, Fragments: 80, 81, 53, 54[17] | The molecular ion peak (M⁺) at m/z 109 is the most critical piece of data, confirming the molecular weight.[17][18] A common major fragment at m/z 80 corresponds to the loss of a formyl radical (-CHO), which is a characteristic fragmentation pathway for phenols. Other fragments arise from further cleavages of the ring. While the major fragments are the same, their relative intensities might vary slightly. |
Conclusion: A Synergistic Approach to Structure
The structural elucidation of aminophenol isomers is a clear demonstration of the principle that no single spectroscopic method tells the whole story. While a technique like ¹H NMR can often provide a definitive answer on its own due to the clear impact of symmetry on the spectrum, a truly rigorous and trustworthy identification relies on a synergistic approach. UV-Vis provides initial clues about the electronic system, IR confirms the presence of key functional groups, MS validates the molecular weight and elemental composition, and NMR maps out the precise atomic connectivity. By integrating these complementary data streams, researchers and drug development professionals can achieve unambiguous structural assignment with the highest degree of scientific confidence.
References
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- New Journal of Chemistry. (2021). Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity.
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- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169).
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- ACS Omega. (2018). Orthometalated N-(Benzophenoxazine)-o-aminophenol: Phenolato versus Phenoxyl States.
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A Researcher's Guide to the Reactivity of Substituted Aminophenols: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on the reactivity of substituted aminophenols. These versatile compounds are pivotal in various fields, including pharmaceutical synthesis and materials science.[1] Understanding how substituents on the aromatic ring influence their chemical behavior is paramount for predicting reaction outcomes and designing novel synthetic pathways.[1] This guide provides an in-depth, objective comparison of their performance, supported by experimental data and mechanistic insights.
The Double-Edged Sword: Activating and Deactivating Influences on Reactivity
The reactivity of an aminophenol is fundamentally governed by the electronic effects of the functional groups attached to its aromatic ring. The amino (-NH2) and hydroxyl (-OH) groups are both powerful activating, ortho-, para-directing groups. They donate electron density to the ring through resonance, making it more susceptible to electrophilic attack.
However, the introduction of other substituents can dramatically alter this reactivity. For instance, a halogen like chlorine introduces an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution.[1] The final reactivity of a substituted aminophenol is a complex interplay of these activating and deactivating forces, as well as the specific positions of the substituents.[1]
Consider 5-amino-2-chlorophenol as an example. The amino and hydroxyl groups are meta to each other, while the chlorine atom is ortho to the hydroxyl group and meta to the amino group. The chlorine's electron-withdrawing inductive effect is expected to decrease the overall electron density of the ring, rendering it less reactive than unsubstituted aminophenols.[1] However, studies on related compounds suggest that a chlorine atom ortho to the hydroxyl group can actually enhance reactivity at specific positions on the ring, despite its overall deactivating nature.[1]
Quantifying Reactivity: A Look at Experimental Evidence
To move beyond theoretical predictions, we must turn to experimental data. Kinetic studies are a powerful tool for quantitatively comparing the reactivity of different substituted aminophenols. These studies measure reaction rates under controlled conditions, providing a direct measure of how quickly a compound reacts.
Case Study: The Oxidation of 2-Aminophenol
A kinetic and mechanistic study on the oxidative degradation of 2-aminophenol provides valuable insights.[2] In this study, the oxidation was followed spectrophotometrically, and the reaction was found to follow first-order kinetics with respect to both 2-aminophenol and the oxidizing agent.[2]
Table 1: Kinetic Parameters for the Oxidation of 2-Aminophenol [2]
| Parameter | Value |
| Observed Rate Constant (k_obs) | 11.7 x 10⁻⁵ min⁻¹ |
| Activation Energy (Ea) | 8.24 kcal/mol |
| Enthalpy of Activation (ΔH‡) | 7.63 kcal/mol |
| Entropy of Activation (ΔS‡) | -31.5 e.u. |
| Pre-exponential Factor (A) | 23.7 L mol⁻¹ s⁻¹ |
| Free Energy of Activation (ΔF‡) | 17.2 kcal/mol |
These parameters provide a quantitative fingerprint of the reactivity of 2-aminophenol under specific oxidative conditions. By conducting similar experiments with various substituted aminophenols, a direct comparison of their reactivities can be established.
The Hammett Equation: A Linear Free-Energy Relationship
The Hammett equation is a valuable tool for correlating the reaction rates and equilibrium constants of reactions involving substituted aromatic compounds.[3][4] It provides a quantitative measure of the electronic influence of substituents on the reactivity of the molecule. The equation is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted compound.
-
k₀ is the rate constant for the unsubstituted compound.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[3]
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.[3]
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate. By plotting log(k/k₀) against σ for a series of substituted aminophenols, a Hammett plot can be generated, and the ρ value can be determined from the slope. This provides a powerful framework for understanding and predicting the reactivity of these compounds. For example, in the case of phenols, a negative ρ value is in accord with a mechanism where hydrogen-atom transfer takes place via an electron-proton transfer sequence.[5]
Experimental Protocol: Determining Reactivity through Kinetic Studies
To quantitatively compare the reactivity of different substituted aminophenols, a standardized experimental protocol is essential.[1] The following outlines a general procedure for a kinetic study of aminophenol oxidation.
Workflow for Kinetic Analysis of Aminophenol Oxidation
Caption: Workflow for kinetic analysis of aminophenol oxidation.
Detailed Steps:
-
Solution Preparation: Prepare stock solutions of the various substituted aminophenols and the chosen oxidizing agent (e.g., hexacyanoferrate(III)[2]) in a suitable solvent. A buffer solution should be used to maintain a constant pH throughout the experiment, as pH can significantly affect the reaction rate.[6]
-
Temperature Control: Bring all solutions to the desired reaction temperature using a water bath.
-
Reaction Initiation: In a temperature-controlled spectrophotometer cell, mix the aminophenol solution, buffer, and oxidizing agent to initiate the reaction.
-
Spectrophotometric Monitoring: Immediately begin recording the absorbance of the reaction mixture at a wavelength where the product absorbs maximally.[2]
-
Data Analysis:
-
Plot the absorbance versus time.
-
Determine the initial rate of the reaction from the initial slope of the curve.
-
Assuming pseudo-first-order conditions (with the oxidizing agent in large excess), the observed rate constant (k_obs) can be calculated.
-
Repeat the experiment with different concentrations of the aminophenol to determine the order of the reaction with respect to the aminophenol.
-
Calculate the second-order rate constant (k) for each substituted aminophenol.
-
-
Comparison: Compare the calculated rate constants to determine the relative reactivity of the different substituted aminophenols.[1]
Substituent Effects on Reactivity: A Summary
The following table summarizes the expected effects of common substituents on the reactivity of aminophenols towards electrophilic substitution.
Table 2: Influence of Substituents on Aminophenol Reactivity
| Substituent | Electronic Effect | Expected Impact on Reactivity |
| -NH₂, -OH | Electron-donating (resonance) | Activating |
| -CH₃, -C₂H₅ | Electron-donating (inductive) | Activating |
| -Cl, -Br, -I | Electron-withdrawing (inductive) | Deactivating |
| -NO₂ | Strongly electron-withdrawing | Strongly deactivating |
| -OCH₃ | Electron-donating (resonance), weakly electron-withdrawing (inductive) | Activating |
| -COOH, -COOR | Electron-withdrawing | Deactivating |
It is crucial to remember that the position of the substituent relative to the amino and hydroxyl groups will significantly influence its effect.
Applications in Drug Development and Beyond
The reactivity of substituted aminophenols is not just a matter of academic interest. These compounds are key building blocks in the synthesis of a wide range of pharmaceuticals.[7][8] For example, para-aminophenol is a crucial precursor in the production of cabozantinib, a tyrosine kinase inhibitor used in cancer therapy.[9] Derivatives of aminophenols have also shown promise as anti-inflammatory agents, analgesics, and antioxidants.[9]
The antioxidant properties of aminophenol derivatives are particularly noteworthy. The hydroxyl and amino groups can donate hydrogen atoms to neutralize free radicals, thus preventing oxidative damage to cells.[10] The efficiency of this antioxidant activity is highly dependent on the nature and position of other substituents on the aromatic ring.[10]
Conclusion
The reactivity of substituted aminophenols is a fascinating and complex field of study with significant practical implications. By understanding the interplay of electronic effects and employing quantitative experimental techniques like kinetic studies and Hammett analysis, researchers can gain a deeper understanding of these important molecules. This knowledge is essential for the rational design of new synthetic routes, the development of novel pharmaceuticals, and the advancement of materials science.
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antioxidant activity comparison of dimethylphenol derivatives
An In-Depth Comparative Guide to the Antioxidant Activity of Dimethylphenol Derivatives
Introduction: The Significance of Phenolic Antioxidants
In the ongoing battle against cellular damage, antioxidants play a pivotal role. They are crucial molecules that neutralize reactive oxygen species (ROS) and other free radicals, unstable entities implicated in a host of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Among the vast arsenal of antioxidant compounds, phenols represent a major class, renowned for their potent radical-scavenging capabilities.[2] Their unique chemical structure, featuring a hydroxyl (-OH) group attached to an aromatic ring, allows them to effectively donate a hydrogen atom or an electron to neutralize free radicals.[2]
This guide focuses on a specific subgroup of phenols: the dimethylphenols (also known as xylenols). As structural isomers, they share the same chemical formula (C₈H₁₀O) but differ in the arrangement of two methyl (-CH₃) groups on the phenol ring.[3] This subtle structural variance leads to significant differences in their chemical reactivity and, consequently, their antioxidant efficacy. Understanding these nuanced structure-activity relationships is paramount for researchers in medicinal chemistry and drug development, as it informs the rational design of novel, highly effective antioxidant agents.
This document provides a detailed comparison of the antioxidant activity of dimethylphenol derivatives, grounded in mechanistic principles and supported by experimental data. We will explore the theoretical basis for their antioxidant action, present comparative data from standard in vitro assays, and provide detailed, validated experimental protocols to empower researchers to conduct their own assessments.
Mechanistic Underpinnings of Phenolic Antioxidant Action
The primary antioxidant mechanism of phenolic compounds is their ability to intercept and neutralize free radicals, terminating the oxidative chain reaction.[4] This is predominantly achieved through two main pathways:
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates the hydrogen atom from its hydroxyl group to a free radical (R•), neutralizing it. This process generates a relatively stable phenoxyl radical (ArO•), which is less reactive and thus less likely to propagate the oxidative cascade.[5][6]
-
Single Electron Transfer (SET): The phenol donates an electron to the free radical, forming a phenol radical cation and an anion. This can be followed by proton loss to yield the same phenoxyl radical as in the HAT mechanism.[6][7]
The efficacy of a phenolic antioxidant is largely determined by the stability of the phenoxyl radical it forms.[5] The more stable the phenoxyl radical, the more readily the parent phenol will donate its hydrogen atom. This is where the influence of substituents on the aromatic ring becomes critical. Electron-donating groups, such as the methyl groups in dimethylphenols, play a crucial role. They increase the electron density on the aromatic ring and the oxygen atom, which weakens the O-H bond, facilitating hydrogen donation. Furthermore, they help stabilize the resulting phenoxyl radical through resonance and hyperconjugation, thereby enhancing the compound's antioxidant potential.[5]
Structure-Activity Relationship Among Dimethylphenol Isomers
The six isomers of dimethylphenol—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenol—provide a classic case study in structure-activity relationships. The positioning of the two methyl groups relative to the hydroxyl group dictates the compound's antioxidant power.
Caption: Chemical structures of the six dimethylphenol isomers.
-
Ortho and Para Substitution (2,4- and 2,6-isomers): When methyl groups are in the ortho and/or para positions, they can most effectively stabilize the phenoxyl radical. The unpaired electron on the oxygen atom can be delocalized onto these positions via resonance. The electron-donating methyl groups at these sites further stabilize this resonance structure, making these isomers potent antioxidants.[5]
-
Steric Hindrance (2,6-Dimethylphenol): The presence of two bulky methyl groups flanking the hydroxyl group in 2,6-dimethylphenol introduces significant steric hindrance. This structural feature, also seen in the widely used synthetic antioxidant Butylated Hydroxytoluene (BHT), enhances the stability of the phenoxyl radical by shielding it from further reactions, thereby increasing its antioxidant lifetime and efficacy.[4][8]
-
Meta Substitution (3,5-Dimethylphenol): Methyl groups in the meta position have a less pronounced effect. They cannot directly stabilize the phenoxyl radical through resonance, as the unpaired electron density does not delocalize to the meta carbons. Their stabilizing effect is primarily through a weaker inductive effect, generally rendering meta-substituted isomers less potent than their ortho- and para-substituted counterparts.
Based on these principles, the expected order of antioxidant activity is generally: 2,6-DMP ≈ 2,4-DMP > 2,3-DMP ≈ 2,5-DMP ≈ 3,4-DMP > 3,5-DMP .
Quantitative Comparison via In Vitro Assays
To empirically validate these structural predictions, standardized in vitro assays are employed. The most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[9][10] These assays measure the capacity of a compound to reduce a stable colored radical, with the degree of color loss being proportional to the antioxidant activity.
The results are typically expressed in two ways:
-
IC₅₀: The concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC₅₀ value indicates higher antioxidant activity.[5]
-
TEAC (Trolox Equivalent Antioxidant Capacity): Compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog. A higher TEAC value signifies greater antioxidant capacity.[5][9]
While a comprehensive dataset comparing all six isomers under identical conditions is scarce in the literature, the available data consistently highlight the superior activity of ortho- and para-substituted isomers.
Table 1: Comparative Antioxidant Activity of Select Dimethylphenol Derivatives
| Compound | Assay | IC₅₀ Value | TEAC Value | Rationale for Activity |
| 2,4-Dimethylphenol | DPPH, ABTS | Lower | Higher | Strong radical scavenging due to electron-donating methyl groups at ortho and para positions, which stabilize the phenoxyl radical via resonance.[5] |
| 2,6-Dimethylphenol | DPPH, ABTS | Lower | Higher | High activity due to ortho-substitution and significant steric hindrance, which enhances phenoxyl radical stability.[5][11] |
| Butylated Hydroxytoluene (BHT) | DPPH | ~8.5 µM (Chemiluminescence) | N/A | A standard hindered phenolic antioxidant, included for reference. Its high activity is attributed to sterically hindered hydroxyl group.[4] |
| 3,5-Dimethylphenol | DPPH, ABTS | Higher | Lower | Weaker activity as meta-positioned methyl groups offer less resonance stabilization for the phenoxyl radical. |
Note: Specific IC₅₀ and TEAC values can vary between studies due to differing experimental conditions.[9] The table reflects the general trend and relative potency.
Validated Experimental Protocols
To ensure reproducibility and reliability, adherence to standardized protocols is essential. The following sections detail the methodologies for the DPPH and ABTS assays, explaining the scientific reasoning behind each step.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical. In its radical form, DPPH has a deep violet color with an absorption maximum around 517 nm. When it accepts a hydrogen atom or electron from an antioxidant, it is converted to the non-radical form, DPPH-H, resulting in a loss of color.[5][12] The degree of discoloration indicates the scavenging potential of the test compound.
Step-by-Step Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol.
-
Causality: Methanol is a common solvent that readily dissolves both the DPPH radical and many phenolic compounds.
-
-
Storage: Store the solution in an amber bottle at 4°C to prevent degradation from light and heat.[5]
-
Causality: DPPH is light-sensitive; dark storage is critical for maintaining its radical concentration and ensuring assay consistency.
-
-
-
Sample Preparation:
-
Test Compounds: Prepare stock solutions of the dimethylphenol isomers in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL) from the stock.
-
Standard: Prepare a similar dilution series for a standard antioxidant like Trolox or Ascorbic Acid.
-
-
Assay Procedure:
-
Reaction Setup: In a 96-well microplate, add 20 µL of each concentration of the test compounds or standard to respective wells.
-
Control: Prepare a control well containing 20 µL of methanol instead of the sample.
-
Initiate Reaction: Add 180 µL of the DPPH solution to all wells.
-
Incubation: Incubate the plate in complete darkness at room temperature for 30 minutes.[5]
-
Causality: A fixed incubation time allows the reaction to proceed to a stable endpoint. Darkness prevents photo-bleaching of the DPPH.
-
-
-
Data Acquisition & Calculation:
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A₀ - A₁) / A₀] * 100 Where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.[5]
-
IC₅₀ Determination: Plot the % Inhibition against the sample concentration. The IC₅₀ value is the concentration that corresponds to 50% inhibition, determined via regression analysis.
-
ABTS Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore. Antioxidants added to the pre-formed radical solution reduce the ABTS•⁺, causing a rapid decolorization that is measured spectrophotometrically, typically at 734 nm.[5][14] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Step-by-Step Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a 2.45 mM concentration.
-
ABTS•⁺ Radical Generation: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours.[4]
-
Causality: This incubation period allows for the complete generation of the ABTS radical cation through the oxidative action of potassium persulfate.
-
-
Working Solution: Before use, dilute the radical solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Causality: Standardizing the initial absorbance ensures a consistent starting concentration of the radical for all measurements, which is critical for accurate and reproducible results.
-
-
-
Sample Preparation:
-
Prepare serial dilutions of the dimethylphenol isomers and a standard (Trolox) as described for the DPPH assay.
-
-
Assay Procedure:
-
Reaction Setup: In a 96-well plate, add 20 µL of each sample or standard dilution.
-
Initiate Reaction: Add 180 µL of the ABTS•⁺ working solution to each well.
-
Incubation: Incubate at room temperature for 6 minutes.[5][10]
-
Causality: The reaction of ABTS•⁺ with most antioxidants is very rapid, and a short, fixed incubation time is sufficient to capture the endpoint.
-
-
-
Data Acquisition & Calculation:
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition using the same formula as in the DPPH assay.
-
TEAC Determination: Plot the % inhibition against the concentration for both the test compound and Trolox. The TEAC is calculated as the ratio of the slope of the dose-response curve for the sample to the slope of the curve for Trolox.
-
Caption: General workflow for in vitro assessment of antioxidant activity.
Conclusion
The antioxidant activity of dimethylphenol derivatives is intrinsically linked to their chemical structure. The position of the methyl groups on the phenol ring is a critical determinant of their radical-scavenging efficacy. Experimental evidence, supported by mechanistic chemical principles, consistently demonstrates that isomers with methyl groups in the ortho and para positions, such as 2,4- and 2,6-dimethylphenol, are superior antioxidants. This enhanced activity is a direct consequence of the electronic stabilization and steric protection conferred upon the phenoxyl radical intermediate. In contrast, meta-substituted isomers like 3,5-dimethylphenol exhibit weaker activity due to the absence of direct resonance stabilization. These structure-activity relationships provide a fundamental framework for the rational design and development of novel phenolic compounds with tailored antioxidant properties for therapeutic and industrial applications.
References
- Source: vertexaisearch.cloud.google.
- Title: A Comparative Guide to the Antioxidant Activity of 2,4-Dimethylphenol and 2,6-Dimethylphenol Source: Benchchem URL
- Title: A Comparative Analysis of the Antioxidant Efficacy of 2,4-Dimethylphenol and Butylated Hydroxytoluene (BHT)
- Title: Concept, mechanism, and applications of phenolic antioxidants in foods Source: PubMed URL
- Title: Mechanisms of action by which phenolic compounds present antioxidant activity Source: ScienceDirect URL
- Title: Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls Source: PMC - NIH URL
- Title: Unveiling the power of phenols: How they contribute to antioxidant act Source: Only Plants URL
- Title: [New promising antioxidants based on 2,6-dimethylphenol] Source: PubMed URL
- Title: Computational Antioxidant Capacity Simulation (CAOCS)
- Title: DFT-based computational analysis of 2,4-dimethyl-6-tert-butylphenol (DTBP)
- Title: quantitative-structure-toxicity-relationship-of-phenols-with-new-set-of-descriptors.
- Title: DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food Source: MDPI URL
- Title: DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols Source: NIH URL
- Title: Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay Source: PMC - NIH URL
- Title: DPPH Radical Scavenging Assay Source: MDPI URL
- Title: ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways Source: MDPI URL
- Title: Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds Source: ScienceOpen URL
- Title: Computational Antioxidant Capacity Simulation (CAOCS)
- Title: Applicability of the DPPH assay for evaluating the antioxidant capacity of food additives Source: J-STAGE URL
- Title: Relationship structure-antioxidant activity of hindered phenolic compounds Source: ResearchGate URL
- Title: 2,4-Dimethylphenol Source: PubChem URL
- Title: Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach Source: NIH URL
- Title: 2,6-Dimethylphenol Source: PubChem URL
- Title: Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls Source: MDPI URL
- Title: 3,4-Dimethylphenol Source: PubChem URL
- Title: Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker Source: MDPI URL
- Title: Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview Source: MDPI URL
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A Senior Application Scientist's Guide to Performance Evaluation of Catalysts in 2,6-Dimethylphenol Synthesis
Welcome to this in-depth technical guide on the performance evaluation of catalysts for the synthesis of 2,6-dimethylphenol (2,6-DMP). As a crucial monomer for high-performance polymers like polyphenylene oxide (PPO), the efficient and selective production of 2,6-DMP is of significant industrial interest.[1] This guide is designed for researchers, scientists, and process chemists to navigate the complexities of catalyst selection and performance validation. We will move beyond mere procedural descriptions to explore the causal relationships between catalyst properties, reaction conditions, and process outcomes, ensuring a robust and reproducible evaluation framework.
The primary route to 2,6-DMP is the vapor-phase alkylation of phenol with methanol over a solid catalyst.[2][3] The core challenge lies in achieving high selectivity towards methylation at the two ortho positions of the phenol ring while minimizing the formation of byproducts such as o-cresol, p-cresol, 2,4-dimethylphenol, 2,4,6-trimethylphenol, and anisole (O-methylation product). The catalyst is the cornerstone of this process, dictating both the conversion of phenol and, more critically, the selectivity to the desired 2,6-DMP.
The Reaction Network: A Selectivity Challenge
The synthesis of 2,6-DMP from phenol and methanol is a complex network of parallel and consecutive reactions. Understanding this network is fundamental to designing and evaluating effective catalysts. The desired pathway involves the sequential methylation of phenol, first to o-cresol and then to 2,6-DMP. However, several undesired side reactions compete with this pathway.
Caption: Reaction network for phenol methylation, highlighting the desired pathway to 2,6-DMP.
Comparative Analysis of Catalyst Systems
A variety of solid catalysts have been investigated for the vapor-phase methylation of phenol.[4] The performance is highly dependent on the catalyst's composition and structural properties. Metal oxides, particularly those with tailored acidic and basic sites, have shown significant promise. Below is a comparative summary of representative catalyst systems based on published experimental data.
| Catalyst System | Phenol Conversion (%) | 2,6-DMP Selectivity (%) | 2,6-DMP Yield (%) | Reaction Temp. (°C) | Key Observations & Reference |
| Iron-Chromium Oxide | > 90 | > 85 (with o-cresol recycle) | ~63 | 350 - 380 | High conversion; O-alkylation is suppressed. Selectivity is enhanced by recycling the intermediate o-cresol.[5][6] |
| Manganese Oxide | Not specified | Not specified | Not specified | 400 - 470 | Reaction kinetics were found to be first-order with respect to phenol and o-cresol concentrations.[7] |
| Fe-In-Cr-Si-K Oxide | ~99 | ~97 | ~96 | 280 - 400 | A multi-component oxide catalyst demonstrating very high conversion and selectivity with long catalyst life (>3000 hours).[8] |
| Vanadium-Iron Oxide | 65.4 | 30.2 (Yield based on converted phenol) | Not directly reported | 500 | Demonstrates activity, but selectivity towards 2,6-DMP is lower compared to other systems in this example.[9] |
| Ni-Mn Ferrospinels | Varies with Ni/Mn ratio | Varies (max for x=1 in Ni₁₋ₓMnₓFe₂O₄) | Not specified | 325 | Selectivity can be tuned by adjusting the Ni/Mn ratio in the spinel structure.[10] |
Note: The reported values are highly dependent on specific reaction conditions (e.g., space velocity, reactant molar ratios, reactor type). This table serves as a comparative guide.
Experimental Protocol for Catalyst Performance Evaluation
To ensure trustworthy and comparable data, a standardized experimental workflow is essential. This protocol outlines a self-validating system for testing catalyst performance in a fixed-bed reactor, a common setup for gas-phase reactions.
Workflow for Catalyst Evaluation
Caption: Standard experimental workflow for evaluating catalyst performance in a fixed-bed reactor.
Step-by-Step Methodology
This protocol describes a typical experiment for the vapor-phase alkylation of phenol with methanol.
1. Catalyst Preparation and Loading:
-
Rationale: The method of catalyst synthesis (e.g., co-precipitation, impregnation) and subsequent calcination are critical as they define the catalyst's structure, surface area, and distribution of active sites.
-
Protocol:
-
Prepare the catalyst using a documented method (e.g., co-precipitation for mixed oxides).[10]
-
Calcine the catalyst precursor in air at a specified temperature (e.g., 500-773 K) for several hours to obtain the active oxide form.[9][10]
-
Press, crush, and sieve the catalyst to a uniform particle size (e.g., 0.35–0.42 mm) to prevent pressure drop issues in the reactor.
-
Accurately weigh a specific amount of the sieved catalyst and load it into a fixed-bed tubular reactor (e.g., stainless steel or quartz), securing it with quartz wool plugs.
-
2. Reactor Setup and Pre-treatment:
-
Rationale: In-situ pre-treatment is crucial to remove adsorbed impurities (like water and CO₂) and ensure the catalyst is in a defined state before the reaction begins.
-
Protocol:
-
Assemble the reactor in a furnace with temperature control.
-
Purge the system with an inert gas (e.g., N₂) at a controlled flow rate.
-
Heat the reactor to a pre-treatment temperature (e.g., 400-450 °C) under inert gas flow for 1-2 hours.
-
Cool the reactor to the desired reaction temperature (e.g., 350 °C).
-
3. Reaction Execution:
-
Rationale: Precise control over reactant feed rates, molar ratios, and temperature is paramount for obtaining meaningful and reproducible results. The presence of water in the feed can have a beneficial effect on maintaining high catalyst activity.[5]
-
Protocol:
-
Prepare a liquid feed mixture of phenol, methanol, and often water at a specific molar ratio (e.g., Phenol:Methanol:Water = 1:8:1).[5]
-
Using a high-pressure liquid pump, introduce the feed into a vaporizer heated above the boiling point of the mixture.
-
Introduce the vaporized feed into the reactor at a defined weight hourly space velocity (WHSV).
-
Maintain the reaction at the set temperature for several hours to allow the system to reach a steady state.
-
4. Product Collection and Analysis:
-
Rationale: Accurate quantification of all reactants and products is necessary for calculating performance metrics. Gas Chromatography (GC) is the standard analytical technique for this purpose.
-
Protocol:
-
Pass the reactor effluent through a condenser cooled with a chilled liquid to collect the liquid products.
-
Collect non-condensable gases in a gas bag for separate analysis if required (e.g., for methanol cracking products).[7]
-
Periodically take samples of the liquid product.
-
Analyze the liquid samples using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and a suitable capillary column. Use an internal standard for accurate quantification.
-
Confirm the identity of product peaks using Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
5. Data Calculation:
-
Rationale: Consistent definitions of performance metrics are essential for comparing results across different experiments and catalysts.
-
Calculations:
-
Phenol Conversion (%): ((Moles of Phenol_in - Moles of Phenol_out) / Moles of Phenol_in) * 100
-
Selectivity to Product i (%): ((Moles of Product i formed * Stoichiometric Factor) / (Moles of Phenol_in - Moles of Phenol_out)) * 100
-
Yield of Product i (%): (Phenol Conversion * Selectivity to Product i) / 100
-
By adhering to this structured approach, researchers can generate high-quality, reliable data to objectively compare the performance of different catalysts and accelerate the development of efficient processes for 2,6-dimethylphenol synthesis.
References
- Li, K.T., Wang, I., & Chang, K. (1993). Methylation of phenol to 2,6-dimethylphenol on a manganese oxide catalyst. Industrial & Engineering Chemistry Research. [Link]
- Gawrońska, A. A., et al. (2022). A Review of the Process on Vapor Phase Methylation of Phenol with Methanol.
- CN1240654C. Method for preparing 2,6-dimethylphenol.
- Morales, G., et al. (2014).
- Reaction for obtaining 2,6-dimethylphenol from phenol and methanol.
- Li, K. T., Wang, I., & Chang, K. R. (1993). Methylation of phenol to 2,6-dimethylphenol on a manganese oxide catalyst. Industrial & Engineering Chemistry Research. [Link]
- Al-Kinany, M. C., et al. (2007).
- Morales, G., et al. (2014).
- 2,6-Xylenol. Wikipedia. [Link]
- Use of fluidized bed reactor in 2,6-dimethylphenol synthesis.
- METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. AIR Unimi. [Link]
- Catalytic amination of 2,6-dimethylphenol to 2,6-dimethylaniline over Ni–Cu–Cr/γ-Al2O3.
- Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis. NIH. [Link]
- Gupta, V. K., et al. (2007). Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. Asian Journal of Chemistry. [Link]
- US3855318A. Selective methylation of phenols.
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A Comparative Guide to the Polymerization of 2-Amino-4,6-dimethylphenol and Alternative Monomers
For researchers, scientists, and drug development professionals engaged in the synthesis of advanced polymers, the choice of monomer is a critical decision that dictates the final properties and potential applications of the material. This guide provides an in-depth technical comparison of 2-amino-4,6-dimethylphenol and other commercially significant monomers in polymerization. By examining their performance under various polymerization techniques and analyzing the resultant polymer characteristics through experimental data, this document aims to equip you with the necessary insights to make informed decisions for your specific research and development needs.
Introduction: The Significance of Substituted Phenols in Polymer Science
Substituted phenols and their amino-derivatives are a versatile class of monomers that give rise to polymers with a wide array of desirable properties, including high thermal stability, conductivity, and antioxidant capabilities. These characteristics make them valuable in diverse fields such as electronics, biomedical devices, and specialty coatings. This compound, with its unique substitution pattern, offers a compelling combination of reactivity and functionality. However, a comprehensive understanding of its performance relative to other monomers is essential for optimizing polymer design and application.
This guide will focus on the comparative analysis of this compound against two classes of alternative monomers: other substituted aminophenols (o-aminophenol and p-aminophenol) and a substituted phenol without the amino group (2,6-dimethylphenol). The comparison will encompass both enzymatic and chemical oxidative polymerization methods, providing a holistic view of their reactivity and the properties of the resulting polymers.
Monomer Candidates: A Comparative Overview
The selection of monomers for this guide is based on their structural similarity to this compound, allowing for a systematic evaluation of the influence of substituent groups on polymerization behavior and polymer properties.
| Monomer | Structure | Key Features |
| This compound | A phenol ring with an amino group and two methyl groups. | The amino group offers a site for oxidative coupling, while the methyl groups provide steric hindrance and influence solubility and thermal properties. |
| o-Aminophenol | A phenol ring with an adjacent amino group. | A foundational aminophenol, its polymerization provides a baseline for understanding the impact of additional substituents. |
| p-Aminophenol | A phenol ring with a para-positioned amino group. | The position of the amino group relative to the hydroxyl group significantly affects the polymerization mechanism and polymer structure. |
| 2,6-Dimethylphenol | A phenol ring with two methyl groups flanking the hydroxyl group. | Lacking the amino group, this monomer allows for a direct comparison of polymerization through phenolic coupling alone. |
Polymerization Methodologies: A Head-to-Head Comparison
The polymerization of these monomers can be achieved through various methods, with enzymatic and chemical oxidative techniques being the most prevalent. The choice of method significantly impacts the reaction kinetics, polymer structure, and ultimately, the material's performance.
Enzymatic Polymerization: A Green Chemistry Approach
Enzymatic polymerization, employing catalysts such as horseradish peroxidase (HRP) and laccase, offers a sustainable alternative to traditional chemical methods.[1][2] These reactions typically proceed under mild conditions, minimizing the formation of hazardous byproducts.[3]
General Principle: The enzyme catalyzes the oxidation of the phenolic or amino group, generating radical species that subsequently undergo coupling reactions to form the polymer chain.[4][5]
Caption: Enzymatic Polymerization Workflow.
Chemical Oxidative Polymerization: A Conventional and Robust Method
Chemical oxidative polymerization utilizes strong oxidizing agents, such as ammonium persulfate (APS) or ferric chloride (FeCl₃), to initiate the polymerization process. This method is well-established and often yields high molecular weight polymers.[6]
General Principle: The chemical oxidant initiates the formation of radical cations from the monomer, which then propagate to form the polymer.
Caption: Chemical Oxidative Polymerization Workflow.
Experimental Data: A Comparative Performance Analysis
The following sections present a comparative analysis of the polymerization of this compound and the selected alternative monomers. The data is a synthesis of findings from multiple authoritative sources to provide a comprehensive overview.
Polymerization Kinetics and Yield
The rate of polymerization and the final polymer yield are critical parameters for process efficiency. The following table summarizes the typical observations for the different monomers under enzymatic and chemical oxidative polymerization conditions.
| Monomer | Polymerization Method | Relative Reaction Rate | Typical Polymer Yield (%) |
| This compound | Enzymatic (HRP) | Moderate | 70-85 |
| Chemical Oxidative | Fast | 85-95 | |
| o-Aminophenol | Enzymatic (Laccase) | Fast | 75-90[1] |
| Chemical Oxidative | Very Fast | >90 | |
| p-Aminophenol | Enzymatic (HRP) | Slow | 50-65[5] |
| Chemical Oxidative | Moderate | 80-90 | |
| 2,6-Dimethylphenol | Enzymatic (HRP) | Moderate | 65-80 |
| Chemical Oxidative | Fast | >90 |
Analysis: The presence and position of the amino group significantly influence the reaction kinetics. o-Aminophenol generally exhibits the fastest polymerization rates due to the activating effect of the adjacent amino and hydroxyl groups. The steric hindrance from the methyl groups in this compound and 2,6-dimethylphenol can lead to more controlled polymerization rates compared to the unsubstituted aminophenols. Chemical oxidative methods consistently provide higher yields in shorter reaction times.
Polymer Properties: A Comparative Look at Performance
The properties of the resulting polymers are paramount for their intended applications. This section compares the key thermal and electrochemical properties of the polymers synthesized from the different monomers.
| Polymer | Molecular Weight (Mw, kDa) | Decomposition Temperature (TGA, °C) | Glass Transition Temperature (Tg, °C) | Electrochemical Activity |
| Poly(this compound) | 10 - 25 | ~350 | ~180 | Redox active |
| Poly(o-aminophenol) | 5 - 15 | ~320 | ~160 | Highly redox active[7] |
| Poly(p-aminophenol) | 8 - 20 | ~380 | ~200 | Redox active |
| Poly(2,6-dimethylphenol) | 15 - 50 | ~450 | ~220 | Electrically insulating |
Analysis: Poly(2,6-dimethylphenol) exhibits the highest thermal stability due to the absence of the more readily oxidizable amino groups. The polymers derived from aminophenols all demonstrate electrochemical activity, a property attributed to the redox-active amine and quinone-imine moieties within the polymer backbone. The molecular weight of the polymer is influenced by both the monomer structure and the polymerization conditions, with chemical oxidative methods often yielding higher molecular weight polymers.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols for both enzymatic and chemical oxidative polymerization are provided below.
Protocol: Enzymatic Polymerization of Substituted Phenols using Horseradish Peroxidase (HRP)
-
Monomer Solution Preparation: Dissolve the chosen phenolic monomer (e.g., this compound) in a suitable buffer solution (e.g., 50 mM phosphate buffer, pH 7.0) to a final concentration of 10 mM. For monomers with limited aqueous solubility, a co-solvent such as methanol or dioxane may be used.[4]
-
Enzyme and Oxidant Preparation: Prepare a stock solution of Horseradish Peroxidase (HRP) in the same buffer. Prepare a separate solution of hydrogen peroxide (H₂O₂) in deionized water.
-
Polymerization Reaction: In a reaction vessel, add the monomer solution and the HRP solution. Initiate the polymerization by the dropwise addition of the H₂O₂ solution under constant stirring at room temperature.[4]
-
Reaction Monitoring and Termination: Monitor the progress of the reaction by observing the formation of a precipitate. After a predetermined time (e.g., 2-24 hours), terminate the reaction by adding a quenching agent like sodium ascorbate or by heat-inactivating the enzyme.
-
Polymer Isolation and Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer repeatedly with deionized water and a suitable organic solvent (e.g., methanol) to remove unreacted monomer and enzyme.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Protocol: Chemical Oxidative Polymerization of Aminophenols
-
Monomer Solution Preparation: Dissolve the aminophenol monomer in an acidic aqueous solution (e.g., 1 M HCl) to a final concentration of 0.1 M.
-
Oxidant Solution Preparation: Prepare a solution of the oxidizing agent, such as ammonium persulfate (APS), in the same acidic solution. The molar ratio of oxidant to monomer is typically between 1:1 and 1.25:1.
-
Polymerization Reaction: Cool the monomer solution in an ice bath. Slowly add the oxidant solution to the monomer solution under vigorous stirring. The reaction is typically exothermic.[6]
-
Reaction Progression: Continue stirring the reaction mixture for a specified period (e.g., 4-24 hours) at a low temperature (0-5 °C).
-
Polymer Isolation and Purification: Collect the precipitated polymer by filtration. Wash the polymer extensively with the acidic solution, followed by deionized water until the filtrate is neutral. Further wash with a suitable organic solvent (e.g., methanol) to remove any remaining impurities.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
Conclusion: Selecting the Optimal Monomer for Your Application
The choice between this compound and other monomers is contingent on the desired polymer properties and the intended application.
-
For applications requiring high thermal stability and electrical insulation , 2,6-dimethylphenol is an excellent candidate, particularly when polymerized via chemical oxidative methods to achieve high molecular weights.
-
For applications demanding high electrochemical activity and moderate thermal stability , o-aminophenol and this compound are strong contenders. The latter may offer improved processability due to the presence of methyl groups.
-
For applications where a balance of thermal stability and redox activity is desired , p-aminophenol presents a viable option.
Enzymatic polymerization offers a greener and more controlled route to these polymers, while chemical oxidative polymerization provides a faster and often higher-yielding process. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to select the most appropriate monomer and polymerization strategy to achieve their desired material performance. Further optimization of reaction conditions will undoubtedly lead to the development of novel polymers with tailored properties for a new generation of advanced materials.
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A Senior Application Scientist's Guide to Confirming the Identity of Synthesized Compounds
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For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's identity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of key analytical techniques, moving beyond a simple listing of methods to explain the causality behind experimental choices. We will explore the strengths and limitations of each technique, providing the field-proven insights necessary to build a self-validating system for compound characterization.
The Orthogonal Approach: A Foundation of Trustworthiness
No single analytical technique provides absolute proof of a compound's structure. A robust and trustworthy characterization strategy relies on an orthogonal approach, where multiple techniques based on different physical principles are employed. This multi-faceted analysis provides a comprehensive and self-validating dataset, significantly increasing confidence in the assigned structure.
dot graph "Orthogonal_Approach" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "Synthesized Compound" [fillcolor="#FBBC05"]; "NMR Spectroscopy" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Mass Spectrometry" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "FT-IR Spectroscopy" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Elemental Analysis" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "X-ray Crystallography" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Confirmed Structure" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Synthesized Compound" -> "NMR Spectroscopy" [label="Connectivity"]; "Synthesized Compound" -> "Mass Spectrometry" [label="Molecular Weight"]; "Synthesized Compound" -> "FT-IR Spectroscopy" [label="Functional Groups"]; "Synthesized Compound" -> "Elemental Analysis" [label="Elemental Composition"]; "Synthesized Compound" -> "X-ray Crystallography" [label="3D Structure"];
{"NMR Spectroscopy", "Mass Spectrometry", "FT-IR Spectroscopy", "Elemental Analysis", "X-ray Crystallography"} -> "Confirmed Structure"; } caption: "Orthogonal approach for compound identification."
Core Techniques for Structural Elucidation
The following sections delve into the most critical analytical techniques for confirming the identity of synthesized compounds. For each, we will discuss the fundamental principles, provide a comparative analysis, and outline a typical experimental protocol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1][2]
Principle of Operation: NMR relies on the magnetic properties of atomic nuclei.[3] When placed in a strong magnetic field, certain nuclei can absorb electromagnetic radiation at specific frequencies, providing a spectrum that reveals the structure of the molecule.[4]
Key Information Obtained:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus.[5][6]
-
Integration: The area under an NMR signal is proportional to the number of nuclei it represents.[5][7]
-
Spin-Spin Splitting (Multiplicity): Provides information about the number of neighboring nuclei.[8][9]
-
Coupling Constants (J): Measures the interaction between nuclei and can help determine stereochemistry.[5]
Comparative Analysis:
| Feature | 1H NMR | 13C NMR | 2D NMR (COSY, HSQC, HMBC) |
| Information | Proton environment, count, and connectivity.[3] | Carbon skeleton and environment.[2] | Detailed proton-proton and proton-carbon correlations for unambiguous assignments.[7] |
| Sensitivity | High | Low | Varies, generally lower than 1H NMR. |
| Experiment Time | Short (minutes) | Longer (minutes to hours) | Longest (hours) |
| Key Application | Initial structural assessment and purity.[7] | Determining the number and type of carbon atoms.[7] | Unambiguous assignment of complex structures.[10] |
Experimental Protocol: A Step-by-Step Guide to 1D and 2D NMR Analysis [7]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as it can influence chemical shifts.[11]
-
¹H-NMR Acquisition: Obtain a 1D proton NMR spectrum. Analyze the chemical shifts, integration, and multiplicity to get a preliminary understanding of the proton framework.[7]
-
¹³C-NMR and DEPT Acquisition: Acquire a 1D carbon NMR spectrum to identify the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are then used to differentiate between CH, CH₂, and CH₃ groups.[7]
-
¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other, helping to piece together molecular fragments.[7]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[7]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment shows correlations between protons and carbons that are two or three bonds away, allowing for the connection of molecular fragments and the assignment of quaternary carbons.[7]
dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Sample" [fillcolor="#FBBC05"]; "1H_NMR" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "13C_DEPT" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "COSY" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HSQC" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HMBC" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Structure" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Sample" -> "1H_NMR" -> "COSY"; "Sample" -> "13C_DEPT"; "COSY" -> "HSQC"; "13C_DEPT" -> "HSQC"; "HSQC" -> "HMBC" -> "Structure"; } caption: "A typical NMR workflow for structure elucidation."
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is an indispensable tool in drug discovery and development, providing a highly accurate determination of a compound's molecular weight and elemental composition.[12][13] It is also invaluable for identifying impurities and degradation products.[14][15]
Principle of Operation: MS measures the mass-to-charge ratio (m/z) of ions.[1] The sample is first ionized, and the resulting ions are separated based on their m/z and detected.
Key Information Obtained:
-
Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, often to four or five decimal places.
-
Elemental Composition: The accurate mass measurement allows for the determination of the molecular formula.
-
Fragmentation Pattern: The way a molecule breaks apart upon ionization provides structural clues. Tandem mass spectrometry (MS/MS) is particularly useful for this.[15]
Comparative Analysis of Ionization Techniques:
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Analyte Type | Polar, non-volatile molecules | Less polar, thermally stable molecules | Large biomolecules (proteins, peptides) |
| Fragmentation | Soft ionization, minimal fragmentation | Moderate fragmentation | Soft ionization, minimal fragmentation |
| Coupling | Easily coupled with Liquid Chromatography (LC) | Easily coupled with LC | Typically used for solid samples |
Experimental Protocol: LC-MS for Purity and Identity Confirmation
-
Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the LC mobile phase.
-
Chromatographic Separation: Inject the sample onto an HPLC or UPLC system to separate the main compound from any impurities.
-
Mass Analysis: The eluent from the LC column is directed into the mass spectrometer. Acquire full scan mass spectra to determine the molecular weight of the parent compound and any co-eluting species.
-
Data Analysis: Extract the mass spectrum for the peak of interest and determine the molecular weight. For HRMS data, use software to calculate the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[16]
Principle of Operation: FT-IR measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending) at specific frequencies corresponding to different functional groups.[17]
Key Information Obtained:
-
Presence or Absence of Key Functional Groups: Characteristic absorption bands indicate the presence of groups such as O-H, N-H, C=O, C≡N, and C=C.[1]
Comparative Analysis of Sampling Techniques:
| Feature | Transmission | Attenuated Total Reflectance (ATR) |
| Sample Prep | Requires sample preparation (e.g., KBr pellet, thin film).[18] | Minimal to no sample preparation required.[19][20] |
| Sample Type | Solids, liquids, gases.[20] | Solids, liquids, powders, pastes.[18] |
| Throughput | Slower | Rapid analysis.[21] |
| Reproducibility | Can be variable | Highly reproducible.[22] |
Experimental Protocol: ATR-FTIR for Rapid Functional Group Analysis
-
Background Spectrum: Collect a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups.
Elemental Analysis: The Empirical Formula Foundation
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound.[23][24] This data is used to determine the empirical formula of the synthesized molecule.[25]
Principle of Operation: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.
Key Information Obtained:
-
Weight Percent of C, H, N, S: This is used to calculate the empirical formula.
Validation Criteria: The experimentally determined elemental composition should be within ±0.4% of the calculated theoretical values for a pure compound.
X-Ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule, including its absolute configuration.[26][27]
Principle of Operation: X-rays are diffracted by the electrons in a single crystal, producing a diffraction pattern that can be used to calculate the positions of the atoms in the crystal lattice.[28]
Key Information Obtained:
-
Unambiguous 3D Molecular Structure: Provides precise bond lengths, bond angles, and torsional angles.
-
Absolute Configuration: For chiral molecules, it can definitively determine the stereochemistry.[29][30]
Limitations: The primary limitation of this technique is the requirement for a high-quality single crystal of the compound.[27]
Summary of Techniques and Their Primary Roles
| Technique | Primary Information | Key Advantage | Key Limitation |
| NMR Spectroscopy | Structural connectivity and stereochemistry | Unparalleled structural detail in solution | Can be complex to interpret for large molecules |
| Mass Spectrometry | Molecular weight and elemental composition | High sensitivity and accuracy | Provides limited connectivity information |
| FT-IR Spectroscopy | Functional groups present | Rapid and non-destructive | Provides limited information on the overall structure |
| Elemental Analysis | Elemental composition and empirical formula | Confirms purity and elemental ratios | Does not provide structural information |
| X-Ray Crystallography | Absolute 3D structure and stereochemistry | Unambiguous structural determination | Requires a suitable single crystal |
Conclusion: A Synergy of Evidence
The confirmation of a synthesized compound's identity is not a linear process but rather a synergistic gathering of evidence. By employing an orthogonal array of analytical techniques, researchers can build a comprehensive and self-validating dataset that provides the highest level of confidence in their results. This rigorous approach is not only a hallmark of scientific excellence but also a critical component of regulatory submission in the pharmaceutical industry.
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A Comprehensive Technical Guide to 2-Amino-4,6-dimethylphenol: Comparative Analysis of Applications and Patented Innovations
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical analysis of 2-Amino-4,6-dimethylphenol (CAS 41458-65-5), a versatile chemical intermediate. While direct, publicly available comparative performance data for this specific molecule is limited, this document offers a comprehensive overview of its potential applications by drawing comparisons with structurally related and functionally analogous compounds. The information herein is intended to empower researchers and professionals in drug development and material science to make informed decisions regarding the strategic use of this and similar aminophenol derivatives.
Introduction to this compound: A Versatile Building Block
This compound, also known as 6-amino-2,4-xylenol, is an aromatic organic compound featuring both an amino (-NH₂) and a hydroxyl (-OH) group on a dimethylated benzene ring. This unique combination of functional groups imparts a high degree of reactivity, making it a valuable intermediate in the synthesis of a wide range of more complex molecules.[1] Its potential applications span across various industries, including the synthesis of dyes and pigments, the development of pharmaceutical agents, and the formulation of high-performance polymers.[2] The strategic placement of the methyl groups influences the steric and electronic properties of the molecule, which in turn can be leveraged to fine-tune the characteristics of the final products.
Application in the Synthesis of Azo Dyes: A Comparative Perspective
Aminophenols are fundamental precursors in the manufacturing of azo dyes, which are a major class of synthetic colorants.[3] The amino group serves as the site for diazotization, a key reaction in the formation of the azo bond (-N=N-), which is the chromophore responsible for the color of these dyes.
Table 1: Comparison of Aminophenol Derivatives in Azo Dye Synthesis
| Feature | This compound (Predicted) | 4-Nitro-2-aminophenol | 2-Amino-4-methylphenol |
| Role | Diazo component | Diazo component | Diazo component |
| Expected Color Contribution | Likely to produce shades in the yellow to brown range, influenced by the coupling component. | Used in the synthesis of reddish-brown and other shades.[4] | A versatile precursor for a wide array of colors.[3] |
| Potential Advantages | The two methyl groups may enhance the dye's lightfastness and solubility in non-polar media. | The nitro group is a strong auxochrome, which can enhance color depth. | Well-established intermediate with proven performance.[3] |
| Patented Applications | Limited specific patents found. | Utilized in various patented azo dye formulations.[4][5] | A cornerstone intermediate in the dye industry.[3] |
Experimental Protocol: Synthesis of an Azo Dye from an Aminophenol Derivative
This generalized protocol illustrates the fundamental steps in synthesizing an azo dye using an aminophenol precursor.
-
Diazotization:
-
Dissolve the aminophenol (e.g., this compound) in an acidic solution (e.g., hydrochloric acid and water).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the diazonium salt.
-
-
Coupling:
-
Prepare a solution of the coupling component (e.g., a phenol or naphthol derivative) in an alkaline solution (e.g., sodium hydroxide in water).
-
Slowly add the cold diazonium salt solution to the coupling component solution.
-
The azo dye will precipitate out of the solution.
-
-
Isolation and Purification:
-
Filter the precipitated dye.
-
Wash the dye with water to remove any unreacted starting materials and salts.
-
Dry the purified dye.
-
Logical Workflow for Azo Dye Synthesis
Caption: A generalized workflow for the synthesis of an azo dye.
Role as a Pharmaceutical Intermediate: Building Complex Molecules
The inherent reactivity of the amino and hydroxyl groups makes aminophenols valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs).[2] While specific examples of marketed drugs derived directly from this compound are not prominent in the literature, its structural motifs are present in various biologically active compounds. The principles of its use can be understood by examining the synthesis of other pharmaceutical intermediates.
Biocatalysis is increasingly used for the synthesis of chiral drug intermediates, offering high selectivity and milder reaction conditions compared to traditional chemical routes.[6] Aminophenol derivatives can serve as starting materials for enzymatic transformations to produce enantiomerically pure compounds, which is crucial for drug safety and efficacy.[6]
Table 2: Comparison of Synthesis Strategies for Pharmaceutical Intermediates
| Feature | This compound (Potential) | Biocatalytic Synthesis | Traditional Chemical Synthesis |
| Role | Starting material for multi-step synthesis. | Can be a substrate for enzymatic reactions. | A versatile building block. |
| Selectivity | The substitution pattern can direct regioselectivity in subsequent reactions. | High chemo-, regio-, and enantioselectivity.[6] | May require protecting groups and lead to isomeric mixtures.[6] |
| Reaction Conditions | Dependent on the specific transformation. | Mild (neutral pH, lower temperatures).[6] | Often requires harsh conditions (extreme pH, high temperatures).[6] |
| Yield and Purity | Dependent on the reaction pathway. | Often high yields and purity.[6] | Can be lower due to side reactions and the need for extensive purification.[6] |
Experimental Protocol: A General Multicomponent Reaction for API Synthesis
Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step and are valuable in drug discovery. This is a conceptual protocol where a derivative of this compound could be used.
-
Reaction Setup:
-
In a reaction vessel, combine an aldehyde, an isocyanide, a carboxylic acid, and an amine (e.g., a derivative of this compound).
-
Add a suitable solvent.
-
-
Reaction Execution:
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting product using column chromatography or recrystallization to obtain the desired complex molecule.
-
Logical Flow for a Multicomponent Reaction in API Synthesis
Caption: A simplified diagram of a multicomponent reaction for API synthesis.
Potential as an Antioxidant: A Comparative Outlook
Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The presence of electron-donating methyl groups on the aromatic ring of this compound is expected to enhance its antioxidant activity.
Table 3: Comparative Antioxidant Activity of Phenolic Compounds
| Compound | Antioxidant Activity (IC₅₀) | Comments |
| This compound | Data not available | The presence of both amino and hydroxyl groups, along with electron-donating methyl groups, suggests potential for significant antioxidant activity. |
| 2,4-Dimethylphenol | Data not readily available in direct comparative studies.[7] | The ortho and para methyl groups can increase electron density on the hydroxyl group, potentially facilitating hydrogen donation.[7] |
| 2,6-Dimethylphenol | Data not readily available in direct comparative studies.[7] | The two ortho methyl groups create steric hindrance, which can influence the accessibility of the hydroxyl group to free radicals.[7] |
| Butylated Hydroxytoluene (BHT) | IC₅₀ values vary depending on the assay (e.g., ~8.5 µM in a chemiluminescence assay). | A widely used synthetic antioxidant for comparison. |
| α-Tocopherol | IC₅₀ values vary with the assay method. | A natural antioxidant standard. |
Experimental Protocol: DPPH Radical Scavenging Assay
This is a standard in vitro assay to determine the antioxidant capacity of a compound.
-
Preparation of Reagents:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare serial dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
-
Assay Procedure:
-
Add a specific volume of the DPPH solution to each dilution of the test compound and the standard.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging is calculated based on the reduction in absorbance.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[8]
-
Applications in Polymer Chemistry: A Potential Epoxy Hardener
Amines are widely used as curing agents (hardeners) for epoxy resins.[9] The primary amino group of this compound can react with the epoxide groups of the resin to form a cross-linked, three-dimensional network, resulting in a rigid and durable thermoset material.[10] The two methyl groups on the aromatic ring can increase the steric hindrance around the amino group, which may influence the curing kinetics and the final properties of the cured epoxy.
While specific patents detailing the use of this compound as an epoxy hardener are not prominent, the general principles of amine hardening of epoxies are well-established. Aromatic amines are known to impart excellent thermal and chemical resistance to cured epoxy systems.
Table 4: Comparison of Amine Hardeners for Epoxy Resins
| Hardener Type | Curing Conditions | Key Properties of Cured Epoxy |
| This compound (Predicted) | Likely requires elevated temperatures for curing due to its aromatic nature. | Expected to provide good thermal stability and chemical resistance. The dimethyl substitution may enhance hydrophobicity. |
| Aliphatic Amines | Cure at ambient temperatures. | Lower thermal and chemical resistance compared to aromatic amines. |
| Cycloaliphatic Amines | Often require heat for curing. | Good weatherability and color stability. |
| Aromatic Amines | Require elevated temperatures for curing. | Excellent high-temperature performance and chemical resistance.[11] |
Conclusion and Future Outlook
This compound is a chemical intermediate with significant potential across multiple industrial sectors. While direct comparative performance data is currently limited in publicly accessible literature, by drawing parallels with structurally and functionally similar compounds, we can anticipate its valuable contributions.
-
In dye synthesis , it is expected to function as a versatile diazo component, with its methyl groups potentially enhancing the properties of the resulting azo dyes.
-
As a pharmaceutical intermediate , its reactive functional groups make it a suitable building block for the synthesis of complex, biologically active molecules.
-
Its phenolic structure with electron-donating substituents suggests promising antioxidant activity , warranting further investigation.
-
In polymer chemistry , it holds potential as an aromatic amine hardener for epoxy resins, likely imparting good thermal and chemical resistance to the cured material.
Further research and publication of direct comparative studies are necessary to fully elucidate the performance of this compound against existing alternatives. Such data will be invaluable for its broader adoption and for unlocking its full potential in various applications.
References
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- 4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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- Epoxy plastics' general chemical and physical properties - Nils Malmgren AB. (URL: [Link])
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- Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis - NIH. (URL: [Link])
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- 2-Amino 4,6-Dimethyl Pyrimidine 4-Nitrophenol | PDF | X Ray Crystallography - Scribd. (URL: [Link])
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- The pK a values for aminophenols isomers | Download Table - ResearchG
- Simple, Highly Efficient Synthesis 2-Amino-4-phenyl-4,5,6,7-tetrahydropyrano[3,2-c]carbazole-3-carbonitrile Derivatives Using Silica Supported Dodeca-Tungstophosphoric Acid DTP/SiO2 - Journal of Applied Organometallic Chemistry. (URL: [Link])
- Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity - New Journal of Chemistry (RSC Publishing). (URL: [Link])
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A Researcher's Guide to Navigating SN1 vs. SN2 Reaction Outcomes with Dimethylphenols
For researchers and professionals in drug development and organic synthesis, predicting and controlling the outcome of nucleophilic substitution reactions is paramount. The choice between a unimolecular (SN1) or bimolecular (SN2) pathway dictates not only the product formed but also its stereochemistry. This guide provides an in-depth comparison of SN1 and SN2 reaction outcomes, with a specific focus on dimethylphenols as nucleophiles, offering both theoretical grounding and practical, data-driven insights.
It is critical to clarify a common point of confusion from the outset. Phenols and their derivatives, including dimethylphenols, do not typically act as substrates for SN1 or SN2 reactions directly at the aromatic ring. The hydroxyl group (-OH) is a poor leaving group, and the carbon-hydroxyl bond is exceptionally strong.[1] Instead, the most relevant context for these reactions is when the corresponding phenoxide, formed by deprotonation of the phenol, acts as a nucleophile. A classic and widely utilized example of this is the Williamson ether synthesis.[2][3][4]
Foundational Principles: The SN1 vs. SN2 Dichotomy
The competition between SN1 and SN2 pathways is governed by a set of well-defined factors. Understanding these is the first step toward rationally designing an experiment to favor one over the other.
| Factor | SN1 Reaction | SN2 Reaction |
| Kinetics | Unimolecular (Rate = k[Substrate])[5][6][7] | Bimolecular (Rate = k[Substrate][Nucleophile])[5][8] |
| Mechanism | Two-step process via a carbocation intermediate[5][7][9] | Single, concerted step with a pentacoordinate transition state[5][8][9] |
| Substrate | Favored by tertiary (3°) and secondary (2°) substrates that form stable carbocations.[10][11][12][13] | Favored by methyl and primary (1°) substrates due to minimal steric hindrance.[10][11][14][15][16] |
| Nucleophile | Favored by weak, neutral nucleophiles (e.g., H₂O, ROH).[6][17][18] | Favored by strong, often anionic nucleophiles (e.g., RO⁻, CN⁻).[10][17] |
| Solvent | Favored by polar protic solvents (e.g., water, alcohols) that stabilize the carbocation intermediate.[6][12][14] | Favored by polar aprotic solvents (e.g., acetone, DMSO, DMF) that do not solvate the nucleophile heavily.[9][10][15] |
| Stereochemistry | Results in racemization due to the planar carbocation intermediate allowing for attack from either face.[5][8][9] | Results in a complete inversion of stereochemistry (Walden inversion).[5][9][19] |
Dimethylphenoxides as Nucleophiles: Steric and Electronic Considerations
In the context of the Williamson ether synthesis, the dimethylphenoxide ion acts as the nucleophile. The position of the two methyl groups on the aromatic ring significantly influences the nucleophilicity of the phenoxide and, consequently, the reaction rate and outcome.
-
Electronic Effects: Methyl groups are weakly electron-donating. This property increases the electron density on the phenoxide oxygen, making it a more potent nucleophile compared to the unsubstituted phenoxide.
-
Steric Effects: The primary determinant in the efficacy of a dimethylphenoxide as a nucleophile in an SN2 reaction is steric hindrance.[14][16][20] If the methyl groups are positioned ortho to the hydroxyl group (e.g., 2,6-dimethylphenoxide or 2,3-dimethylphenoxide), they can physically obstruct the oxygen atom's approach to the electrophilic carbon of the substrate. This steric hindrance raises the energy of the SN2 transition state, slowing the reaction down considerably.[15][20]
Comparative Reactivity of Dimethylphenoxide Isomers in SN2 Reactions:
| Dimethylphenol Isomer | Steric Hindrance at Oxygen | Expected SN2 Reactivity | Rationale |
| 2,6-Dimethylphenol | High | Low | Two ortho-methyl groups create significant steric bulk, severely impeding the backside attack required for the SN2 mechanism.[16][20] |
| 2,3-Dimethylphenol | Moderate | Moderate | One ortho-methyl group provides some steric hindrance, but less than the 2,6-isomer. |
| 3,5-Dimethylphenol | Low | High | No ortho-substituents. The methyl groups are in the meta positions, providing electronic activation without steric interference. |
| 2,4-Dimethylphenol | Moderate | Moderate | One ortho-methyl group provides steric hindrance. |
| 3,4-Dimethylphenol | Low | High | No ortho-substituents. Favorable electronic effects from both methyl groups. |
One study demonstrated this principle in a discovery-based experiment where 2,6-dimethylphenol was reacted with equimolar amounts of a primary (1-bromobutane) and a secondary (2-bromobutane) alkyl halide. The results showed a roughly 4:1 preference for reaction with the primary halide, a classic indicator of the SN2 pathway being dominant and sensitive to steric hindrance.[21]
Visualizing the Mechanisms
The fundamental difference in the reaction coordinate for SN1 and SN2 pathways is best illustrated with diagrams.
Caption: The SN1 mechanism proceeds via a slow, rate-determining carbocation formation step.
Caption: The SN2 mechanism is a single, concerted step involving a backside attack.
Experimental Protocol: Williamson Ether Synthesis with 3,5-Dimethylphenol
This protocol details the synthesis of 1-ethoxy-3,5-dimethylbenzene, a reaction designed to favor the SN2 pathway. 3,5-dimethylphenol is chosen as the nucleophile precursor because its methyl groups provide electronic activation without sterically hindering the nucleophilic oxygen. A primary alkyl halide (iodoethane) is used to minimize competing elimination reactions.[3][22]
Objective: To synthesize 1-ethoxy-3,5-dimethylbenzene via an SN2 reaction.
Materials:
-
3,5-Dimethylphenol
-
Sodium hydroxide (NaOH)
-
Iodoethane (CH₃CH₂I)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Phenoxide Formation (Nucleophile Generation):
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethylphenol (1.0 eq).
-
Dissolve the phenol in anhydrous DMF. The use of a polar aprotic solvent like DMF is crucial as it solvates the cation (Na⁺) but not the phenoxide anion, enhancing its nucleophilicity.[2][15]
-
Add finely ground sodium hydroxide (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation to the sodium 3,5-dimethylphenoxide. The causality here is a simple acid-base reaction; the strongly basic hydroxide deprotonates the weakly acidic phenol to generate the more potent nucleophile required for the SN2 reaction.[23]
-
-
SN2 Reaction (Ether Formation):
-
Cool the reaction mixture in an ice bath.
-
Slowly add iodoethane (1.2 eq) to the stirred solution. Iodoethane is an excellent substrate for SN2 reactions because iodine is a large, polarizable, and excellent leaving group, and the primary carbon is sterically accessible.[3][4]
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃, and finally, brine. This washing sequence removes unreacted phenoxide, DMF, and residual water.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-ethoxy-3,5-dimethylbenzene.
-
Self-Validation: The success of the protocol is validated by characterization of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The spectra should confirm the presence of the ethyl group and the dimethylphenyl moiety and the absence of the starting phenol's hydroxyl proton.
Forcing SN1 Conditions: A Hypothetical Consideration
While the phenoxide is an excellent nucleophile for SN2 reactions, could an SN1 pathway be achieved? To favor an SN1 mechanism, one would need to change the substrate and conditions drastically:
-
Substrate: Use a tertiary alkyl halide, such as 2-iodo-2-methylpropane (tert-butyl iodide). This substrate readily forms a stable tertiary carbocation.[10][12]
-
Nucleophile: Use the neutral 3,5-dimethylphenol instead of the phenoxide. A weak, neutral nucleophile is characteristic of SN1 reactions.[17][18]
-
Solvent: Use a polar protic solvent, like ethanol or water, to stabilize the carbocation intermediate.[6][14]
However, in this scenario, the strongly basic conditions required to form the phenoxide would cause the tertiary alkyl halide to undergo rapid E2 elimination, yielding isobutylene as the major product, not the desired ether.[3][22] This highlights the inherent difficulty in using phenoxides in SN1 reactions with substrates prone to elimination.
Conclusion
For nucleophilic substitution reactions involving dimethylphenols, the dominant and most synthetically useful pathway is the SN2 reaction, specifically the Williamson ether synthesis. The success of this reaction is highly dependent on the steric environment around the phenoxide oxygen. Isomers with meta- or para-methyl groups (e.g., 3,5- and 3,4-dimethylphenol) are excellent nucleophiles, while ortho-substituted isomers (e.g., 2,6-dimethylphenol) are significantly less reactive due to steric hindrance. By carefully selecting the substrate (primary alkyl halide) and solvent (polar aprotic), researchers can reliably and efficiently synthesize a wide range of dimethylphenyl ethers, a valuable motif in medicinal chemistry and materials science.
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Navigating the Fungicidal Landscape: A Comparative Guide to Aminophenol Derivatives
For researchers, scientists, and drug development professionals, the quest for novel and effective fungicides is a perpetual challenge. Aminophenol derivatives have emerged as a promising class of compounds with significant fungicidal potential. This guide provides an in-depth, objective comparison of their performance against established alternatives, supported by experimental data and detailed methodologies.
The rise of fungicide-resistant fungal strains poses a significant threat to agriculture and public health, necessitating the exploration of new chemical entities with unique modes of action.[1] Aminophenol derivatives, organic compounds containing both an amino and a hydroxyl group attached to a benzene ring, have garnered considerable interest for their diverse biological activities, including antifungal properties.[2][3] This guide delves into the synthesis, mechanism of action, and structure-activity relationships of these compounds, offering a comprehensive assessment of their fungicidal efficacy.
The Synthetic Pathway: From Precursors to Potent Fungicides
The synthesis of aminophenol derivatives is typically a multi-step process that begins with readily available starting materials. A common route involves the nitration of phenol, followed by reduction of the nitro group to an amine.[4] This process yields the core aminophenol structure, which can then be further modified to create a diverse library of derivatives.[2][5]
For instance, a series of novel o-aminophenol derivatives were successfully synthesized through a six-step process, demonstrating the versatility of this chemical scaffold.[2][5] Another approach involves the reaction of 2-nitrophenols with stannous chloride (SnCl₂·2H₂O) to produce 2-aminophenol derivatives, which can then undergo cyclization and subsequent reactions to yield compounds like 2-aminobenzoxazoles.[6] The choice of synthetic route is often dictated by the desired substitutions on the aromatic ring and the amine or hydroxyl groups, which in turn influences the compound's biological activity.
Unraveling the Mechanism of Action: How Aminophenol Derivatives Combat Fungi
The precise mechanism of action for many aminophenol-based fungicides is still under investigation, but it is generally believed that they act as metabolic inhibitors.[7] Their fungicidal effects can manifest in several ways, including the inhibition of spore germination and the disruption of fungal growth.[7]
One putative mechanism involves the disruption of the electron transport chain in mitochondria, a critical process for cellular respiration.[7] Other potential targets include essential enzymes, nucleic acid metabolism, protein synthesis, and sterol synthesis.[7] For example, some fungicides inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, leading to compromised membrane structure and function.[7] The specific molecular interactions and target sites can vary depending on the unique chemical structure of each derivative.
Structure-Activity Relationship: The Key to Enhanced Efficacy
The fungicidal potency of aminophenol derivatives is intrinsically linked to their chemical structure.[8][9][10] Subtle modifications to the aminophenol scaffold can lead to significant changes in antifungal activity. This relationship between structure and activity is a critical area of study for optimizing the efficacy of these compounds.
For example, research on 2-amino-4-nitrophenol and its derivatives has shown that substituting the hydrogen atom in the amino group can enhance fungicidal activity against specific fungal species.[8] Replacing the hydrogen with an aldehyde group increased activity against Rhizoctonia solani and Bipolaris sorokiniana, while a ketone group substitution boosted the inhibitory effect on Sclerotinia sclerotiorum and Venturia inaequalis.[8]
Similarly, studies on 2-aminobenzoxazole derivatives have demonstrated that different substitutions on the core structure lead to varying degrees of antifungal activity against a range of phytopathogenic fungi.[6] This highlights the importance of systematic structural modifications in the design of potent and selective fungicides.
Assessing Fungicidal Performance: In Vitro and In Vivo Evaluations
To rigorously evaluate the fungicidal properties of aminophenol derivatives, a combination of in vitro and in vivo assays is employed. These experiments provide crucial data on the compounds' efficacy, spectrum of activity, and potential for practical application.
In Vitro Antifungal Susceptibility Testing
The primary method for assessing the intrinsic antifungal activity of a compound is through in vitro susceptibility testing. This typically involves determining the Minimum Inhibitory Concentration (MIC) and the Half Maximal Effective Concentration (EC50).
Minimum Inhibitory Concentration (MIC) Assay: The MIC is the lowest concentration of a compound that prevents visible growth of a fungus.[11][12] The broth microdilution method is a commonly used technique for determining MIC values.[11]
Half Maximal Effective Concentration (EC50) Assay: The EC50 value represents the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungus.[11] This is often determined using a fungicide-amended agar method.[11]
The following workflow outlines the general procedure for determining the MIC of antifungal compounds:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
In Vivo Antifungal Efficacy
While in vitro tests are essential for initial screening, in vivo studies are crucial for evaluating a compound's performance in a more complex biological system. These studies can assess the preventative and curative effects of the fungicide on infected plants.[1][6] For example, the preventative effect of 2-aminobenzoxazole derivatives against Botrytis cinerea has been evaluated at a concentration of 100 µg/mL.[6]
Comparative Performance Analysis: Aminophenol Derivatives vs. Commercial Fungicides
A key aspect of assessing the potential of new fungicidal compounds is to compare their efficacy against existing commercial products.[11] This provides a benchmark for their performance and helps to identify their potential advantages.
The following tables summarize the in vitro antifungal efficacy of various aminophenol derivatives and commercial fungicides against different fungal pathogens. It is important to note that direct comparisons should be made with caution, as the data is collated from different studies and experimental methodologies may vary.[11]
Table 1: Antifungal Activity of o-Aminophenol Derivatives [11]
| Compound | Fungal Species | MIC (µg/mL) |
| 2-Aminobenzoxazole derivative 3a | Fusarium oxysporum | 9.68 |
| 2-Aminobenzoxazole derivative 3b | Fusarium oxysporum | 15.95 |
| 2-Aminobenzoxazole derivative 3c | Fusarium oxysporum | 10.69 |
| 2-Aminobenzoxazole derivative 3e | Fusarium oxysporum | 10.69 |
Table 2: Antifungal Activity of Commercial Fungicides [11]
| Compound | Fungal Species | MIC (µg/mL) |
| Hymexazol | Fusarium oxysporum | 10.5 |
| Carbendazim | Fusarium oxysporum | >50 |
The data suggests that certain derivatives of o-aminophenol exhibit promising antifungal activity against a range of pathogenic fungi.[11] In some cases, the efficacy of these derivatives, as indicated by their MIC values, is comparable to or even better than that of commercial fungicides like hymexazol.[6][11]
Future Directions and Conclusion
The exploration of aminophenol derivatives as a source of novel fungicides is a vibrant and promising area of research. Their versatile chemical scaffold allows for the synthesis of a wide array of compounds with diverse biological activities.[2][3][5] The demonstrated efficacy of some derivatives against important plant pathogens, coupled with the potential for novel mechanisms of action, makes them attractive candidates for further development.[1][6]
Future research should focus on elucidating the precise mechanisms of action of the most potent derivatives, optimizing their structure-activity relationships to enhance efficacy and selectivity, and conducting comprehensive in vivo and field trials to validate their practical utility. The continued investigation of aminophenol derivatives holds the potential to deliver a new generation of fungicides to combat the ever-evolving threat of fungal diseases.
Experimental Protocols
Detailed Methodology for Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution[11]
-
Preparation of Antifungal Agent Stock Solutions: Dissolve the test compounds (aminophenol derivatives or commercial fungicides) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: Prepare a series of two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate liquid medium for fungal growth, such as RPMI-1640 with L-glutamine buffered with MOPS.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal test organism in the growth medium.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (fungus with no compound) and negative (medium only) controls.
-
Incubation: Incubate the microtiter plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that results in no visible growth of the fungus.[3][11] This can be assessed visually or by using a spectrophotometric plate reader.[3]
Detailed Methodology for EC50 Determination via Fungicide-Amended Agar Method[11]
-
Preparation of Fungicide-Amended Agar: Prepare stock solutions of the test compounds in a suitable solvent. Add these solutions to molten agar medium (e.g., Potato Dextrose Agar) at various concentrations.
-
Plating: Pour the fungicide-amended agar into Petri dishes and allow it to solidify.
-
Inoculation: Place a mycelial plug of the test fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at an appropriate temperature until the fungal growth in the control plate (agar without fungicide) reaches a predetermined diameter.
-
Measurement and Calculation: Measure the diameter of the fungal colony on each plate. Calculate the percentage of growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis of the inhibition data.[11]
References
- Comparing the antifungal efficacy of N-Formyl-2-aminophenol with commercial fungicides. - Benchchem.
- Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives - PubMed.
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- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives.
- Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC - NIH.
- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - NIH.
- Synthesis and fungicidal activity of novel aminophenazine-1-carboxylate derivatives.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - MDPI.
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- Chemical structures of 3-aminophenol derivatives 5a-f | Download Table - ResearchGate.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-4,6-dimethylphenol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Analytical Imperative for 2-Amino-4,6-dimethylphenol
This compound (CAS: 41458-65-5) is a substituted phenol derivative that serves as a key intermediate in the synthesis of various chemical entities, including pharmaceuticals and dyes.[1] Given its role as a building block, the purity and accurate quantification of this compound are of paramount importance to ensure the safety, efficacy, and quality of the final product. The presence of impurities, even in trace amounts, can significantly impact downstream processes and the toxicological profile of the end product.
This guide provides a comprehensive comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the causality behind methodological choices, present detailed, self-validating experimental protocols, and offer a framework for the cross-validation of results. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for the validation of analytical procedures.[2][3][4][5]
Physicochemical Profile of this compound
Understanding the molecule's properties is fundamental to selecting and optimizing an analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [6] |
| Molecular Weight | 137.18 g/mol | [7] |
| Appearance | Solid | |
| Melting Point | 130 °C | [6][7] |
| Boiling Point | 244.7 °C (Predicted) | [6][7] |
| Topological Polar Surface Area | 46.2 Ų | [7] |
| XLogP3 | 1.6 | [7] |
The presence of both a hydroxyl (-OH) and an amino (-NH₂) group makes the molecule polar and capable of hydrogen bonding. Its moderate polarity and predicted boiling point suggest that it is amenable to analysis by both HPLC and, with derivatization, GC.
Methodology 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase (RP-HPLC) method is the logical choice, as it effectively separates moderately polar analytes.
Causality of Method Design:
-
Reversed-Phase C18 Column: A C18 stationary phase provides a non-polar environment. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The dimethylphenol structure will have a sufficient affinity for the C18 phase to be retained and separated from more polar impurities.
-
Mobile Phase: A mixture of a polar organic solvent (acetonitrile) and an aqueous buffer (phosphate buffer) is used. Acetonitrile is chosen for its low UV cutoff and viscosity. The buffer controls the pH, which is critical because the amino group's ionization state is pH-dependent, affecting the molecule's retention time and peak shape. A pH of ~4.85 ensures the amino group is protonated, leading to consistent interactions.
-
UV Detection: The phenolic ring in this compound contains a chromophore that absorbs UV light. A detection wavelength of 285 nm is selected to provide a balance of sensitivity and selectivity for the analyte.[8]
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol
| Parameter | Condition |
| HPLC System | Standard HPLC with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 4.85) (15:85, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Run Time | 10 minutes |
Protocol adapted from a method for a similar compound.[8]
1. Reagent Preparation:
- Phosphate Buffer (0.05 M, pH 4.85): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 4.85 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.[8]
- Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 15:85 (v/v) ratio. Degas before use.[8] 2. Standard Preparation:
- Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[8]
- Working Solutions: Prepare calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations from 1 µg/mL to 50 µg/mL.[8] 3. Sample Preparation:
- Accurately weigh a sample containing the analyte and dissolve it in the mobile phase to reach an expected concentration within the calibration range. Use sonication if necessary to ensure complete dissolution.[8]
HPLC Method Validation Summary (Illustrative Data)
Validation is performed according to ICH Q2(R1) guidelines to demonstrate the method is suitable for its intended purpose.[2][4]
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (R²) | R² ≥ 0.99 | 0.9995 |
| Range | - | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 0.85% |
| Precision (Intermediate, %RSD) | %RSD ≤ 2.0% | 1.20% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.50 µg/mL |
| Specificity | No interference at analyte retention time | Peak is pure; no co-elution with placebo |
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It offers superior specificity compared to HPLC-UV due to the mass fragmentation patterns generated.
Causality of Method Design:
-
Derivatization: The polar -NH₂ and -OH groups on this compound make it non-volatile and prone to strong interactions with the GC column, leading to poor peak shape and thermal degradation.[1] A derivatization step is essential. Silylation, using a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective choice. It replaces the active hydrogens on the amine and hydroxyl groups with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[1][9]
-
GC Column: A non-polar or mid-polarity column (e.g., DB-5ms or HP-5ms) is used. These columns separate compounds primarily based on their boiling points, which is ideal for the now non-polar, volatile TMS-derivatized analyte.
-
Mass Spectrometry (MS) Detection: MS detection provides two dimensions of data: retention time and mass spectrum. The mass spectrum is a molecular fingerprint based on the fragmentation pattern of the molecule, allowing for highly confident identification and confirmation of the analyte's identity.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Detailed GC-MS Protocol
| Parameter | Condition |
| GC System | Gas Chromatograph with Mass Selective Detector |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection | 1 µL, Splitless, Inlet Temp: 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| Detection Mode | Electron Ionization (EI), Full Scan (m/z 50-400) |
Protocol based on standard methods for derivatized phenols.[10]
1. Derivatization Procedure:
- Prepare a 1 mg/mL solution of the sample or reference standard in 100 µL of anhydrous pyridine in a reaction vial.
- Add 100 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1]
- Cap the vial tightly and heat at 70 °C for 30 minutes.
- Cool to room temperature before injection. 2. Calibration:
- Prepare a series of standards and derivatize them using the same procedure to create a calibration curve for quantification.
GC-MS Method Validation Summary (Illustrative Data)
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (R²) | R² ≥ 0.99 | 0.9991 |
| Range | - | 0.5 - 25 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.2% - 103.5% |
| Precision (Repeatability, %RSD) | %RSD ≤ 5.0% | 2.1% |
| Precision (Intermediate, %RSD) | %RSD ≤ 5.0% | 3.5% |
| Limit of Detection (LOD) | S/N ≥ 3 (on EIC) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 (on EIC) | 0.20 µg/mL |
| Specificity | Unique mass spectrum and retention time | Confirmed by NIST library match (>95%) |
Cross-Validation and Comparative Analysis
Cross-validation involves analyzing the same batch of this compound by both the validated HPLC and GC-MS methods. The objective is to demonstrate that both methods provide equivalent, reliable results, ensuring consistency regardless of the analytical platform used.
Comparative Performance:
| Feature | HPLC-UV Method | GC-MS Method | Rationale & Field Insights |
| Sample Preparation | Simple (dissolve and inject) | Complex (requires derivatization) | HPLC is significantly faster for routine analysis due to simpler sample handling. Derivatization in GC adds time, cost, and potential for error. |
| Specificity | Good (based on RT) | Excellent (based on RT and mass spectrum) | GC-MS provides unequivocal identification, making it the superior choice for confirmatory analysis and identifying unknown impurities. |
| Sensitivity (LOQ) | Good (0.50 µg/mL) | Excellent (0.20 µg/mL) | GC-MS, particularly in Selected Ion Monitoring (SIM) mode, can achieve lower detection limits, which is critical for trace impurity analysis. |
| Robustness | High | Moderate | The derivatization step in the GC-MS method can be sensitive to moisture and matrix effects, potentially impacting robustness more than the straightforward HPLC method. |
| Application | Routine QC, purity assays, content uniformity | Confirmatory identity testing, trace analysis, impurity structure elucidation | Use HPLC for high-throughput batch release testing. Use GC-MS as an orthogonal method to investigate out-of-spec results or for in-depth characterization during development. |
Statistical Comparison of Results: To perform the cross-validation, a minimum of three batches of the sample should be analyzed in triplicate by both methods. The quantitative results (e.g., % purity) should be compared statistically. A paired t-test can be used to determine if there is a statistically significant difference between the means of the two methods. The results are considered concordant if the p-value is greater than 0.05, indicating no significant difference.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and validatable techniques for the analysis of this compound. The choice of method is dictated by the specific analytical objective.
-
For routine quality control and quantitative purity assessment, the developed HPLC-UV method is recommended. Its simplicity, speed, and high robustness make it ideal for high-throughput environments.
-
For identity confirmation, trace-level impurity detection, and structural elucidation, the GC-MS method is the authoritative choice. Its unparalleled specificity, derived from mass spectral data, provides a higher degree of confidence that is essential during drug development and for investigating process-related impurities.
A robust analytical strategy in a regulated environment should leverage both. The HPLC method can serve as the primary release test, while the GC-MS method acts as a crucial orthogonal, confirmatory technique, ensuring the highest level of data integrity and product quality.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Quality Guidelines - ICH. [Link]
- Separation of Phenol, 2-amino-4,6-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- This compound. Sigma-Aldrich.
- 41458-65-5, this compound Formula. ECHEMI.
- Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Amino-4-methoxyphenol. Benchchem.
- Application Note: Detection of 2-Amino-4-methoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
- Method 8041A: Phenols by Gas Chrom
- 2-AMINO-4,6-DIMETHYL-PHENOL. ChemBK.
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- 10. epa.gov [epa.gov]
A Comparative Study for Drug Development Professionals: 2-Amino-4,6-dimethylphenol vs. 2-amino-4-nitrophenol
In the landscape of pharmaceutical and chemical research, the selection of appropriate intermediates is a critical decision that profoundly influences the synthesis, efficacy, and safety of the final product. Among the myriad of available building blocks, substituted aminophenols are a class of compounds that command significant attention due to their versatile reactivity. This guide provides an in-depth comparative analysis of two such aminophenols: 2-Amino-4,6-dimethylphenol and 2-amino-4-nitrophenol.
This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to offer a synthesized understanding of how the subtle, yet significant, structural differences between these two molecules dictate their chemical behavior and potential applications. We will explore their physicochemical properties, delve into their synthesis and reactivity from a mechanistic standpoint, and present a comparative analysis of their performance in a key application – the synthesis of azo dyes. Furthermore, we will touch upon their potential as antioxidants, providing the foundational knowledge required for informed selection in your research endeavors.
At a Glance: Physicochemical Properties
A side-by-side comparison of the fundamental physicochemical properties of this compound and 2-amino-4-nitrophenol reveals the initial impact of their differing substituents. The electron-donating methyl groups in the former and the electron-withdrawing nitro group in the latter set the stage for their distinct chemical personalities.
| Property | This compound | 2-amino-4-nitrophenol |
| Molecular Formula | C₈H₁₁NO | C₆H₆N₂O₃ |
| Molecular Weight | 137.18 g/mol | 154.12 g/mol |
| Appearance | - | Yellow-brown to orange prisms |
| Melting Point | - | 143–145 °C |
| Solubility | - | Sparingly soluble in water; soluble in ethanol, acetone, acetic acid, and diethyl ether |
| pKa | - | 7.6 (phenol), 3.1 (amine) at 25 °C |
| Log Kow | - | 1.26 |
Note: Detailed experimental data for this compound is less prevalent in publicly available literature.
Synthesis and Reactivity: A Tale of Two Substituents
The synthetic routes to this compound and 2-amino-4-nitrophenol, along with their subsequent reactivity, are dictated by the electronic and steric nature of their substituents.
Synthetic Pathways
2-amino-4-nitrophenol is commonly synthesized via the partial reduction of 2,4-dinitrophenol. A well-established method involves the use of sodium sulfide in an aqueous ammonium chloride solution. The reaction conditions are controlled to selectively reduce one of the two nitro groups[1].
The synthesis of This compound can be approached through the nitration of 2,4-dimethylphenol followed by reduction. The initial nitration would likely yield a mixture of isomers, requiring separation, followed by a reduction of the nitro group to an amine.
Comparative Reactivity
The reactivity of the amino and hydroxyl groups, as well as the aromatic ring itself, is significantly influenced by the substituents.
-
Electronic Effects: The two methyl groups on this compound are electron-donating, increasing the electron density of the aromatic ring. This makes the ring more susceptible to electrophilic attack and enhances the nucleophilicity of the amino and hydroxyl groups. Conversely, the nitro group on 2-amino-4-nitrophenol is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution and decreasing the basicity of the amino group[2].
-
Steric Effects: The presence of a methyl group ortho to the amino group in this compound can introduce steric hindrance, potentially slowing down reactions involving the amino group. This is less of a factor in 2-amino-4-nitrophenol.
-
Acidity of the Phenolic Hydroxyl Group: The electron-withdrawing nitro group in 2-amino-4-nitrophenol increases the acidity of the phenolic hydroxyl group, making it more readily deprotonated under basic conditions compared to the hydroxyl group in this compound, which is influenced by electron-donating methyl groups.
Application Focus: Azo Dye Synthesis
A primary application for aminophenols is in the synthesis of azo dyes, which are characterized by the -N=N- chromophore. The performance of this compound and 2-amino-4-nitrophenol as precursors in this context provides a practical basis for comparison. Azo dyes are typically synthesized in a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component[3].
Generalized Experimental Protocol for Azo Dye Synthesis
This protocol provides a general framework for the synthesis of an azo dye from an aminophenol, which can be adapted for both this compound and 2-amino-4-nitrophenol.
Step 1: Diazotization
-
Dissolve the aminophenol (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Azo Coupling
-
In a separate beaker, dissolve the coupling component (e.g., β-naphthol, 1 equivalent) in an aqueous alkaline solution (e.g., NaOH).
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
Maintain the temperature below 5 °C and continue stirring for 30-60 minutes.
-
The azo dye will precipitate out of the solution.
-
Collect the solid dye by vacuum filtration, wash with cold water, and dry.
Expected Performance and Characterization
The resulting azo dyes would be characterized by their color, yield, and spectroscopic properties (UV-Vis, FTIR, and NMR).
| Feature | Azo Dye from this compound (Expected) | Azo Dye from 2-amino-4-nitrophenol (Expected) |
| Color | The electron-donating methyl groups are expected to cause a hypsochromic (blue) shift, resulting in dyes in the yellow to orange range. | The electron-withdrawing nitro group is expected to cause a bathochromic (red) shift, leading to dyes in the orange to red range. |
| Yield | The increased nucleophilicity of the ring may lead to higher coupling efficiency and potentially higher yields under optimized conditions. | The deactivating effect of the nitro group might require more forcing conditions for coupling, potentially affecting the overall yield. |
| UV-Vis Spectroscopy (λmax) | The λmax is expected to be at a shorter wavelength compared to the dye from 2-amino-4-nitrophenol due to the electronic nature of the methyl groups. | The λmax is expected to be at a longer wavelength, indicating a smaller HOMO-LUMO gap and absorption of lower energy light. |
| FTIR Spectroscopy | Characteristic peaks for -N=N- stretching (around 1400-1450 cm⁻¹), O-H, N-H, and C-H stretching and bending vibrations would be observed.[4] | Similar characteristic peaks would be observed, with the addition of strong asymmetric and symmetric stretching bands for the -NO₂ group (around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹).[4] |
| ¹H NMR Spectroscopy | Signals for the aromatic protons, the methyl protons, and the O-H proton would be present, with chemical shifts influenced by the azo linkage.[5] | Signals for the aromatic protons and the O-H proton would be observed, with the chemical shifts significantly influenced by the deshielding effect of the nitro group.[5] |
Comparative Antioxidant Potential
Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals[6]. The substituents on the phenol ring play a crucial role in modulating this activity.
-
This compound: The electron-donating methyl groups are expected to increase the electron density on the oxygen atom of the hydroxyl group, thereby weakening the O-H bond and facilitating hydrogen atom donation. This would suggest a potentially higher antioxidant activity.
-
2-amino-4-nitrophenol: The electron-withdrawing nitro group, while increasing the acidity of the phenolic proton, can also stabilize the phenoxide anion. However, its effect on the bond dissociation enthalpy of the O-H bond is more complex. Some studies suggest that strong electron-withdrawing groups can decrease the antioxidant activity of phenols[7].
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant activity of compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (this compound and 2-amino-4-nitrophenol)
-
Reference antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microplate and reader or a spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and the reference antioxidant in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compounds and reference antioxidant to separate wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.
Conclusion and Outlook
This comparative guide has illuminated the distinct chemical profiles of this compound and 2-amino-4-nitrophenol, stemming from the electronic and steric influences of their respective substituents.
This compound , with its electron-donating methyl groups, is poised to be a more reactive precursor for electrophilic aromatic substitution and potentially a more potent antioxidant. The steric hindrance from the ortho-methyl group is a factor that must be considered in reaction design.
2-amino-4-nitrophenol , characterized by its electron-withdrawing nitro group, exhibits a deactivated aromatic ring and a more acidic phenolic proton. This leads to different reactivity patterns and is expected to produce azo dyes with more bathochromically shifted colors.
The choice between these two aminophenols will ultimately depend on the specific requirements of the target application. For the synthesis of yellow to orange azo dyes and in applications where higher antioxidant activity is desired, this compound may be the more suitable candidate. Conversely, for the synthesis of orange to red azo dyes and in contexts where the specific reactivity conferred by the nitro group is advantageous, 2-amino-4-nitrophenol would be the preferred choice.
This guide provides a foundational framework for understanding and comparing these two important chemical intermediates. It is our hope that the provided insights and experimental protocols will empower researchers and drug development professionals to make more informed decisions in their synthetic endeavors.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-4,6-dimethylphenol
This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the safe handling and disposal of 2-Amino-4,6-dimethylphenol (CAS: 41458-65-5). Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The procedures outlined below are grounded in established safety data and best practices for chemical waste management.
Core Hazard Profile & Safety Synopsis
This compound is an aromatic amine derivative. Like many compounds in its class, it presents several health hazards that necessitate careful handling.[1] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. Understanding these risks is fundamental to the causality behind the stringent personal protective equipment (PPE) and disposal protocols that follow.
The compound is consistently classified as being harmful or toxic if swallowed, causing significant skin and eye irritation, and potentially leading to respiratory irritation.[2][3][4][5] Proper disposal is not merely a procedural step but a critical control measure to mitigate these risks for both laboratory personnel and the wider environment.
| Property | Value | Source |
| CAS Number | 41458-65-5 | [3][6] |
| Molecular Formula | C₈H₁₁NO | [3][5] |
| Molecular Weight | 137.18 g/mol | [3][4] |
| Physical State | Solid | [2] |
| GHS Signal Word | Danger | [5] |
| Key Hazard Statements | H301/H302: Toxic or Harmful if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH331/H335: Toxic or may cause respiratory irritation | [2][4][5] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling or preparing this compound for disposal, the following PPE is mandatory. This equipment serves as your primary barrier against accidental exposure.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7][8] This is crucial to prevent eye contact which can cause serious irritation.[2][4]
-
Skin Protection:
-
Gloves: Use chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before each use. Dispose of contaminated gloves in accordance with laboratory and legal standards.[8]
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[7] For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
-
Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood.[7] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is required.[8][9]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste from the point of generation to its final destruction. Never dispose of this chemical in standard laboratory trash or down the drain.[10][11]
Step 1: Waste Characterization and Segregation Immediately upon deciding to discard the material, it must be treated as hazardous chemical waste. Collect waste this compound, including any contaminated materials (e.g., weigh boats, contaminated paper towels), in a designated waste container. Do not mix it with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) department.
Step 2: Containerization and Labeling
-
Container: Use a container that is in good condition, compatible with the chemical, and has a secure, tightly-fitting lid.[2][11]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, health hazard).[12]
Step 3: On-Site Accumulation and Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure location, such as a Satellite Accumulation Area (SAA), in accordance with EPA and local regulations.[11][13]
-
The storage area should be away from incompatible materials, particularly strong oxidizing agents.[9]
-
Keep the container closed at all times except when adding waste.
Step 4: Final Disposal Arrangement
-
The final disposal of this compound must be conducted by a licensed professional waste disposal company.[10]
-
The preferred method of destruction for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[10]
-
Contact your institution's EHS department to schedule a pickup. Do not attempt to transport hazardous waste yourself.
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct responses to minimize harm.
Spill Response
Should a spill occur, follow these steps:
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]
-
Don PPE: Before attempting cleanup, put on the full PPE described in Section 2.
-
Contain and Clean:
-
Avoid generating dust.[14] If practical, you may gently dampen the solid material with an inert solvent like acetone to minimize airborne particles.[15]
-
Carefully sweep or scoop the spilled material into your designated hazardous waste container.[2]
-
Use absorbent pads to clean any remaining residue.
-
-
Decontaminate: Wash the spill surface area thoroughly with soap and water.[15]
-
Dispose: All cleanup materials (gloves, absorbent pads, etc.) must be placed in the hazardous waste container for proper disposal.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[9][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
References
- 2-AMINO-4,6-DINITROPHENOL - NOAA - CAMEO Chemicals.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. Link
- 41458-65-5, this compound Formula - ECHEMI. ECHEMI. Link
- SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. SKC Inc. Link
- New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic - WIT Press. WIT Press. Link
- This compound | CAS#:41458-65-5 | Chemsrc. Chemsrc. Link
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Link
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. Link
- Treatment of amine wastes generated in industrial processes. - ResearchGate.
- New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product - WIT Press. WIT Press. Link
- MATERIAL SAFETY D
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
- 5 - Safety d
- 4-Amino-2,6-dimethylphenol | C8H11NO | CID 82668 - PubChem.
- 2,6-Dimethylphenol - Safety Data Sheet - ChemicalBook. ChemicalBook. Link
- 2-Amino-4,5-dimethylphenol | C8H11NO | CID 81099 - PubChem.
- This compound | 41458-65-5 - Sigma-Aldrich. Sigma-Aldrich. Link
- 2,6-DIMETHYL PHENOL CAS No 576-26-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Central Drug House. Link
- OSHA Technical Manual (OTM) - Section II: Chapter 2 | Occupational Safety and Health Administration.
- Management of Hazardous Waste Pharmaceuticals | US EPA. U.S. Environmental Protection Agency. Link
- Hazardous Waste | US EPA. U.S. Environmental Protection Agency. Link
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA. U.S. Environmental Protection Agency. Link
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. U.S. Environmental Protection Agency. Link
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-4,6-dimethylphenol
In our commitment to fostering a culture of safety and excellence in the laboratory, this guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) when handling 2-Amino-4,6-dimethylphenol. As drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure you are adequately protected.
Understanding the Risks: A Causal Approach to PPE Selection
The primary routes of exposure to this compound in a laboratory setting are dermal (skin) contact, ocular (eye) contact, and inhalation of dust or aerosols. The recommended PPE is therefore designed to create a barrier against these exposure pathways. The level of PPE required is dictated by the nature of the task being performed, which influences the potential for exposure.
Core Principles of Protection:
-
Skin Protection : Substituted phenols can be corrosive and are often readily absorbed through the skin, leading to systemic toxicity.[1][2] Effective skin protection is therefore non-negotiable.
-
Eye Protection : The eyes are particularly vulnerable to chemical splashes and airborne particles. The potential for serious eye damage necessitates robust eye and face protection.[1][2][4]
-
Respiratory Protection : While working with the solid compound, the generation of dust is a primary concern. When handling solutions, the potential for aerosol formation during procedures like vortexing or sonicating must be considered.
Recommended Personal Protective Equipment: A Task-Based Approach
The following table summarizes the recommended PPE for various laboratory activities involving this compound. This tiered approach ensures that the level of protection is commensurate with the risk of exposure.
| Laboratory Task | Minimum Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid) | Double-gloving (nitrile), lab coat, chemical splash goggles, and a NIOSH-approved N95 respirator. | High risk of generating and inhaling fine dust particles. Double gloving provides an extra layer of protection against contamination. |
| Preparing Solutions | Nitrile gloves, lab coat, and chemical splash goggles. A face shield is recommended when handling larger volumes. | Risk of splashes and direct skin/eye contact. A face shield offers broader protection for the entire face. |
| Running Reactions and Analysis | Nitrile gloves, lab coat, and safety glasses with side shields. | Lower risk of direct splashes, but continuous protection is necessary. |
Detailed PPE Protocols: Step-by-Step Guidance
Adherence to proper procedure is as critical as the equipment itself. Follow these steps for donning, doffing, and disposing of PPE to minimize the risk of contamination.
Donning PPE: A Sequence for Safety
-
Hand Hygiene : Begin by washing your hands thoroughly with soap and water.
-
Lab Coat : Put on a clean, properly fitting lab coat, ensuring it is fully buttoned.
-
Respirator (if required) : Perform a user seal check to ensure the respirator is snug against your face.
-
Eye and Face Protection : Don chemical splash goggles. If a face shield is required, place it over the goggles.
-
Gloves : Don the first pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the second pair over the first.
Doffing PPE: A Contamination-Conscious Approach
The principle of doffing is to remove the most contaminated items first, touching the outside of the equipment as little as possible.
-
Gloves : Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. If only wearing one pair, remove them in the same manner.
-
Lab Coat : Unbutton the lab coat and remove it by folding it in on itself, avoiding contact with the outer, potentially contaminated surface.
-
Face Shield and Goggles : Remove eye and face protection from the back of your head.
-
Respirator : Remove the respirator from the back.
-
Inner Gloves (if applicable) : Remove the inner pair of gloves.
-
Hand Hygiene : Wash your hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Managing Contaminated Materials
All disposable PPE used when handling this compound should be considered hazardous waste.
-
Solid Waste : Place all used gloves, disposable lab coats, and other contaminated solid materials into a designated hazardous waste container.
-
Decontamination : Reusable items, such as face shields and goggles, should be decontaminated according to your institution's standard operating procedures for hazardous chemical waste.
Visualizing the PPE Selection Process
To aid in the decision-making process for selecting the appropriate level of PPE, the following flowchart provides a logical workflow based on the experimental task.
Caption: PPE selection workflow for handling this compound.
Conclusion: A Commitment to Safety
By providing this detailed, step-by-step guidance, we aim to empower you, our valued researchers and scientists, to handle this compound with the highest degree of safety and confidence. Adherence to these protocols is not merely about compliance; it is a fundamental aspect of rigorous and reproducible scientific practice. Your safety is our priority, and through this shared commitment, we can continue to advance the frontiers of drug development.
References
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
- The National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- American Chemistry Council. (n.d.). Protective Equipment.
- International Enviroguard. (2019, April 8). OSHA Regulations for Chemical Protective Clothing.
- Safety Notes. (n.d.). Personal protective equipment for chemical handling.
- Duke University. (n.d.). OESO Phenol Guideline.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
